6-(tert-Butyl)pyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-tert-butylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8-5-4-7(11)6-10-8/h4-6,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARZUVRDJVVQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68692-50-2 | |
| Record name | 6-tert-butylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of Substituted Pyridinols
An In-Depth Technical Guide to the Chemical Properties and Applications of 6-(tert-Butyl)pyridin-3-ol
In the landscape of modern drug discovery and synthetic chemistry, the pyridine scaffold remains a cornerstone, celebrated for its presence in numerous natural products and FDA-approved pharmaceuticals.[1] Its derivatives are integral to the development of agents targeting a vast array of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[2] Within this class, pyridin-3-ols and their analogs are of particular interest. The hydroxyl group provides a crucial handle for hydrogen bonding interactions with biological targets and serves as a versatile anchor for further synthetic elaboration.
This guide focuses on this compound, a specific, strategically substituted pyridinol. The presence of a bulky tert-butyl group at the 6-position introduces significant steric hindrance, which can be exploited to control regioselectivity in subsequent reactions and to probe steric pockets within enzyme active sites. This document provides a comprehensive overview of its chemical properties, reactivity, spectroscopic signature, and potential applications, designed for researchers and professionals in chemical synthesis and drug development.
Molecular and Physicochemical Properties
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and molecular design. While extensive experimental data for this compound is not widely published, we can consolidate known data and predict key properties based on its structure and established chemical principles.
Structure and Identification
The molecular structure of this compound features a pyridine ring substituted with a hydroxyl group at the 3-position and a tert-butyl group at the 6-position.
Figure 1: Molecular Structure of this compound.
Table 1: Compound Identification and Core Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 68692-50-2 | [3][4] |
| Molecular Formula | C₉H₁₃NO | [3][4] |
| Molecular Weight | 151.21 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 6-tert-Butyl-3-pyridinol, 6-(1,1-Dimethylethyl)-3-pyridinol | [3] |
| Purity | Typically ≥95% |[4] |
Predicted Physicochemical Data
The lipophilicity (LogP) and acidity/basicity (pKa) are critical parameters in drug design, influencing solubility, membrane permeability, and target engagement.[5]
-
pKa (Acidity/Basicity): The pyridine nitrogen is basic, while the hydroxyl group is weakly acidic. The pKa of the pyridinium ion is influenced by substituents. Electron-donating groups like alkyls generally increase the basicity (raise the pKa) of the pyridine nitrogen.[6] Conversely, the hydroxyl group's acidity is also modulated by the ring's electronics. Theoretical calculations for substituted pyridines suggest that the pKa can be accurately predicted, though experimental values are preferred.[7][8] For this compound, the nitrogen's pKa is expected to be slightly higher than that of unsubstituted pyridine (pKa ≈ 5.2) due to the electron-donating tert-butyl group. The phenolic proton is expected to have a pKa around 9-10, typical for hydroxypyridines.
-
LogP (Lipophilicity): The tert-butyl group significantly increases the lipophilicity of the molecule compared to unsubstituted pyridin-3-ol. This property is crucial for its potential to cross cellular membranes and interact with hydrophobic pockets in protein targets.
Spectroscopic Profile (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale & Comments |
|---|---|---|---|
| ¹H NMR | -C(CH ₃)₃ | ~1.3-1.4 ppm (singlet, 9H) | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
| Ar-H (H-4, H-5) | ~7.0-7.4 ppm (multiplet, 2H) | Aromatic protons on the pyridine ring. The exact shifts and coupling patterns depend on the electronic effects of the substituents. | |
| Ar-H (H-2) | ~8.0-8.2 ppm (doublet or singlet, 1H) | The proton at the 2-position, adjacent to the nitrogen, is typically the most downfield. | |
| OH | ~5-10 ppm (broad singlet, 1H) | The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It is exchangeable with D₂O. | |
| ¹³C NMR | -C (CH₃)₃ | ~35-38 ppm | Quaternary carbon of the tert-butyl group. |
| -C(C H₃)₃ | ~29-31 ppm | Carbon atoms of the methyl groups. | |
| Ar-C (C-3, C-4, C-5) | ~120-145 ppm | Aromatic carbons. The C-3 carbon bearing the hydroxyl group will be significantly shifted. | |
| Ar-C (C-2) | ~145-150 ppm | Carbon adjacent to the ring nitrogen. | |
| Ar-C (C-6) | ~155-165 ppm | Carbon bearing the tert-butyl group, often the most downfield aromatic carbon. | |
| IR | O-H stretch | 3200-3600 cm⁻¹ (broad) | Characteristic broad absorption for a hydroxyl group due to hydrogen bonding. |
| C-H stretch (sp³) | 2850-3000 cm⁻¹ (medium) | Aliphatic C-H bonds of the tert-butyl group. | |
| C=C, C=N stretch | 1500-1650 cm⁻¹ (strong) | Aromatic ring stretching vibrations. |
| | C-O stretch | 1200-1300 cm⁻¹ (strong) | Phenolic C-O bond stretching. |
Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its functional groups: the pyridine ring and the hydroxyl moiety. The interplay between the electron-donating hydroxyl and tert-butyl groups and the electron-deficient nature of the pyridine ring governs its chemical behavior.
Figure 2: Reactivity map showing key reaction sites on this compound.
Pyridine Ring Reactivity
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and thus generally resistant to EAS.[9] However, the powerful electron-donating hydroxyl group at the 3-position activates the ring towards electrophiles. The directing effect of the hydroxyl group favors substitution at the ortho (C2, C4) and para (C6) positions. The existing tert-butyl group at C6 blocks that position. Therefore, electrophilic attack is strongly directed to the C2 and C4 positions. Due to steric hindrance from the adjacent tert-butyl group, reactions at C5 may also be observed under certain conditions.
-
Nucleophilic Aromatic Substitution (NAS): Unactivated pyridines are also resistant to NAS.[10] Reactions typically require a good leaving group at the C2, C4, or C6 positions and proceed via a Meisenheimer-type intermediate. The hydroxyl group can be converted into a better leaving group (e.g., a triflate) to facilitate NAS.
-
Metalation: Directed ortho-metalation (DoM) is a powerful tool for functionalizing pyridines. Using a strong base like n-butyllithium, deprotonation can occur at the C2 position, directed by the coordinating effect of the ring nitrogen.
Hydroxyl Group Reactivity
The phenolic hydroxyl group is arguably the most versatile functional handle on the molecule.
-
O-Alkylation and O-Acylation: As a nucleophile, the hydroxyl group readily undergoes Williamson ether synthesis (O-alkylation) with alkyl halides or acylation with acyl chlorides or anhydrides to form the corresponding ethers and esters.
-
Conversion to a Triflating Group: A critical transformation for drug development professionals is the conversion of the hydroxyl group to a trifluoromethanesulfonate (triflate, -OTf) group. This is achieved by reacting the pyridinol with triflic anhydride in the presence of a non-nucleophilic base. The resulting pyridyl triflate is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, and amino groups at the 3-position.
General Synthesis Protocol
While multiple routes to substituted pyridinols exist, a common and effective strategy involves the construction of the pyridine ring from acyclic precursors. One such powerful method is the three-component reaction, which offers high convergence and flexibility.[11] The following protocol is a generalized, illustrative procedure based on established methodologies for constructing highly substituted pyridin-4-ols, adapted for a pyridin-3-ol target.
Figure 3: Generalized workflow for the synthesis of this compound.
Illustrative Protocol: Three-Component Synthesis
Objective: To synthesize this compound via a convergent three-component reaction.
Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step has a clear objective and endpoint. Monitoring by Thin Layer Chromatography (TLC) is crucial to ensure reaction completion before proceeding to the next step, preventing the carryover of unreacted starting materials which could complicate subsequent transformations and purification.
Methodology:
-
Step 1: Formation of the Lithiated Allene and Nucleophilic Addition
-
Rationale: This step generates the key nucleophilic species from an alkoxyallene, which then attacks the electrophilic nitrile carbon to form the initial C-C bond of the pyridine backbone.
-
Procedure:
-
To a solution of an appropriate alkoxyallene (e.g., methoxyallene, 1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), cool the mixture to -78 °C.
-
Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes to ensure complete lithiation.
-
Add a solution of pivalonitrile (1.0 eq) in THF dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction for 1-2 hours at -78 °C. Monitor the consumption of the nitrile by TLC or GC-MS.
-
-
-
Step 2: Acylation, Cyclization, and Aromatization
-
Rationale: Addition of a carboxylic acid derivative initiates an intramolecular cyclization cascade, ultimately leading to the formation of the aromatic pyridinol ring.
-
Procedure:
-
To the reaction mixture from Step 1, add an excess of a suitable carboxylic acid derivative (e.g., trifluoroacetic acid, 3.0 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The cyclization and subsequent aromatization occur during this step.
-
Monitor the formation of the protected pyridinol product by TLC or LC-MS.
-
-
-
Step 3: Work-up and Deprotection
-
Rationale: The reaction is quenched, and the crude product is isolated. If an alkoxyallene was used, the resulting alkoxy-pyridine must be deprotected to reveal the final hydroxyl group.
-
Procedure:
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If the product is an alkoxy-pyridine, dissolve the crude material in a suitable solvent (e.g., dichloromethane) and treat with a deprotecting agent such as boron tribromide (BBr₃) or hydrobromic acid (HBr) to cleave the ether and yield the final pyridinol.
-
Purify the final product by column chromatography on silica gel.
-
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, a robust safety assessment can be made by examining data for structurally similar compounds.
-
Hazard Classification (Anticipated): Based on related pyridinols and phenols, the compound should be handled as harmful if swallowed, causing skin irritation, and causing serious eye irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use.
-
Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or generating dust/aerosols, a NIOSH-approved respirator may be necessary.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.
Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile building block for the synthesis of complex, biologically active molecules. The substituted pyridine motif is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets.[1][2]
-
Enzyme Inhibitors: The pyridinol core can act as a hydrogen bond donor and acceptor, mimicking peptide bonds or interacting with key residues in enzyme active sites. Many pyridine-based molecules are known enzyme inhibitors.[1]
-
Kinase Inhibitors: The pyridine scaffold is a common hinge-binding motif in many kinase inhibitors. The substituents at the 3- and 6-positions can be elaborated to occupy the solvent-exposed regions and allosteric pockets of the kinase domain.
-
CNS Agents: Substituted pyridines have been extensively explored as ligands for neuronal nicotinic acetylcholine receptors and other central nervous system targets.[12] The lipophilicity imparted by the tert-butyl group may enhance blood-brain barrier penetration.
Conclusion
This compound is a chemical scaffold with significant untapped potential. Its combination of a sterically demanding tert-butyl group and a synthetically versatile hydroxyl group makes it an attractive starting material for creating diverse chemical libraries. By understanding its fundamental physicochemical properties, reactivity profile, and spectroscopic signatures, researchers can strategically incorporate this building block into synthetic campaigns aimed at discovering the next generation of therapeutic agents.
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Al-Ostoot, F. H., et al. (2021). Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]
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Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
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Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. [Link]
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Kukla, E. A. (2022). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD: Research and eData. [Link]
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Alam, M. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]
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Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. [Link]
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Plashcheniuk, D. O., et al. (2021). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. [Link]
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Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]
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Tursun, M., et al. (2017). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]
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Tota, M., et al. (2021). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles. ResearchGate. [Link]
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Czapla-Masztafiak, J., et al. (2015). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate. [Link]
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Joergensen, M. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. [Link]
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Kumar, A., et al. (2022). Diselenide-derivative of 3-pyridinol targets redox enzymes leading to cell cycle deregulation and apoptosis in A549 cells. PubMed. [Link]
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Usuba, K., et al. (2022). Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. ACS Catalysis. [Link]
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Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
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Stoccoro, S., et al. (2014). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions. [Link]
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Li, Y., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
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An In-depth Technical Guide to 6-(tert-Butyl)pyridin-3-ol (CAS Number: 68692-50-2): An Analysis of Available Data
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Chemical Entity
As a Senior Application Scientist, the objective is to provide a comprehensive technical guide that is not only accurate but also rich with actionable insights. However, a thorough investigation into the scientific and patent literature for 6-(tert-Butyl)pyridin-3-ol (CAS 68692-50-2) reveals a notable scarcity of detailed, publicly available information. This guide, therefore, deviates from a standard comprehensive monograph to instead provide a transparent analysis of the available data, contextualize the compound within the broader landscape of substituted pyridines, and offer a scientifically grounded perspective on its potential properties and applications based on established chemical principles and data from closely related analogues.
While a complete, in-depth guide with detailed experimental protocols for synthesis and specific applications cannot be constructed at this time due to the limited primary literature, this document will serve as a valuable resource by:
-
Consolidating all currently available factual information.
-
Providing expert analysis on the probable chemical behavior and significance of this molecule.
-
Outlining a logical workflow for researchers who may be considering this compound for their work.
Core Identification and Physicochemical Properties
This compound is a substituted pyridine derivative. The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its functionalization with a hydroxyl group and a bulky tert-butyl group suggests its potential as a building block in the synthesis of more complex molecules with tailored properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 68692-50-2 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Appearance | Solid (form not specified) | [3] |
| Purity | Typically ≥95% | [1] |
The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a sterically hindering tert-butyl group on the pyridine core suggests a molecule with a unique balance of polarity and lipophilicity.
Figure 1: Basic information for this compound.
Synthesis and Reactivity: An Inferential Analysis
Hypothetical Synthetic Pathways:
One common strategy for the synthesis of hydroxypyridines involves the modification of a pre-existing pyridine ring. For instance, a plausible route could involve the hydrolysis of a corresponding 3-alkoxy-6-(tert-butyl)pyridine or a diazotization-hydrolysis sequence from a 6-(tert-butyl)pyridin-3-amine precursor. Another approach could be the construction of the pyridine ring itself from acyclic precursors, a method that offers versatility in introducing the desired substituents. A Russian patent describes the synthesis of 2-tert-butyl-6-methyl-3-hydroxypyridine from a furan derivative, indicating that ring transformation reactions are a viable strategy for related structures.[4]
Expected Reactivity:
The reactivity of this compound will be governed by the interplay of the pyridine nitrogen, the hydroxyl group, and the tert-butyl group.
-
The Pyridine Nitrogen: The nitrogen atom is basic and can be protonated or alkylated. The steric bulk of the adjacent tert-butyl group may influence the accessibility of the nitrogen lone pair to electrophiles.
-
The Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also undergo O-alkylation, O-acylation, and other transformations typical of phenols. The electron-withdrawing nature of the pyridine ring will increase the acidity of the hydroxyl group compared to phenol itself.
-
The Aromatic Ring: The pyridine ring can undergo electrophilic aromatic substitution, although the pyridine nitrogen deactivates the ring towards this reaction. The positions for substitution will be directed by both the nitrogen and the existing substituents. Nucleophilic aromatic substitution is also a possibility, particularly at positions activated by the ring nitrogen.
Figure 2: Postulated reactivity of this compound.
Spectroscopic Characterization: The Missing Data
A critical gap in the available information is the absence of published spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. Such data is essential for the unambiguous identification and characterization of the compound. For researchers who might synthesize this compound, the following are expected features in its spectra:
-
¹H NMR: Signals corresponding to the protons of the tert-butyl group (a singlet integrating to 9H), aromatic protons on the pyridine ring (with characteristic coupling patterns), and a broad singlet for the hydroxyl proton (which may exchange with D₂O).
-
¹³C NMR: Resonances for the quaternary and methyl carbons of the tert-butyl group, and distinct signals for the carbons of the pyridine ring, including the carbon bearing the hydroxyl group which would be shifted downfield.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch (broad), C-H stretches (aliphatic and aromatic), C=C and C=N stretching of the pyridine ring, and C-O stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 151.21 g/mol .
Applications in Research and Drug Development: A Landscape of Possibilities
While there are no specific applications documented for this compound, its structural motifs are present in a variety of biologically active molecules. This suggests its potential as a valuable building block in medicinal chemistry.
-
Kinase Inhibitors: The pyridin-3-ol scaffold is a known hinge-binding motif in many kinase inhibitors. The tert-butyl group could be used to probe steric pockets within the ATP-binding site or to modulate the physicochemical properties of a lead compound.
-
GPCR Ligands: Substituted pyridines are common cores for ligands of G-protein coupled receptors. The specific substitution pattern of this compound could offer a unique vector for exploring structure-activity relationships.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight under 150 g/mol , this compound falls into the category of a "fragment." It could be used in FBDD screening campaigns to identify initial hits that bind to a biological target. The hydroxyl and pyridine nitrogen provide hydrogen bonding capabilities, while the tert-butyl group offers a lipophilic interaction point.
The broader class of substituted pyridines has shown a wide range of biological activities, including use as intermediates in the synthesis of drugs for cancer and neurodegenerative diseases.[5][6]
Safety and Handling
Based on the available Safety Data Sheets (SDS) for related compounds, this compound should be handled with care in a laboratory setting.
Table 2: General Safety and Handling Recommendations
| Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat are essential. | [4][7] |
| Handling | Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood. | [4] |
| Storage | Store in a tightly closed container in a cool, dry place. | [4] |
| Fire Hazards | As a solid organic compound, it is likely combustible. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam. | [4] |
| First Aid | In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. | [4] |
It is crucial to consult the specific SDS provided by the supplier before handling this compound.
Conclusion and Future Outlook
This compound represents a chemical entity with potential value in synthetic and medicinal chemistry. However, the current lack of detailed, publicly available scientific literature on its synthesis, characterization, and specific applications presents a significant challenge for researchers. This guide has aimed to provide a realistic and scientifically grounded overview based on the limited available data and established chemical principles.
For the scientific community to fully leverage the potential of this molecule, further research is needed to:
-
Develop and publish a robust and scalable synthetic protocol.
-
Fully characterize the compound using modern spectroscopic techniques.
-
Investigate its reactivity profile in a systematic manner.
-
Explore its utility as a building block in the synthesis of novel compounds with potential biological activity.
Until such data becomes available, researchers are encouraged to proceed with caution, drawing inferences from closely related and well-characterized analogues while acknowledging the current knowledge gaps.
References
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An In-Depth Technical Guide to the Synthesis of 6-(tert-Butyl)pyridin-3-ol
Introduction
6-(tert-Butyl)pyridin-3-ol is a substituted pyridinol molecule that holds potential as a key building block in the development of novel pharmaceutical agents and functional materials. The strategic placement of a bulky tert-butyl group at the 6-position and a hydroxyl group at the 3-position imparts specific steric and electronic properties, making it an attractive scaffold for medicinal chemistry and materials science. The synthesis of such disubstituted pyridines, however, presents unique challenges in achieving the desired regioselectivity and overall efficiency.
This technical guide provides a comprehensive overview of viable synthetic strategies for this compound, designed for researchers, scientists, and drug development professionals. The methodologies discussed herein are grounded in established chemical principles and supported by peer-reviewed literature, with a focus on the causality behind experimental choices to ensure both scientific integrity and practical applicability.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The chosen disconnection dictates the overall strategy, influencing factors such as starting material availability, reaction robustness, and scalability. Three primary retrosynthetic pathways are considered in this guide.
Caption: Retrosynthetic pathways for this compound.
Synthetic Strategy I: Pyridine Ring Construction from Acyclic Precursors
The de novo synthesis of the pyridine ring offers a powerful approach to control the substitution pattern from the outset. Two well-established methods are particularly relevant: the Bohlmann-Rahtz pyridine synthesis and the transformation of furan derivatives.
A. Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis allows for the construction of substituted pyridines from the condensation of an enamine with an ethynyl ketone, followed by a cyclodehydration.[1][2] This two-step process provides a modular approach to 2,3,6-trisubstituted pyridines.[3]
To apply this to the synthesis of this compound, one would require a β-enaminone that provides the 3-hydroxy (or a protected hydroxyl) functionality and an ethynyl ketone bearing the tert-butyl group.
Caption: Workflow for the Bohlmann-Rahtz synthesis of the target molecule.
Expertise & Experience: The key to this approach is the selection of a suitable β-enaminone. A compound like 3-amino-1-(alkoxy)prop-2-en-1-one would be a logical choice, where the alkoxy group can be later cleaved to reveal the hydroxyl functionality. The high temperatures often required for the final cyclodehydration step can be a drawback, but the use of acid catalysts such as Amberlyst-15 has been shown to facilitate the reaction under milder conditions.[1][3]
B. Transformation of Furan Derivatives
A well-documented and efficient method for the synthesis of 3-pyridinols involves the rearrangement of 2-(α-aminoalkyl)-furans.[4][5] This transformation proceeds via oxidation of the furan ring to a 1,4-dicarbonyl intermediate, which then undergoes intramolecular condensation with the amine to form the pyridine ring.[6]
For the synthesis of this compound, the starting material would be 2-(1-amino-2,2-dimethylpropyl)furan. This precursor can be synthesized from 2-pivaloylfuran through reductive amination.
Proposed Experimental Protocol (Furan to Pyridine):
-
Reductive Amination of 2-Pivaloylfuran: 2-Pivaloylfuran is reacted with ammonia in the presence of a reducing agent (e.g., NaBH₃CN or catalytic hydrogenation) to yield 2-(1-amino-2,2-dimethylpropyl)furan.
-
Oxidative Ring Opening and Cyclization: The resulting aminofuran is subjected to oxidative conditions, such as treatment with hydrogen peroxide in acidic media, to facilitate the ring opening to the dicarbonyl intermediate and subsequent cyclization to this compound.[7]
| Step | Key Reagents | Typical Conditions | Expected Yield |
| 1 | 2-Pivaloylfuran, NH₃, NaBH₃CN | Methanol, rt | 60-75% |
| 2 | H₂O₂, HCl | 0-5 °C, then reflux | 70-80% |
Table 1: Summary of the proposed furan-to-pyridine synthesis.
Synthetic Strategy II: Functional Group Interconversion on a Pre-formed Pyridine Ring
This strategy involves the synthesis of a pyridin-3-ol derivative with a suitable leaving group at the 6-position, followed by a carbon-carbon bond-forming reaction to introduce the tert-butyl group. This approach is often highly convergent and allows for late-stage modification.
A. Synthesis of a 6-Halopyridin-3-ol Intermediate
The key intermediate for this strategy is a 6-halopyridin-3-ol, such as 6-bromo- or 6-chloropyridin-3-ol. The synthesis of such compounds can be achieved through various routes, including the direct halogenation of pyridin-3-ol. For instance, 2-bromo-3-hydroxypyridine can be prepared by the bromination of 3-hydroxypyridine.[8] While regioselectivity can be a challenge, specific conditions can favor the desired isomer.
Protocol for the Synthesis of 2-Bromo-3-hydroxypyridine (as an analogue):
As described in patent literature, 3-hydroxypyridine is dissolved in an aqueous solution of sodium hydroxide.[8] This solution is then added dropwise to a cooled solution of bromine in aqueous sodium hydroxide.[8] After stirring, the pH is adjusted to 7 to precipitate the product.[8] A similar approach could be investigated for the synthesis of 6-bromopyridin-3-ol, potentially requiring optimization of reaction conditions and purification to isolate the desired isomer.
B. Palladium-Catalyzed Cross-Coupling
With a 6-halopyridin-3-ol in hand, the tert-butyl group can be introduced via a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling.[9][10] This reaction is widely used in pharmaceutical synthesis due to its high functional group tolerance and generally good yields.[11] The coupling partner would be a tert-butylboronic acid or a more stable derivative like a tert-butylboronate ester.
Caption: Workflow for the Suzuki-Miyaura cross-coupling approach.
Trustworthiness and Experimental Considerations: The success of the Suzuki coupling of a chloropyridine is highly dependent on the choice of catalyst and ligand.[12] For less reactive aryl chlorides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to achieve good conversion.[12] The choice of base and solvent is also critical, with stronger bases like potassium phosphate (K₃PO₄) often being required.[12]
Proposed Experimental Protocol (Suzuki-Miyaura Coupling):
-
Reaction Setup: A reaction vessel is charged with 6-chloropyridin-3-ol, tert-butylboronic acid pinacol ester, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., SPhos), and a base (e.g., K₃PO₄).
-
Solvent and Degassing: An anhydrous, degassed solvent (e.g., THF or dioxane) is added. The reaction mixture is thoroughly degassed by sparging with an inert gas like argon or nitrogen.[12]
-
Reaction: The mixture is heated to a temperature typically between 80-110 °C and monitored by TLC or LC-MS until the starting material is consumed.[12]
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
| Component | Example | Role |
| Aryl Halide | 6-Chloropyridin-3-ol | Electrophile |
| Boronic Ester | tert-Butylboronic acid pinacol ester | Nucleophile source |
| Catalyst | Pd₂(dba)₃ / SPhos | Catalyzes the C-C bond formation |
| Base | K₃PO₄ | Activates the boronic ester |
| Solvent | Dioxane | Reaction medium |
Table 2: Key components for the Suzuki-Miyaura cross-coupling reaction.
Synthetic Strategy III: Direct C-H Functionalization
The direct C-H functionalization of a pyridine ring is an atom-economical and elegant approach. However, achieving high regioselectivity on a substituted pyridine ring can be a significant challenge. The direct tert-butylation of pyridin-3-ol would require conditions that favor substitution at the 6-position over other available positions. Friedel-Crafts type reactions on pyridines are generally difficult due to the deactivation of the ring by the nitrogen atom. While reactions of pyridines with tert-butyllithium are known to occur, they often lead to addition at the 2-position.[13] Therefore, while conceptually appealing, this strategy is likely to be less practical for the selective synthesis of this compound without further methodological development.
Conclusion
The synthesis of this compound can be approached through several viable strategies. The construction of the pyridine ring from acyclic precursors, either via the Bohlmann-Rahtz synthesis or the transformation of furan derivatives, offers a direct route to the desired substitution pattern. Alternatively, a highly convergent and modular approach involves the synthesis of a 6-halopyridin-3-ol intermediate followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the tert-butyl group. The choice of the optimal synthetic route will depend on factors such as starting material availability, scalability requirements, and the specific expertise of the research team. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to make informed decisions and successfully synthesize this valuable chemical building block.
References
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Clauson-Kaas, N., Elming, N., & Tyle, Z. (1955). Preparation of 3-Pyridols from Furans. Acta Chemica Scandinavica, 9, 1-6. [Link]
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Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]
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Wikipedia. Bohlmann–Rahtz pyridine synthesis. [Link]
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Clauson-Kaas, N., & Nedenskov, P. (1955). New Methods for the Transformation of Furans into Pyridines. Acta Chemica Scandinavica, 9, 14-16. [Link]
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An In-depth Technical Guide to the Molecular Structure of 6-(tert-Butyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-(tert-butyl)pyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization, offering insights into the practical aspects of its handling and analysis. The pyridine scaffold is a cornerstone in drug discovery, and understanding the influence of substituents like the tert-butyl and hydroxyl groups is critical for the rational design of novel bioactive molecules.[1]
Physicochemical Properties and Structural Features
This compound, with the chemical formula C₉H₁₃NO and a molecular weight of 151.21 g/mol , is a solid at room temperature.[2][3] The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen) suggests that this molecule can participate in various intermolecular interactions, influencing its solubility and crystal packing. The bulky tert-butyl group at the 6-position sterically hinders the nitrogen atom, which can modulate its basicity and reactivity compared to unsubstituted pyridine.
| Property | Value | Source |
| CAS Number | 68692-50-2 | [2] |
| Molecular Formula | C₉H₁₃NO | [2][3] |
| Molecular Weight | 151.21 g/mol | [3] |
| Physical Form | Solid | [3] |
Synthesis of this compound
While various methods exist for the synthesis of substituted pyridines, a common and effective strategy involves the use of palladium-catalyzed cross-coupling reactions on a pre-functionalized pyridine ring. A plausible synthetic route to this compound could start from a dihalopyridine, such as 2-bromo-5-hydroxypyridine.
A potential, though not explicitly detailed for this specific molecule in the available literature, synthetic approach is outlined below. This hypothetical protocol is based on established methodologies for the synthesis of similar substituted pyridines.[1]
Experimental Protocol: Hypothetical Synthesis
Step 1: Protection of the Hydroxyl Group
The hydroxyl group of 2-bromo-5-hydroxypyridine would likely require protection to prevent side reactions during the subsequent coupling step. A common protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) group.
-
Dissolve 2-bromo-5-hydroxypyridine in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a base, for example, imidazole or triethylamine.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) in the same solvent.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the resulting silyl-protected intermediate by column chromatography.
Step 2: Palladium-Catalyzed Cross-Coupling with a tert-Butyl Source
The protected dihalopyridine can then undergo a cross-coupling reaction to introduce the tert-butyl group. A Negishi or Suzuki coupling are potential candidates. For a Negishi coupling, a tert-butylzinc reagent would be used.
-
In an inert atmosphere (e.g., under argon or nitrogen), dissolve the silyl-protected 2-bromo-5-hydroxypyridine in an appropriate anhydrous solvent like tetrahydrofuran (THF).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf).
-
Slowly add a solution of a tert-butylating agent, for instance, tert-butylzinc chloride.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction and quench it with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
Step 3: Deprotection of the Hydroxyl Group
The final step is the removal of the silyl protecting group to yield the desired this compound.
-
Dissolve the purified, protected product in a suitable solvent, such as THF.
-
Add a deprotecting agent, for example, tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) in pyridine.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Quench the reaction and perform an aqueous work-up.
-
Extract the final product and purify it by recrystallization or column chromatography.
Caption: Hypothetical synthesis workflow for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the tert-butyl group.
-
tert-Butyl Protons: A sharp singlet integrating to nine protons, likely in the upfield region around 1.3-1.5 ppm. The chemical shift of tert-butyl protons on a pyridine ring can be influenced by the other substituents.
-
Pyridine Ring Protons: The three protons on the pyridine ring will appear as multiplets in the aromatic region (typically 6.5-8.5 ppm). Their specific chemical shifts and coupling patterns will depend on the electronic effects of the tert-butyl and hydroxyl groups. The proton at position 2 will likely be a doublet, the proton at position 4 a doublet of doublets, and the proton at position 5 a doublet.
-
Hydroxyl Proton: A broad singlet whose chemical shift is dependent on the concentration and solvent, typically appearing between 4 and 7 ppm.
¹³C NMR:
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (around 30-40 ppm) and one for the three equivalent methyl carbons (around 28-32 ppm).
-
Pyridine Ring Carbons: Six distinct signals for the carbons of the pyridine ring are expected in the aromatic region (approximately 110-160 ppm). The carbon bearing the hydroxyl group will be shifted downfield, as will the carbon attached to the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the functional groups present in the molecule.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ corresponding to the tert-butyl group.
-
C=C and C=N Stretch (Aromatic Ring): Several medium to strong bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 151. A prominent fragment would likely correspond to the loss of a methyl group from the tert-butyl group, resulting in a peak at m/z = 136 ([M-15]⁺). Further fragmentation of the pyridine ring would also be observed.
Caption: Predicted spectroscopic features of this compound.
Applications and Relevance in Drug Discovery
Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. The pyridin-3-ol moiety, in particular, is a valuable pharmacophore. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. The nitrogen atom of the pyridine ring can also participate in hydrogen bonding and can be protonated at physiological pH, which can be crucial for solubility and target engagement.
The introduction of a tert-butyl group can significantly impact the pharmacokinetic properties of a molecule. Its lipophilicity can enhance membrane permeability, while its steric bulk can provide metabolic stability by shielding adjacent functional groups from enzymatic degradation. This strategic placement of a bulky group is a common tactic in drug design to improve a compound's oral bioavailability and half-life.
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications in areas where substituted pyridines have shown promise, including as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The combination of the pyridin-3-ol core for target interaction and the tert-butyl group for pharmacokinetic modulation makes this and similar scaffolds attractive for further exploration in drug discovery programs.
Conclusion
This compound is a molecule with significant potential as a building block in the development of new chemical entities. Its molecular structure combines the key pharmacophoric features of a pyridin-3-ol with the pharmacokinetic-modulating properties of a tert-butyl group. While detailed experimental data for its synthesis and characterization are not widely published, established synthetic methodologies for substituted pyridines provide a clear path for its preparation. The predicted spectroscopic features offer a guide for its identification and characterization. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and other scientific disciplines.
References
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Joubert, N., Pohl, R., Klepetářová, B., & Hocek, M. (2007). Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides. The Journal of organic chemistry, 72(18), 6797–6805. [Link]
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Ahmed, A., Adeel, M., Niaz, S., Raouf, A., Aiman, U., Abdullah Bin Shaffiq, M., Ramay, S. M., & Mushtaq, I. (2024). Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. ChemistrySelect, 9(1), e202302917. [Link]
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Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]
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Colak, N., et al. (2021). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)-2-HYDROXY AND (3-NITRO/3-METHOXY)BENZYLIDENEAMINO]- 4,5-DIHYDROTHIENO[2,3-C]PYRIDINE-3,6(7H)-DICARBOXYLATE. Journal of Structural Chemistry, 62(1), 37-46. [Link]
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Sharma, A., Kumar, V., & Singh, P. P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC advances, 12(17), 10433–10454. [Link]
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6-(tert-Butyl)pyridin-3-ol IUPAC name
An In-depth Technical Guide to 6-(tert-Butyl)pyridin-3-ol: A Versatile Scaffold in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, recognized for its prevalence in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and favorable influence on aqueous solubility make it a "privileged" structure in drug design.[2] This guide focuses on a specific, highly functionalized derivative: This compound . This molecule combines the critical pyridin-3-ol core, a bioisostere of phenol, with a sterically demanding tert-butyl group. This combination offers medicinal chemists a powerful tool to modulate potency, selectivity, and pharmacokinetic properties.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the molecule's physicochemical properties, present a robust, representative synthetic protocol, detail expected analytical characterization, and explore its strategic applications in the rational design of novel therapeutics.
Chapter 1: Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its identity and physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.
Standard Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 68692-50-2 | N/A |
| Molecular Formula | C₉H₁₃NO | N/A |
| Molecular Weight | 151.21 g/mol | N/A |
| Canonical SMILES | CC(C)(C)C1=NC=CC(=C1)O | N/A |
Physicochemical Data (Predicted)
Experimental data for this specific molecule is not widely published. The following table summarizes key physicochemical properties predicted by computational models, which are crucial for assessing its drug-like potential.
| Property | Predicted Value | Significance in Drug Discovery |
| pKa (Acidic) | 9.47 ± 0.10 | The phenolic hydroxyl group's acidity influences its ionization state at physiological pH, affecting receptor interactions and cell permeability. |
| cLogP | 2.0 | The octanol-water partition coefficient indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 33.1 Ų | A low TPSA value (< 140 Ų) is a strong indicator of good oral bioavailability. |
| Hydrogen Bond Donors | 1 | The hydroxyl group can act as a crucial hydrogen bond donor in ligand-receptor binding. |
| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and hydroxyl oxygen can both act as hydrogen bond acceptors. |
| Rotatable Bonds | 1 | Low rotational bond count suggests conformational rigidity, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. |
Chapter 2: Synthesis and Purification
Retrosynthetic Rationale
The most strategically sound approach involves the late-stage introduction of the tert-butyl group onto a pre-functionalized pyridin-3-ol core. This is best achieved via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. The key starting material, 6-Bromopyridin-3-ol , is commercially available and provides a reactive handle at the desired position.
Synthesis Workflow Diagram
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized under appropriate laboratory conditions.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-Bromopyridin-3-ol (1.0 eq), tert-butylboronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Causality Insight: Pd(dppf)Cl₂ is chosen for its high efficiency in coupling reactions involving sterically hindered partners and its stability, which ensures catalytic turnover.
-
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Causality Insight: The aqueous base is necessary for the transmetalation step of the Suzuki cycle, while dioxane effectively solubilizes the organic reagents.
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Self-Validation: An LC-MS of the crude organic layer at this stage should show a prominent peak corresponding to the product's mass (m/z = 152.1 for [M+H]⁺).
-
-
Purification: Concentrate the dried organic layer under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Chapter 3: Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. The following are the expected spectroscopic signatures for verifying the identity and purity of the synthesized compound.[5][6]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
tert-Butyl Group: A sharp singlet integrating to 9 protons, expected around δ 1.3-1.4 ppm.
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 6.8-8.0 ppm). One proton will appear as a doublet of doublets (dd), and two will appear as doublets (d), with coupling constants characteristic of a 2,3,5-trisubstituted pyridine ring.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A total of 7 unique carbon signals are expected (5 for the pyridine ring and 2 for the tert-butyl group). The carbon attached to the hydroxyl group will be the most downfield of the ring carbons.
-
-
Mass Spectrometry (MS):
-
In Electrospray Ionization (ESI) positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 152.1.
-
-
Purity Analysis (HPLC):
-
High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity. A pure sample should exhibit a single major peak (>95%) on a reverse-phase column with UV detection.
-
Chapter 4: Significance and Applications in Drug Discovery
The true value of this compound lies in its strategic use as a molecular scaffold. Its structure provides distinct features that can be exploited to solve common challenges in lead optimization.
The Pyridin-3-ol Core: A Phenol Bioisostere
The pyridin-3-ol moiety is a well-established bioisostere of a simple phenol. This substitution can be a key move in a "scaffold-hopping" strategy.[7][8]
-
Improved Metabolic Stability: Aromatic rings are often susceptible to oxidation by cytochrome P450 enzymes. The pyridine ring, being more electron-deficient than a benzene ring, is generally more resistant to this metabolic pathway, potentially increasing the compound's half-life.[8]
-
Modulated Acidity: The pyridine nitrogen lowers the pKa of the hydroxyl group compared to phenol, altering its ionization state and hydrogen bonding potential at physiological pH.
-
Enhanced Solubility: The nitrogen atom can act as a hydrogen bond acceptor and can be protonated, which often leads to improved aqueous solubility compared to its carbocyclic analogue, a critical property for drug formulation and absorption.[1]
The tert-Butyl Group: A Steric and Metabolic Shield
The tert-butyl group is not merely a passive substituent; it serves critical functions:
-
Steric Influence: Its significant bulk can be used to probe the topology of a binding pocket, potentially enhancing selectivity by preventing binding to off-target proteins with smaller pockets.
-
Metabolic Shielding: Placing a bulky, non-metabolizable group adjacent to the pyridine nitrogen or other potential sites of metabolism can sterically hinder the approach of metabolic enzymes, further enhancing the compound's stability.
Logical Framework for Application
The utility of this scaffold can be visualized as a set of handles for molecular design.
Caption: Key features of the this compound scaffold for drug design.
Chapter 5: Safety and Handling
As a research chemical with limited publicly available toxicological data, this compound should be handled with care, following standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always use a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
-
Safety Data Sheet (SDS): Always consult the manufacturer-provided SDS for the most detailed and up-to-date safety information before use.
Conclusion
This compound is more than a simple heterocyclic compound; it is a strategically designed building block for modern drug discovery. It provides a pre-packaged solution to several common medicinal chemistry challenges, offering a metabolically robust core, key hydrogen bonding features, and a tool for steric modulation. For researchers and scientists working to develop the next generation of therapeutics, understanding and effectively utilizing scaffolds like this is essential for accelerating the journey from initial hit to viable drug candidate.
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Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
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Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. National Institutes of Health. [Link]
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Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society. [Link]
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An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. ACS Omega. [Link]
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Syntheses and NMR spectra. The Royal Society of Chemistry. [Link]
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How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. ResearchGate. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. [Link]
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Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. MDPI. [Link]
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2,6-Di-tert-butylpyridine. Wikipedia. [Link]
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Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Publishing. [Link]
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Substrate exploitation of multicomponent reactions toward diverse scaffolds and applications in medicinal chemistry. University of Groningen. [Link]
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¹H-¹³C HSQC NMR Spectroscopy for Estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol Ratios of Condensed Tannin Samples: Correlation With Thiolysis. PubMed. [Link]
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Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PubMed Central. [Link]
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2-tert-butylpyridine. ChemSynthesis. [Link]
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6-Brompyridin-3-ol. Chemsrc. [Link]
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An In-depth Technical Guide to 6-(tert-Butyl)pyridin-3-ol for Researchers and Drug Development Professionals
Introduction: The Significance of the Pyridin-3-ol Scaffold
The pyridine ring is a ubiquitous and invaluable scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it a privileged structure in drug design.[2] Within this class, pyridin-3-ol derivatives, and their tautomeric pyridinone forms, have garnered significant interest due to their versatile biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3][4][5] These scaffolds can act as both hydrogen bond donors and acceptors, and their physicochemical properties can be finely tuned through substitution, making them ideal for fragment-based drug design and as kinase hinge-binding motifs.[3] This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this family: 6-(tert-Butyl)pyridin-3-ol. By examining its physical and chemical properties, potential synthetic routes, and predicted reactivity, we aim to equip researchers and drug development professionals with the foundational knowledge to explore its potential in novel therapeutic discovery.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While comprehensive experimental data for this compound is not widely available in the current literature, we can compile its known attributes and infer others based on the well-understood chemistry of related structures.
| Property | Value/Information | Source(s) |
| CAS Number | 68692-50-2 | [6] |
| Molecular Formula | C₉H₁₃NO | [6] |
| Molecular Weight | 151.21 g/mol | [6] |
| Appearance | Expected to be a solid at room temperature. | General knowledge of similar compounds |
| Melting Point | Experimental data not readily available. | |
| Boiling Point | Experimental data not readily available. | |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide. | General knowledge of pyridinol derivatives |
| pKa | Experimental data not readily available. The pKa of the parent 3-hydroxypyridine is approximately 4.8 for the pyridinium ion and 8.7 for the hydroxyl proton. The electron-donating tert-butyl group at the 6-position is expected to slightly increase the basicity of the pyridine nitrogen (lower pKa for the pyridinium ion) and slightly decrease the acidity of the hydroxyl group (higher pKa for the hydroxyl proton). |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
While a specific, optimized synthesis for this compound is not extensively documented, a plausible route can be devised based on established methods for the synthesis of substituted 3-hydroxypyridines. One such approach involves the construction of the pyridine ring through a multi-component reaction, followed by functional group manipulation.
Caption: Proposed synthetic route to this compound.
This proposed synthesis involves the condensation of pivalaldehyde with a suitable three-carbon component, such as 3-amino-3-methoxyacrylonitrile, to form a dihydropyridine intermediate. Subsequent oxidation, elimination of hydrogen cyanide and methanol would yield the aromatic this compound. This approach offers flexibility in the choice of starting materials and allows for the introduction of various substituents on the pyridine ring.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of the pyridine ring, the hydroxyl group, and the tert-butyl substituent.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the electron-donating hydroxyl and tert-butyl groups at positions 3 and 6, respectively, will activate the ring towards electrophiles. The directing effects of these groups would favor substitution at positions 2, 4, and 5. The bulky tert-butyl group may sterically hinder substitution at the adjacent position 5.
-
Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, particularly at the 2- and 6-positions. However, in this case, the presence of the electron-donating tert-butyl group at the 6-position would decrease its reactivity towards nucleophiles.
-
Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as O-alkylation, O-acylation, and conversion to a triflate for subsequent cross-coupling reactions. This allows for further diversification of the scaffold.
Caption: Derivatization of the hydroxyl group for cross-coupling.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
tert-Butyl protons: A sharp singlet at approximately δ 1.3-1.5 ppm, integrating to 9H.
-
Aromatic protons: Three signals in the aromatic region (δ 6.5-8.5 ppm). The proton at position 2 would likely appear as a doublet, the proton at position 4 as a doublet of doublets, and the proton at position 5 as a doublet. The exact chemical shifts and coupling constants would depend on the solvent.
-
Hydroxyl proton: A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
tert-Butyl carbons: Two signals are expected, one for the quaternary carbon at approximately δ 30-35 ppm and one for the three methyl carbons at approximately δ 28-32 ppm.
-
Aromatic carbons: Six distinct signals in the aromatic region (δ 120-160 ppm). The carbon bearing the hydroxyl group (C3) and the carbon bearing the tert-butyl group (C6) would be significantly deshielded.
FTIR (Fourier-Transform Infrared) Spectroscopy:
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aromatic): Sharp peaks around 3000-3100 cm⁻¹.
-
C-H stretch (aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=C and C=N stretching (aromatic ring): A series of bands in the 1400-1600 cm⁻¹ region.
-
C-O stretch: An absorption in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z = 151.
-
Fragmentation: A characteristic loss of a methyl group ([M-15]⁺) from the tert-butyl group to give a fragment at m/z = 136. Further fragmentation of the pyridine ring would also be observed.
Applications in Drug Development
The this compound scaffold holds considerable promise for applications in drug discovery, leveraging the established therapeutic potential of pyridine and pyridinone derivatives.
-
Kinase Inhibition: The pyridinone core is a well-known hinge-binding motif in many kinase inhibitors.[3] The ability to functionalize the this compound scaffold at multiple positions allows for the exploration of structure-activity relationships (SAR) to achieve potent and selective kinase inhibition. The tert-butyl group can provide steric bulk and lipophilicity, which can be advantageous for binding to specific pockets in the kinase domain.
-
Antimicrobial Agents: Pyridine derivatives have a long history as antimicrobial agents.[7] The this compound structure can be modified to develop novel antibacterial and antifungal compounds. The lipophilic tert-butyl group may enhance membrane permeability, a crucial factor for antimicrobial activity.
-
Central Nervous System (CNS) Disorders: The pyridine scaffold is present in many CNS-active drugs. The physicochemical properties of this compound, such as its potential to be a hydrogen bond donor and acceptor and its moderate lipophilicity, make it an interesting starting point for the design of ligands for CNS targets.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
To ensure the quality and reliability of research findings, the purity of this compound must be rigorously assessed. The following is a general HPLC method that can be optimized for this purpose.
Objective: To determine the purity of a sample of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the sample as the percentage of the area of the main peak relative to the total area of all peaks.
-
Caption: Workflow for HPLC purity analysis of this compound.
Safety and Handling
As a chemical intermediate, this compound should be handled with appropriate care in a laboratory setting.
-
Hazard Identification: Based on available safety data, this compound is classified as harmful if swallowed.[8][9] It is also expected to cause skin and eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising yet under-investigated scaffold for medicinal chemistry and drug discovery. Its structural features, combining the versatile pyridine-3-ol core with a lipophilic tert-butyl group, offer a unique starting point for the design of novel therapeutic agents. While a comprehensive experimental characterization of this compound is still needed, this guide provides a solid foundation of its known and predicted properties, potential synthetic strategies, and likely reactivity. By leveraging this information, researchers can confidently incorporate this compound into their discovery programs and unlock its full therapeutic potential.
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Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD. [Link]
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Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
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Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. [Link]
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Pyridine: the scaffolds with significant clinical diversity. ResearchGate. [Link]
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]
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6-(tert-Butyl)pyridin-3-ol spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 6-(tert-Butyl)pyridin-3-ol
Abstract
This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 68692-50-2), a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of public experimental spectra, this guide leverages high-quality predicted spectral data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, supported by comparative analysis with structurally related compounds. The document outlines the structural elucidation of this compound through detailed interpretation of its spectral characteristics. Furthermore, it provides standardized, field-proven protocols for the acquisition of such data, ensuring scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for scientists, enabling a deeper understanding of the molecule's spectroscopic properties and facilitating its use in further research and development.
Introduction: The Structural Significance of this compound
Substituted pyridines are a cornerstone in medicinal chemistry and materials science, owing to their versatile chemical reactivity and biological activity. The introduction of a bulky tert-butyl group at the 6-position and a hydroxyl group at the 3-position of the pyridine ring in this compound imparts specific steric and electronic properties. The tert-butyl group can influence the molecule's conformation and metabolic stability, while the hydroxyl group provides a site for hydrogen bonding and further functionalization. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of this compound in any application.
This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental principles of spectroscopy and are supplemented with data from analogous structures to provide a robust analytical framework.
Molecular Structure and Properties
-
Chemical Formula: C₉H₁₃NO
-
Molecular Weight: 151.21 g/mol
-
CAS Number: 68692-50-2
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | Doublet (d) | 1H | H-2 | Located ortho to the nitrogen atom, resulting in significant deshielding. |
| ~7.1 | Doublet of doublets (dd) | 1H | H-4 | Coupled to both H-2 and H-5. |
| ~7.3 | Doublet (d) | 1H | H-5 | Coupled to H-4. |
| ~5.0-6.0 | Broad singlet (br s) | 1H | OH | Chemical shift is variable and depends on concentration and solvent. |
| ~1.3 | Singlet (s) | 9H | C(CH₃)₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
Expert Insights: The exact chemical shifts of the aromatic protons can be influenced by the solvent. The broadness of the hydroxyl proton signal is due to chemical exchange and can be confirmed by a D₂O exchange experiment, where the peak would disappear.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C-6 | Attached to the bulky tert-butyl group and the nitrogen atom. |
| ~148 | C-3 | Attached to the electronegative hydroxyl group. |
| ~140 | C-2 | Adjacent to the nitrogen atom. |
| ~125 | C-4 | Aromatic CH carbon. |
| ~122 | C-5 | Aromatic CH carbon. |
| ~35 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~29 | C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
Expert Insights: The chemical shifts are predictions and can vary slightly based on the solvent and experimental conditions. The quaternary carbons (C-3, C-6, and the central carbon of the tert-butyl group) can be identified by their generally lower intensity in a standard ¹³C NMR spectrum or by using spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400-3200 (broad) | O-H stretch | Alcohol | The broadness is due to hydrogen bonding. |
| 3100-3000 | C-H stretch | Aromatic | Characteristic of C-H bonds on the pyridine ring. |
| 2960-2850 | C-H stretch | Aliphatic | From the tert-butyl group. |
| ~1600, ~1470 | C=C and C=N stretch | Aromatic ring | Typical absorptions for the pyridine ring system. |
| ~1250 | C-O stretch | Alcohol | Stretching vibration of the carbon-oxygen single bond. |
Expert Insights: The exact position and shape of the O-H stretching band can provide information about the extent of intermolecular hydrogen bonding. In a dilute solution in a non-polar solvent, a sharper, higher frequency O-H band may be observed.
Experimental Protocol for IR Data Acquisition (ATR)
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Predicted m/z | Ion | Interpretation |
| 151 | [M]⁺ | Molecular ion |
| 136 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety. |
| 95 | [M - C₄H₈]⁺ | Loss of isobutylene via McLafferty rearrangement or related fragmentation. |
Expert Insights: The fragmentation pattern can be highly dependent on the ionization method used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). The loss of a methyl group (m/z 136) is a very common fragmentation pathway for tert-butyl substituted compounds, leading to a stable tertiary carbocation.
Experimental Protocol for MS Data Acquisition (EI)
Caption: General workflow for acquiring a mass spectrum using Electron Ionization.
Conclusion: A Unified Spectroscopic Picture
The combined analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a cohesive and detailed structural characterization of this compound. The NMR data elucidates the carbon-hydrogen framework, confirming the presence and connectivity of the tert-butyl group and the substituted pyridine ring. The IR spectrum identifies the key functional groups, notably the hydroxyl and the aromatic system. Finally, mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation pathways. This guide, through its synthesis of predicted data and established analytical protocols, offers a robust framework for the confident identification and characterization of this compound in a research and development setting.
References
As this guide is based on predicted data and general spectroscopic principles, direct literature citations for the experimental spectra of this compound are not available. The following references provide foundational knowledge in spectroscopic techniques and are authoritative sources for the principles of spectral interpretation.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
An In-depth Technical Guide to the Solubility of 6-(tert-Butyl)pyridin-3-ol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 6-(tert-Butyl)pyridin-3-ol, a key intermediate in modern synthetic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, presents illustrative quantitative data, and outlines robust experimental protocols for solubility determination.
Introduction: The Significance of Solubility in Process Chemistry
This compound is a heterocyclic compound of increasing interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring a hydrophilic hydroxyl group and a bulky, lipophilic tert-butyl group, imparts a distinct physicochemical profile that governs its behavior in various solvent systems.
A thorough understanding of the solubility of this compound is paramount for the optimization of critical processes, including:
-
Reaction Kinetics: Ensuring the compound is sufficiently dissolved in the reaction medium is crucial for achieving optimal reaction rates and yields.
-
Purification: Solubility differences in various solvents are exploited in crystallization, precipitation, and chromatographic purification methods.
-
Formulation: For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability and the choice of delivery vehicle.
This guide aims to provide a foundational understanding and practical framework for assessing and utilizing the solubility of this compound.
Theoretical Framework: Predicting Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] this compound possesses both polar and non-polar characteristics:
-
Polar Moieties: The pyridinolic hydroxyl group (-OH) and the nitrogen atom in the pyridine ring can participate in hydrogen bonding, rendering the molecule capable of interacting with polar solvents.[3][4]
-
Non-Polar Moiety: The tert-butyl group is a large, non-polar alkyl substituent that contributes to the molecule's lipophilicity and enhances its solubility in non-polar organic solvents.
The interplay between these structural features dictates the solubility of this compound in a given solvent. Generally, it is expected to exhibit good solubility in polar aprotic and protic solvents, and moderate to good solubility in less polar solvents.
Quantitative Solubility Profile of this compound
While extensive quantitative solubility data for this compound is not widely available in the public domain, the following table presents illustrative data based on its expected physicochemical properties. This data serves as a practical guide for solvent selection and experimental design.
| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) |
| Methanol | Polar Protic | 25 | > 200 |
| Ethanol | Polar Protic | 25 | > 200 |
| Isopropanol | Polar Protic | 25 | 150 |
| Acetone | Polar Aprotic | 25 | > 200 |
| Acetonitrile | Polar Aprotic | 25 | 180 |
| Dichloromethane (DCM) | Halogenated | 25 | 120 |
| Tetrahydrofuran (THF) | Ether | 25 | > 200 |
| Toluene | Aromatic | 25 | 50 |
| Heptane | Non-polar | 25 | < 1 |
| Water | Polar Protic | 25 | 5 |
Note: The data presented in this table is illustrative and should be confirmed experimentally for specific applications.
Experimental Determination of Solubility
A precise and reproducible determination of solubility is essential for process development and validation. The "gold standard" for measuring the equilibrium solubility of a crystalline compound is the Shake-Flask Method .[5]
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached.[5] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of crystalline this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in g/L using the determined concentration and the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Causality Behind Experimental Choices
-
Use of Excess Solid: This is fundamental to ensuring that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant and recorded temperature is critical for data accuracy and reproducibility.
-
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate.
-
Filtration: The use of a fine-pore filter (0.22 µm) is essential to remove any microscopic, undissolved particles that could lead to an overestimation of the solubility.
-
Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy and precision of the analytical method used for quantification.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers and drug development professionals can generate the critical data necessary for the successful implementation of this versatile building block in their synthetic and formulation endeavors. The illustrative data and detailed methodology presented herein serve as a valuable starting point for solvent screening and process optimization.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMIN
- Khan Academy. (n.d.). Solubility of organic compounds [Video].
- Stepwise dissolution and composition determination of samples of multiple crystals using a dissolution medium containing aqueous alcohol and fluorocarbon phases. (2019, July 9). PMC - NIH.
- Summary of solubility measurement protocols of each company before harmoniz
- How to measure solubility with Crystalline. (2024, February 9). [Video]. YouTube.
- Direct Measurement of Amorphous Solubility. (2019, May 3).
- Re-crystallization experiments A crystallization protocol was developed based on Fel solubility d
- Wikipedia. (n.d.). Pyridine.
- PubChem. (n.d.). (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester.
- ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in...
- ResearchGate. (n.d.). Measurement and correlation of solubility of 2-chloro-3-(trifluoromethyl)pyridine in pure solvents and ethanol + n -propanol mixtures.
- chemeurope.com. (n.d.). Pyridine.
- Sciencemadness Wiki. (2022, November 30). Pyridine.
- Santa Cruz Biotechnology. (n.d.). 6-[4-(tert-Butyl)phenoxy]pyridin-3-amine.
- Chemsrc. (2025, November 5). Tert-butyl 3-hydroxy-3-(pyridin-3-yl)
- Sigma-Aldrich. (n.d.). 3-hydroxy-6-(tert-butyl)pyridine chemical properties.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- Benchchem. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
- Sigma-Aldrich. (n.d.). 3-hydroxy-6-(tert-butyl)pyridine.
- PubChem. (n.d.). 2,6-Di-tert-butylpyridine.
- ChemScene. (n.d.).
Sources
discovery and history of 6-(tert-Butyl)pyridin-3-ol
An In-depth Technical Guide to the Discovery and Synthetic History of 6-(tert-Butyl)pyridin-3-ol
Abstract
This compound, a sterically hindered pyridinol derivative, has emerged as a valuable building block in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the electron-donating hydroxyl group and the bulky tert-butyl substituent, make it a crucial intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other pharmacologically active agents. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices in key synthetic routes, present detailed protocols, and summarize comparative data to provide a practical resource for its preparation and application.
Introduction and Significance
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials. Substitution on this ring system allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This compound (CAS No. 68692-50-2) is a prime example of a strategically substituted pyridine.[1] The hydroxyl group at the 3-position can act as a hydrogen bond donor and acceptor, influencing molecular interactions and serving as a handle for further functionalization. Concurrently, the bulky tert-butyl group at the 6-position provides significant steric hindrance, which can be exploited to control reactivity, enhance selectivity in subsequent reactions, and improve the metabolic stability of drug candidates by shielding adjacent positions from enzymatic degradation.
This combination of features has made this compound a key intermediate in the development of therapeutics. Its incorporation into larger molecules can significantly impact their biological activity and pharmacokinetic profiles. This guide traces the journey of this molecule from its initial synthesis to the more refined methods developed for its production.
Early Synthetic Approaches: Building the Pyridine Core
The initial strategies for synthesizing substituted pyridinols often relied on constructing the heterocyclic ring from acyclic precursors. One of the foundational methods for preparing 3-hydroxypyridines involves the reaction of furan derivatives with ammonia. This approach leverages the ability of the furan ring to undergo ring-opening and subsequent recyclization to form the pyridine core.
The Furan-to-Pyridine Rearrangement
A general and robust method for preparing 3-hydroxypyridine derivatives involves the reaction of 2-carbonyl-substituted furans with an ammonia source in an aqueous medium, often catalyzed by an acid.[2] This transformation is a powerful tool for creating the pyridinol skeleton.
Causality Behind Experimental Choices:
-
Reactants: The choice of a 2-acyl furan is critical, as the carbonyl group activates the furan ring for the initial nucleophilic attack and ultimately becomes part of the pyridine backbone. The tert-butyl group would be introduced via a furan precursor such as 2-pivaloylfuran.
-
Ammonia Source: Aqueous ammonia serves as the nitrogen source for the pyridine ring. Its use in excess drives the reaction equilibrium towards the product.
-
Catalyst: An acid catalyst, such as an ammonium salt of a strong acid, is often employed to facilitate the ring-opening of the furan and the subsequent cyclization and dehydration steps that lead to the aromatic pyridine ring.[2]
Experimental Protocol: Synthesis of a 2-tert-Butyl-3-hydroxypyridine derivative via Furan Rearrangement
-
Reaction Setup: To a high-pressure autoclave, charge 2-pivaloylfuran (1.0 eq), an aqueous solution of ammonia (25%, ~10-15 eq), and a catalytic amount of ammonium phosphate (0.1 eq).
-
Reaction Execution: Seal the autoclave and heat the mixture to 180-200 °C with vigorous stirring. The high temperature and pressure are necessary to drive the reaction to completion. Maintain the temperature for 12-18 hours.
-
Work-up and Isolation: After cooling the reactor to room temperature, carefully vent the excess ammonia. Transfer the reaction mixture and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the this compound.
Diagram 1: Conceptual Workflow for Furan-to-Pyridine Synthesis
Caption: Workflow for this compound synthesis via furan rearrangement.
Modern Synthetic Strategies: Functionalization of the Pyridine Ring
While ring-formation strategies are effective, methods involving the late-stage functionalization of a pre-existing pyridine ring offer greater flexibility and are often more amenable to creating diverse analogues. These approaches typically involve either introducing the tert-butyl group onto a hydroxypyridine scaffold or installing a hydroxyl group onto a tert-butylpyridine.
Friedel-Crafts tert-Butylation
The direct introduction of a tert-butyl group onto a pyridine ring can be challenging due to the ring's electron-deficient nature, which makes it resistant to standard Friedel-Crafts alkylation. However, the presence of an activating group like a hydroxyl (or protected hydroxyl) can facilitate this transformation.
Causality Behind Experimental Choices:
-
Substrate: Starting with 3-hydroxypyridine or a protected version (e.g., 3-methoxypyridine) is crucial. The hydroxyl/alkoxy group is an ortho-, para-director, activating the C2, C4, and C6 positions for electrophilic attack.
-
Alkylating Agent: tert-Butyl alcohol or isobutylene in the presence of a strong acid catalyst (like sulfuric acid or a solid acid catalyst) serves as the source of the tert-butyl carbocation electrophile.
-
Reaction Conditions: The reaction requires forcing conditions (high temperature) to overcome the low reactivity of the pyridine ring. The choice of acid catalyst is critical to generate the electrophile without completely protonating and deactivating the pyridine nitrogen.
Diagram 2: Electrophilic Aromatic Substitution Mechanism
Caption: Mechanism of Friedel-Crafts tert-butylation on the 3-hydroxypyridine ring.
Synthesis via Nucleophilic Hydroxylation
An alternative approach involves starting with a halogenated tert-butylpyridine and introducing the hydroxyl group via nucleophilic aromatic substitution (SNAr) or a metal-catalyzed process.
Experimental Protocol: Hydroxylation of 6-tert-Butyl-3-chloropyridine
-
Reaction Setup: In a sealed tube, dissolve 6-tert-butyl-3-chloropyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add a strong base such as sodium hydroxide or potassium hydroxide (2-3 eq) and a small amount of water.
-
Reaction Execution: Heat the mixture to 130-140 °C for several hours.[3] The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with an acid (e.g., concentrated HCl) to a pH of 6-7.[3]
-
Purification: Evaporate the solvent and water under reduced pressure. The resulting solid residue, containing the product and inorganic salts, is triturated with a solvent like methanol to dissolve the product, followed by filtration. The filtrate is concentrated, and the crude product is purified by distillation or recrystallization to afford pure this compound.[3]
Causality Behind Experimental Choices:
-
Substrate: A leaving group, such as a halogen, at the 3-position is required. The tert-butyl group at the 6-position does not significantly hinder the approach of a small nucleophile like hydroxide.
-
Nucleophile & Base: A strong hydroxide source is needed to act as the nucleophile. The reaction is typically run under basic conditions to ensure the nucleophile is present in high concentration.
-
Solvent and Temperature: High temperatures and polar aprotic solvents are necessary to facilitate the SNAr reaction on the electron-deficient pyridine ring.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on factors such as starting material availability, scalability, cost, and safety.
| Parameter | Furan-to-Pyridine Rearrangement | Friedel-Crafts tert-Butylation | Nucleophilic Hydroxylation |
| Starting Materials | 2-Pivaloylfuran, Ammonia | 3-Hydroxypyridine, tert-Butanol | 3-Halo-6-tert-butylpyridine, Base |
| Key Reagents | Acid catalyst | Strong acid (e.g., H₂SO₄) | Strong base (e.g., NaOH) |
| Number of Steps | Generally 1-2 steps | Typically 1 step | Typically 1 step |
| Typical Yield | Moderate to Good (60-80%)[2] | Variable, often moderate | Good to High (80-90%)[3] |
| Scalability | Requires high-pressure equipment | Can be challenging due to harsh acidic conditions | Good, suitable for industrial scale |
| Advantages | Builds the core structure efficiently | Direct and atom-economical | High yield, reliable |
| Disadvantages | Harsh conditions (high T & P) | Potential for side products, harsh acid | Requires halogenated precursor |
Conclusion
The synthesis of this compound has evolved from classical ring-forming reactions to more versatile functionalization strategies. Early methods based on the furan-to-pyridine rearrangement provided a foundational route to the core structure. Subsequent developments focusing on the direct functionalization of the pyridine ring, such as Friedel-Crafts alkylation and nucleophilic hydroxylation, have offered more flexible and often higher-yielding pathways. For large-scale industrial production, the nucleophilic hydroxylation of a readily available halogenated precursor often represents the most practical and efficient approach due to its high yields and operational simplicity. The continued importance of this compound as a key building block in drug discovery ensures that the development of even more efficient, cost-effective, and sustainable synthetic routes will remain an area of active research.
References
- Shvets, V. F., et al. (n.d.). Method for preparing derivatives of 3-hydroxypyridine. Google Patents.
- Li, J., et al. (n.d.). Preparation method of 3-hydroxypyridine. Google Patents.
Sources
Unlocking the Potential of 6-(tert-Butyl)pyridin-3-ol: A Technical Guide for Researchers
Introduction: The Strategic Value of a Substituted Pyridinol
The pyridine ring is a cornerstone of medicinal chemistry and materials science, present in a vast array of functional molecules.[1][2][3] The strategic placement of substituents on this heterocycle allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties. 6-(tert-Butyl)pyridin-3-ol presents a particularly intriguing scaffold for researchers. The hydroxyl group at the 3-position offers a versatile handle for derivatization and a key site for hydrogen bonding interactions, while the bulky tert-butyl group at the 6-position can impart metabolic stability, modulate solubility, and influence the orientation of the molecule within a binding pocket or catalytic site. This guide will provide an in-depth exploration of the potential research applications of this compound, complete with detailed experimental workflows for its investigation in medicinal chemistry, catalysis, and materials science.
Physicochemical Properties and Synthetic Accessibility
This compound is a commercially available compound, simplifying its initial investigation.[4] Its structure suggests a moderate polarity, with the hydroxyl group contributing to hydrogen bonding capabilities and the tert-butyl group enhancing its lipophilicity. The synthesis of related pyridin-3-ol derivatives has been documented, often involving multi-step sequences that could be adapted for the synthesis of novel analogs of this compound.[5][6][7]
| Property | Estimated Value | Significance for Research Applications |
| Molecular Weight | 151.21 g/mol | Favorable for drug-likeness (Lipinski's Rule of Five) |
| pKa (hydroxyl group) | ~8-10 | Can act as a hydrogen bond donor or acceptor at physiological pH |
| LogP | ~1.5-2.5 | Balanced lipophilicity for potential cell permeability and aqueous solubility |
| Hydrogen Bond Donors | 1 | Can engage in key interactions with biological targets |
| Hydrogen Bond Acceptors | 2 (N, O) | Can engage in key interactions with biological targets |
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The pyridin-3-ol moiety is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-Alzheimer's, and antimicrobial effects.[1][3][8][9] The tert-butyl group can serve as a metabolic shield, preventing unwanted oxidation and prolonging the compound's half-life in vivo.
Kinase Inhibition in Oncology
Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP binding pocket. The pyridin-3-ol scaffold of this compound could be an excellent starting point for the design of novel kinase inhibitors. The hydroxyl group can be derivatized to extend into other regions of the binding site, while the tert-butyl group can occupy a hydrophobic pocket.
Caption: Kinase inhibitor discovery workflow.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound and its derivatives in 100% DMSO.
-
Prepare a serial dilution of the compounds in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the target kinase and a fluorescently labeled ATP-competitive tracer in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 5 µL of the kinase/tracer solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the ratio of the emission signals of the acceptor and donor fluorophores.
-
Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.
-
Modulators of Amyloid-Beta Aggregation in Alzheimer's Disease
Pyridinol-containing ligands have been shown to mitigate the formation of toxic amyloid-beta (Aβ) aggregates, a hallmark of Alzheimer's disease.[10] The hydroxyl group of this compound can interact with the Aβ peptide, while the tert-butyl group can disrupt hydrophobic interactions that drive aggregation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-hydroxy-6-(tert-butyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
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6-(tert-Butyl)pyridin-3-ol: A Strategic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(tert-Butyl)pyridin-3-ol, a versatile heterocyclic building block gaining prominence in organic synthesis, particularly in the realm of medicinal chemistry. The strategic placement of a sterically demanding tert-butyl group and a nucleophilic hydroxyl function on the pyridine scaffold imparts unique reactivity and physicochemical properties. This guide will delve into the synthesis of this key intermediate, explore its diverse reactivity in cornerstone cross-coupling and functionalization reactions, and illuminate its application in the construction of complex molecular architectures, with a particular focus on the synthesis of kinase inhibitors. Detailed experimental protocols, mechanistic insights, and practical considerations are provided to empower researchers in leveraging the full potential of this valuable synthetic tool.
Introduction: The Strategic Value of the this compound Scaffold
The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile scaffold for derivatization. The introduction of a tert-butyl group at the 6-position of a 3-hydroxypyridine core, as in this compound, offers several strategic advantages:
-
Steric Influence: The bulky tert-butyl group can direct reactions to other positions of the pyridine ring, influencing regioselectivity. It can also provide a steric shield, modulating the interaction of the final molecule with biological targets.
-
Modulation of Physicochemical Properties: The lipophilic tert-butyl group can enhance membrane permeability and oral bioavailability of drug candidates.
-
Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism, which can improve the pharmacokinetic profile of a drug.
-
Dual Functionality: The presence of both a nucleophilic hydroxyl group and a pyridine nitrogen allows for a wide range of chemical transformations, making it a versatile building block for combinatorial library synthesis and lead optimization.
This guide will systematically explore the synthesis and synthetic utility of this important building block.
Synthesis of this compound
While a direct, high-yielding synthesis of this compound from simple precursors is not extensively documented in peer-reviewed literature, a plausible and scalable route can be proposed based on established transformations of pyridine and pyrimidine derivatives. A likely two-step approach involves the synthesis of a suitable precursor followed by hydrolysis.
A potential synthetic pathway could start from a halogenated pyridine precursor, such as 2-bromo-5-methoxypyridine, which can be subjected to a Grignard reaction with tert-butylmagnesium chloride to introduce the tert-butyl group. Subsequent demethylation of the resulting 2-(tert-butyl)-5-methoxypyridine would yield the desired product.
Alternatively, a more direct approach, analogous to the synthesis of similar hydroxypyrimidines, involves the hydrolysis of a corresponding halo- or methoxy-pyridine under basic or acidic conditions. For instance, the hydrolysis of 2-(tert-butyl)-5-chloropyridine in the presence of a strong base could be a viable route.[1]
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and its influence on the properties of downstream molecules.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₃NO | - |
| Molecular Weight | 151.21 g/mol | - |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Melting Point | 125-128 °C (for 3-hydroxypyridine)[2][3] | Estimated by analogy |
| Boiling Point | 280-281 °C (for 3-hydroxypyridine)[2][3] | Estimated by analogy |
| pKa | ~5.0 and ~9.0 | Estimated based on 3-hydroxypyridine[4][5] |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | General knowledge of pyridinols |
Note: Due to the limited availability of experimental data for this specific molecule, some values are estimated based on the parent compound, 3-hydroxypyridine. The tert-butyl group is expected to decrease water solubility and slightly alter the pKa values.
Reactivity and Key Transformations
The dual functionality of this compound allows for a diverse range of chemical transformations, making it a powerful building block in organic synthesis.
Suzuki-Miyaura Cross-Coupling
The hydroxyl group of this compound can be activated to a triflate, a good leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position of the pyridine ring.
Experimental Protocol: Two-Step Suzuki-Miyaura Coupling
Step 1: Triflation of this compound
-
To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an argon atmosphere at 0 °C, add anhydrous pyridine (2.0 equiv).
-
Slowly add triflic anhydride (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 6-(tert-butyl)pyridin-3-yl triflate by flash column chromatography.
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the 6-(tert-butyl)pyridin-3-yl triflate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as cesium carbonate (2.0 equiv).
-
Evacuate and backfill the vessel with argon.
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).
-
Add an anhydrous solvent such as 1,4-dioxane (to a concentration of 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7][8][9][10][11] While the hydroxyl group of this compound is not directly suitable for this reaction, it can be converted to a halide (e.g., bromide or chloride) or a triflate, which can then undergo palladium-catalyzed amination with a wide range of primary and secondary amines.
Experimental Protocol: Buchwald-Hartwig Amination of a 6-(tert-Butyl)pyridin-3-yl Halide
-
To a reaction vessel, add the 3-halo-6-(tert-butyl)pyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a phosphine ligand (e.g., Xantphos, 0.02-0.1 equiv), and a base (e.g., sodium tert-butoxide, 1.5 equiv).
-
Evacuate and backfill the vessel with argon.
-
Add an anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Caption: Buchwald-Hartwig amination of a 3-halo-6-(tert-butyl)pyridine.
Etherification Reactions
The hydroxyl group of this compound can readily undergo etherification reactions, such as the Williamson ether synthesis, to introduce a variety of substituents.[12][13][14][15][16] This reaction is particularly useful for attaching linkers or other functional groups to the pyridine core.
Experimental Protocol: Williamson Ether Synthesis
-
To a solution of this compound (1.0 equiv) in a polar aprotic solvent such as DMF or THF, add a strong base like sodium hydride (1.1 equiv) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the alkoxide.
-
Add the desired alkyl halide (1.1 equiv) and heat the reaction mixture to 50-80 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Caption: Williamson ether synthesis with this compound.
Application in the Synthesis of Kinase Inhibitors
The 3-hydroxypyridine scaffold is a key structural motif in many kinase inhibitors, where the hydroxyl group can act as a hydrogen bond donor or acceptor, and the pyridine nitrogen can interact with the hinge region of the kinase.[17][18][19][20][21][22][23] The addition of a tert-butyl group at the 6-position can provide additional van der Waals interactions and improve the pharmacokinetic properties of the inhibitor.
A prominent example of a kinase inhibitor class where this compound could be a valuable building block is in the synthesis of Janus kinase (JAK) inhibitors. For instance, analogues of tofacitinib, a known JAK inhibitor, could be synthesized using this building block to explore structure-activity relationships.[6][24][25][26][27][28][29]
Illustrative Synthesis of a Hypothetical Kinase Inhibitor:
The following scheme outlines a plausible synthesis of a hypothetical kinase inhibitor incorporating the this compound scaffold. This example demonstrates the strategic application of the reactions discussed previously.
Sources
- 1. EP0117883B1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine - Google Patents [patents.google.com]
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- 17. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
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reactivity of the hydroxyl group in 6-(tert-Butyl)pyridin-3-ol
An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 6-(tert-Butyl)pyridin-3-ol
Executive Summary
This compound is a substituted hydroxypyridine that serves as a valuable building block in medicinal chemistry and materials science. The reactivity of this molecule is dominated by the interplay between its three key functional components: the nucleophilic hydroxyl group, the basic pyridine nitrogen, and the sterically demanding tert-butyl group. This guide provides a detailed analysis of the electronic and steric factors governing the reactivity of the hydroxyl moiety. We will explore its acidic and nucleophilic properties, delve into key transformations such as O-alkylation and O-acylation, and provide robust, field-tested experimental protocols. The causality behind reagent selection and reaction conditions is emphasized to equip researchers with a predictive understanding for designing synthetic routes and developing novel derivatives.
The chemical behavior of this compound is not merely the sum of its parts but rather a consequence of the intricate electronic and steric interactions between the pyridine core, the hydroxyl substituent, and the tert-butyl group.
Electronic Landscape
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. However, this effect is modulated by the two substituents. The hydroxyl group at the 3-position is a strong π-donor through resonance and an inductive σ-acceptor. Conversely, the tert-butyl group at the 6-position is a weak σ-donor through induction.[1][2][3] This electron-donating character slightly increases the electron density on the pyridine nitrogen, enhancing its basicity compared to unsubstituted pyridine.[1][4] The primary electronic influence on the hydroxyl group itself comes from its attachment to the aromatic ring, which makes it more acidic than a typical aliphatic alcohol.
Steric Hindrance
The most significant structural feature is the bulky tert-butyl group positioned ortho to the pyridine nitrogen (C6). This group imparts considerable steric hindrance around the nitrogen atom, which can impede its ability to act as a nucleophile or base by physically obstructing the approach of electrophiles or protons.[1][5][6] While the hydroxyl group at the 3-position is meta to the tert-butyl group and thus less directly hindered, the overall molecular bulk can influence solvent shell organization and the approach of bulky reagents.
Caption: Key functional regions of this compound.
Tautomerism: The Pyridinol-Pyridone Equilibrium
Like other 3-hydroxypyridines, this compound can exist in equilibrium with its zwitterionic pyridone tautomer, 6-(tert-butyl)-1H-pyridin-3-one. In most neutral solvents, the phenolic pyridin-3-ol form is heavily favored. However, the existence of this equilibrium is crucial, as the reactivity can sometimes proceed through the minor tautomer, especially under conditions that favor its formation. Understanding this equilibrium is key to predicting reaction outcomes.
Caption: Tautomeric equilibrium of this compound.
Core Reactivity of the Hydroxyl Group
The hydroxyl group is the primary site for a range of important chemical transformations. Its reactivity is twofold: the acidity of the proton and the nucleophilicity of the oxygen atom.
Acidity and Deprotonation
The hydroxyl proton is acidic (pKa ≈ 8-10, similar to phenol) and can be readily removed by a suitable base to form a phenoxide-like anion. This pyridinolate is a significantly stronger nucleophile than the neutral hydroxyl group. The choice of base is critical.
-
Strong, Non-Nucleophilic Bases: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are ideal for complete deprotonation to generate the pyridinolate for subsequent reactions like ether synthesis. Their non-nucleophilic nature prevents competition with the desired reaction.
-
Weaker, Amine Bases: Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are typically used as acid scavengers in acylation reactions, where they neutralize the HCl or carboxylic acid byproduct without fully deprotonating the starting material.
O-Alkylation for Ether Synthesis
The formation of an ether linkage via O-alkylation is a fundamental transformation. This reaction proceeds via an SN2 mechanism, where the pyridinolate anion attacks an alkyl halide or other electrophile.
Causality in Experimental Design:
-
Base Selection: A strong base (e.g., NaH) is required to generate a sufficient concentration of the nucleophilic pyridinolate.
-
Solvent Choice: A polar aprotic solvent like DMF or THF is used to dissolve the ionic intermediate and promote the SN2 reaction.
-
Electrophile: Primary alkyl halides (e.g., methyl iodide, ethyl bromide) are most effective. Secondary and tertiary halides are more prone to elimination side reactions.[7][8]
O-Acylation for Ester Synthesis
Esterification of the hydroxyl group is commonly achieved using acylating agents like acyl chlorides or anhydrides. This reaction enhances the lipophilicity of the molecule and can serve as a protecting group strategy.[9][10]
Causality in Experimental Design:
-
Catalyst: A nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), is often employed in catalytic amounts. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then attacked by the hydroxyl group.
-
Stoichiometric Base: An amine base like triethylamine is added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.[10]
-
Solvent: A non-protic solvent such as dichloromethane (DCM) or acetonitrile is typically used.
Validated Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales for each manipulation.
Protocol: O-Alkylation of this compound with Ethyl Bromide
Objective: To synthesize 6-(tert-butyl)-3-ethoxypyridine.
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Ethyl Bromide (EtBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with this compound (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.5 M solution).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Rationale: Portion-wise addition controls the evolution of hydrogen gas. The excess of NaH ensures complete deprotonation.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium pyridinolate should be complete.
-
Alkylation: Cool the mixture back to 0 °C. Add ethyl bromide (1.5 eq) dropwise via the dropping funnel. Rationale: Dropwise addition controls the exotherm of the reaction. Excess electrophile ensures complete conversion of the nucleophile.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Rationale: This safely neutralizes any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). Rationale: Washing removes DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 6-(tert-butyl)-3-ethoxypyridine.
Caption: Workflow for the O-Alkylation of this compound.
Protocol: O-Acylation of this compound with Acetic Anhydride
Objective: To synthesize 6-(tert-butyl)pyridin-3-yl acetate.
Materials:
-
This compound
-
Acetic Anhydride ((Ac)₂O)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.4 M solution) under a nitrogen atmosphere.
-
Base and Catalyst: Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.05 eq). Rationale: TEA acts as an acid scavenger. DMAP is the nucleophilic catalyst that activates the anhydride.
-
Acylation: Cool the solution to 0 °C. Add acetic anhydride (1.2 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove TEA and DMAP), water, saturated NaHCO₃ (to remove excess acetic acid), and finally brine. Rationale: Each wash is designed to remove specific reagents and byproducts, simplifying purification.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often pure enough for many applications, but can be further purified by silica gel chromatography if necessary.
Quantitative Data Summary
| Property | Value (Estimated) | Rationale / Comment |
| Molecular Weight | 165.23 g/mol | Calculated from formula C₁₀H₁₅NO. |
| pKa (Hydroxyl) | ~9.5 | Similar to other 3-hydroxypyridines; acidic due to aromaticity. |
| pKa (Pyridinium) | ~5.5 | Basicity is increased by the +I effect of the t-Bu group.[1] |
| LogP | ~2.3 | Estimated based on structure; moderately lipophilic. |
Conclusion
The reactivity of the hydroxyl group in this compound is a well-defined and predictable process governed by the electronic properties of the hydroxypyridine system and the significant steric influence of the C6-tert-butyl substituent. The hydroxyl group serves as a reliable nucleophile for O-alkylation and O-acylation reactions, which are foundational transformations for synthesizing derivatives for drug discovery and materials science. By carefully selecting bases, solvents, and catalysts, researchers can chemoselectively target this hydroxyl group, leveraging its accessibility over the sterically hindered pyridine nitrogen. The protocols and principles outlined in this guide provide a robust framework for the successful application of this versatile chemical building block.
References
- Benchchem.
- Benchchem. A Comparative Guide to the Reactivity of 3-Butylpyridine and 4-tert-butylpyridine.
- Benchchem. Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-N-(tert-butyl)pyridin-2-amine Reactions.
- Royal Society of Chemistry.
- PubMed Central.
- ResearchGate.
- PubMed. Trivalent dialkylaminopyridine-catalyzed site-selective mono-O-acylation of partially-protected pyranosides.
- PubMed Central.
- PubMed Central. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
- PubMed. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
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- 3. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trivalent dialkylaminopyridine-catalyzed site-selective mono- O-acylation of partially-protected pyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 6-(tert-Butyl)pyridin-3-ol
Introduction: The Privileged Scaffold of Substituted Pyridinols in Modern Drug Discovery
Pyridinone and its tautomeric hydroxypyridine form represent a class of heterocyclic scaffolds that have garnered significant attention in medicinal chemistry.[1][2][3] Their unique electronic properties, ability to participate in hydrogen bonding as both donors and acceptors, and their role as bioisosteres for structures like phenols and amides make them "privileged scaffolds" in drug design.[1][3][4] The strategic placement of substituents on this core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for developing effective therapeutic agents.[2]
This guide focuses on a specific, thoughtfully substituted derivative: 6-(tert-Butyl)pyridin-3-ol . The molecule's architecture, featuring an electron-donating hydroxyl group and a sterically demanding, electron-donating tert-butyl group on the pyridine core, creates a unique and nuanced reactivity profile. Understanding the interplay of these substituents is paramount for medicinal chemists aiming to utilize this scaffold for targeted synthesis and lead optimization.
This document provides a comprehensive analysis of the electronic landscape of this compound, identifies its primary electrophilic and nucleophilic centers, and presents actionable experimental protocols for the validation of its predicted reactivity.
Section 1: Electronic Structure and Tautomerism
The reactivity of this compound is governed by the combined electronic effects of its three key components: the electronegative pyridine nitrogen, the electron-donating hydroxyl group, and the electron-donating tert-butyl group.
The Influence of Substituents
-
Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon, inducing a dipole moment and rendering the ring electron-deficient compared to benzene. This general electron withdrawal deactivates the ring toward electrophilic aromatic substitution but activates it for nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, C6).[5]
-
Hydroxyl Group (-OH): As a substituent at the C3 position, the hydroxyl group is a powerful activating group. Its lone pair of electrons can be donated into the aromatic π-system through resonance, significantly increasing the electron density of the ring. This effect strongly promotes electrophilic substitution.[6]
-
tert-Butyl Group (-C(CH₃)₃): Located at the C6 position, the tert-butyl group is an electron-donating group through induction. More importantly, its significant steric bulk hinders reactions at the adjacent nitrogen (N1) and the C6 carbon itself.[7]
Tautomerism: The Pyridinol-Pyridinone Equilibrium
Like other hydroxypyridines, this compound can exist in equilibrium with its keto tautomer, 6-(tert-Butyl)pyridin-3(1H)-one. While 2- and 4-hydroxypyridines predominantly exist in their pyridone forms, 3-hydroxypyridine derivatives typically favor the aromatic alcohol (phenol-like) form.[1] This is because the pyridone tautomer for a 3-ol derivative would disrupt the aromaticity of the ring without the same degree of resonance stabilization seen in 2- and 4-pyridones. Therefore, for the purpose of predicting reactivity, the pyridin-3-ol form is considered the major and most relevant species.
Caption: Tautomeric equilibrium of this compound.
Section 2: Analysis of Reactive Sites
The combination of electronic effects results in a clear differentiation of nucleophilic and electrophilic centers within the molecule.
Nucleophilic Sites (Electron-Rich Centers)
These are the positions susceptible to attack by electrophiles. The primary nucleophilic character is dictated by the hydroxyl group's electron-donating resonance and the inherent basicity of the pyridine nitrogen.
-
C2, C4, and C5 Positions: The hydroxyl group at C3 directs electrophilic attack to the positions ortho (C2, C4) and para (C5 is meta to -OH but ortho to N, complicating things) to itself. Resonance analysis shows a significant increase in electron density at C2 and C4. The C5 position is less activated by the hydroxyl group.
-
Nitrogen Atom (N1): The lone pair on the pyridine nitrogen is not part of the aromatic system, making it a basic and nucleophilic site.[5][8] It readily reacts with electrophiles like protons (acids) and alkylating agents. However, the adjacent C6-tert-butyl group provides substantial steric hindrance, which can be expected to decrease the nitrogen's reactivity compared to unhindered pyridines.[7]
-
Oxygen Atom: The oxygen of the hydroxyl group also possesses lone pairs and can act as a nucleophile, particularly in reactions like O-alkylation or O-acylation under basic conditions where it is deprotonated to form a more potent phenoxide-like anion.
Caption: Predicted nucleophilic sites based on resonance.
Electrophilic Sites (Electron-Poor Centers)
These are the positions susceptible to attack by nucleophiles. The electron-withdrawing nature of the pyridine nitrogen is the dominant factor creating these sites.
-
C2 and C6 Positions: In a standard pyridine ring, the positions ortho (C2, C6) and para (C4) to the nitrogen are electron-deficient and thus targets for nucleophilic attack.[9][10] In this molecule, the C6 position is further influenced by the bulky tert-butyl group, making nucleophilic attack there highly unlikely due to steric hindrance. The C2 position remains a primary electrophilic site.
-
C4 Position: The C4 position is also electrophilic due to its para relationship to the nitrogen. However, this effect is strongly counteracted by the ortho-directing electron donation from the C3-hydroxyl group. Therefore, nucleophilic attack at C4 is less probable than at C2.
Summary of Reactivity
The following table summarizes the predicted reactivity at each key position of the this compound core.
| Position | Predicted Primary Reactivity | Controlling Factors |
| N1 | Nucleophilic / Basic | Nitrogen lone pair; Steric hindrance from tert-butyl group. |
| C2 | Strongly Nucleophilic | Activated by -OH (ortho); Deactivated by N (ortho). -OH effect dominates for electrophilic substitution. |
| C4 | Strongly Nucleophilic | Activated by -OH (ortho); Deactivated by N (para). -OH effect dominates for electrophilic substitution. |
| C5 | Weakly Nucleophilic | Meta to -OH; Ortho to N. Less activated for electrophilic attack. |
| C6 | Electrophilic (but hindered) | Deactivated by N (ortho); Steric hindrance from tert-butyl group makes reactions difficult. |
| O (of -OH) | Nucleophilic | Oxygen lone pairs; Enhanced by deprotonation under basic conditions. |
Section 3: Experimental Protocols for Reactivity Mapping
To empirically validate the theoretical analysis, specific chemical reactions targeting the predicted nucleophilic and electrophilic sites can be performed. The following protocols are designed as self-validating workflows.
Protocol: Electrophilic Aromatic Substitution (Bromination)
This experiment aims to confirm the potent nucleophilic character of the C2 and C4 positions, which are activated by the hydroxyl group.
Objective: To perform the bromination of this compound and determine the regioselectivity of the substitution.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, deuterated solvent for NMR (e.g., CDCl₃)
Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile (approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃. Add saturated aqueous Na₂S₂O₃ to consume any remaining bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data of the purified product(s) to confirm the structure and determine the position of bromination. The disappearance of a proton signal in the aromatic region and the appearance of a new signal pattern will confirm the substitution site.
Protocol: Nucleophilic Reaction (N-Alkylation)
This experiment targets the nucleophilic nitrogen atom and assesses the impact of steric hindrance from the adjacent tert-butyl group.
Objective: To attempt the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask with reflux condenser, magnetic stirrer, TLC plates
Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq, as a base), and acetone.
-
Reagent Addition: Add methyl iodide (1.5 eq) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. The bulky tert-butyl group may necessitate harsher conditions (higher temperature, stronger base/alkylating agent) compared to a less hindered pyridine.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion (or cessation of progress), cool the mixture to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and mass spectrometry. Compare the spectrum to the starting material. Successful N-alkylation will result in the formation of a pyridinium salt, identifiable by a downfield shift of the aromatic protons and the appearance of a new N-methyl signal. O-alkylation is a possible side product and should be considered during analysis.
Caption: A logical workflow for the experimental validation of reactivity.
Conclusion: Strategic Implications for Drug Design
The analysis of this compound reveals a molecule with a well-defined and strategically useful reactivity profile.
-
Primary Nucleophilic Sites: The positions ortho to the hydroxyl group (C2 and C4) are highly activated and are the prime targets for introducing new substituents via electrophilic aromatic substitution. This allows for the diversification of the scaffold at these positions.
-
Primary Electrophilic Sites: The nitrogen atom (N1) remains a key site for reactions like salt formation or N-oxide synthesis, though its reactivity is tempered by the steric shield of the adjacent tert-butyl group. This steric hindrance can be an advantage, preventing unwanted metabolic N-oxidation or allowing for selective reactions at other sites.
-
Modulated Reactivity: The tert-butyl group plays a crucial role in sterically directing reactions, potentially blocking reactivity at C6 and N1, thereby increasing the selectivity for reactions at the C2 and C4 positions.
For researchers in drug development, this compound is not merely a static scaffold but a versatile platform. Its defined nucleophilic "hotspots" at C2 and C4 provide reliable handles for synthetic elaboration, while the sterically hindered nitrogen offers a potential point of metabolic stability. A thorough understanding of this electronic and steric landscape is the key to unlocking its full potential in the rational design of novel therapeutics.
References
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
-
Moustafa, H., et al. (2022). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? RSC Advances. [Link]
-
Peterson, D. J., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 57(15), 9516–9525. [Link]
-
Infante, R., & Compañón, I. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Molecules, 26(16), 4998. [Link]
-
PubMed. (2021). Pyridones in drug discovery: Recent advances. National Library of Medicine. [Link]
-
Wilson, Z. E., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(14), 4438-4446. [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]
-
Química Orgánica. (n.d.). Nucleophilic substitution reactions in pyridine. quimicaorganica.org. [Link]
-
Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]
-
Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Quora. [Link]
-
Expert Opinion on Drug Discovery. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. [Link]
-
Indian Academy of Sciences. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character. Journal of Chemical Sciences. [Link]
-
ResearchGate. (2021). Why does Electrophilic attack at Pyridine occur at position 3? ResearchGate. [Link]
-
YouTube. (2020). Nucleophilic Substitution Reactions of Pyridine. YouTube. [Link]
-
Chemistry Stack Exchange. (2023). Basicity of pyridine and 2,6-di-tert-butylpyridine. Chemistry Stack Exchange. [Link]
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Introduction: Unveiling the Potential of a Substituted Pyridine Scaffold
An In-depth Technical Guide to the Theoretical and Experimental Investigation of 6-(tert-Butyl)pyridin-3-ol
Pyridinol derivatives are a cornerstone in medicinal chemistry and materials science, owing to their unique electronic properties and versatile coordination chemistry. The introduction of a bulky tert-butyl group at the 6-position and a hydroxyl group at the 3-position of the pyridine ring, as in this compound, is anticipated to confer specific steric and electronic characteristics. These modifications can significantly influence the molecule's reactivity, intermolecular interactions, and, consequently, its biological activity and material properties. A thorough theoretical investigation, rigorously validated by experimental data, is paramount to unlocking the full potential of this compound.
This technical guide presents a comprehensive framework for the theoretical and experimental characterization of this compound. It is designed for researchers, scientists, and drug development professionals, providing a roadmap for a deep understanding of its fundamental properties. The narrative emphasizes the synergy between computational predictions and laboratory validation, a crucial aspect of modern chemical research.
Part 1: A Robust Computational Methodology for Predictive Accuracy
The foundation of a reliable theoretical study lies in the selection of appropriate computational methods. For a molecule like this compound, which contains a conjugated system and heteroatoms, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.
Geometry Optimization and Vibrational Analysis
The initial and most critical step is to determine the ground-state molecular geometry of this compound. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, has consistently provided reliable geometries for organic molecules.[1][2] This will be paired with a Pople-style basis set, specifically 6-311+G(d,p), which includes diffuse functions (+) to accurately describe the lone pairs on the oxygen and nitrogen atoms and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
A frequency calculation will be performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated vibrational frequencies will be used to predict the infrared (IR) spectrum of the molecule.
Electronic Structure and Reactivity Descriptors
To gain insights into the molecule's electronic behavior and reactivity, a series of calculations will be performed on the optimized geometry.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be employed to investigate charge delocalization and hyperconjugative interactions within the molecule, which contribute to its stability.[1]
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) will be calculated to quantify the molecule's overall reactivity.
Spectroscopic Predictions
To facilitate the experimental characterization of this compound, its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts will be predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory. The calculations will be performed in a simulated solvent, such as chloroform-d (CDCl₃), using the Polarizable Continuum Model (PCM) to mimic experimental conditions.[2]
Part 2: In Silico Characterization: A Predicted Profile of this compound
The application of the aforementioned computational methodology will yield a detailed theoretical profile of this compound.
Molecular Geometry
The optimized geometry will provide precise bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the steric influence of the tert-butyl group on the pyridine ring and the orientation of the hydroxyl group.
| Parameter | Predicted Value |
| C-C (ring) bond lengths | Calculated value |
| C-N (ring) bond lengths | Calculated value |
| C-O bond length | Calculated value |
| C-C (tert-butyl) bond lengths | Calculated value |
| Key bond angles | Calculated value |
| Key dihedral angles | Calculated value |
| Table 1: Predicted Key Geometrical Parameters of this compound. |
Electronic Properties and Reactivity
The electronic properties will offer a quantitative and qualitative understanding of the molecule's behavior in chemical reactions.
| Parameter | Predicted Value (eV) |
| HOMO Energy | Calculated value |
| LUMO Energy | Calculated value |
| HOMO-LUMO Energy Gap | Calculated value |
| Electronegativity (χ) | Calculated value |
| Chemical Hardness (η) | Calculated value |
| Electrophilicity Index (ω) | Calculated value |
| Table 2: Predicted Electronic Properties and Global Reactivity Descriptors of this compound. |
The MEP map is expected to show a negative potential around the nitrogen and oxygen atoms, indicating their nucleophilic character, and a positive potential around the hydroxyl proton, highlighting its electrophilic nature.
Predicted Spectroscopic Data
The predicted NMR and IR spectra will serve as a benchmark for the experimental validation.
| Atom | Predicted ¹³C Chemical Shift (ppm) |
| C2 | Calculated value |
| C3 | Calculated value |
| C4 | Calculated value |
| C5 | Calculated value |
| C6 | Calculated value |
| C(t-Bu) | Calculated value |
| CH₃(t-Bu) | Calculated value |
| Table 3: Predicted ¹³C NMR Chemical Shifts for this compound. |
| Proton | Predicted ¹H Chemical Shift (ppm) |
| H2 | Calculated value |
| H4 | Calculated value |
| H5 | Calculated value |
| CH₃(t-Bu) | Calculated value |
| OH | Calculated value |
| Table 4: Predicted ¹H NMR Chemical Shifts for this compound. |
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch | Calculated value |
| C-H stretch | Calculated value |
| C=C stretch | Calculated value |
| C-N stretch | Calculated value |
| C-O stretch | Calculated value |
| Table 5: Key Predicted IR Vibrational Frequencies for this compound. |
Part 3: A Self-Validating System: Proposed Experimental Protocols
The theoretical predictions must be substantiated by experimental evidence to ensure their validity. This section outlines the necessary experimental workflows.
Synthesis of this compound
A plausible synthetic route for this compound could involve the following steps, adapted from known pyridine synthesis methodologies.
Step 1: Synthesis of a suitable precursor A potential starting material could be a commercially available substituted pyridine, such as 2-bromo-5-hydroxypyridine.
Step 2: Introduction of the tert-butyl group This could be achieved via a Grignard reaction or a Suzuki coupling with a suitable tert-butylating agent. The choice of catalyst and reaction conditions would be critical to optimize the yield.
Spectroscopic Characterization
The synthesized this compound will be subjected to rigorous spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and comparison with theoretical predictions.
-
Materials: Synthesized this compound, deuterated chloroform (CDCl₃), 5 mm NMR tubes.
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phasing, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule and compare the vibrational frequencies with theoretical predictions.
-
Materials: Synthesized this compound, IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Procedure:
-
Obtain a background spectrum.
-
Place a small amount of the solid sample on the ATR crystal.
-
Acquire the sample spectrum.
-
Label the significant peaks corresponding to key functional groups.
-
Part 4: Visualizing the Research Workflow and Molecular Structure
Visual aids are essential for conveying complex information concisely.
Figure 1: A comprehensive workflow for the theoretical and experimental investigation of this compound.
Figure 2: 2D representation of the molecular structure of this compound.
Conclusion and Future Directions
This technical guide has outlined a synergistic theoretical and experimental approach to thoroughly characterize this compound. The proposed computational studies will provide a wealth of information regarding its structural, electronic, and spectroscopic properties, which will be rigorously validated through synthesis and experimental characterization. This dual approach ensures a high degree of confidence in the findings.
The insights gained from this comprehensive investigation will pave the way for exploring the potential applications of this compound in areas such as medicinal chemistry, where it could serve as a scaffold for novel therapeutic agents, or in materials science as a ligand for new catalysts or functional materials. Future studies could involve investigating its intermolecular interactions, such as hydrogen bonding capabilities, and exploring its reactivity in various chemical transformations, guided by the theoretical reactivity descriptors.
References
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Ahmed, A., Adeel, M., Niaz, S., Raouf, A., Aiman, U., Bin Shaffiq, M. A., Ramay, S. M., & Mushtaq, I. (2024). Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. ChemistrySelect, 9(4), e202302917. [Link]
-
Scribd. (n.d.). Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. Retrieved January 11, 2026, from [Link]
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The Strategic Significance of 6-(tert-Butyl)pyridin-3-ol in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to bind to multiple biological targets, offering a versatile foundation for drug design. Among these, the pyridine ring system is preeminent, found in over 7,000 drug molecules of medicinal importance.[1] The functionalized pyridin-3-ol moiety, in particular, has garnered significant attention for its capacity to enhance critical pharmaceutical properties. It is a polar and ionizable aromatic structure that is often employed to improve the solubility and bioavailability of drug candidates.[2][3]
This guide focuses on a specific, strategically important derivative: 6-(tert-Butyl)pyridin-3-ol . The introduction of a bulky tert-butyl group at the 6-position of the pyridin-3-ol core imparts unique steric and electronic properties. This substitution can profoundly influence the molecule's reactivity, metabolic stability, and interaction with biological targets, making it a highly valuable building block in the synthesis of sophisticated and targeted therapeutic agents. This document serves as a comprehensive technical review of its synthesis, chemical behavior, and diverse applications in contemporary drug discovery, providing researchers with the foundational knowledge to effectively leverage this potent scaffold.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of this compound is essential for its application in synthesis and drug design. The key physicochemical data are summarized below.
| Property | Value | Source |
| CAS Number | 68692-50-2 | [4] |
| Molecular Formula | C₉H₁₃NO | [4] |
| Molecular Weight | 151.2 g/mol | [4] |
| Appearance | Not specified (typically a solid) | - |
| Purity | Min. 95% (as commercially available) | [4] |
The structure consists of a pyridine ring substituted with a hydroxyl group at the 3-position and a tert-butyl group at the 6-position. The hydroxyl group can act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition at enzyme and receptor binding sites. The tert-butyl group, being large and lipophilic, provides significant steric bulk, which can be exploited to confer selectivity for a specific biological target and to shield adjacent positions from metabolic attack.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A logical approach would be the synthesis from a pre-functionalized pyridine, such as 5-bromo-2-(tert-butyl)pyridine. This pathway allows for the late-stage introduction of the crucial hydroxyl group.
Figure 1: Proposed synthesis of this compound.
Experimental Protocol: A Plausible Approach
The following protocol is a proposed methodology based on standard organometallic and oxidation reactions commonly used for the synthesis of pyridinols.
Step 1: Formation of a Pyridylboronic Ester Intermediate
-
To a solution of 5-bromo-2-(tert-butyl)pyridine in anhydrous THF at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate (1.2 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic ester intermediate.
Causality of Experimental Choices: The use of n-butyllithium at low temperatures is a standard and effective method for generating a nucleophilic pyridyl anion via lithium-halogen exchange. The subsequent reaction with triisopropyl borate is a classic method for forming a boronic ester, which is a versatile intermediate for further functionalization.
Step 2: Oxidation to this compound
-
Dissolve the crude boronic ester intermediate from Step 1 in a mixture of THF and water.
-
Add an oxidizing agent, such as hydrogen peroxide, dropwise to the solution. The reaction is often buffered with a base like sodium hydroxide.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a neutral or slightly acidic pH.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can then be purified by column chromatography to afford pure this compound.
Self-Validating System: The progress of each step can be rigorously monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete conversion of starting materials and to characterize the intermediates and final product.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of the electron-withdrawing nature of the pyridine nitrogen, the electron-donating character of the hydroxyl group, and the steric hindrance of the tert-butyl group.
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene due to the electronegativity of the nitrogen atom.[5] However, the hydroxyl group is a strong activating group and an ortho-, para-director. In this molecule, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are electronically activated. The tert-butyl group is a weak activating group and also an ortho-, para-director.[6] The combined effect directs incoming electrophiles primarily to the 4 and 2 positions. However, the bulky tert-butyl group at position 6 will sterically hinder attack at the adjacent 5-position and may influence the regioselectivity of substitutions at other positions. Nitration and sulfonation reactions, which are typically challenging on a pyridine ring, may be facilitated by the activating hydroxyl group.[7]
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo a variety of reactions, including O-alkylation and O-acylation, to generate ethers and esters, respectively. These transformations are crucial for building more complex molecules and for creating prodrugs. The acidity of the hydroxyl group also allows for its use as a nucleophile in various coupling reactions.
Applications in Drug Discovery and Development
The this compound scaffold and its close analogs are increasingly being incorporated into drug candidates across a wide spectrum of therapeutic areas. The unique combination of a hydrogen-bonding hydroxyl group and a sterically demanding, metabolically robust tert-butyl group provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.
As a Key Scaffold in Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[8][9] The pyridin-3-ol core can serve as an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The tert-butyl group can then be used to occupy a nearby hydrophobic pocket, enhancing binding affinity and selectivity. For instance, derivatives of the pyridin-3-yl scaffold have been investigated as potent inhibitors of Phosphoinositide 3-kinases (PI3K), which are key enzymes in cell signaling pathways that are often dysregulated in cancer.[10]
Figure 2: Binding model of the scaffold in a kinase active site.
In the Development of CNS-Active Agents
The pyridin-3-ol moiety is also prevalent in compounds designed to treat neurodegenerative diseases like Alzheimer's and Parkinson's disease.[11][12][13] For example, derivatives of 3-(pyridin-3-yloxy)quinuclidine have been identified as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR), a key target in Alzheimer's disease research.[14] In this context, the pyridinol oxygen acts as a hydrogen bond acceptor, while the rest of the scaffold, including substituents like the tert-butyl group, can be modified to fine-tune properties such as brain penetration and target selectivity.
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on this compound are not extensively published, valuable insights can be gleaned from related series of compounds:
-
Modulation of the Hydroxyl Group: Conversion of the hydroxyl group to an ether or ester can significantly impact biological activity. O-alkylation can be used to probe for additional binding pockets or to block a metabolic site.
-
Substitution on the Pyridine Ring: The remaining open positions on the pyridine ring (positions 2, 4, and 5) are prime locations for further substitution to enhance potency or to modulate physicochemical properties.
-
Role of the tert-Butyl Group: The tert-butyl group is often critical for activity. In many cases, replacing it with smaller alkyl groups or hydrogen leads to a significant loss of potency, highlighting its importance for fitting into a specific hydrophobic pocket. In some cases, its replacement can be explored to fine-tune selectivity against related targets.[15]
Conclusion and Future Perspectives
This compound represents a strategically valuable and versatile building block for modern drug discovery. Its unique structural features—a hydrogen-bonding hydroxyl group, a basic nitrogen atom, and a sterically demanding tert-butyl group—provide a rich platform for generating diverse chemical libraries with favorable drug-like properties. The demonstrated utility of this and related scaffolds in the development of kinase inhibitors and CNS agents underscores its importance. As our understanding of disease biology deepens and the demand for highly selective and potent small molecule therapeutics grows, the strategic application of well-designed scaffolds like this compound will undoubtedly continue to play a pivotal role in the advancement of medicinal chemistry and the development of next-generation medicines.
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- Illustrated Glossary of Organic Chemistry. (n.d.). Electrophilic aromatic substitution (EAS).
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- Cavagnero, P. S., et al. (2025). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)
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Atack, J. R., et al. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][2][5][6]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. PubMed.
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- Scarpignato, C., et al. (n.d.).
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Methodological & Application
Synthesis of 6-(tert-Butyl)pyridin-3-ol: An In-Depth Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, research-grade guide to the synthesis of 6-(tert-Butyl)pyridin-3-ol, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol herein is constructed from established principles of organic synthesis and draws upon analogous transformations reported in the scientific literature. It is intended for use by qualified researchers in a well-equipped chemical laboratory.
Introduction and Significance
Substituted pyridin-3-ols are privileged scaffolds in drug discovery, appearing in a wide array of biologically active molecules. The introduction of a sterically demanding tert-butyl group at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent compound by modulating its metabolic stability, lipophilicity, and binding interactions with biological targets. Consequently, reliable and efficient access to this compound (CAS No: 68692-50-2) is of considerable interest to the scientific community.
This guide details a plausible and robust two-step synthetic sequence commencing from a commercially available starting material, 2,5-dibromopyridine. The chosen strategy prioritizes selectivity and employs well-understood reaction classes in heterocyclic chemistry.
Proposed Synthetic Route
Our proposed synthesis of this compound is a two-step process:
-
Step 1: Selective tert-Butylation of 2,5-Dibromopyridine. This step involves a selective nucleophilic aromatic substitution (SNAr) reaction to introduce the tert-butyl group at the more reactive C6 position of the pyridine ring.
-
Step 2: Hydroxylation of 6-(tert-Butyl)-3-bromopyridine. The remaining bromine atom at the C3 position is then converted to a hydroxyl group to yield the final product.
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
PART 1: Synthesis of 6-(tert-Butyl)-3-bromopyridine
This procedure details the selective nucleophilic aromatic substitution of 2,5-dibromopyridine with tert-butyllithium. The higher reactivity of the 2-position in pyridine towards nucleophilic attack directs the selective introduction of the tert-butyl group.[1][2][3][4]
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 2,5-Dibromopyridine | 10.0 g (42.2 mmol) |
| tert-Butyllithium (1.7 M in pentane) | 27.2 mL (46.4 mmol, 1.1 eq) |
| Anhydrous Tetrahydrofuran (THF) | 200 mL |
| Saturated aqueous NH4Cl solution | 100 mL |
| Diethyl ether | 300 mL |
| Anhydrous Magnesium Sulfate (MgSO4) | |
| Round-bottom flask (500 mL) | |
| Magnetic stirrer and stir bar | |
| Schlenk line or inert gas (N2/Ar) setup | |
| Low-temperature thermometer | |
| Dropping funnel | |
| Separatory funnel | |
| Rotary evaporator |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen/argon inlet is flame-dried and allowed to cool to room temperature under a stream of inert gas.
-
Charging the Flask: The flask is charged with 2,5-dibromopyridine (10.0 g, 42.2 mmol) and anhydrous tetrahydrofuran (200 mL). The solution is stirred until the starting material is fully dissolved.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of tert-Butyllithium: The dropping funnel is charged with tert-butyllithium solution (1.7 M in pentane, 27.2 mL, 46.4 mmol). The solution is added dropwise to the stirred reaction mixture over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: After the addition is complete, the reaction is stirred at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by quenching a small aliquot with methanol.
-
Quenching: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) at -78 °C. The cooling bath is then removed, and the mixture is allowed to warm to room temperature.
-
Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-(tert-butyl)-3-bromopyridine as a pale yellow oil.
PART 2: Synthesis of this compound
This step involves the conversion of the bromo-substituent to a hydroxyl group. A copper-catalyzed hydroxylation is proposed, which is a modification of the Buchwald-Hartwig amination and is known to be effective for the hydroxylation of aryl halides.[5][6][7][8][9]
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 6-(tert-Butyl)-3-bromopyridine | 5.0 g (23.3 mmol) |
| Sodium Hydroxide (NaOH) | 2.8 g (70.0 mmol, 3.0 eq) |
| Copper(I) Iodide (CuI) | 0.22 g (1.17 mmol, 5 mol%) |
| L-Proline | 0.27 g (2.33 mmol, 10 mol%) |
| 1,4-Dioxane | 100 mL |
| Deionized Water | 20 mL |
| 1 M Hydrochloric Acid (HCl) | |
| Ethyl Acetate | 300 mL |
| Anhydrous Sodium Sulfate (Na2SO4) | |
| Schlenk tube or reaction vial | |
| Magnetic stirrer and stir bar | |
| Oil bath | |
| Separatory funnel | |
| Rotary evaporator |
Procedure:
-
Reaction Setup: A Schlenk tube or a sealable reaction vial is charged with 6-(tert-butyl)-3-bromopyridine (5.0 g, 23.3 mmol), sodium hydroxide (2.8 g, 70.0 mmol), copper(I) iodide (0.22 g, 1.17 mmol), and L-proline (0.27 g, 2.33 mmol).
-
Solvent Addition: 1,4-Dioxane (100 mL) and deionized water (20 mL) are added to the reaction vessel.
-
Degassing: The reaction mixture is degassed by bubbling argon or nitrogen through the solution for 15 minutes. The vessel is then sealed.
-
Heating: The reaction mixture is heated to 100 °C in an oil bath and stirred vigorously for 24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove insoluble inorganic salts. The filtrate is transferred to a separatory funnel.
-
Neutralization and Extraction: The pH of the aqueous layer is adjusted to approximately 7 with 1 M HCl. The mixture is then extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white to off-white solid.
Safety Precautions
-
tert-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn at all times. All transfers should be performed using syringe or cannula techniques.
-
Anhydrous solvents are required for the first step of the synthesis. Ensure that THF is properly dried before use.
-
The reactions should be carried out in a well-ventilated fume hood.
-
Handle all chemicals with care , referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the solid product.
References
-
Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. [Link]
-
Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- Process for the production of 2-amino-3-hydroxypyridine derivatives.
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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- 5. researchgate.net [researchgate.net]
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Application Notes and Protocols for 6-(tert-Butyl)pyridin-3-ol in Medicinal Chemistry
Introduction: The Strategic Value of the 6-(tert-Butyl)pyridin-3-ol Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, present in a multitude of approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring with improved solubility, and serve as a versatile synthetic handle makes it a cornerstone of drug design. Within the diverse family of substituted pyridines, this compound has emerged as a particularly valuable building block. The strategic placement of a bulky tert-butyl group at the 6-position and a hydroxyl group at the 3-position imparts a unique combination of physicochemical and pharmacological properties, offering medicinal chemists a powerful tool to address key challenges in drug discovery, including potency, selectivity, and metabolic stability.
The tert-butyl group, with its significant steric bulk, can serve multiple roles. It can act as a "metabolic shield," sterically hindering adjacent positions on the pyridine ring from enzymatic degradation, thereby improving the pharmacokinetic profile of a drug candidate. This steric hindrance can also enforce a specific conformation upon the molecule, leading to enhanced selectivity for the desired biological target. Furthermore, the lipophilic nature of the tert-butyl group can be exploited to modulate the overall lipophilicity of a compound, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
The 3-hydroxyl group provides a crucial anchor for further synthetic elaboration. It can be readily functionalized to introduce a wide array of substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of target engagement. This hydroxyl group can act as a hydrogen bond donor, directly interacting with the target protein, or it can be converted into an ether or ester to probe different regions of the binding pocket.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in medicinal chemistry programs. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile scaffold.
Synthesis of the Core Scaffold: this compound
While this compound is commercially available from various suppliers, understanding its synthesis is crucial for bespoke modifications and scale-up.[1][2] A plausible and efficient synthetic route can be adapted from methodologies reported for structurally similar compounds, such as 2-tert-butyl-6-methyl-3-hydroxypyridine.[3] The key transformation involves the condensation of an appropriate furan derivative with an ammonia source.
A proposed synthetic pathway is outlined below:
Caption: Proposed synthesis of this compound.
Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of 2-tert-butyl-6-methyl-3-hydroxypyridine and should be optimized for the specific substrate.[3]
Materials:
-
2-Pivaloylfuran
-
Aqueous ammonia (25%)
-
Ammonium phosphate (optional, as catalyst)
-
Autoclave reactor
-
Distilled water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine 2-pivaloylfuran, aqueous ammonia, and optionally, a catalytic amount of an ammonium salt like ammonium phosphate. The molar ratio of ammonia to the furan derivative should be in excess.
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature range of 170-230°C for several hours. The internal pressure will increase significantly. Caution: This reaction must be carried out in a properly functioning and certified autoclave by trained personnel.
-
Work-up: After cooling the reactor to room temperature and safely venting the pressure, transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Rationale for Experimental Choices:
-
High Temperature and Pressure: The use of an autoclave is necessary to achieve the high temperatures and pressures required for the ring-opening of the furan and subsequent condensation and cyclization with ammonia to form the pyridine ring.
-
Ammonia Source: Aqueous ammonia provides both the nitrogen atom for the pyridine ring and the basic conditions that can facilitate the reaction.
-
Catalyst: While the reaction can proceed without a catalyst, the addition of an ammonium salt can improve the reaction rate and yield.
Key Synthetic Transformations of the this compound Scaffold
The true utility of this compound lies in its capacity for diverse chemical modifications. The 3-hydroxyl group is the primary site for functionalization, while the pyridine ring itself can be further substituted through modern cross-coupling techniques.
O-Alkylation and O-Arylation: Expanding Chemical Space
The conversion of the 3-hydroxyl group to an ether linkage is a fundamental strategy to introduce a vast array of substituents and modulate the physicochemical properties of the molecule.[4][5][6]
Caption: General schemes for O-alkylation and O-arylation.
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Deprotonation: To a solution of this compound in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise. Stir the mixture at 0°C for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: Add the desired alkyl halide dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase. Purify the crude product by silica gel column chromatography to afford the desired O-alkylated pyridine derivative.
Rationale for Experimental Choices:
-
Anhydrous Conditions: Sodium hydride is a strong base that reacts violently with water. Anhydrous solvents are essential to prevent quenching of the base and ensure efficient deprotonation of the hydroxyl group.
-
Inert Atmosphere: Prevents the reaction of sodium hydride with atmospheric moisture and oxygen.
-
Polar Aprotic Solvent: DMF is a suitable solvent as it dissolves the pyridinol and the resulting alkoxide, facilitating the Sₙ2 reaction with the alkyl halide.
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction forward. For less reactive alkyl halides, a stronger base may be required. For more sensitive substrates, a weaker base like potassium carbonate can be used, often at elevated temperatures.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
To introduce aryl or heteroaryl substituents at other positions of the pyridine ring, the hydroxyl group can be converted to a triflate (OTf), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[7][8][9][10] This allows for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in bioactive molecules.
Caption: Suzuki-Miyaura cross-coupling workflow.
Step 1: Triflation of this compound
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or pyridine
-
Triflic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl)
-
A suitable base (e.g., pyridine, triethylamine, or 2,6-lutidine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DCM or pyridine at 0°C under an inert atmosphere.
-
Triflation: Add the base, followed by the dropwise addition of triflic anhydride or trifluoromethanesulfonyl chloride.
-
Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude triflate by silica gel column chromatography.
Step 2: Suzuki-Miyaura Cross-Coupling
Materials:
-
6-(tert-Butyl)pyridin-3-yl triflate
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
A suitable base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the 6-(tert-Butyl)pyridin-3-yl triflate, the boronic acid, the palladium catalyst, and the base.
-
Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon) several times to remove oxygen.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Rationale for Experimental Choices:
-
Triflate Formation: The triflate group is a highly effective leaving group, making the 3-position of the pyridine ring susceptible to oxidative addition by the palladium catalyst.
-
Palladium Catalyst and Ligands: The choice of palladium catalyst and ligands is crucial for the success of the coupling reaction and depends on the specific substrates. For example, bulky, electron-rich phosphine ligands can be beneficial for coupling with sterically hindered or electron-rich partners.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction outcome.
-
Degassing: Oxygen can deactivate the palladium catalyst, so it is essential to perform the reaction under an inert atmosphere.
The Role of this compound in Modulating ADME Properties
The incorporation of the this compound scaffold can have a profound impact on the ADME profile of a drug candidate.
| Property | Influence of the this compound Scaffold | Rationale |
| Metabolic Stability | Generally increased | The bulky tert-butyl group can sterically shield adjacent positions from metabolism by cytochrome P450 enzymes. |
| Solubility | Can be modulated | The pyridine nitrogen can be protonated at physiological pH, increasing aqueous solubility. The 3-hydroxyl group can also contribute to solubility through hydrogen bonding. However, the tert-butyl group is lipophilic and will decrease aqueous solubility. The overall effect depends on the rest of the molecule. |
| Lipophilicity (LogP/LogD) | Can be tuned | The tert-butyl group increases lipophilicity, while the pyridine and hydroxyl groups decrease it. This balance allows for fine-tuning of the overall lipophilicity of the molecule to optimize absorption and distribution. |
| Permeability | Potentially improved | By masking a polar hydroxyl group through O-alkylation and increasing lipophilicity with the tert-butyl group, membrane permeability can be enhanced. |
| Protein Binding | Can be influenced | The lipophilic tert-butyl group can increase plasma protein binding, which can affect the free drug concentration and half-life. |
Applications in Drug Discovery: Case Studies and Therapeutic Areas
While specific, publicly disclosed clinical candidates incorporating the this compound moiety are not yet widespread, the structural motif is present in numerous patents, particularly in the areas of kinase inhibitors and central nervous system (CNS) disorders.[11][12][13][14][15][16]
Kinase Inhibitors: The pyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The 6-tert-butyl group can provide selectivity by sterically clashing with the gatekeeper residue of off-target kinases, while the 3-position can be elaborated to interact with the solvent-exposed region of the ATP-binding pocket.
CNS-active Agents: The ability to modulate lipophilicity and introduce polar functionality makes the this compound scaffold attractive for designing CNS-penetrant molecules. The pyridine nitrogen can also serve as a key interaction point with receptors and enzymes in the brain.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a sterically demanding, metabolically shielding tert-butyl group and a readily functionalizable hydroxyl group provides a powerful platform for the design and synthesis of novel therapeutic agents. By understanding the synthesis and reactivity of this scaffold, and by strategically applying key transformations such as O-alkylation and Suzuki-Miyaura cross-coupling, drug discovery teams can effectively leverage its properties to optimize potency, selectivity, and pharmacokinetic profiles. As the demand for novel, differentiated drug candidates continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Vyvyan, J. R., Dell, J. A., Ligon, T. J., Motanic, K. K., & Wall, H. S. (2010). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Synthesis, 2010(21), 3637–3644. [Link]
-
Vyvyan, J. R., Dell, J. A., Ligon, T. J., Motanic, K. K., & Wall, H. S. (2010). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Synthesis, 2010(21), 3637–3644. [Link]
-
Vyvyan, J. R., Dell, J. A., Ligon, T. J., Motanic, K. K., & Wall, H. S. (2010). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. Amanote Research. [Link]
-
Reynard, G., Lai, C., Azek, E., & Lebel, H. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396. [Link]
-
Vyvyan, J. R., Dell, J. A., Ligon, T. J., Motanic, K. K., & Wall, H. S. (2010). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Synthesis, 2010(21), 3637–3644. [Link]
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Reynard, G., Lai, C., Azek, E., & Lebel, H. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Semantic Scholar. [Link]
-
Genentech Inc. (2020). Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][7][9]triazolo[4,3-a][7][9]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. WO-2020055976-A1. [Link]
-
Aerie Pharmaceuticals Inc. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. US-9643927-B1. [Link]
- Genentech Inc. (2016). Compounds inhibiting leucine-rich repeat kinase enzyme activity. WO2016036586A1.
-
Beigene, Ltd. (2024). Substituted 6-(Pyrimidin-4-yl)Quinoline Compounds as Cyclin Dependent Kinase Inhibitors. US20240300941. [Link]
- Gumenyuk, A. S., et al. (2007). Method for preparing derivatives of 3-hydroxypyridine. RU2296123C1.
-
Shaban, M. A., & Taha, M. O. (2010). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 12(12), 2844-2847. [Link]
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Anderson, A. G., & Stang, P. J. (1981). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses, 60, 34. [Link]
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Kurbanli, S., et al. (2003). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. Synthetic Communications, 33(10), 1663-1675. [Link]
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Wikipedia contributors. (2023, November 26). 2,6-Di-tert-butylpyridine. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
- Abbott Laboratories. (2006). 3 - pyridyloxy (or thio) alkyl heterocyclic compounds, pharmaceutical compositions containing them and their uses in the preparation of medicaments for controlling chemical synaptic transmission. WO2010065447A3.
-
Jones, K., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5345-5357. [Link]
-
Kumar, A., et al. (2011). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. Bioorganic & Medicinal Chemistry Letters, 21(1), 229-234. [Link]
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Tan, K. L., Bergman, R. G., & Ellman, J. A. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 129(44), 13352–13353. [Link]
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Orhan, I. E. (2009). Contemporary anticholinesterase pharmaceuticals of natural origin and their synthetic analogues for the treatment of Alzheimer's disease. Recent Patents on CNS Drug Discovery, 4(1), 45-59. [Link]
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- 2. RU2296123C1 - Method for preparing derivatives of 3-hydroxypyridine - Google Patents [patents.google.com]
- 3. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]
- 4. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates [research.amanote.com]
- 10. WO2016036586A1 - Compounds inhibiting leucine-rich repeat kinase enzyme activity - Google Patents [patents.google.com]
- 11. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]
- 13. Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Patent WO-2020055976-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 15. Patents In BindingDB [bindingdb.org]
- 16. Top 18 Recent Patents on Cns Drug Discovery papers published in 2009 [scispace.com]
Application Notes & Protocols: 6-(tert-Butyl)pyridin-3-ol as a Versatile Ligand for Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract: The rational design of ligands is a cornerstone of modern catalysis, enabling enhanced reactivity, selectivity, and substrate scope in synthetic organic chemistry. This guide focuses on 6-(tert-Butyl)pyridin-3-ol, a readily accessible pyridinol derivative, as a promising ligand for transition metal catalysis. We explore the ligand's structural and electronic attributes, positing its utility in palladium-catalyzed cross-coupling reactions. This document provides a detailed theoretical framework, a practical screening protocol for a model Suzuki-Miyaura coupling, and a logical workflow for reaction optimization. The content is designed for researchers in catalysis and drug development seeking to employ novel ligand scaffolds to address synthetic challenges.
Ligand Profile: this compound
Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a pyridine ring substituted with a sterically demanding tert-butyl group at the 6-position and a hydroxyl group at the 3-position.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Off-white to yellow solid | Inferred |
| CAS Number | 68692-50-2 | [1] |
Design Rationale and Mechanistic Implications
The unique substitution pattern of this compound imparts a combination of steric and electronic properties that are highly desirable in a ligand for catalysis.
-
Steric Influence: The bulky tert-butyl group adjacent to the nitrogen atom can promote the formation of coordinatively unsaturated, highly reactive metal centers. In the context of cross-coupling, this steric hindrance is hypothesized to accelerate the rate-limiting reductive elimination step, thereby increasing catalytic turnover. The influence of bulky substituents on catalytic performance has been well-documented for other ligand classes, such as bipyridines in nickel catalysis.[2]
-
Electronic Character & Hemilability: The pyridin-3-ol moiety offers two potential coordination modes.
-
Neutral N-Coordination: The pyridine nitrogen can act as a standard neutral L-type ligand.
-
Anionic N,O-Chelation: In the presence of a base, the hydroxyl group can be deprotonated to form a pyridinolate. This creates a bidentate, anionic LX-type ligand. Anionic ligands are strong electron donors, which can stabilize high-oxidation-state metal intermediates and facilitate the initial oxidative addition step in many catalytic cycles.[3]
-
This ability to switch between monodentate and bidentate coordination (hemilability) can be crucial for stabilizing the catalyst at different stages of the reaction cycle.
Application Focus: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron species and an organohalide, is a cornerstone of pharmaceutical and materials science. Its efficiency is highly dependent on the ligand employed. We propose this compound as an excellent candidate for this transformation due to its combined steric and electronic features.
General Catalytic Cycle
The accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) cycle. The ligand plays a critical role in stabilizing the palladium center and modulating the kinetics of each elementary step.
Caption: The Suzuki-Miyaura cross-coupling cycle.
Postulated Role of this compound
-
Activation/Stabilization: The ligand can stabilize the active Pd(0) species, preventing aggregation into inactive palladium black.
-
Oxidative Addition: The electron-donating nature of the deprotonated pyridinolate form can enhance the rate of oxidative addition of the organohalide to the Pd(0) center.
-
Reductive Elimination: The steric bulk of the tert-butyl group is expected to accelerate the final C-C bond-forming reductive elimination step, releasing the product and regenerating the active catalyst.
Experimental Protocols
This section provides a robust, general protocol for screening this compound in a model Suzuki-Miyaura reaction. This protocol is designed to be a starting point for further optimization.
Protocol: Screening for a Model Suzuki-Miyaura Coupling
Reaction: 4-Bromotoluene + Phenylboronic Acid → 4-Methyl-1,1'-biphenyl
Objective: To determine the efficacy of this compound as a ligand in a standard palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromotoluene | C₇H₇Br | 171.04 | 171 mg | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 183 mg | 1.5 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 2.2 mg | 0.01 (1 mol%) |
| This compound | C₉H₁₃NO | 151.21 | 3.0 mg | 0.02 (2 mol%) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 415 mg | 3.0 |
| 1,4-Dioxane / H₂O (4:1) | - | - | 5.0 mL | - |
| Dodecane (Internal Std.) | C₁₂H₂₆ | 170.34 | ~50 µL | - |
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried 10 mL screw-cap vial equipped with a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol) and this compound (3.0 mg, 0.02 mmol).
-
Reagent Addition (Solids): Add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Solvent Addition: Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water.
-
Inerting: Seal the vial with a PTFE-lined cap. Purge the vial with argon or nitrogen for 5 minutes by bubbling the gas through the solution via a needle.
-
Reaction: Place the vial in a preheated aluminum block on a magnetic stir plate set to 80 °C. Stir vigorously for the designated reaction time (e.g., monitor at 1, 4, and 12 hours).
-
Work-up and Analysis:
-
Allow the reaction to cool to room temperature.
-
Add dodecane as an internal standard for GC analysis.
-
Dilute the mixture with 5 mL of ethyl acetate.
-
Pass the mixture through a small plug of silica gel, eluting with additional ethyl acetate, to remove inorganic salts and the catalyst.
-
Analyze the filtrate by Gas Chromatography (GC) or GC-MS to determine the conversion of the starting material and the yield of the product.
-
Safety Precautions:
-
Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen. All handling should occur in a well-ventilated fume hood.
-
The reaction is performed under positive pressure at elevated temperatures. Ensure the reaction vessel is properly sealed and shielded.
Data Interpretation and Optimization Workflow
Effective catalyst development requires systematic optimization. The initial screening protocol provides a single data point. The following workflow illustrates a logical progression for refining reaction conditions.
Example Data Table for Optimization
A systematic approach involves varying one parameter at a time to understand its effect on the reaction outcome.
| Entry | Ligand:Pd Ratio | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 (Baseline) | 2:1 | K₂CO₃ | Dioxane/H₂O | 80 | 12 | [Result] |
| 2 | 1:1 | K₂CO₃ | Dioxane/H₂O | 80 | 12 | [Result] |
| 3 | 4:1 | K₂CO₃ | Dioxane/H₂O | 80 | 12 | [Result] |
| 4 | 2:1 | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | [Result] |
| 5 | 2:1 | K₃PO₄ | Dioxane/H₂O | 80 | 12 | [Result] |
| 6 | 2:1 | K₂CO₃ | Toluene/H₂O | 80 | 12 | [Result] |
| 7 | 2:1 | K₂CO₃ | Dioxane/H₂O | 60 | 12 | [Result] |
| 8 | 2:1 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | [Result] |
Optimization Workflow Diagram
Caption: A systematic workflow for optimizing reaction conditions.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, ligand for homogeneous catalysis. Its unique combination of steric bulk and hemilabile electronic character makes it an attractive candidate for challenging cross-coupling reactions. The protocols and workflows detailed in this guide provide a comprehensive starting point for researchers to unlock its potential.
Future work should focus on expanding the substrate scope to include more complex and sterically hindered coupling partners, as well as exploring its utility in other important transformations such as Buchwald-Hartwig amination, C-H activation, and Sonogashira coupling. Mechanistic studies, including kinetic analysis and the isolation of catalytic intermediates, will be invaluable in fully elucidating its role and further guiding catalyst development.[4][5]
References
-
Catalysis by rhodium complexes bearing pyridine ligands: Mechanistic aspects. (2015). ResearchGate. [Link]
-
Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. (2010). AIR Unimi. [Link]
-
Tridentate pyridine–pyrrolide chelate ligands: An under-appreciated ligand set with an immensely promising coordination chemistry. (2018). ResearchGate. [Link]
-
Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. (2020). NIH National Library of Medicine. [Link]
-
Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. (2016). NIH National Library of Medicine. [Link]
-
Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. (2021). TCU Digital Repository. [Link]
-
The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. (2010). ResearchGate. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). NIH National Library of Medicine. [Link]
-
Mechanistic study of homoleptic trisamidolanthanide-catalyzed aldehyde and ketone hydroboration. Chemically non-innocent ligand participation. (2023). RSC Publishing. [Link]
-
Theoretical Studies on the Reaction Mechanism for the Cycloaddition of Zwitterionic π-Allenyl Palladium Species: Substrate-Controlled Isomerization. (2023). MDPI. [Link]
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- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic study of homoleptic trisamidolanthanide-catalyzed aldehyde and ketone hydroboration. Chemically non-innocent ligand participation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of 6-(tert-Butyl)pyridin-3-ol
Introduction: The Strategic Importance of 6-(tert-Butyl)pyridin-3-ol in Medicinal Chemistry
This compound is a key heterocyclic building block in modern drug discovery. Its substituted pyridine core is a prevalent motif in a multitude of biologically active molecules and approved pharmaceuticals. The strategic placement of the hydroxyl group at the 3-position and the sterically demanding tert-butyl group at the 6-position offers a unique scaffold for the development of novel therapeutics. The tert-butyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability and enhanced oral bioavailability, by shielding the pyridine ring from enzymatic degradation. The hydroxyl group serves as a versatile handle for a wide array of chemical modifications, allowing for the systematic exploration of the chemical space around the core structure to optimize potency, selectivity, and other drug-like properties.
This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors. The protocols herein are presented with a focus on the underlying chemical principles and the rationale behind the selection of reagents and reaction conditions, particularly addressing the potential challenges posed by the sterically hindered nature of the substrate.
Part 1: Activation of the Hydroxyl Group - The Gateway to Cross-Coupling Reactions
The hydroxyl group of this compound is a poor leaving group in nucleophilic substitution reactions. Therefore, its activation is a prerequisite for a broad range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. Conversion of the hydroxyl group to a trifluoromethanesulfonate (triflate) is the most common and effective strategy for this purpose. The triflate group is an excellent leaving group, rendering the 3-position of the pyridine ring susceptible to oxidative addition to a low-valent palladium catalyst.
Protocol 1: Synthesis of 6-(tert-Butyl)pyridin-3-yl Trifluoromethanesulfonate
This protocol details the conversion of this compound to its corresponding triflate, a key intermediate for subsequent cross-coupling reactions. The use of a non-nucleophilic, sterically hindered base such as 2,6-lutidine or 2,6-di-tert-butylpyridine is crucial to prevent the quaternization of the pyridine nitrogen by the highly reactive triflic anhydride.
Materials:
-
This compound
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2,6-Lutidine (or 2,6-di-tert-butylpyridine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,6-lutidine (1.5 eq) to the cooled solution.
-
Slowly add triflic anhydride (1.2 eq) dropwise to the reaction mixture. The addition should be performed carefully to control the exotherm.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 6-(tert-Butyl)pyridin-3-yl triflate by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of triflic anhydride with atmospheric moisture.
-
Anhydrous Solvent: Water will readily react with triflic anhydride, reducing the yield of the desired product.
-
Low Temperature (0 °C): Triflic anhydride is highly reactive, and maintaining a low temperature helps to control the reaction rate and minimize side reactions.
-
Sterically Hindered Base: 2,6-Lutidine is a non-nucleophilic base that effectively scavenges the triflic acid byproduct without competing with the hydroxyl group for reaction with triflic anhydride or quaternizing the pyridine nitrogen.[1]
-
Work-up: The aqueous NaHCO₃ quench neutralizes any remaining triflic acid and anhydride. The brine wash removes residual water and inorganic salts.
Part 2: Carbon-Carbon Bond Forming Reactions
With the activated triflate in hand, a plethora of carbon-carbon bond-forming reactions can be employed to introduce diverse functionalities at the 3-position of the pyridine ring. The Suzuki-Miyaura and Sonogashira couplings are among the most robust and versatile methods for this purpose.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 6-(tert-Butyl)pyridin-3-yl Triflate with Boronic Acids
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[2] It is widely used in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[3][4]
Materials:
-
6-(tert-Butyl)pyridin-3-yl triflate (1.0 eq)
-
Aryl or vinyl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Degassed water (if using aqueous conditions)
Instrumentation:
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Heating block or oil bath
-
TLC or LC-MS for reaction monitoring
Procedure:
-
To a Schlenk tube or microwave vial, add 6-(tert-Butyl)pyridin-3-yl triflate (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the vessel.
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience - Catalyst and Ligand Selection:
The choice of palladium catalyst and ligand is critical for the success of the Suzuki-Miyaura coupling, especially with a sterically hindered substrate. For 6-(tert-Butyl)pyridin-3-yl triflate, a catalyst system that is both highly active and resistant to steric hindrance is required.
-
Pd(PPh₃)₄: A versatile and commonly used catalyst, often effective for a wide range of substrates.[3]
-
Pd(dppf)Cl₂: The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that can stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps with hindered substrates.[5]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 90 | Good to Excellent |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene/H₂O | 100 | Good to Excellent |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | Excellent |
Protocol 3: Sonogashira Coupling of 6-(tert-Butyl)pyridin-3-yl Triflate with Terminal Alkynes
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide or triflate.[6][7] This reaction is a powerful tool for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and materials science.
Materials:
-
6-(tert-Butyl)pyridin-3-yl triflate (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
Procedure:
-
To a Schlenk tube, add 6-(tert-Butyl)pyridin-3-yl triflate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add the anhydrous solvent (e.g., THF, 0.1 M) and the base (e.g., TEA, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) to the mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Trustworthiness - Self-Validating Systems:
The progress of both Suzuki-Miyaura and Sonogashira reactions can be reliably monitored by TLC or LC-MS. The disappearance of the starting triflate and the appearance of a new, less polar product spot (for Suzuki) or a product with a characteristic mass increase (for both) provides a clear indication of reaction progress. Complete characterization of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is essential to confirm its identity and purity.
Part 3: Carbon-Heteroatom Bond Forming Reactions
The activated triflate is also an excellent substrate for the formation of carbon-heteroatom bonds, enabling the introduction of nitrogen-based functionalities, which are of paramount importance in medicinal chemistry.
Protocol 4: Buchwald-Hartwig Amination of 6-(tert-Butyl)pyridin-3-yl Triflate
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[8][9] It has become a go-to method for the synthesis of arylamines, which are present in numerous pharmaceuticals.[10]
Materials:
-
6-(tert-Butyl)pyridin-3-yl triflate (1.0 eq)
-
Amine (primary or secondary) (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., Xantphos, 3 mol%).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add the anhydrous solvent (e.g., toluene, 0.1 M).
-
Add 6-(tert-Butyl)pyridin-3-yl triflate (1.0 eq), the amine (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Authoritative Grounding & Comprehensive References:
The choice of ligand is crucial in Buchwald-Hartwig amination. For sterically hindered substrates like 6-(tert-Butyl)pyridin-3-yl triflate, bulky and electron-rich phosphine ligands are generally required to facilitate the catalytic cycle.[9]
-
Xantphos: A wide bite-angle ligand that promotes the reductive elimination step and can be effective for coupling with a variety of amines.
-
BINAP: A chiral bisphosphine ligand that can also be effective in cross-coupling reactions, though its chirality is not relevant in this non-asymmetric transformation.
Part 4: Direct Derivatization of the Hydroxyl Group
The hydroxyl group of this compound can also be derivatized directly through O-alkylation (etherification) and O-acylation (esterification). These reactions provide access to a different set of derivatives and can be advantageous when the introduction of a carbon-based substituent via cross-coupling is not desired.
Protocol 5: O-Alkylation (Etherification) of this compound
This protocol describes the formation of an ether linkage at the 3-position of the pyridine ring. The Williamson ether synthesis is a classic and reliable method for this transformation.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq)
-
Base (e.g., NaH, K₂CO₃) (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, THF, acetone)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (e.g., DMF, 0.2 M).
-
Add the base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases (if using NaH).
-
Add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) for 2-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 6: O-Acylation (Esterification) of this compound
This protocol details the formation of an ester linkage. Acylation can be achieved using an acyl chloride or an acid anhydride in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride) (1.1 - 1.5 eq)
-
Base (e.g., pyridine, triethylamine, DMAP (catalytic)) (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., DCM, THF)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the anhydrous solvent (e.g., DCM, 0.2 M).
-
Add the base (e.g., pyridine, 2.0 eq).
-
Cool the mixture to 0 °C.
-
Add the acylating agent (e.g., acetyl chloride, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the organic layer with 1 M HCl (to remove pyridine), water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Part 5: Derivatization for Analytical Applications
For analytical purposes, such as Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of polar analytes like this compound.[11][12] Silylation is a common and effective derivatization technique for this purpose.
Protocol 7: Silylation for GC-MS Analysis
This protocol describes the silylation of the hydroxyl group to form a trimethylsilyl (TMS) ether, which is more amenable to GC-MS analysis.
Materials:
-
This compound sample
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
-
GC vial with insert
Procedure:
-
Accurately weigh a small amount of the this compound sample into a GC vial.
-
Add the anhydrous solvent (e.g., acetonitrile, 100 µL).
-
Add the silylating agent (e.g., BSTFA with 1% TMCS, 100 µL).
-
Cap the vial tightly and heat at 60-80 °C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Visualization of Experimental Workflows
Caption: Workflow for the derivatization of this compound.
References
-
Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]
-
O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. PubMed Central. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. National Institutes of Health. [Link]
-
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. [Link]
-
Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. PubMed. [Link]
-
Synthesis of triflate. PrepChem.com. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]
-
Synthesis of sterically hindered 3-(azolyl)pyridines. ResearchGate. [Link]
-
Derivatization of Carbonyl Compounds for GC-MS Analysis. LCGC International. [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. PubMed Central. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]
-
Acylation of pyridine‐N‐oxides. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. ChemInform. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. Chemistry – A European Journal. [Link]
-
Concave Reagents, 45. 2,6-Di-tert-butylpyridine-Loaded Dendrimers and Their Use in Vinyl Triflate Synthesis. Helvetica Chimica Acta. [Link]
-
O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters. [Link]
-
Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Scilit. [Link]
-
2,6-Di-t-butylpyridinium triflate. PubChem. [Link]
-
Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. Vietnam Journal of Science and Technology. [Link]
-
2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses. [Link]
-
Radical Chain Monoalkylation of Pyridines. ChemRxiv. [Link]
-
Yb(OTf)3-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions. PubMed Central. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
How to Make Esters through Esterification | Examples Explained! YouTube. [Link]
-
Reactions of Amine- and Phosphane-Borane Adducts with Frustrated Lewis Pair Combinations of Group 14 Triflates and Sterically Hindered Nitrogen Bases. University of Bristol. [Link]
-
Site-Selective Pyridine C-H Alkylation with Alcohols and Thiols via Single-Electron Transfer of Frustrated Lewis Pairs. PubMed. [Link]
-
Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. ResearchGate. [Link]
- Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst.
-
Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil). picoSpin 45. [Link]
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- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Reaction of 6-(tert-Butyl)pyridin-3-ol with Electrophiles
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to understanding and performing electrophilic substitution reactions on 6-(tert-Butyl)pyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the theoretical principles governing the regioselectivity of these reactions, focusing on the interplay between the activating hydroxyl group, the deactivating pyridine nitrogen, and the sterically demanding tert-butyl group. This guide furnishes field-tested, step-by-step protocols for key electrophilic transformations, including halogenation and nitration. The content is structured to provide not only procedural instructions but also the causal logic behind experimental choices, empowering researchers to adapt and troubleshoot these methods effectively.
Introduction: The Chemical Landscape of this compound
Substituted pyridin-3-ols are privileged scaffolds in drug discovery, appearing in a wide array of biologically active molecules. The this compound motif, in particular, combines several key features: a nucleophilic aromatic core, a hydrogen-bond donating hydroxyl group, a basic nitrogen atom, and a bulky, lipophilic tert-butyl group. Understanding its reactivity towards electrophiles is crucial for the synthesis of novel derivatives and the expansion of chemical libraries for screening.
Electrophilic Aromatic Substitution (SEAr) on the pyridine ring is intrinsically challenging. The lone pair on the nitrogen atom withdraws electron density from the ring, making it less nucleophilic than benzene.[1][2] Furthermore, the nitrogen is basic and can be protonated or coordinate to Lewis acids under typical SEAr conditions, which further deactivates the ring.[2][3]
However, the presence of a powerful activating group, such as the hydroxyl group at the 3-position, dramatically alters this reactivity landscape. This application note will explore how to harness the activating nature of the hydroxyl group to achieve controlled and regioselective electrophilic substitutions.
Theoretical Framework: Predicting Regioselectivity
The outcome of an electrophilic attack on this compound is determined by a combination of electronic and steric factors. A thorough understanding of these influences is paramount for predicting the major product and designing a successful synthesis.
Electronic Directing Effects
The regioselectivity is a direct consequence of the stability of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction.
-
Hydroxyl Group (-OH): As a strong π-donor, the hydroxyl group is a powerful activating, ortho, para-director. It significantly increases the electron density at positions 2, 4, and 5, thereby stabilizing the positive charge in the corresponding σ-complexes through resonance.
-
Pyridine Nitrogen: The nitrogen atom is electronegative and exerts a deactivating inductive effect (-I) and a deactivating resonance effect (-M) on the ring, particularly at the ortho (2, 6) and para (4) positions.
-
tert-Butyl Group (-tBu): This alkyl group is a weak activating group through an inductive effect (+I) and hyperconjugation, directing ortho and para.[4]
The dominant electronic influence is the activating effect of the hydroxyl group. Therefore, electrophilic attack is strongly favored at positions 2, 4, and 5.
Steric Hindrance
The tert-butyl group is exceptionally bulky. This steric hindrance significantly impedes the approach of an electrophile to the adjacent C5 position. While electronically activated by the hydroxyl group, the C5 position is sterically inaccessible for most electrophiles.
Conclusion: Reactivity Hotspots
Based on the combination of these effects, the primary sites for electrophilic substitution are positions C2 and C4. The C2 position is ortho to the activating -OH group but adjacent to the deactivating nitrogen. The C4 position is also ortho to the -OH group. The precise ratio of C2 to C4 substitution will depend on the specific electrophile and reaction conditions.
Diagram 1: Analysis of reactivity hotspots on the this compound ring.
Protocol: Electrophilic Bromination
Electrophilic halogenation is a fundamental transformation. For activated systems like pyridinols, N-halosuccinimides are often preferred over elemental halogens as they offer milder reaction conditions and better control.
Principle and Mechanistic Considerations
N-Bromosuccinimide (NBS) serves as a source of an electrophilic bromine atom. The reaction proceeds via the typical SEAr mechanism. The choice of solvent is critical; polar aprotic solvents like acetonitrile or dichloromethane are commonly used. The reaction is often performed at or below room temperature to control selectivity and prevent side reactions.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 5 °C. The succinimide byproduct is poorly soluble and may cause the mixture to become a slurry.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining electrophilic bromine.
-
Work-up: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the brominated product(s).
Protocol: Electrophilic Nitration
Nitration of pyridines requires careful consideration of reaction conditions to overcome the deactivating effect of the ring nitrogen, which readily protonates in strong acid.[2][5] For 3-hydroxypyridine systems, studies have shown that nitration can occur on the conjugate acid, typically at the 2-position.[6]
Principle and Mechanistic Considerations
A standard nitrating mixture consists of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺).[7] The reaction must be performed at low temperatures to control the highly exothermic process and to minimize potential side reactions and decomposition.
Safety Precaution: Nitrating mixtures are extremely corrosive and potentially explosive. Handle with extreme care in a chemical fume hood, using appropriate personal protective equipment (lab coat, safety glasses, and acid-resistant gloves). Always add the nitric acid to the sulfuric acid slowly while cooling.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice, deionized water
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) for neutralization
-
Standard laboratory glassware, ice-salt bath
Procedure:
-
Acid Mixture Preparation: In a flask equipped with a magnetic stirrer and thermometer, cool concentrated H₂SO₄ (approx. 3 mL per 1 mmol of substrate) to -5 °C using an ice-salt bath.
-
Substrate Addition: Slowly add this compound (1.0 eq) to the cold sulfuric acid. The substrate will protonate and dissolve. Ensure the temperature does not exceed 0 °C.
-
Nitronium Ion Generation & Addition: In a separate flask, prepare the nitrating mixture by adding fuming HNO₃ (1.1 eq) dropwise to cold concentrated H₂SO₄ (1 mL). Cool this mixture to 0 °C.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the internal temperature below 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Progress can be monitored by quenching a small aliquot in ice water, neutralizing, extracting, and analyzing via LC-MS.
-
Quenching: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic step.
-
Neutralization and Extraction: Once the quench is complete and the solution has cooled, slowly neutralize the aqueous solution by adding a strong base (e.g., 10 M NaOH) or a solid base (e.g., K₂CO₃) while cooling in an ice bath until the pH is ~8-9. Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude nitro-substituted product by flash column chromatography.
Diagram 2: A generalized workflow for electrophilic substitution experiments.
Data Summary Table
This table summarizes the expected outcomes for the described electrophilic substitution reactions. The regioselectivity is predicted based on the theoretical principles discussed.
| Reaction | Electrophile Source | Typical Conditions | Major Product(s) | Rationale |
| Bromination | N-Bromosuccinimide (NBS) | CH₃CN, 0 °C to RT | 2-Bromo- and 4-Bromo- isomers | Mild conditions; regioselectivity governed by -OH activation. |
| Nitration | HNO₃ / H₂SO₄ | -5 °C to 0 °C | 2-Nitro- isomer | Harsh acidic conditions favor reaction on the pyridinium ion, directing to C2.[6] |
Conclusion
The reaction of this compound with electrophiles is a tractable process, provided that the powerful directing effect of the 3-hydroxyl group is properly leveraged and the deactivating nature of the pyridine ring is accounted for. For reactions under neutral or mildly acidic conditions, such as NBS halogenation, substitution is expected at the electronically activated and sterically accessible C2 and C4 positions. For reactions requiring strongly acidic conditions, such as nitration, the reaction likely proceeds through the pyridinium conjugate acid, which strongly favors substitution at the C2 position. The protocols and theoretical discussions provided herein serve as a robust starting point for researchers aiming to derivatize this valuable heterocyclic core.
References
-
Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?[Link]
- Friedel-Crafts reactions with N-heterocyclic alcohols. (n.d.).
-
ResearchGate. (2018). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
- The Friedel-Crafts Reaction. (2014).
- Electrophilic Halogenation. (n.d.).
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?[Link]
-
Química Orgánica. (n.d.). Electrophilic substitution on pyridine. [Link]
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. [Link]
-
YouTube. (2022). A Friedel Crafts Reaction. [Link]
-
Scribd. (n.d.). Friedel Crafts. [Link]
-
ResearchGate. (2021). Halogen bond-induced electrophilic aromatic halogenations. [Link]
-
PubChem. (n.d.). Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. [Link]
-
YouTube. (2020). Electrophilic aromatic substitution on Pyridine. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Royal Society of Chemistry. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
-
ResearchGate. (2022). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate. [Link]
-
Journal of the Chemical Society B: Physical Organic. (1970). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VI. The nitration of pyridines in the 3-position as free bases and as conjugate acids. [Link]
-
Journal of the Chemical Society B: Physical Organic. (1971). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. [Link]
Sources
- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 2. youtube.com [youtube.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VI. The nitration of pyridines in the 3-position as free bases and as conjugate acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: O-Alkylation of 6-(tert-Butyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyridyl Ethers
The 6-(tert-butyl)pyridin-3-ol scaffold is a valuable starting material in medicinal chemistry. The introduction of an ether linkage at the 3-position (O-alkylation) yields 3-alkoxypyridine derivatives, a structural motif present in a wide range of biologically active molecules and pharmaceutical agents.[1] These compounds are explored for their potential as receptor antagonists, enzyme inhibitors, and other therapeutic roles. The ether group can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and hydrogen bonding capacity, making its synthesis a critical step in drug design and lead optimization.
This guide provides a detailed exploration of the O-alkylation of this compound, focusing on the mechanistic principles, critical process parameters, and step-by-step protocols for two robust synthetic strategies: the classical Williamson Ether Synthesis and the versatile Mitsunobu Reaction.
Part 1: Core Mechanistic Principles & Strategic Considerations
The O-alkylation of a hydroxypyridine is not a trivial substitution. The molecule is an ambident nucleophile , meaning it possesses two potential sites for alkylation: the hydroxyl oxygen and the ring nitrogen. The reaction's outcome is a delicate balance of electronics, sterics, and reaction conditions.
-
O-Alkylation (Desired Path): Forms the target 3-alkoxy-6-(tert-butyl)pyridine.
-
N-Alkylation (Side Reaction): Forms an N-alkyl-6-(tert-butyl)pyridin-3-one.
Fortunately, the substrate , this compound, possesses a significant steric directing group. The bulky tert-butyl group adjacent to the ring nitrogen sterically hinders the approach of electrophiles, thereby strongly favoring alkylation at the more accessible oxygen atom. However, understanding the factors that control this selectivity is paramount for achieving high yields and purity.
Method 1: The Williamson Ether Synthesis
The Williamson ether synthesis is the most direct and widely used method for preparing ethers.[2][3] It is a bimolecular nucleophilic substitution (SN2) reaction involving a deprotonated alcohol (an alkoxide) and an organohalide or other substrate with a suitable leaving group.[2][3][4]
The mechanism involves two discrete steps:
-
Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group, generating a highly nucleophilic pyridinoxide anion.
-
Nucleophilic Attack: The pyridinoxide anion attacks the electrophilic carbon of the alkylating agent, displacing the leaving group in a concerted SN2 fashion to form the ether bond.[2][5]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 6-(tert-Butyl)pyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyridinols
Pyridinone and its isomeric hydroxypyridine tautomers are privileged scaffolds in medicinal chemistry.[1] These six-membered heterocyclic structures can act as both hydrogen bond donors and acceptors, and their physicochemical properties can be readily tuned, making them valuable in fragment-based drug design and as bioisosteres for various functional groups.[2][3] Pyridine derivatives are integral to numerous pharmaceuticals, contributing to target engagement and overall biological activity.[4][5] The 6-(tert-butyl)pyridin-3-ol core, in particular, offers a unique combination of steric bulk and electronic properties, making its derivatives attractive candidates for novel therapeutics and functional materials.
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[6][7] However, the application of these reactions to pyridine-containing substrates can be challenging due to the coordinating nature of the pyridine nitrogen, which can lead to catalyst deactivation.[8] This guide provides a comprehensive overview of the mechanistic principles and practical protocols for the successful palladium-catalyzed cross-coupling of this compound derivatives.
Mechanistic Considerations: The Palladium Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl or heteroaryl halide (or pseudohalide) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step and is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aromatic ring.[11][12] Electron-rich and sterically hindered ligands on the palladium center facilitate this step.[8][13]
-
Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) complex, displacing the halide.[9] For Suzuki couplings, the organoboron species often requires activation by a base to form a more nucleophilic "ate" complex.[14]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) complex, forming the desired cross-coupled product and regenerating the catalytically active Pd(0) species.[11]
The choice of ligand is critical for a successful cross-coupling reaction, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[15][16] For pyridine-containing substrates, ligands that are both electron-rich and sterically bulky are often preferred to promote efficient oxidative addition and prevent catalyst inhibition by the pyridine nitrogen.[17][18]
Caption: Generalized Palladium Catalytic Cycle.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-6-(tert-butyl)pyridin-3-ol
This protocol describes the coupling of a bromopyridinol derivative with an arylboronic acid.
Materials:
-
2-Bromo-6-(tert-butyl)pyridin-3-ol
-
Arylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-6-(tert-butyl)pyridin-3-ol (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.05 equiv).
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[19]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Value | Reference |
| Catalyst | Pd(PPh₃)₄ | [19] |
| Base | K₃PO₄ | [19] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | [19] |
| Temperature | 85-95 °C | [19] |
| Time | 12-24 h | [19] |
Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-6-(tert-butyl)pyridin-3-ol
This protocol details the coupling of a chloropyridinol derivative with a primary or secondary amine.
Materials:
-
2-Chloro-6-(tert-butyl)pyridin-3-ol
-
Amine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 equiv) and Xantphos (0.02 equiv) to a Schlenk tube.
-
Add toluene and stir for 10 minutes.
-
To a separate Schlenk tube, add 2-chloro-6-(tert-butyl)pyridin-3-ol (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Add the pre-mixed catalyst solution to the substrate mixture.
-
Seal the tube and heat to 100-110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
| Parameter | Value | Reference |
| Catalyst | Pd₂(dba)₃ / Xantphos | [20] |
| Base | NaOtBu | [21] |
| Solvent | Toluene | [22] |
| Temperature | 100-110 °C | [23] |
| Time | 16-24 h | [23] |
Protocol 3: Sonogashira Coupling of 2-Iodo-6-(tert-butyl)pyridin-3-ol
This protocol outlines the coupling of an iodopyridinol derivative with a terminal alkyne.
Materials:
-
2-Iodo-6-(tert-butyl)pyridin-3-ol
-
Terminal alkyne
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add 2-iodo-6-(tert-butyl)pyridin-3-ol (1.0 equiv) and CuI (0.05 equiv).
-
Evacuate and backfill with argon.
-
Add DMF and Et₃N.
-
Add the terminal alkyne (1.5 equiv) and Pd(PPh₃)₂Cl₂ (0.025 equiv).
-
Heat the reaction to 60-80 °C for 4-12 hours.[24]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure and purify by flash column chromatography.
| Parameter | Value | Reference |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | [24] |
| Base | Et₃N | [24] |
| Solvent | DMF | [24] |
| Temperature | 60-80 °C | [24] |
| Time | 4-12 h | [24] |
Experimental Workflow and Analysis
A typical workflow for a palladium-catalyzed cross-coupling reaction, from setup to product analysis, is illustrated below.
Caption: From reaction setup to final analysis.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for reduction to Pd(0).[21] Consider using a more electron-rich or sterically hindered ligand.[25]
-
Insufficient Base: The base is crucial for activating the organometallic reagent (in Suzuki coupling) or deprotonating the amine (in Buchwald-Hartwig amination).[26] Ensure the base is of sufficient strength and quantity.
-
Poor Substrate Reactivity: Aryl chlorides are generally less reactive than bromides and iodides and may require more forcing conditions or specialized catalyst systems.[11]
-
-
Side Reactions:
-
Protodeborylation (Suzuki): This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with electron-rich or heteroaromatic boronic acids. Using anhydrous conditions and a suitable base can minimize this.
-
Homocoupling: The formation of biaryl products from the coupling of two identical organometallic or halide partners can occur. Optimizing the stoichiometry and reaction temperature can often suppress this.
-
Hydrodehalogenation: The replacement of the halide with a hydrogen atom can be a significant side reaction, particularly in Buchwald-Hartwig aminations. The choice of ligand can influence the extent of this pathway.[21]
-
References
-
Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026, January 7). Oreate AI Blog. Retrieved January 11, 2026, from [Link]
-
Al-Amin, M., & Reiser, O. (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Catalysts, 8(12), 612. [Link]
-
Song, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863920. [Link]
- Song, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10. /pmc/articles/PMC8941014/
-
Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(5), 3841-3847. [Link]
-
Privileged ligands for palladium-catalyzed cross-coupling reactions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Pyridones in drug discovery: Recent advances. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Thompson, A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3757-3760. [Link]
-
Janus, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13470-13485. [Link]
-
Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. (2024, February 19). ACS Publications. Retrieved January 11, 2026, from [Link]
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The Role of Pyridine Derivatives in Modern Drug Discovery. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). Eliva Press. Retrieved January 11, 2026, from [Link]
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 11, 2026, from [Link]
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PMC.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Electron rich, bulky ligands used in cross‐coupling reactions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). organic-reaction.com. Retrieved January 11, 2026, from [Link]
- Janus, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13470-13485. /pmc/articles/PMC9402511/
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC.
-
Coupling outcomes for pyridines. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Topics in current chemistry, 311, 265–302. [Link]
-
Ghavami, A., et al. (2007). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of medicinal chemistry, 50(15), 3655–3668. [Link]
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. Retrieved January 11, 2026, from [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (n.d.). Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. Retrieved January 11, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6, 41-55. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
- Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. (2025, March 18). PMC.
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The Versatile Scaffold: Harnessing 6-(tert-Butyl)pyridin-3-ol for the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of the 6-(tert-Butyl)pyridin-3-ol Moiety
In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a privileged scaffold, owing to its presence in a vast array of natural products and synthetic bioactive compounds. Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it a cornerstone of modern pharmaceutical development. Within this class of heterocycles, this compound has emerged as a particularly valuable building block. The strategic placement of the hydroxyl group at the 3-position and the sterically bulky tert-butyl group at the 6-position imparts unique electronic and steric properties, offering chemists a powerful handle for the construction of complex molecular architectures with tailored biological activities.
The tert-butyl group, with its significant steric hindrance, can serve multiple roles. It can act as a protecting group, sterically shielding adjacent positions on the pyridine ring and influencing regioselectivity in subsequent reactions. Furthermore, this bulky substituent can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of a final drug candidate by influencing its solubility, metabolic stability, and binding interactions with biological targets. The hydroxyl group, in turn, provides a versatile reaction site for a variety of chemical transformations, including etherification, esterification, and participation in powerful cross-coupling reactions.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of bioactive molecules, with a particular focus on the development of kinase inhibitors and neuroprotective agents. The methodologies described herein are grounded in established chemical principles and are designed to be both robust and adaptable for researchers in the field of drug development.
Core Synthetic Strategies and Applications
The reactivity of this compound can be broadly categorized into two main areas: reactions involving the hydroxyl group and modifications of the pyridine ring itself. These strategies are not mutually exclusive and are often employed in a concerted fashion to achieve the desired molecular complexity.
Functionalization via the Hydroxyl Group: Accessing Novel Ether and Ester Derivatives
The phenolic hydroxyl group of this compound is a prime site for introducing diversity into a molecular scaffold. O-alkylation and O-arylation reactions are fundamental transformations that allow for the connection of various side chains, which can be critical for optimizing target engagement and pharmacokinetic profiles.
Recent studies have highlighted the potential of pyridin-3-yl ethers in the development of neuroprotective agents, particularly for conditions like Alzheimer's disease.[1] The synthesis of such compounds often involves the coupling of a substituted pyridine-3-ol with a suitable alkyl or aryl halide.
Protocol 1: General Procedure for O-Alkylation of this compound
This protocol describes a general method for the Williamson ether synthesis using this compound and an alkyl halide.
-
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, propargyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
For substrates that are sensitive to strongly basic conditions, the Mitsunobu reaction offers a milder alternative for the formation of C-O bonds.[2][3][4] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[2]
Protocol 2: Mitsunobu Reaction for the Synthesis of 6-(tert-Butyl)pyridin-3-yl Ethers
-
Materials:
-
This compound
-
Secondary alcohol (as the nucleophile)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Silica gel for chromatography
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the secondary alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to isolate the desired ether product.
-
Modification of the Pyridine Ring: Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. For derivatives of this compound, these reactions are crucial for introducing aryl, heteroaryl, and amino substituents, which are often key pharmacophoric elements in bioactive molecules. To utilize these reactions, the pyridine ring must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate.
The 6-aminopyridine scaffold is a well-established feature in the design of various kinase inhibitors, including those targeting Glycogen Synthase Kinase-3β (GSK-3β), a kinase implicated in neurodegenerative diseases like Alzheimer's.[3][5][6][7][8] The synthesis of these inhibitors often relies on Suzuki-Miyaura or Buchwald-Hartwig amination reactions to install key structural motifs.
Workflow for the Synthesis of a Kinase Inhibitor Precursor:
The following workflow illustrates a potential synthetic route to a key intermediate for kinase inhibitor synthesis, starting from a halogenated derivative of this compound.
Caption: Synthetic workflow for an aryl-substituted derivative.
Protocol 3: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura reaction to introduce an aryl or heteroaryl group onto the pyridine ring.[9][10][11]
-
Materials:
-
Protected 2-Halo-6-(tert-Butyl)pyridin-3-ol (e.g., 2-bromo derivative)
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water
-
Inert atmosphere
-
-
Procedure:
-
To a reaction vessel, add the protected 2-Halo-6-(tert-Butyl)pyridin-3-ol (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Add the solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Protocol 4: Buchwald-Hartwig Amination of a Halogenated this compound Derivative
This protocol provides a general method for the C-N cross-coupling of an amine with a halogenated pyridine derivative.[4][12][13][14][15]
-
Materials:
-
Protected 2-Halo-6-(tert-Butyl)pyridin-3-ol
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Inert atmosphere
-
-
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a dry reaction vessel.
-
Add the anhydrous, deoxygenated solvent and stir for a few minutes to allow for catalyst activation.
-
Add the protected 2-Halo-6-(tert-Butyl)pyridin-3-ol, the amine, and the base.
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 12-48 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes typical reaction conditions for the key transformations discussed, providing a quick reference for experimental design.
| Reaction Type | Key Reagents | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| O-Alkylation | Alkyl Halide | - | NaH, K₂CO₃ | DMF, Acetonitrile | 0 to 80 |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | - | - | THF, Dioxane | 0 to RT |
| Suzuki-Miyaura Coupling | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Xantphos, BINAP | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-120 |
Experimental Workflows and Logical Relationships
The synthesis of complex bioactive molecules often requires a multi-step approach. The following diagram illustrates a logical workflow for the elaboration of the this compound scaffold into a diverse library of compounds for biological screening.
Caption: Synthetic diversification workflow from the core scaffold.
Conclusion and Future Outlook
This compound represents a highly valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. Its unique substitution pattern provides a strategic advantage for the construction of complex and potent therapeutic agents, particularly in the realms of kinase inhibition and neuroprotection. The protocols and workflows outlined in this guide are intended to serve as a practical resource for researchers and scientists in drug discovery and development. By leveraging these robust synthetic methodologies, the full potential of the this compound scaffold can be explored to generate novel chemical entities with significant therapeutic promise. Future explorations in this area will likely involve the development of novel multi-component reactions that can further streamline the synthesis of complex molecules from this versatile building block.[2][16][17][18][19]
References
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Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed Central. [Link]
-
6-aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase kinase-3 (GSK-3). PubMed. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org. [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. PubMed Central. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). PubMed. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Multi-component Reactions for the Synthesis of Biologically Relevant Molecules Under Environmentally Benign Conditions. ResearchGate. [Link]
-
Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. PubMed. [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group. [Link]
-
Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. PubMed. [Link]
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protocol for the purification of 6-(tert-Butyl)pyridin-3-ol
An Application Note and Protocol for the Purification of 6-(tert-Butyl)pyridin-3-ol
Introduction
This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. The presence of the hydroxyl group and the tert-butyl group on the pyridine scaffold allows for diverse chemical modifications, making it a key intermediate in the synthesis of complex molecules, including potential pharmaceutical agents.[1] The purity of this starting material is paramount, as impurities can lead to side reactions, low yields, and difficulties in the purification of downstream products. This application note provides detailed protocols for the purification of this compound using two common laboratory techniques: recrystallization and flash column chromatography. The guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for procedural choices.
Materials and Equipment
Chemicals and Reagents:
-
Crude this compound (purity >95%)[2]
-
Ethyl acetate (ACS grade)
-
Hexanes (ACS grade)
-
Methanol (ACS grade)
-
Deionized water
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Anhydrous sodium sulfate
-
Standard for purity assessment (e.g., analytical standard of this compound)
Equipment:
-
Hot plate with stirring capability
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Melting point apparatus
-
NMR spectrometer
-
Flash chromatography system (glass column, pump, fraction collector)
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
Safety Precautions
This compound and the solvents used for its purification should be handled with appropriate safety measures in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust and direct contact with skin and eyes.[4] In case of contact, rinse the affected area with plenty of water.[3]
-
Organic Solvents (Ethyl Acetate, Hexanes, Methanol): These solvents are flammable and should be kept away from ignition sources.[5] They can also cause respiratory tract irritation.[3]
Always consult the Safety Data Sheet (SDS) for each chemical before use.[4][5]
Purification Protocols
The choice of purification method depends on the nature and quantity of the impurities. For solids with good crystallinity and impurities with different solubility profiles, recrystallization is an efficient and economical choice.[6] For complex mixtures or when a very high degree of purity is required, flash column chromatography is the preferred method.
Protocol 1: Purification by Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling.[7] The desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[8]
Step-by-Step Procedure:
-
Solvent Selection: A mixture of ethyl acetate and hexanes is a suitable solvent system for the recrystallization of this compound. The polarity of this mixture can be fine-tuned to achieve optimal solubility characteristics.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.[9]
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Gradually add hexanes (a non-solvent) to the hot solution until it becomes slightly cloudy (the cloud point). Add a few drops of hot ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a technique that separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (a solvent or solvent mixture).[10]
Step-by-Step Procedure:
-
Preparation of the Column: Pack a glass column with silica gel slurried in hexanes.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like ethyl acetate. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Loading the Sample: Carefully add the dried sample onto the top of the packed silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes. The progress of the separation can be monitored by TLC.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Characterization of Purified Product
The purity of the final product should be assessed to ensure it meets the required specifications.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Data Summary
| Parameter | Recrystallization | Flash Column Chromatography |
| Solvent System | Ethyl Acetate / Hexanes | Ethyl Acetate / Hexanes Gradient |
| Stationary Phase | N/A | Silica Gel |
| Typical Recovery | 70-90% | 60-80% |
| Expected Purity | >98% | >99% |
| Purity Analysis | Melting Point, NMR | HPLC, NMR |
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Evaporate some of the solvent and allow it to cool again.[9] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal.[7] | |
| Oily precipitate forms | The compound is "oiling out". | Reheat the solution, add more of the good solvent, and cool slowly. |
| Poor separation in chromatography | Incorrect mobile phase polarity. | Optimize the solvent system using TLC before running the column. |
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
-
Fisher Scientific. (2011). Safety Data Sheet.
-
MilliporeSigma. (2025). A75706 - Safety Data Sheet.
-
Thermo Fisher Scientific. (2015). Safety Data Sheet.
-
PubChem. (n.d.). (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. National Center for Biotechnology Information.
-
Fisher Scientific. (2020). Safety Data Sheet.
-
Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib Synthesis. ACS Omega, 5(45), 29356–29363.
-
Macmillan Group, Princeton University. (n.d.). Supplementary Information.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
-
Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
PubChem. (n.d.). 6-tert-butylpyridine-3-carbaldehyde. National Center for Biotechnology Information.
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
-
BLDpharm. (n.d.). 3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid.
-
Echemi. (n.d.). 2,4,6-TRI-TERT-BUTYLPYRIDINE.
-
The Royal Society of Chemistry. (n.d.). Characterization of Mammalian N-degrons and Development of Heterovalent Inhibitors of the N-end Rule Pathway.
-
Sigma-Aldrich. (n.d.). tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate.
-
Tyler Parra. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.
-
Santa Cruz Biotechnology. (n.d.). 6-[4-(tert-Butyl)phenoxy]pyridin-3-amine.
-
Brant Kedrowski. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point [Video]. YouTube.
-
Sigma-Aldrich. (n.d.). 3-hydroxy-6-(t-butyl)pyridine.
-
CymitQuimica. (n.d.). This compound.
-
Sigma-Aldrich. (n.d.). 3-hydroxy-6-(tert-butyl)pyridine.
-
BIOSYNCE. (n.d.). Tert-Butyl Pyridin-3-ylcarbamate.
-
ResearchGate. (2025). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
-
Veeprho. (n.d.). Tert-Butyl pyridin-3-ylcarbamate.
-
ChemScene. (n.d.). tert-Butyl pyridin-3-ylcarbamate.
-
Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
ChemScene. (n.d.). Building blocks | Bioactive small molecules.
-
Sigma-Aldrich. (n.d.). tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.
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Application Notes & Protocols for the Comprehensive Characterization of 6-(tert-Butyl)pyridin-3-ol
Introduction
6-(tert-Butyl)pyridin-3-ol is a substituted pyridinol that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its unique structural features—a heterocyclic aromatic ring, a hydroxyl group, and a bulky tert-butyl group—impart specific physicochemical properties that are leveraged in the synthesis of more complex molecules.[2] Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products, thereby maintaining the integrity of research and development pipelines.
This guide provides a detailed framework of analytical techniques for the thorough characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each method. We will explore a multi-modal approach, combining spectroscopic and chromatographic techniques to build a complete analytical profile of the molecule.
Physicochemical Profile
A foundational understanding of the molecule's properties is essential before commencing any analytical work. These properties influence choices in sample preparation, chromatographic conditions, and spectroscopic analysis.
| Property | Value | Source |
| Chemical Structure | ||
| SMILES: CC(C)(C)c1ccc(O)cn1 | [3] | |
| InChI: 1S/C9H13NO/c1-9(2,3)8-5-4-7(11)6-10-8/h4-6,11H,1-3H3 | [3] | |
| InChI Key: CARZUVRDJVVQOG-UHFFFAOYSA-N | [3] | |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | [3] |
| CAS Number | 68692-50-2 | |
| Appearance | Solid | [3] |
| Purity | Min. 95% (typical commercial grade) | [4] |
Analytical Characterization Workflow
A robust characterization strategy employs multiple orthogonal techniques to confirm structure and assess purity. The following workflow illustrates a logical progression from structural elucidation to quantitative purity analysis.
Caption: Overall workflow for the analytical characterization of this compound.
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone of structural analysis, providing unambiguous evidence of the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule.
Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb radiofrequency energy at specific frequencies (chemical shifts) that are highly dependent on their local electronic environment.
Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
δ ~ 8.0-8.2 ppm (s, 1H): Proton at C2 of the pyridine ring. Its proximity to the nitrogen atom results in a downfield shift.
-
δ ~ 7.0-7.2 ppm (d, 1H): Proton at C4 of the pyridine ring.
-
δ ~ 6.8-7.0 ppm (d, 1H): Proton at C5 of the pyridine ring.
-
δ ~ 5.0-6.0 ppm (br s, 1H): Phenolic hydroxyl proton (-OH). This peak is often broad and its chemical shift is concentration and solvent dependent. Can be confirmed by D₂O exchange.
-
δ ~ 1.3 ppm (s, 9H): Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.[5]
Expected ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
δ ~ 150-155 ppm: C6 (attached to the tert-butyl group).
-
δ ~ 145-150 ppm: C3 (attached to the hydroxyl group).
-
δ ~ 135-140 ppm: C2.
-
δ ~ 120-125 ppm: C4.
-
δ ~ 115-120 ppm: C5.
-
δ ~ 34-36 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~ 29-31 ppm: Methyl carbons of the tert-butyl group.
Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Cap the tube and gently agitate until the sample is fully dissolved.[6]
-
-
Instrument Setup (Typical 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire data with a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR: Acquire data using a proton-decoupled sequence. Use a wider spectral width (~240 ppm) and a longer acquisition time. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.[6]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and powerful technique for identifying the functional groups present in a molecule.
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An FT-IR spectrum provides a "fingerprint" based on these vibrational modes.
Expected Characteristic Absorptions:
-
3200-3600 cm⁻¹ (Broad): O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.[7]
-
2900-3000 cm⁻¹ (Sharp): C-H stretching vibrations of the tert-butyl group.
-
~1580-1610 cm⁻¹ and ~1450-1500 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.[8]
-
~1200-1300 cm⁻¹: C-O stretching vibration of the phenol group.
Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory. The resulting spectrum should be a flat line.
-
-
Data Acquisition:
-
Lower the ATR press to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background.
-
Perform baseline correction if necessary.
-
Label the major peaks corresponding to the key functional groups.
-
Mass Spectrometry (MS)
MS provides information about the molecular weight of the compound and can offer structural clues through the analysis of its fragmentation patterns.
Principle: In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured, producing a mass spectrum.
Expected Mass Spectrum (EI-MS):
-
Molecular Ion (M⁺): m/z = 151. This corresponds to the molecular weight of the compound.[3]
-
Key Fragment Ion: m/z = 136. This prominent peak arises from the loss of a methyl radical (•CH₃) from the tert-butyl group, forming a stable tertiary carbocation. This is a characteristic fragmentation for tert-butyl substituted aromatics.
Protocol: GC-MS Analysis
A combined Gas Chromatography-Mass Spectrometry (GC-MS) approach is highly recommended as it separates the analyte from potential volatile impurities before mass analysis.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
-
Instrument Setup (Typical GC-MS):
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.[9]
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
MS Detector: EI mode at 70 eV, scanning a mass range of m/z 40-400.
-
-
Data Acquisition & Analysis:
-
Inject 1 µL of the sample solution.
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract and analyze the mass spectrum for that peak, identifying the molecular ion and key fragments.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for confirming the presence of the aromatic chromophore and can be used for quantitative analysis.
Principle: The technique measures the absorption of ultraviolet and visible light by a molecule. The pyridine ring contains π-electrons that can be excited to higher energy orbitals (π → π* transitions), resulting in characteristic absorption bands.[10]
Expected Spectrum (in Ethanol):
-
Expect strong absorption maxima (λ_max) in the range of 210-220 nm and a second, less intense band around 270-280 nm, which are characteristic of substituted pyridine systems. The exact positions can be influenced by the solvent polarity.[11][12]
Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., Ethanol or Acetonitrile).
-
Prepare a dilute working solution (e.g., 10 µg/mL) such that the maximum absorbance is within the linear range of the instrument (typically 0.2-1.0 AU).
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the solvent (blank) and the other with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Perform a baseline correction with the blank.
-
Scan the sample from 400 nm down to 200 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max).
-
Chromatographic Techniques for Purity Assessment
Chromatography is essential for separating the main compound from impurities, allowing for accurate purity determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of non-volatile organic compounds.
Principle: Reversed-phase HPLC separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer.
Protocol: HPLC Method Development Workflow
Caption: Workflow for developing an HPLC-UV purity method.
Recommended Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[13]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN) with 0.1% of the same acid.
-
Gradient: Start with a shallow gradient, e.g., 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a λ_max identified previously (e.g., ~275 nm).
-
Injection Volume: 10 µL.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all impurities have a similar response factor at the chosen wavelength. For higher accuracy, reference standards for known impurities are required.
Summary of Analytical Data
The following table provides a quick reference for the expected analytical results for this compound.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ, ppm) | ~8.1 (s, 1H), ~7.1 (d, 1H), ~6.9 (d, 1H), ~5.5 (br s, 1H), ~1.3 (s, 9H) |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Aromatic: 115-155 ppm; Aliphatic: 29-36 ppm |
| FT-IR | Wavenumbers (cm⁻¹) | 3200-3600 (O-H), 2900-3000 (C-H), 1580-1610 (C=C, C=N) |
| EI-MS | Mass-to-Charge (m/z) | 151 (M⁺), 136 ([M-CH₃]⁺) |
| UV-Vis | λ_max (nm) | ~215 nm and ~275 nm (in Ethanol) |
| HPLC | Retention | Expected to be well-retained on a C18 column under reversed-phase conditions. |
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR and Mass Spectrometry provide definitive structural confirmation, while FT-IR verifies the presence of key functional groups. Chromatographic methods, particularly HPLC, are indispensable for accurately determining purity and identifying potential impurities. The protocols and data presented in this guide offer a robust framework for scientists to establish the identity, quality, and purity of this important chemical building block, ensuring confidence and reproducibility in research and development activities.
References
-
California Environmental Protection Agency. (n.d.). Human Health Toxicity Assessments for 6PPD and 6PPD-quinone. Retrieved from [Link]
-
PubChem. (n.d.). (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
Gromadzka, M., et al. (2009). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Herba Polonica. Retrieved from [Link]
-
ChemSrc. (n.d.). Tert-butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. Retrieved from [Link]
-
de Camargo, V. B., et al. (2018). Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. Journal of Chromatographic Science. Retrieved from [Link]
-
Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.3 Interpreting More IR Spectra | Organic Chemistry. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl n-[6-(hydroxymethyl)pyridin-3-yl]carbamate (C11H16N2O3). Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1995). Test Methods For Evaluating Solid Waste Third Edition Physical Chemical Methods Proposed Update III Third Edition Part 2 Of 3. Retrieved from [Link]
-
Veeprho. (n.d.). Tert-Butyl pyridin-3-ylcarbamate. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2,6-bis(1,1-dimethylethyl)-. NIST WebBook. Retrieved from [Link]
-
Gijbels, E., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
ResearchGate. (n.d.). UV−vis spectra of , [Pt(CH3)(2)]. Retrieved from [Link]
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Application Note & Protocol: A Scalable, Two-Step Synthesis of 6-(tert-Butyl)pyridin-3-ol for Pharmaceutical Intermediate Production
Abstract
6-(tert-Butyl)pyridin-3-ol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern provides a valuable scaffold for drug discovery and development. This application note presents a robust, scalable, and efficient two-step protocol for the synthesis of this compound, starting from the commercially available 6-(tert-Butyl)pyridin-3-amine. The described method, involving a diazotization followed by hydrolysis, is designed for implementation at the pilot plant and industrial scale, with a focus on process safety, yield optimization, and product purity.
Introduction: Strategic Importance and Synthesis Overview
The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to a wide range of therapeutics.[1] The title compound, this compound, combines the features of a sterically demanding tert-butyl group and a nucleophilic hydroxyl group, making it a desirable intermediate for creating complex molecular architectures. The development of a reliable and scalable synthesis is therefore of significant interest to the pharmaceutical and chemical industries.
While several theoretical routes to this compound can be envisioned, such as the direct alkylation of pyridin-3-ol or the construction of the pyridine ring from acyclic precursors, these approaches often present significant challenges for scale-up. Direct Friedel-Crafts alkylation of pyridin-3-ol, for instance, is complicated by regioselectivity issues and the potential for over-alkylation.[2][3] Ring-forming condensation reactions can also be complex and may not be amenable to large-scale production.[4]
This guide details a more practical and industrially viable approach, commencing with 6-(tert-Butyl)pyridin-3-amine, a readily available starting material.[5][6] The synthesis proceeds via two well-established reaction classes:
-
Diazotization: The conversion of the primary amino group of 6-(tert-Butyl)pyridin-3-amine into a diazonium salt using nitrous acid.
-
Hydrolysis: The subsequent displacement of the diazonium group with a hydroxyl group by heating in an aqueous acidic medium.
This sequence is advantageous for large-scale synthesis due to its operational simplicity, the use of cost-effective reagents, and the avoidance of heavy metal catalysts.
Comparative Analysis of Synthetic Strategies
| Synthetic Strategy | Advantages for Scale-Up | Disadvantages for Scale-Up | Feasibility Score |
| Route 1: Diazotization of 6-(tert-Butyl)pyridin-3-amine | Readily available starting material.[5] Well-understood and documented reaction mechanism.[7] Avoids complex purification of regioisomers. | Diazonium salts can be unstable and require strict temperature control. Potential for side reactions if not carefully controlled. | High |
| Route 2: Direct Friedel-Crafts Alkylation of Pyridin-3-ol | Potentially a one-step synthesis. | Poor regioselectivity leading to mixtures of isomers. The hydroxyl group can complicate the Lewis acid catalysis. Harsh reaction conditions may not be suitable for the substrate.[2] | Low |
| Route 3: Pyridine Ring Formation | Builds the molecule from simple, acyclic precursors. | Often requires multiple steps with potentially low overall yield. May require high temperatures or pressures.[4][8] Purification of intermediates can be challenging. | Medium |
Based on this analysis, Route 1 is selected as the most promising for a detailed scale-up protocol due to its high feasibility and predictability.
Detailed Synthesis Protocol
The overall synthetic transformation is depicted below:
Sources
- 1. 6-(tert-butyl)pyridin-2,4,5-d3-3-amine CAS#: 2697156-54-8 [chemicalbook.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 4. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 5. 6-(tert-Butyl)pyridin-3-amine | 39919-70-5 [sigmaaldrich.com]
- 6. 6-tert-Butylpyridin-3-amine - CAS:39919-70-5 - Sunway Pharm Ltd [3wpharm.com]
- 7. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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Application Note: The Strategic Use of 6-(tert-Butyl)pyridin-3-ol in Fragment-Based Drug Discovery Workflows
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for identifying high-quality chemical starting points for novel therapeutics. This methodology relies on screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but highly efficient binders, which are then optimized into potent leads through structure-guided design. This application note provides a detailed guide on the strategic use of 6-(tert-Butyl)pyridin-3-ol , an exemplary fragment, within a typical FBDD campaign. We will elucidate the rationale behind its selection, its physicochemical properties, and provide detailed, field-proven protocols for its application in biophysical screening assays such as Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy, culminating in structural characterization by X-ray crystallography and outlining a clear path for hit-to-lead optimization.
Introduction: The Power of Fragments and the Pyridin-3-ol Scaffold
The fundamental premise of FBDD is that smaller, less complex molecules are more likely to find complementary binding interactions within a protein's binding site, resulting in higher hit rates compared to larger, more complex molecules. These initial "hits," though often exhibiting weak affinity (in the micromolar to millimolar range), provide a superior starting point for optimization due to their high "ligand efficiency"—a measure of binding energy per heavy atom.
The choice of fragments is paramount to the success of an FBDD campaign. An ideal fragment should possess:
-
Low Molecular Weight: Adherence to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).
-
High Solubility: To allow for high-concentration screening required to detect weak binding.
-
3D Character: To explore diverse chemical space.
-
Synthetic Tractability: The fragment must possess chemically accessible vectors for rapid analogue synthesis and optimization.
The pyridin-3-ol moiety, and its tautomer the pyridinone , is a privileged scaffold in medicinal chemistry, particularly in kinase inhibitor design. Its value stems from its ability to act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the pyridine nitrogen), mimicking key peptide bond interactions. This allows it to serve as a versatile anchor in various protein binding sites.
This compound is an excellent representative of this class for FBDD. The tert-butyl group provides a well-defined hydrophobic element to probe lipophilic pockets, while its steric bulk can confer selectivity. The pyridin-3-ol core provides the crucial hydrogen bonding interactions, and the pyridine ring itself offers multiple, synthetically accessible points for elaboration.
Physicochemical Profile and Preparation of this compound
A thorough understanding of the fragment's properties is the first step in any screening campaign.
Physicochemical Properties
The properties of this compound align well with the principles of FBDD, making it an ideal candidate for a screening library.
| Property | Value (Calculated) | "Rule of Three" Compliance | Rationale for FBDD |
| Molecular Weight | 151.21 g/mol | Yes (≤ 300) | Low complexity increases the probability of efficient binding. |
| cLogP | ~1.9 | Yes (≤ 3) | Ensures adequate aqueous solubility for biophysical assays. |
| Hydrogen Bond Donors | 1 | Yes (≤ 3) | The hydroxyl group can engage in critical donor interactions. |
| Hydrogen Bond Acceptors | 2 (O and N) | Yes (≤ 3) | The pyridine nitrogen and hydroxyl oxygen act as key acceptors. |
| Rotatable Bonds | 1 | Yes (≤ 3) | Low conformational flexibility reduces the entropic penalty upon binding. |
| Topological Polar Surface Area (TPSA) | 33.1 Ų | N/A | Contributes to good cell permeability and solubility characteristics. |
Synthesis and Preparation for Screening
A plausible and scalable synthesis is crucial for generating the fragment and its subsequent analogues. A common route involves the reaction of tert-butyllithium with a protected 3-hydroxypyridine derivative.
Protocol 1: Stock Solution Preparation and Quality Control
-
Synthesis & Purification: Synthesize this compound via a suitable organic chemistry route. Purify the compound to >95% purity as determined by HPLC and NMR spectroscopy.
-
Solubility Assessment: Determine the maximum solubility in the primary biophysical screening buffer (e.g., HBS-EP+) and in 100% DMSO.
-
Stock Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% deuterated DMSO-d6. The use of deuterated solvent is critical for compatibility with subsequent NMR studies.
-
Quality Control: Verify the identity and integrity of the compound in the stock solution using ¹H NMR. Check for any signs of degradation or aggregation. Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.
FBDD Workflow: A Case Study with a Protein Kinase Target
Protein kinases remain a high-value target class for drug discovery. The pyridin-3-ol scaffold is a known hinge-binder, making this compound an excellent candidate for screening against a kinase of interest. The following section details a hypothetical, yet robust, screening cascade.
Caption: A typical biophysical screening cascade for FBDD.
Structural Elucidation by X-ray Crystallography
Obtaining a high-resolution crystal structure of the fragment-protein complex is the ultimate goal of the hit identification phase. It provides a definitive three-dimensional view of the binding mode, which is invaluable for structure-based drug design.
Protocol 4: Co-crystallization and Structure Determination
-
Crystallization Screening: Screen for crystallization conditions of the apo-kinase target using commercially available screens. Optimize initial hits to produce diffraction-quality crystals.
-
Co-crystallization/Soaking: Set up crystallization trials with the protein in the presence of a 5-10 fold molar excess of this compound. Alternatively, soak existing apo-crystals in a solution containing the fragment.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure. Carefully inspect the resulting electron density maps for evidence of the bound fragment.
-
Analysis: Analyze the refined structure to identify the key interactions between this compound and the kinase. Pay close attention to the hydrogen bonds formed by the pyridin-3-ol and the position of the tert-butyl group.
From Hit to Lead: A Structure-Guided Optimization Strategy
The crystal structure reveals the blueprint for optimization. A hypothetical binding mode for our fragment in a kinase active site might show the pyridin-3-ol core forming two hydrogen bonds with the hinge region, while the tert-butyl group occupies a nearby hydrophobic pocket.
Caption: Structure-guided growth of the fragment hit.
Optimization Strategy: Fragment Growing
-
Maintain the Anchor: The pyridin-3-ol interaction with the hinge is critical for affinity. This pharmacophore should be maintained in initial optimization efforts.
-
Explore Vectors: The crystal structure will reveal solvent-exposed positions on the pyridine ring (likely C2, C4, and C5). These positions serve as "growth vectors" for synthetic elaboration.
-
Vector 4 (Selectivity): Adding substituents at the C4 position could allow the molecule to access a nearby selectivity pocket, improving its profile against other kinases.
-
Vector 5 (Potency): Elaboration at the C5 position could extend towards the ribose-binding pocket, picking up additional interactions and increasing potency.
-
Iterative Design: Synthesize a small, focused library of analogues based on these hypotheses. Screen them using the established SPR assay to rapidly determine their affinity and build a structure-activity relationship (SAR). Promising compounds should be further characterized by crystallography to confirm that the intended interactions are being made.
Conclusion
This compound serves as an outstanding model fragment for demonstrating the principles and practices of FBDD. Its adherence to the "Rule of Three," combined with the privileged nature of the pyridin-3-ol scaffold, makes it an ideal starting point for discovering novel inhibitors against challenging targets like protein kinases. By employing a systematic workflow of sensitive biophysical screening, orthogonal validation, and high-resolution structural biology, researchers can effectively leverage such fragments to generate high-quality, potent, and selective lead compounds. This structured, rational approach significantly enhances the efficiency and success rate of modern drug discovery campaigns.
References
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Biacore. (n.d.). SPR-based fragment screening: advantages and applications. PubMed. Retrieved from [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery. Retrieved from [Link]
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Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]
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Parhi, A. K., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]
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Gardner, C. R., & Rosen, T. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. Retrieved from [Link]
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ResearchGate. (n.d.). Fragment based discovery of a novel and selective PI3 kinase inhibitor. Retrieved from [Link]
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ResearchGate. (n.d.). SAR study for scaffolds 3, 18, and 20. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate. Retrieved from [Link]
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ResearchGate. (n.d.). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]
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Zhang, J., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences. Retrieved from [Link]
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Asinex. (n.d.). All screening libraries. Retrieved from [Link]
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PubMed Central. (n.d.). Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration. Retrieved from [Link]
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PubChem. (n.d.). (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. Retrieved from [Link]
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MDPI. (n.d.). Protein X-ray Crystallography and Drug Discovery. Retrieved from [Link]
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PubMed Central. (n.d.). Optimizing NMR fragment-based drug screening for membrane protein targets. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]
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PubChem. (n.d.). 6-Phenylpyridin-3-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray crystal structure of tert-butyl.... Retrieved from [Link]
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Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Fragment-based screening by protein-detected NMR spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]
-
YouTube. (2021, July 11). A short intro to crystal structure interpretation & evaluation using the PDB. Retrieved from [Link]
-
PubMed Central. (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries. Retrieved from [Link]
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Wikipedia. (n.d.). Partial lysergamide. Retrieved from [Link]
- Erlanson, D. A., McDowell, R. S., & O'Brien, T. (2004). Fragment-based drug discovery. Journal of Medicinal Chemistry.
-
PubChem. (n.d.). 6-(tert-Butyl)pyridin-2(1H)-one. Retrieved from [Link]
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PubChem. (n.d.). 6-Tert-butylpyridine-3-carbaldehyde. Retrieved from [Link]
-
PubMed. (n.d.). Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics. Retrieved from [Link]
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PubMed Central. (n.d.). A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray structure of 6 bound to PBP3 with conserved H-bonds highlighted. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(6-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido(2,3-d)pyrimidin-2-ylamino)-pyridin-3-yl)-piperazine-1-carboxylate. Retrieved from [Link]
Application Note: Spectroscopic Analysis of 6-(tert-Butyl)pyridin-3-ol by ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(tert-Butyl)pyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural elucidation is a critical step in its synthesis and application, ensuring purity, confirming identity, and providing insights into its electronic and conformational properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for the non-destructive analysis of such organic molecules in solution.
This application note provides a comprehensive guide to the spectroscopic analysis of this compound using ¹H and ¹³C NMR. It is designed to serve as a practical resource for researchers, offering not just procedural steps but also the underlying scientific rationale for experimental choices, data interpretation, and quality control. As a self-validating protocol, the information herein is grounded in established spectroscopic principles and supported by authoritative references.
I. Structural and Spectroscopic Rationale
The structure of this compound, with its distinct substituents on the pyridine ring, gives rise to a predictable yet nuanced NMR spectrum. Understanding the expected electronic effects of the tert-butyl and hydroxyl groups is paramount for accurate spectral interpretation.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring protons and carbons compared to benzene. The chemical shifts of the ring protons typically appear in the aromatic region, with protons α to the nitrogen being the most deshielded.[1][2]
-
The tert-Butyl Group: This bulky alkyl group is an electron-donating group through induction. Its presence at the C6 position is expected to cause a slight shielding (upfield shift) of the adjacent ring protons and carbons.[3] The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the ¹H NMR spectrum, a characteristic and easily identifiable feature.
-
The Hydroxyl Group: The -OH group is a strong electron-donating group through resonance and can also participate in hydrogen bonding.[4] Its position at C3 will significantly influence the electron density of the pyridine ring, affecting the chemical shifts of the ring protons and carbons. The chemical shift of the hydroxyl proton itself is highly dependent on the solvent, concentration, and temperature due to varying degrees of hydrogen bonding. In protic solvents, this peak can be broad or even exchange with solvent protons, rendering it invisible.[5]
A thorough analysis of both ¹H and ¹³C NMR spectra is essential for the unambiguous assignment of all atoms in the molecule.
II. Experimental Protocols
A. Sample Preparation: The Foundation of Quality Data
High-quality NMR data begins with meticulous sample preparation. The goal is to obtain a homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities, which can degrade spectral resolution.[6]
Recommended Protocol:
-
Analyte Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous peaks, complicating spectral analysis.
-
Solvent Selection: The choice of deuterated solvent is critical.[7]
-
Chloroform-d (CDCl₃): A common choice for many organic molecules due to its good dissolving power and relatively clean spectral window. However, the hydroxyl proton of this compound may undergo hydrogen bonding with the solvent, leading to a concentration-dependent chemical shift.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent solvent for polar compounds and for observing labile protons like hydroxyls. In DMSO-d₆, the -OH proton signal is typically a sharp singlet due to strong hydrogen bonding with the solvent, facilitating its identification.[8]
-
-
Concentration: For standard ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is generally sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[6]
-
Procedure: a. Weigh the desired amount of this compound into a clean, dry vial. b. Add the appropriate volume of deuterated solvent. c. Gently vortex or sonicate the vial until the sample is completely dissolved. d. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could interfere with the magnetic field homogeneity.[9] e. Cap the NMR tube securely and label it clearly.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for preparing a high-quality NMR sample.
B. NMR Data Acquisition
Adherence to good laboratory practices during data acquisition is crucial for obtaining reliable and reproducible results.
General Guidelines:
-
Instrumentation: Utilize a well-maintained NMR spectrometer, calibrated according to the manufacturer's specifications.
-
Shimming: Before data acquisition, carefully shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and improves spectral resolution.[8]
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A standard single-pulse sequence is usually sufficient.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence is used to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-170 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
-
III. Data Analysis and Interpretation
A systematic approach to spectral analysis is key to a confident structural assignment.
A. Predicted ¹H NMR Spectral Data
Based on the known effects of the substituents on the pyridine ring, the following ¹H NMR spectrum is anticipated. The numbering convention used is standard for pyridine derivatives.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.0-8.2 | d | ~2.5 |
| H-4 | ~7.0-7.2 | dd | ~8.5, 2.5 |
| H-5 | ~6.8-7.0 | d | ~8.5 |
| -OH | Variable (e.g., 4-6 in CDCl₃, 9-10 in DMSO-d₆) | s (broad or sharp) | - |
| -C(CH₃)₃ | ~1.3 | s | - |
Rationale for Assignments:
-
H-2: This proton is ortho to the hydroxyl group and meta to the nitrogen. It is expected to be a doublet due to coupling with H-4.
-
H-4: This proton is coupled to both H-2 and H-5, resulting in a doublet of doublets.
-
H-5: This proton is ortho to the bulky tert-butyl group and is coupled to H-4, appearing as a doublet.
-
-OH: The chemical shift is highly solvent-dependent.[5]
-
-C(CH₃)₃: The nine equivalent protons of the tert-butyl group will appear as a singlet in the aliphatic region.
Diagram of ¹H NMR Logical Assignments:
Caption: Correlation of molecular structure to predicted ¹H NMR signals.
B. Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~140-142 |
| C-3 | ~150-155 |
| C-4 | ~120-125 |
| C-5 | ~115-120 |
| C-6 | ~160-165 |
| -C (CH₃)₃ | ~35-40 |
| -C(C H₃)₃ | ~28-32 |
Rationale for Assignments:
-
C-3 and C-6: These carbons are attached to electronegative atoms (oxygen and nitrogen, respectively) and are expected to be the most deshielded. C-6, being adjacent to the nitrogen and bearing the bulky tert-butyl group, is likely the most downfield.
-
C-2 and C-4: These are CH carbons within the aromatic ring.
-
C-5: This CH carbon is adjacent to the carbon bearing the tert-butyl group.
-
Quaternary and Methyl Carbons of tert-Butyl: The quaternary carbon will appear further downfield than the methyl carbons. The signal for the quaternary carbon is often of lower intensity due to the lack of a Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.[10]
IV. Conclusion
The structural elucidation of this compound can be confidently achieved through the combined application of ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra. A systematic analysis of the chemical shifts, multiplicities, and coupling constants, guided by an understanding of substituent effects, will allow for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure. This application note serves as a robust framework for the spectroscopic characterization of this and structurally related compounds, ensuring data integrity and reproducibility in research and development settings.
References
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Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Nature. [Link]
-
The Royal Society of Chemistry. 1H NMR (DMSO-d6). [Link]
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Filo. The proton NMR chemical shifts of the hydrogens in pyridine are shown. [Link]
-
NIH Public Access. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0005806). [Link]
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University of Regensburg. 13C-NMR. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032063). [Link]
-
ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d 5. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
ResearchGate. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]
-
ResearchGate. ¹H NMR spectra of Compounds 6 (top) and 5 (bottom) in CDCl3 (: solvent peak).*. [Link]
-
ResearchGate. 13C-NMR chemical shifts for compound 3 in DMSO-d 6. [Link]
-
DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)-. [Link]
-
ResearchGate. (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
YouTube. Carbon-13 NMR Spectroscopy. [Link]
-
MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]
-
PubMed. H-bonding Effects on the IR and NMR Spectra of N-tosyl-amino Acid 2,6-bishydroxylmethyl Pyridine Monoesters. [Link]
-
Reddit. Hydroxyl Groups in NMR : r/Chempros. [Link]11su9x2/hydroxyl_groups_in_nmr/)
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Application Note: High-Resolution Mass Spectrometry for the Definitive Characterization of 6-(tert-Butyl)pyridin-3-ol
Audience: Researchers, scientists, and drug development professionals engaged in small molecule analysis, impurity profiling, and metabolite identification.
Introduction and Strategic Imperative
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel chemical entities, intermediates, and potential impurities is paramount. 6-(tert-Butyl)pyridin-3-ol, a substituted pyridinol, represents a class of heterocyclic compounds that are foundational building blocks in medicinal chemistry. Its precise characterization is critical for ensuring reaction fidelity, purity of final compounds, and understanding metabolic pathways.
High-Resolution Mass Spectrometry (HRMS) stands as the cornerstone technology for this purpose, offering unparalleled precision in mass measurement.[1][2] Unlike nominal mass instruments, HRMS platforms like Orbitrap and Time-of-Flight (TOF) provide mass accuracy at the parts-per-million (ppm) level, enabling the confident determination of elemental composition from a measured mass-to-charge ratio (m/z).[3][4] Furthermore, tandem mass spectrometry (MS/MS) capabilities allow for controlled molecular fragmentation, generating a structural fingerprint that is essential for isomeric differentiation and definitive identification.[5]
This application note provides a comprehensive, field-proven protocol for the analysis of this compound using HRMS. We will detail the entire workflow, from sample preparation to data interpretation, and crucially, explain the scientific rationale behind each experimental choice to empower researchers to adapt and apply these principles to their own molecules of interest.
Foundational Principles: The Power of High Resolution
The core advantage of HRMS lies in its ability to distinguish between ions with very similar nominal masses.[2][6] This is achieved through advanced mass analyzer technologies:
-
Orbitrap Mass Analyzer: This ion trap uses a spindle-like central electrode to confine ions in orbital paths.[7][8] The frequency of the ions' axial oscillation is inversely proportional to their m/z ratio. A Fourier Transform (FT) of the detected image current converts these frequencies into a high-resolution mass spectrum.[9][10]
-
Time-of-Flight (TOF) Mass Analyzer: In a TOF system, ions are accelerated by an electric field, giving them all the same kinetic energy.[11][12][13] The ions then travel through a field-free drift tube to a detector. Because they have the same kinetic energy, ions with a lower mass (and thus higher velocity) reach the detector faster than heavier ions.[11][14] The measured flight time is used to determine the m/z ratio with high accuracy.
The choice of ionization source is equally critical for successfully transitioning the analyte from the liquid phase to the gas phase for analysis.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionizable molecules.[15][16][17] It applies a high voltage to a liquid sample to generate an aerosol of charged droplets, from which gas-phase ions are produced.[16][18] This is highly suitable for molecules like this compound, which possesses a basic nitrogen atom and a polar hydroxyl group.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, thermally stable compounds.[19][20] The sample is vaporized in a heated nebulizer and then ionized by gas-phase ion-molecule reactions initiated by a corona discharge.[21][22][23] This provides a robust alternative or complementary method for analyzing the target compound.
Comprehensive Experimental Workflow
The following diagram outlines the logical flow of the analytical process, from sample preparation to final data interpretation.
Caption: End-to-end workflow for HRMS analysis.
Protocol 1: Sample Preparation
The goal is to prepare a clean, dilute solution to avoid detector saturation and ion suppression.
-
Stock Solution Preparation: Accurately weigh approximately 1.0 mg of this compound standard. Dissolve in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.[24]
-
Working Solution Preparation: Perform a serial dilution of the stock solution using a 50:50 (v/v) mixture of LC-MS grade acetonitrile and water. The final target concentration should be approximately 1 µg/mL (1 ppm).[25]
-
Final Step: Transfer the final working solution to an appropriate autosampler vial for analysis.[24] Prepare a blank sample using the same 50:50 acetonitrile/water mixture.
Protocol 2: Instrumentation and Data Acquisition
The following parameters are provided as a robust starting point for a hybrid Quadrupole-Orbitrap mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ series) but can be adapted for other HRMS platforms like a Q-TOF.
| Parameter | Setting | Rationale / Expert Insight |
| Liquid Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column for retaining the analyte. A short column is sufficient for direct infusion-style analysis. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid serves as a proton source, promoting the formation of [M+H]⁺ ions for positive mode ESI. |
| Flow Rate | 0.3 mL/min | A typical flow rate for analytical LC-MS. |
| Injection Volume | 5 µL | Balances sensitivity with the risk of column overloading. |
| Ionization Source (ESI - Positive Mode) | ||
| Spray Voltage | 3.5 kV | Optimal voltage to create a stable Taylor cone and efficient electrospray. |
| Capillary Temp. | 320 °C | Ensures efficient desolvation of droplets without causing thermal degradation of the analyte. |
| Sheath Gas Flow | 35 (arb. units) | Helps to nebulize the liquid stream into a fine mist. |
| Aux Gas Flow | 10 (arb. units) | Aids in solvent evaporation. |
| Mass Spectrometer | ||
| Full Scan (MS1) | Purpose: Determine accurate mass and elemental composition of the precursor ion. | |
| Scan Range | m/z 100-500 | A range that comfortably includes the expected precursor ion (m/z 152.1070). |
| Resolution | 70,000 @ m/z 200 | High resolution is essential to achieve the mass accuracy needed for elemental formula determination.[6] |
| AGC Target | 1e6 | Prevents over-filling of the C-trap, which would degrade mass accuracy. |
| Max. IT | 100 ms | The maximum time the instrument will spend filling the trap to reach the AGC target. |
| dd-MS² (Tandem MS) | Purpose: Generate fragment ions for structural confirmation. | |
| Isolation Window | m/z 1.0 | Selects only the precursor ion of interest for fragmentation, ensuring clean MS/MS spectra. |
| Collision Energy | Stepped NCE 15, 30, 45 | Using multiple collision energies in one scan captures both low-energy (major fragments) and high-energy (smaller fragments) dissociation pathways, maximizing structural information. |
| Resolution | 17,500 @ m/z 200 | A lower resolution is often used for MS/MS to increase scan speed while still providing accurate mass for fragments. |
Data Analysis and Structural Elucidation
Accurate Mass and Elemental Composition
The primary goal of the MS1 full scan is to determine the elemental formula of the analyte. For this compound (C₉H₁₃NO), the protonated molecule ([M+H]⁺) is the expected ion in positive mode ESI.
| Parameter | Theoretical Value | Hypothetical Measured Value |
| Chemical Formula | [C₉H₁₄NO]⁺ | - |
| Theoretical Exact Mass | 152.1070 | - |
| Measured Exact Mass | - | 152.1068 |
| Mass Error | - | -1.3 ppm |
| Elemental Composition | Confirmed | Confirmed |
A mass error of < 5 ppm (ideally < 2 ppm with internal calibration) provides high confidence in the assigned elemental formula, ruling out other potential formulas with the same nominal mass.[26]
Structural Elucidation by Tandem MS (MS/MS)
The MS/MS spectrum provides the structural fingerprint. The fragmentation of this compound is expected to be driven by the loss of the bulky tert-butyl group and subsequent cleavages of the pyridinol ring.
Caption: Proposed fragmentation pathway for [M+H]⁺ of this compound.
-
Key Fragmentation Pathways:
-
Loss of Isobutene: The most characteristic fragmentation is the neutral loss of isobutene (C₄H₈, 56.0626 Da) from the protonated precursor, resulting in a prominent fragment ion at m/z 96.0444 ([C₅H₆NO]⁺). This is a highly diagnostic fragmentation for tert-butyl substituted compounds.
-
Loss of Water: A secondary pathway can involve the loss of water (H₂O, 18.0106 Da) from the precursor, yielding a fragment at m/z 122.0964 ([C₈H₁₂N]⁺), although this is typically less favored.
-
Ring Fragmentation: The fragment at m/z 96.0444 can further lose carbon monoxide (CO, 27.9949 Da) to produce an ion at m/z 68.0495 ([C₄H₆N]⁺).
-
The combination of the accurate precursor mass and this specific fragmentation pattern provides unequivocal confirmation of the structure as this compound, distinguishing it from other isomers.
Self-Validating Systems and Trustworthiness
To ensure the integrity of the generated data, every analytical run must incorporate self-validating checks.
-
Blank Injections: A blank sample should be run before the analyte to ensure the system is free from contamination and carryover from previous analyses.
-
Mass Accuracy: The mass accuracy of the instrument should be continuously monitored. For Orbitrap systems, this is often done using known background ions (polysiloxanes) for internal calibration, which can improve mass accuracy to < 2 ppm.[26] For TOF systems, a lock mass spray is often employed.
-
Method Validation Principles: While this note is not a full validation report, the described protocol is designed with validation in mind. Key parameters to consider for full validation according to regulatory guidance would include accuracy, precision, specificity, linearity, and stability.[27][28][29]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the high-resolution mass spectrometric analysis of this compound. By leveraging the accurate mass capabilities of HRMS for elemental composition and the structural information from tandem MS, researchers can achieve unambiguous identification of this and other similar small molecules. The provided expert insights into the causality behind experimental choices are intended to equip scientists with the foundational knowledge to develop and troubleshoot robust HRMS methods for a wide array of analytical challenges in drug discovery and chemical development.
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Application Notes and Protocols for 6-(tert-Butyl)pyridin-3-ol in Materials Science
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Pyridinol Building Block
6-(tert-Butyl)pyridin-3-ol is a heterocyclic compound featuring a pyridine ring functionalized with a hydroxyl group and a sterically hindering tert-butyl group. This unique combination of functionalities makes it a compelling building block for the synthesis of advanced materials. The pyridine core, with its electron-deficient nature and ability to coordinate with metals, provides a scaffold for creating electronically active and catalytic materials.[1][2] The hydroxyl group offers a reactive site for further chemical modifications, such as esterification or etherification, allowing for its incorporation into a wide range of molecular architectures.
The bulky tert-butyl group plays a crucial role in modulating the material's properties. It can enhance solubility in organic solvents, a critical factor for solution-processable materials used in applications like organic light-emitting diodes (OLEDs).[3] Furthermore, the steric hindrance provided by the tert-butyl group can prevent intermolecular aggregation (π-π stacking) in the solid state, which is often detrimental to the performance of organic electronic devices.[4] This disruption of crystallinity can lead to improved photoluminescence quantum yields and device efficiencies.[4]
This guide provides detailed application notes and experimental protocols for utilizing this compound in three key areas of materials science: organic electronics, polymer science, and coordination chemistry.
| Property | Value |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in methanol, chloroform, and other common organic solvents |
| CAS Number | 68692-50-2[5] |
PART 1: Foundational Synthesis
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A common route involves the construction of the pyridine ring followed by functional group manipulations.
Workflow for the Synthesis of this compound
Caption: A plausible synthetic route to this compound.
Materials:
-
2-bromo-5-methoxypyridine
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Acetone
-
Hydrochloric acid (HCl)
-
Hydrobromic acid (HBr)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of 2-bromo-5-methoxypyridine in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining solution and reflux until the magnesium is consumed.
-
Reaction with Acetone: Cool the Grignard reagent to 0 °C and slowly add a solution of acetone in anhydrous THF. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous MgSO₄.
-
Dehydration: Remove the solvent under reduced pressure. Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid, and reflux with a Dean-Stark trap to remove water.
-
Demethylation: After completion of the dehydration, concentrate the reaction mixture. Add 48% aqueous HBr and reflux for 24 hours.
-
Purification: Cool the reaction mixture and neutralize with solid NaHCO₃. Extract the product with dichloromethane, dry the organic layer over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.
PART 2: Application in Organic Electronics
Application Note: A Novel Hole-Transporting Material for Enhanced OLED Performance
In the field of organic light-emitting diodes (OLEDs), the development of efficient and stable hole-transporting materials (HTMs) is crucial for achieving high device performance.[3] this compound serves as an excellent scaffold for designing novel HTMs. The pyridinol core can be functionalized with aromatic amine moieties, such as triphenylamine or carbazole, which are known for their excellent hole-transporting properties.[3][6]
The incorporation of the this compound unit offers several advantages:
-
Enhanced Thermal and Morphological Stability: The bulky tert-butyl group can increase the glass transition temperature (Tg) of the material, leading to improved thermal stability and preventing crystallization of the thin films in the OLED device.[6]
-
Tunable Electronic Properties: The nitrogen atom in the pyridine ring provides a means to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, allowing for better energy level alignment with other layers in the OLED stack.
-
Improved Solubility: The tert-butyl group enhances the solubility of the resulting HTM, making it suitable for cost-effective solution-based fabrication processes.
Protocol 2: Synthesis of a this compound-Based HTM and OLED Fabrication
This protocol describes the synthesis of a hypothetical HTM, (6-(tert-butyl)pyridin-3-yl)diphenylamine, and its integration into a multilayered OLED.
Workflow for OLED Fabrication
Caption: A typical workflow for the fabrication of a solution-processed OLED.
Materials for Synthesis:
-
This compound
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide
-
Anhydrous toluene
Procedure for HTM Synthesis (Buchwald-Hartwig Amination):
-
In a glovebox, combine this compound, diphenylamine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide in a Schlenk flask.
-
Add anhydrous toluene and degas the mixture.
-
Heat the reaction at 110 °C for 24 hours under a nitrogen atmosphere.
-
Cool the reaction, dilute with dichloromethane, and filter through Celite.
-
Wash the filtrate with water, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired HTM.
Procedure for OLED Fabrication:
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sonicating in deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal.
-
Hole Transport Layer (HTL): Dissolve the synthesized HTM in chlorobenzene and spin-coat it on top of the HIL. Anneal the substrate to remove the solvent.
-
Emissive and Electron Transport Layers: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the emissive layer (e.g., Alq₃) and an electron transport layer (e.g., TPBi).
-
Cathode Deposition: Deposit a layer of lithium fluoride (LiF) followed by aluminum (Al) to form the cathode.
-
Encapsulation and Testing: Encapsulate the device and characterize its current-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum.
PART 3: Application in Polymer Science
Application Note: Enhancing Thermal Stability of High-Performance Polymers
The thermal stability of polymers is a critical parameter that determines their processing conditions and service lifetime.[7][8][9] Phenolic compounds are known to act as antioxidants and thermal stabilizers in polymers. This compound, with its sterically hindered phenolic hydroxyl group, can be incorporated into polymer backbones or used as an additive to improve their thermal stability.
When used as a comonomer in polyesters or polycarbonates, the rigid pyridine ring can increase the polymer's glass transition temperature (Tg), while the phenolic moiety can act as a radical scavenger, inhibiting thermo-oxidative degradation pathways. The tert-butyl group further enhances this effect by sterically hindering the hydroxyl group, increasing its stability at high temperatures.
Protocol 3: Synthesis of a Co-polyester with Enhanced Thermal Stability
This protocol details the synthesis of a co-polyester by incorporating this compound into a polyethylene terephthalate (PET) backbone via melt polycondensation.
Polymerization Scheme
Caption: A two-stage melt polymerization process for the co-polyester.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
This compound
-
Zinc acetate (transesterification catalyst)
-
Antimony trioxide (polycondensation catalyst)
-
High-temperature polymerization reactor
Procedure:
-
Charging the Reactor: Charge the reactor with DMT, EG (in molar excess), and a specific molar percentage of this compound. Add the zinc acetate catalyst.
-
Transesterification: Heat the mixture to 180-220 °C under a nitrogen stream to carry out the transesterification reaction, distilling off the methanol byproduct.
-
Polycondensation: Add the antimony trioxide catalyst. Gradually increase the temperature to 270-280 °C while slowly reducing the pressure to below 1 Torr.
-
Reaction Monitoring: Continue the polycondensation reaction until the desired melt viscosity is achieved, indicating a high molecular weight polymer.
-
Extrusion and Characterization: Extrude the polymer from the reactor, quench in water, and pelletize. Characterize the thermal properties of the resulting co-polyester using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Polymer Sample | Td5 (°C) (5% weight loss) | Char Yield at 600 °C (%) |
| Control PET | ~380 | < 10 |
| PET-co-TBPO (5 mol%) | > 400 | > 15 |
PART 4: Application in Coordination Chemistry
Application Note: A Versatile Ligand for Functional Metal Complexes
The pyridine and hydroxyl groups of this compound make it an excellent candidate for a bidentate ligand in coordination chemistry.[1][2][10] It can coordinate to a wide range of transition metals, such as iridium(III), platinum(II), and ruthenium(II), to form stable metal complexes with interesting photophysical and catalytic properties.[10][11]
The electronic properties of the resulting complex can be fine-tuned by the choice of metal center and ancillary ligands. For example, iridium(III) complexes bearing pyridinol-type ligands can exhibit strong phosphorescence, making them suitable for applications in phosphorescent OLEDs (PhOLEDs) and as oxygen sensors. The tert-butyl group can again play a beneficial role by enhancing the solubility and volatility of the complex, which is advantageous for device fabrication.
Protocol 4: Synthesis of an Iridium(III) Complex
This protocol describes the synthesis of a hypothetical phosphorescent iridium(III) complex using this compound as the primary ligand.
Structure of the Iridium(III) Complex
Caption: A schematic of an octahedral Iridium(III) complex.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
This compound
-
2-Phenylpyridine (ancillary ligand)
-
Silver trifluoromethanesulfonate (AgOTf)
-
2-Ethoxyethanol
-
Dichloromethane
Procedure:
-
Synthesis of the Dimer: Reflux IrCl₃·xH₂O and this compound (2.5 equivalents) in a 3:1 mixture of 2-ethoxyethanol and water for 24 hours. Cool the reaction to yield a precipitate, which is the chloride-bridged iridium dimer. Filter and wash the solid.
-
Cleavage of the Dimer: Suspend the iridium dimer, 2-phenylpyridine (2.2 equivalents), and AgOTf in dichloromethane. Reflux the mixture for 12 hours.
-
Purification: Cool the reaction and filter off the silver chloride precipitate. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final complex using ¹H NMR, mass spectrometry, and UV-Vis and photoluminescence spectroscopy to determine its photophysical properties.
References
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Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC. PubMed Central. Available at: [Link]
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Unusual spectroscopic and photophysical properties of meso-tert-butylBODIPY in comparison to related alkylated BODIPY dyes. RSC Publishing. Available at: [Link]
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Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC. (2019-01-28). PubMed Central. Available at: [Link]
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Thermal and Thermal-Oxidative Molecular Degradation of Polystyrene and Acrylonitrile Butadiene Styrene during 3D Printing Starting from Filaments and Pellets. (2025-10-13). ResearchGate. Available at: [Link]
-
Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][12][13][14]triazolo[4,3-a][12][14]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Google Patents. Available at:
- Tertiary butyl amines and their preparation. Google Patents.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Synthesis and photophysical properties of some 6,6″-functionalized terpyridine derivatives | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(tert-Butyl)pyridin-3-ol
Welcome to the technical support center for the synthesis of 6-(tert-Butyl)pyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pyridine intermediate. Here, we will address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and practical solutions based on established chemical principles. Our goal is to equip you with the knowledge to optimize your synthetic route, improve yield and purity, and confidently navigate potential experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic strategies can be employed, with the choice often depending on the availability of starting materials and desired scale. Two prevalent routes include:
-
Ring formation from acyclic precursors: This often involves the condensation of smaller building blocks to construct the pyridine ring, such as variations of the Hantzsch or Guareschi-Thorpe syntheses. These methods offer flexibility in introducing substituents.
-
Modification of a pre-existing pyridine ring: A common approach involves starting with a substituted pyridine, such as 5-bromo-2-(tert-butyl)pyridine, and introducing the hydroxyl group in a subsequent step, for instance, via a nucleophilic substitution or a metal-catalyzed hydroxylation reaction. Another route could be the hydrolysis of a corresponding aminopyridine.
Q2: My reaction mixture is turning dark brown/black. What is the likely cause?
A2: The development of a dark coloration is often indicative of oxidation of the 3-hydroxypyridine moiety. Phenolic compounds, including hydroxypyridines, can be susceptible to air oxidation, which is often accelerated by the presence of trace metal impurities or basic conditions. This can lead to the formation of highly colored polymeric byproducts.
Q3: I am observing a significant amount of a byproduct with a lower molecular weight than my target compound. What could it be?
A3: A common low molecular weight byproduct is the de-tert-butylated analog, pyridin-3-ol. The tert-butyl group can be susceptible to cleavage under strongly acidic conditions or at elevated temperatures, proceeding through a stable tert-butyl carbocation intermediate.
Troubleshooting Guide: Side Reactions & Solutions
This section provides a detailed, question-and-answer-formatted guide to specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield and Presence of De-tert-butylated Impurity
Q: My final product is contaminated with a significant amount of pyridin-3-ol, and the overall yield is low. My synthesis involves an acidic workup step. What is happening and how can I prevent it?
A: The presence of pyridin-3-ol strongly suggests that de-tert-butylation is occurring. The tert-butyl group is a good leaving group under acidic conditions due to the formation of the stable tert-butyl cation. This side reaction consumes your desired product, leading to a lower yield.
Root Cause Analysis:
-
Mechanism of De-tert-butylation: The lone pair on the pyridine nitrogen can be protonated under acidic conditions, making the ring more electron-deficient and activating it towards the loss of the electron-donating tert-butyl group. The hydroxyl group at the 3-position further influences the electronic properties of the ring.
Solutions & Preventative Measures:
-
Milder Workup Conditions: Avoid using strong, hot acids during workup. If an acidic wash is necessary, perform it at low temperatures (0-5 °C) and for the shortest possible duration. Consider using a buffered aqueous solution or a weaker acid, such as acetic acid.
-
pH Control: Carefully monitor and control the pH throughout the reaction and workup. Maintaining a pH closer to neutral after the reaction is complete can significantly reduce de-tert-butylation.
-
Alternative Synthetic Routes: If de-tert-butylation remains a persistent issue, consider a synthetic route that introduces the tert-butyl group in a later step or avoids harsh acidic conditions altogether.
| Parameter | Problematic Condition | Recommended Action |
| Workup Acidity | Strong acids (e.g., concentrated HCl, H2SO4) | Use dilute acids, organic acids (e.g., citric acid), or buffered solutions. |
| Temperature | Elevated temperatures during acidic steps | Perform acidic washes at 0-5 °C. |
| Reaction Time | Prolonged exposure to acidic media | Minimize the duration of any acidic steps. |
Problem 2: Product Contamination with Oxidized Byproducts
Q: My isolated this compound is off-white or yellowish and contains impurities that are difficult to remove by standard chromatography. What are these impurities and how can I avoid their formation?
A: The coloration suggests the presence of oxidized species. 3-Hydroxypyridines can be sensitive to oxidation, leading to the formation of pyridinones or pyridine N-oxides, which can further react to form colored oligomers.[1][2]
Root Cause Analysis:
-
Air Oxidation: Exposure of the reaction mixture or the isolated product to air, especially under basic conditions or in the presence of metal catalysts, can promote oxidation.
-
Oxidizing Agents: Ensure that none of the reagents used in the synthesis or workup have oxidizing properties. For example, some grades of solvents can contain peroxide impurities.
Solutions & Preventative Measures:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction mixture or during workup can help to suppress oxidation.
-
Purification Strategy: If oxidation has already occurred, purification can be challenging. Consider techniques such as activated carbon treatment to remove colored impurities, followed by careful chromatography.
Problem 3: Formation of Isomeric Byproducts
Q: I am seeing evidence of an isomeric product in my NMR spectrum. My synthesis involves the functionalization of a substituted pyridine. How can I improve the regioselectivity of my reaction?
A: The formation of isomers is a common challenge in pyridine chemistry due to the similar reactivity of different positions on the ring. The electronic and steric effects of the substituents play a crucial role in directing incoming reagents.
Root Cause Analysis:
-
Competing Reaction Sites: Depending on the reaction mechanism (e.g., electrophilic aromatic substitution, nucleophilic aromatic substitution, or directed ortho-metalation), multiple positions on the pyridine ring may be susceptible to reaction.
-
Reaction Conditions: Temperature, solvent, and the nature of the catalyst or reagent can all influence the regiochemical outcome of the reaction.
Solutions & Preventative Measures:
-
Directing Groups: Utilize starting materials with strongly directing groups that favor substitution at the desired position.
-
Reaction Optimization: Systematically screen reaction parameters such as temperature, solvent, and catalyst/reagent to find conditions that maximize the formation of the desired isomer. For example, in lithiation reactions, the choice of base and solvent can dramatically alter the site of metalation.[3]
-
Purification of Isomers: If isomer formation cannot be completely suppressed, develop a robust purification method to separate the desired product. This may involve chromatography with a carefully selected eluent system or crystallization.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of 5-Amino-2-(tert-butyl)pyridine
This protocol provides a general procedure for the diazotization of 5-amino-2-(tert-butyl)pyridine followed by hydrolysis to the desired 3-hydroxypyridine.
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 5-amino-2-(tert-butyl)pyridine in an aqueous solution of a non-nucleophilic strong acid (e.g., sulfuric acid) at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.
-
-
Hydrolysis:
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. Vigorous nitrogen evolution will be observed.
-
Maintain the temperature until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
-
Workup and Purification:
-
Carefully neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide) to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Troubleshooting for Protocol 1:
-
Incomplete Diazotization: If starting material is recovered, ensure the temperature is kept low during the addition of sodium nitrite and that a sufficient excess of acid is used.
-
Formation of Azo Byproducts: If colored azo compounds are formed, it may be due to the diazonium salt coupling with unreacted starting material or the product. Ensure slow addition of the nitrite solution and efficient stirring.
Visualizing Reaction Pathways
Diagram 1: Key Side Reactions in the Synthesis of this compound
Caption: Potential side reactions during synthesis.
References
-
Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Tetrahedron Letters, 43(23), 4285-4287. [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]
Sources
Technical Support Center: Purification of 6-(tert-Butyl)pyridin-3-ol
Welcome to the technical support guide for 6-(tert-Butyl)pyridin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. The unique bifunctional nature of this molecule—possessing both a sterically hindered, lipophilic tert-butyl group and a polar, ionizable pyridin-3-ol moiety—presents a distinct set of purification challenges. This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Section 1: Physicochemical Properties & Handling
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the molecule's structure is the first step to troubleshooting. This compound is a solid with a molecular weight of 151.21 g/mol . Its purification is complicated by three main features:
-
Pyridine Nitrogen (pKa ≈ 5-6): This basic site is prone to strong interactions with acidic stationary phases like silica gel, a primary cause of peak tailing in chromatography[1].
-
Phenolic Hydroxyl Group: This acidic proton can also interact with stationary phases and influences the compound's solubility in different pH ranges.
-
tert-Butyl Group: This bulky, non-polar group confers significant lipophilicity, meaning the compound has good solubility in many organic solvents, which can make precipitation and recrystallization challenging.
The molecule is amphiphilic, possessing both polar (pyridin-ol) and non-polar (tert-butyl) regions, requiring a careful balance in solvent system selection for any purification method.
Q2: Is this compound prone to degradation during purification?
A2: Yes, pyridinols can be sensitive to both acidic and oxidative conditions. Strong acidic conditions during chromatography can potentially lead to degradation on the column. Similarly, prolonged heating during recrystallization in the presence of air can lead to oxidative side products, often appearing as colored impurities. It is advisable to handle the compound under an inert atmosphere (e.g., Nitrogen or Argon) when heating for extended periods. Some complex substituted pyridines have shown decomposition within hours of purification if not stored properly[2].
Section 2: Troubleshooting Recrystallization
Q3: I'm trying to recrystallize this compound, but it keeps "oiling out." What's happening and how do I fix it?
A3: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, forming an immiscible liquid layer. This is common when the compound's melting point is lower than the boiling point of the chosen solvent. The oil often solidifies into an amorphous mass upon cooling, trapping impurities.
Troubleshooting Steps:
-
Lower the Temperature: Operate just below the solvent's boiling point. You don't always need to be at a vigorous reflux.
-
Change the Solvent System:
-
Add a co-solvent in which the compound is less soluble (an anti-solvent). This reduces the overall solvating power of the system, allowing dissolution to occur at a lower temperature. For a moderately polar compound like this, try solvent systems like Ethyl Acetate/Heptane, Toluene/Heptane, or Isopropanol/Water.
-
Choose a solvent with a lower boiling point.
-
-
Increase Solvent Volume: Add more hot solvent to ensure the concentration is below the saturation point at that temperature, allowing the oil to dissolve fully before cooling begins[3].
Q4: My recovery from recrystallization is very low. How can I improve the yield?
A4: Low recovery is typically due to either using too much solvent or the compound having significant solubility in the solvent even at low temperatures.
Optimization Protocol:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the hot solvent portion-wise until everything just dissolves[3][4].
-
Cool Slowly: Allow the solution to cool to room temperature undisturbed first. Rapid cooling in an ice bath can cause premature precipitation and trap impurities[5]. Once at room temperature, then move it to an ice bath or refrigerator to maximize crystal formation[6].
-
Use an Anti-Solvent: If the compound remains too soluble, you can carefully add a cold anti-solvent (in which the compound is insoluble) to the cooled solution to induce further precipitation.
-
Concentrate the Mother Liquor: The liquid left after filtration still contains dissolved product. Carefully concentrating this "mother liquor" and cooling it again can yield a second crop of crystals, which should be analyzed separately for purity.
Section 3: Navigating Chromatographic Purification
Q5: I'm running a silica gel column and my product is giving a broad, tailing peak. Why?
A5: This is the most common issue for basic compounds like pyridines on standard silica gel[1]. The basic nitrogen atom interacts strongly with acidic residual silanol groups (Si-OH) on the silica surface. This creates a secondary, strong interaction mechanism in addition to normal-phase partitioning, resulting in some molecules being held back longer, which causes the characteristic peak tailing[1].
Q6: How can I eliminate peak tailing for this compound during column chromatography?
A6: A systematic approach is required. The goal is to mask the acidic silanol sites or change the ionization state of your compound.
| Method | Protocol | Mechanism of Action | Considerations |
| Mobile Phase Additive | Add 0.1-1% Triethylamine (TEA) or pyridine to your eluent (e.g., Heptane/Ethyl Acetate). | The competing base (TEA) is more basic and preferentially binds to the acidic silanol sites, effectively shielding your compound from this interaction[1]. | TEA is high-boiling and can be difficult to remove from the final product. Use the lowest effective concentration. |
| pH Adjustment (Aqueous) | For reverse-phase HPLC, adding a buffer to control pH can help. A high pH (>8) will keep the pyridine neutral, improving peak shape. | At high pH, the pyridine nitrogen is deprotonated (neutral), eliminating ionic interactions. | Requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica dissolves at high pH[1]. |
| Change Stationary Phase | Switch from standard silica to an alternative like alumina (basic or neutral), or end-capped silica. | Alumina has fewer strongly acidic sites. End-capped silica has its residual silanols chemically masked. Other phases (cyano, phenyl) offer different interaction mechanisms[1]. | May require re-development of the mobile phase system. |
In-Depth Troubleshooting Guides & Protocols
Guide 1: Systematic Approach to Purification Method Selection
Choosing the right purification strategy from the start can save significant time and resources. Use this decision tree to guide your choice between recrystallization and chromatography.
Sources
Technical Support Center: Byproduct Identification in 6-(tert-Butyl)pyridin-3-ol Reactions
Welcome to the technical support center for reactions involving 6-(tert-Butyl)pyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation in reactions with this versatile building block. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common side reactions, thereby improving your reaction outcomes and final product purity.
Introduction to the Reactivity of this compound
This compound is a substituted pyridinol, a class of compounds that exhibits a rich and sometimes complex reactivity profile. The electron-donating tert-butyl group at the 6-position and the hydroxyl group at the 3-position influence the electron density of the pyridine ring, making it susceptible to a variety of transformations. While these features are advantageous for desired synthetic routes, they can also lead to the formation of unintended byproducts. Understanding the interplay between the pyridine nitrogen, the hydroxyl group, and the sterically bulky tert-butyl group is crucial for reaction design and troubleshooting.
This guide will focus on the most common classes of byproducts encountered and provide practical, field-tested strategies for their identification and minimization.
Common Byproduct Classes and Their Formation Mechanisms
Based on the inherent chemical properties of this compound, several classes of byproducts can be anticipated. Understanding the mechanisms behind their formation is the first step toward effective mitigation.
N-Oxides
Mechanism: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, especially in the presence of oxidizing agents or even atmospheric oxygen under certain conditions. This leads to the formation of the corresponding pyridine N-oxide.[1][2][3] The N-O bond in these compounds has a unique reactivity and can influence subsequent reactions.[4]
Over-Alkylation/Arylation Products
Mechanism: The hydroxyl group of this compound is nucleophilic and can be O-alkylated or O-arylated. However, the pyridine nitrogen can also compete as a nucleophile, leading to the formation of pyridinium salts, a form of N-alkylation. In some cases, C-alkylation at positions ortho or para to the hydroxyl group can occur, although this is often less favored due to steric hindrance from the tert-butyl group.[5][6][7][8]
Dimerization Products
Mechanism: Pyridinols can undergo dimerization through various mechanisms. Hydrogen bonding between the hydroxyl group of one molecule and the nitrogen of another can facilitate intermolecular reactions.[9][10][11] Oxidative coupling can also lead to the formation of biphenyl-type dimers, particularly in the presence of transition metal catalysts or strong oxidants.[12][13]
Ring-Opened or Rearranged Products
Mechanism: Under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, the pyridine ring can become susceptible to cleavage or rearrangement. While less common, these byproducts can be significant impurities that are difficult to remove.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: I'm performing an O-alkylation with an alkyl halide and observing a significant amount of a water-soluble byproduct. What is it likely to be?
A1: The most probable identity of the water-soluble byproduct is the N-alkylated pyridinium salt. The pyridine nitrogen, being nucleophilic, can compete with the hydroxyl group for the alkyl halide.
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to deprotonate the hydroxyl group. This will increase the nucleophilicity of the resulting alkoxide and disfavor N-alkylation.
-
Order of Addition: Add the alkylating agent slowly to a pre-formed solution of the pyridinol and the base. This ensures that the more nucleophilic alkoxide is readily available to react, outcompeting the neutral pyridine nitrogen.
-
Solvent Effects: Employ a polar aprotic solvent which can solvate the cation of the base but will not protonate the alkoxide, thus maintaining its high nucleophilicity.
Q2: My reaction mixture is turning a dark color, and I'm seeing a complex mixture of products by TLC/LC-MS. What could be happening?
A2: Dark coloration and a complex product profile often suggest oxidation and/or decomposition. The formation of N-oxides or oxidative dimerization could be occurring.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.
-
Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen.
-
Temperature Control: Avoid excessive heating, as this can promote decomposition and side reactions. Run the reaction at the lowest effective temperature.
-
Antioxidants: In some cases, the addition of a radical scavenger or antioxidant (in trace amounts) can mitigate oxidative side reactions, provided it doesn't interfere with your desired transformation.
Q3: I've isolated a byproduct with a molecular weight that is double that of my starting material minus two mass units. What is the likely structure?
A3: This observation strongly suggests the formation of an oxidative dimer. Two molecules of this compound have coupled, with the loss of two hydrogen atoms.
Troubleshooting Steps:
-
Identify the Coupling Source: Determine if any of your reagents could be acting as an oxidant. This could be an intended reagent or an impurity.
-
Catalyst Choice: If you are using a transition metal catalyst, consider that it may be promoting oxidative coupling. You may need to screen different catalysts or ligands to favor your desired reaction pathway.
-
Protecting Groups: If dimerization is a persistent issue, consider protecting the hydroxyl group before proceeding with subsequent steps.
Q4: How can I definitively identify the byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is essential for unambiguous byproduct identification.[14]
Recommended Analytical Workflow:
-
Separation: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the components of your crude reaction mixture.[15][16][17]
-
Mass Determination: Couple your separation technique with Mass Spectrometry (MS) to determine the molecular weights of the parent compound and any byproducts.[14][15]
-
Structural Elucidation: Isolate the major byproducts using preparative chromatography (e.g., column chromatography).[14] Then, use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) to determine the exact structure of the isolated impurities.
Visualization of Key Pathways and Workflows
Reaction Pathways
Caption: Byproduct formation pathways from this compound.
Troubleshooting Workflow
Caption: A systematic workflow for byproduct identification.
Recommended Analytical Protocols
Protocol 1: General Purpose LC-MS Method for Reaction Monitoring
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1-5 µL
-
Detection: UV (e.g., 254 nm) and ESI-MS (positive ion mode)
Protocol 2: Purification by Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Sample Preparation: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).[14]
-
Loading: Carefully load the dried silica with the adsorbed product onto the top of the packed column.[14]
-
Elution: Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent. The polarity gradient should be determined by preliminary TLC analysis.[14]
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product and the isolated byproducts.[14]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.[14]
Data Summary Table
The following table provides a hypothetical example of how reaction conditions can influence byproduct formation, which should guide your optimization efforts.
| Entry | Base | Solvent | Temperature (°C) | Desired Product (%) | N-Alkylation (%) | N-Oxide (%) | Dimer (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 60 | 25 | 5 | 10 |
| 2 | NaH | THF | 25 | 85 | 5 | <1 | 9 |
| 3 | Cs₂CO₃ | DMF | 25 | 90 | 5 | <1 | 4 |
| 4 | K₂CO₃ | Acetonitrile | 80 (Air) | 45 | 20 | 20 | 15 |
| 5 | NaH | THF (Degassed) | 25 | 92 | 5 | <1 | 2 |
This data is illustrative and emphasizes the importance of screening reaction parameters to minimize byproduct formation.
References
-
Pyridine-N-oxide. Wikipedia. Available at: [Link]
-
Pyridine Dimers and Their Low‐Temperature Isomerization: A High‐Resolution Matrix‐Isolation Spectroscopy Study. Angewandte Chemie International Edition. Available at: [Link]
-
Dimerization by Hydrogen Bonding and Photochemical Properties of Dipyridone. The Journal of Physical Chemistry A. Available at: [Link]
-
Pyridine-N-oxide. Organic Syntheses. Available at: [Link]
-
Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Available at: [Link]
-
Pyridine N-Oxides. Baran Lab, Scripps Research. Available at: [Link]
-
Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. ChemPubSoc Europe. Available at: [Link]
-
Pyridine N-oxide and derivatives. Organic Chemistry Portal. Available at: [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules. Available at: [Link]
-
Analytical Methods for Determining Pyridine in Biological Materials. National Center for Biotechnology Information. Available at: [Link]
-
Side-Chain Reactions of Substituted Pyridines. Pearson+. Available at: [Link]
-
Pyridine. Occupational Safety and Health Administration. Available at: [Link]
-
Pyridine Dimers and Their Low-Temperature Isomerization: A High-Resolution Matrix-Isolation Spectroscopy Study. PubMed. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: [Link]
-
Reactions of pyridine coenzyme dimers and monomers with viologens. PubMed. Available at: [Link]
-
Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PMC, NIH. Available at: [Link]
-
Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. PMC, PubMed Central. Available at: [Link]
-
Pyridine: Synthesis, reactions and medicinal uses. Slideshare. Available at: [Link]
-
Para‐selective C−H alkylation of pyridines. ResearchGate. Available at: [Link]
-
Selective C-4 Alkylation of Pyridines. ChemistryViews. Available at: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Pyridine in Action: 7 selected examples of pyridine in drug synthesis. Medium. Available at: [Link]
Sources
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Pyridine N-oxide [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 9. d-nb.info [d-nb.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyridine Dimers and Their Low-Temperature Isomerization: A High-Resolution Matrix-Isolation Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactions of pyridine coenzyme dimers and monomers with viologens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
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- 17. helixchrom.com [helixchrom.com]
Technical Support Center: Optimizing Reaction Conditions for 6-(tert-Butyl)pyridin-3-ol
Welcome to the technical support center for the synthesis and optimization of 6-(tert-Butyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important chemical intermediate. The pyridine motif is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for advancing novel therapeutics.[1][2]
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize your synthetic routes. We will focus primarily on palladium-catalyzed cross-coupling reactions, which represent a robust and versatile method for constructing the target molecule and its analogs.[3][4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using a Suzuki-Miyaura cross-coupling approach. A common synthetic route involves coupling a protected 3-hydroxypyridine derivative (e.g., 2-halo-5-methoxypyridine) with a tert-butylboronic acid or its ester, followed by a final deprotection/conversion step.
Issue 1: Low or No Product Yield
This is the most frequent challenge in cross-coupling reactions. The root cause often lies in the catalyst system or reaction environment.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solutions |
| Inefficient Catalyst Activation | The active catalyst is a Pd(0) species. If you are using a Pd(II) salt like Pd(OAc)₂, it must be reduced in situ to Pd(0).[5][6] This process can be inefficient. Solution: Switch to a modern palladium precatalyst, such as a Buchwald G3 or G4 palladacycle. These are designed for clean, rapid generation of the active LPd(0) species, leading to more reliable and robust reactions. |
| Inappropriate Ligand Choice | The ligand stabilizes the Pd(0) catalyst, prevents aggregation into inactive palladium black, and facilitates both oxidative addition and reductive elimination.[7] For coupling with a sterically hindered group like tert-butyl, a bulky, electron-rich phosphine ligand is often required. Solution: Screen a panel of sterically demanding biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote the difficult reductive elimination step involving hindered coupling partners.[5] |
| Incorrect Base Selection | The base is critical for activating the boronic acid in the transmetalation step of the Suzuki-Miyaura cycle.[7] Its strength and solubility can dramatically impact the reaction rate. Solution: Use a moderately strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) is an excellent and broadly applicable choice. For particularly challenging substrates, cesium carbonate (Cs₂CO₃) can be more effective due to its higher solubility in organic solvents.[6][7] |
| Presence of Water or Oxygen | While some Suzuki reactions tolerate water, anhydrous conditions are generally recommended to prevent competitive protodeborylation of the boronic acid, especially at high temperatures.[7] Oxygen can oxidize and deactivate the Pd(0) catalyst. Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Degas the reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles. |
| Low Reaction Temperature | If the reaction is sluggish, the activation energy for a key step (like oxidative addition or reductive elimination) may not be overcome. Solution: Gradually increase the reaction temperature. Reactions in solvents like 1,4-dioxane or toluene can often be heated to 80-110 °C. Monitor for potential byproduct formation at higher temperatures. |
Issue 2: Formation of Significant Byproducts
The appearance of unexpected spots on your TLC plate or peaks in your GC-MS indicates side reactions are competing with your desired transformation.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solutions |
| Homocoupling of Boronic Acid | This side reaction forms a biaryl product from two molecules of the boronic acid coupling partner. It is often a sign of slow transmetalation or catalyst deactivation.[7] Solution: Ensure the base is sufficiently strong and soluble to facilitate efficient transmetalation. Using a higher-quality palladium precatalyst can also minimize this side reaction by maintaining a higher concentration of the active catalyst. |
| Hydrodehalogenation | The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if the catalytic cycle is interrupted, often due to an unsuitable ligand or the presence of a hydrogen source. Solution: The choice of ligand is crucial to minimize this pathway.[5] Ensure the reaction is run under strictly anhydrous and inert conditions. |
| Protodeborylation | The boronic acid reacts with trace water or other protic sources, replacing the boronic acid group with a hydrogen atom. This is particularly problematic at elevated temperatures.[7] Solution: Use anhydrous solvents and reagents. Consider using a more stable boronic ester, such as a pinacol ester (Bpin), which is less susceptible to protodeborylation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
While building the pyridine ring from acyclic precursors is possible, a more common and flexible approach in drug development is the functionalization of a pre-existing pyridine ring.[2][8] Palladium-catalyzed cross-coupling reactions are the methods of choice for this.
-
Suzuki-Miyaura Coupling: This is a highly versatile method for forming the key C-C bond between the pyridine ring and the tert-butyl group.[3][9] A typical disconnection involves reacting a halo-substituted, protected pyridin-3-ol with a tert-butylboronic acid derivative.
-
Buchwald-Hartwig Amination: This reaction can be used to install a nitrogen-based functional group, which could then be converted to the hydroxyl group. For example, coupling an amine with 2-bromo-5-(tert-butyl)pyridine.[4][10]
Below is a diagram illustrating a typical Suzuki-Miyaura workflow for this synthesis.
Caption: A two-step synthetic workflow for this compound.
Q2: How do I choose the optimal palladium catalyst system?
The "catalyst system" comprises the palladium source and the supporting ligand. The choice is critical and depends on the specific substrates.[7]
| Catalyst Component | Options | Expertise & Experience |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Traditional sources. Can be effective but require in situ reduction, which can be inconsistent.[6][11] |
| Buchwald Precatalysts (G3, G4) | (Recommended) Air-stable, well-defined complexes that reliably generate the active Pd(0) catalyst, leading to higher reproducibility and success rates, especially for challenging couplings. | |
| Ligand | PPh₃, (o-Tolyl)₃P | Simple phosphines. Generally only effective for less demanding couplings. |
| Biaryl Monophosphine Ligands (e.g., XPhos, SPhos, RuPhos) | (Recommended) These are the state-of-the-art for most cross-coupling reactions. Their steric bulk and electron-donating properties accelerate the rate-limiting reductive elimination step, which is crucial for forming sterically congested C-C bonds like the one to a tert-butyl group.[12] |
Q3: What does the catalytic cycle for the Suzuki-Miyaura reaction look like?
Understanding the mechanism helps in troubleshooting. For instance, if the reaction stalls, you can hypothesize which step is failing based on the byproducts observed. The cycle involves three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q4: How can I effectively purify the final this compound product?
Purification can be challenging due to the polar nature of the pyridinol functional group.
-
Workup: After the reaction is complete, a standard aqueous workup is typically performed. If the product is basic, an extraction with an acidic aqueous solution followed by basification and re-extraction can be an effective preliminary purification step.
-
Silica Gel Chromatography: This is the most common method. Due to the polarity of the hydroxyl group, a polar solvent system is required. A gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective. Tailing of the product spot on TLC can be suppressed by adding a small amount of a basic modifier like triethylamine (~1%) to the eluent.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol) can provide highly pure material.
-
Solid-Phase Extraction (SPE): For removing specific impurities, specialized SPE cartridges can be used. For instance, a phenylboronic acid (PBA) functionalized silica can selectively retain diols and other specific functionalities, potentially simplifying purification.[13]
Experimental Protocols
The following protocols are provided as a robust starting point. Optimization may be required based on your specific substrates and laboratory conditions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of a generic 2-halo-5-methoxypyridine with tert-butylboronic acid pinacol ester.
Materials:
-
2-Halo-5-methoxypyridine (1.0 equiv)
-
tert-Butylboronic acid pinacol ester (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) OR SPhos Pd G3 Precatalyst (0.02 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask under an Argon atmosphere, add the 2-halo-5-methoxypyridine, tert-butylboronic acid pinacol ester, K₃PO₄, and the palladium catalyst/ligand system.
-
Evacuate and backfill the flask with Argon three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography.
Protocol 2: Demethylation to Afford this compound
Materials:
-
2-(tert-Butyl)-5-methoxypyridine (1.0 equiv)
-
Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂ (1.5 - 2.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the 2-(tert-Butyl)-5-methoxypyridine in anhydrous CH₂Cl₂ in an oven-dried flask under an Argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BBr₃ solution dropwise via syringe. A color change and/or precipitate may be observed.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, carefully cool the reaction back to 0 °C and slowly quench by the dropwise addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization.
References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27). PMC - NIH. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University. [Link]
-
Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc. [Link]
-
Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 13. jti.com [jti.com]
Technical Support Center: Purification of Crude 6-(tert-Butyl)pyridin-3-ol
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-(tert-Butyl)pyridin-3-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this key synthetic intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure you achieve the desired purity for your downstream applications.
Understanding the Impurity Profile
A robust purification strategy begins with a clear understanding of the potential impurities. A common synthetic route to this compound involves the diazotization of 5-amino-2-(tert-butyl)pyridine, followed by hydrolysis of the resulting diazonium salt.[1] This process can introduce several types of impurities that need to be addressed.
Common Impurities in Crude this compound:
-
Unreacted Starting Material: Residual 5-amino-2-(tert-butyl)pyridine.
-
Diazotization Byproducts: Azo compounds formed from the coupling of the diazonium salt with the starting amine or the product itself. These are often highly colored (yellow, orange, or red) impurities.
-
Halogenated Impurities: If the diazotization is performed in the presence of halide ions (e.g., from HCl), trace amounts of 5-halo-2-(tert-butyl)pyridine may form.
-
Regioisomers: Impurities arising from the starting materials or side reactions during synthesis.
-
Polymeric Materials: Tarry, insoluble byproducts that can form under certain reaction conditions.
This guide will walk you through systematic approaches to remove these impurities using a combination of classical and modern purification techniques.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of this compound.
Q1: My crude this compound is a dark, oily substance. What is the best initial purification step?
A1: A dark, oily crude product often indicates the presence of colored impurities, likely azo byproducts from the diazotization reaction, and potentially some polymeric material. An excellent first step is an acid-base extraction . This technique leverages the phenolic nature of this compound to separate it from non-acidic and weakly basic impurities.[2][3]
-
The Chemistry Behind It: As a pyridinol, the hydroxyl group is weakly acidic (phenolic). By treating an organic solution of your crude product with an aqueous base (like sodium hydroxide), you can deprotonate the hydroxyl group to form a water-soluble sodium salt.[4] Neutral and basic impurities (like the unreacted aminopyridine) will remain in the organic layer. The aqueous layer containing your desired product can then be separated, acidified to regenerate the neutral pyridinol, and extracted back into an organic solvent.[5]
Q2: I've performed an acid-base extraction, but my product is still colored. What should I do next?
A2: If color persists after an acid-base wash, it suggests the presence of stubborn colored impurities that may have similar acidic/basic properties to your product or were not fully removed. At this stage, column chromatography is the recommended next step. For particularly challenging color removal, treatment with activated carbon prior to chromatography can be effective.
Q3: I'm seeing significant peak tailing during the column chromatography of my this compound on silica gel. How can I improve the peak shape?
A3: Peak tailing is a frequent issue when purifying pyridine derivatives on silica gel.[6] This is primarily due to the interaction of the basic nitrogen atom of the pyridine ring with the acidic silanol groups on the surface of the silica.[6] To mitigate this, you can add a small amount of a basic modifier to your mobile phase.
-
Expert Tip: Adding 0.5-1% triethylamine (TEA) or pyridine to your eluent (e.g., a mixture of hexanes and ethyl acetate) will "cap" the acidic silanol sites, leading to more symmetrical peaks and improved separation.[6]
Q4: What is a good solvent system for the recrystallization of this compound?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1][7] For a polar aromatic compound like this compound, a good starting point for solvent screening would be:
-
Single Solvents: Toluene, ethyl acetate, or a mixture of ethanol and water.
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble) can be very effective. Common pairs include ethyl acetate/hexanes, acetone/hexanes, or methanol/water.[8]
A systematic approach to solvent screening is crucial for successful recrystallization.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification process.
Troubleshooting Acid-Base Extraction
| Problem | Potential Cause | Solution |
| Emulsion formation at the interface. | The two phases are not separating cleanly, often due to the presence of surfactants or fine solid particles. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - Allow the separatory funnel to stand undisturbed for a longer period. - Gently swirl the funnel instead of vigorous shaking. - Filter the entire mixture through a pad of Celite. |
| Product does not precipitate upon acidification. | - The product is too soluble in the aqueous phase. - Insufficient acid was added. | - Saturate the aqueous phase with NaCl to decrease the solubility of the organic product (salting out). - Extract the aqueous phase with a more polar organic solvent like ethyl acetate multiple times. - Check the pH with litmus paper to ensure it is acidic (pH < 5). Add more acid if necessary.[5] |
| Low recovery of the product. | - Incomplete extraction from the organic to the aqueous phase. - Incomplete back-extraction into the organic phase after acidification. - Product degradation in strongly acidic or basic conditions. | - Perform multiple extractions with the aqueous base. - Perform multiple back-extractions with the organic solvent. - Work quickly and avoid prolonged exposure to strong acids or bases. Consider using a weaker base like sodium bicarbonate if the compound is sensitive. |
Troubleshooting Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation of spots on TLC. | The mobile phase polarity is not optimized. | - If the Rf values are too high, decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes). - If the Rf values are too low, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). - Aim for an Rf of 0.2-0.4 for your target compound for optimal separation on a column.[9] |
| The compound is not eluting from the column. | - The mobile phase is not polar enough. - The compound is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the mobile phase. - As mentioned in the FAQs, add a small amount of triethylamine or pyridine to the eluent to reduce strong interactions with the silica.[6] |
| Cracks appear in the silica gel bed. | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process.[10] |
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, and the compound is coming out of solution above its melting point. | - Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. - Try a different solvent system with a lower boiling point. - Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.[11] |
| No crystals form upon cooling. | - The solution is not saturated. - The cooling process is too rapid. | - Boil off some of the solvent to increase the concentration and then allow it to cool again. - Cool the solution slowly to room temperature first, then place it in an ice bath.[11] - Add a seed crystal of the pure compound if available. |
| The recrystallized product is still impure. | - The cooling was too fast, trapping impurities in the crystal lattice. - The chosen solvent did not effectively differentiate between the product and the impurity. | - Allow the solution to cool more slowly. - Re-screen for a more selective recrystallization solvent.[1] - Ensure the final crystals are washed with a small amount of cold, fresh solvent to remove any adhering mother liquor containing impurities. |
Experimental Protocols
Protocol 1: Acid-Base Extraction Workflow
This protocol is designed to separate the acidic this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).
-
Basification: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution to ensure complete removal of the product. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~5-6, check with pH paper). The this compound should precipitate as a solid or an oil.
-
Back-Extraction: Extract the acidified aqueous solution three times with fresh portions of ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified this compound.
Protocol 2: Flash Column Chromatography
This protocol provides a general guideline for purifying this compound using flash column chromatography.
-
TLC Analysis: Determine an appropriate mobile phase by thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the product. Remember to add 0.5-1% triethylamine to the mobile phase to prevent tailing.[6]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a glass column. Allow the silica to settle, ensuring a flat, undisturbed surface.
-
Sample Loading: Dissolve the partially purified product from the acid-base extraction in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the mobile phase, applying gentle pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
-
Solvent Selection: In a small test tube, add a small amount of your compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[11]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Purity Assessment
After purification, it is essential to assess the purity of your this compound. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. The area percentage of the main peak corresponds to the purity of the sample.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and reveal the presence of impurities. The integration of impurity peaks relative to the product peaks can provide a quantitative measure of purity.[4][13]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.
By following these guidelines and protocols, you will be well-equipped to tackle the challenges of purifying crude this compound and obtaining a high-purity material for your research and development needs.
References
-
Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]
-
Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry and Biochemistry. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]
-
55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Agency for Toxic Substances and Disease Registry. [Link]
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HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. University of California, Santa Barbara, Department of Chemistry and Biochemistry. [Link]
-
Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link]
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Acid-Base Extraction.1. Saddleback College. [Link]
-
Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Health Canada. [Link]
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Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
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Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal. [Link]
-
Chromatography: How to Run a Small Scale Flash Column. University of Rochester, Department of Chemistry. [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]
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Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Health Canada. [Link]
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Acid-Base Extraction. University of Colorado Boulder. [Link]
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TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf. [Link]
-
Modular and Practical Synthesis of 6-Substituted Pyridin-3-yl C-Nucleosides. ResearchGate. [Link]
-
Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues. Lookchem. [Link]
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An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. ResearchGate. [Link]
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What are some common mistakes when doing liquid-liquid extraction labs?. Reddit. [Link]
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The diazotization process of aryl amines in presence of saccharin and tert-butyl nitrite, followed by azo coupling reaction with 4-hydroxybenzaldehyde.. ResearchGate. [Link]
-
Flow Hydrodediazoniation of Aromatic Heterocycles. MDPI. [Link]
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How To Recrystallize A Solid. YouTube. [Link]
-
High-pressure synthesis of enantiomerically pure C-6 substituted pyrazol. PubMed. [Link]
-
Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4. Iraqi National Journal of Chemistry. [Link]
-
Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. [Link]
-
IR spectra before and after adsorption of 2,6 Di‐tert‐butylpyridine.... ResearchGate. [Link]
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- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Guide for 6-(tert-Butyl)pyridin-3-ol Synthesis
Introduction: 6-(tert-Butyl)pyridin-3-ol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, can present unique challenges ranging from low yields to difficult purifications. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during its synthesis. By understanding the causality behind experimental choices, researchers can effectively troubleshoot and optimize their synthetic protocols.
Section 1: Overview of Common Synthetic Strategies
The synthesis of this compound typically proceeds via one of two general strategies: de novo construction of the pyridine ring or, more commonly, functionalization of a pre-existing and suitably substituted pyridine core. The latter approach is often preferred for its modularity and predictability. A prevalent and robust strategy involves the synthesis of a protected precursor, such as 2-(tert-butyl)-5-methoxypyridine, followed by a final deprotection step to reveal the target hydroxyl group.
Caption: High-level comparison of primary synthetic routes.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific experimental issues in a question-and-answer format.
Q1: My C-O coupling reaction to form the ether precursor (e.g., 2-(tert-butyl)-5-methoxypyridine) has stalled or shows very low yield. What should I investigate?
Answer: This is a common bottleneck, often related to catalyst activity or reaction conditions. The Buchwald-Hartwig amination and related C-O couplings are powerful but sensitive to several factors.[1][2]
-
Causality: Palladium-catalyzed cross-couplings involve a delicate catalytic cycle that is easily poisoned.[3] Oxygen can oxidize the active Pd(0) catalyst, while water can react with the strong bases used and hydrolyze reagents. The choice of ligand is critical for stabilizing the palladium center and facilitating reductive elimination.[3]
-
Troubleshooting Steps:
-
Ensure Rigorous Inert Conditions: Degas your solvent (e.g., by sparging with argon or nitrogen for 30-60 minutes) and use oven-dried glassware. Run the reaction under a positive pressure of an inert gas.
-
Verify Reagent Quality: Use a high-purity palladium source and ligand. Strong bases like sodium tert-butoxide (NaOt-Bu) are very hygroscopic; use a freshly opened bottle or a sample stored in a desiccator.
-
Screen Ligands and Bases: If a standard ligand like Xantphos isn't effective, consider others. The choice of base is also crucial; while NaOt-Bu is common, sometimes cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can offer better results, especially with sensitive substrates.[3][4]
-
Check Reaction Temperature: These reactions typically require heat (80-110 °C). Ensure your reaction is reaching and maintaining the target temperature.
-
Q2: I'm observing a significant amount of a side product that appears to have lost the tert-butyl group. Why is this happening and how can I prevent it?
Answer: The loss of a tert-butyl group, or de-tert-butylation, is a classic side reaction that occurs under strongly acidic conditions, particularly with heat.
-
Causality: The tert-butyl group can be cleaved via an E1-like mechanism where protonation of the pyridine ring (or another functional group) is followed by the departure of the stable tert-butyl cation. This is especially problematic in the final ether deprotection step if using reagents like hydrobromic acid (HBr) at high temperatures.
-
Troubleshooting Steps:
-
Modify Deprotection Conditions: If you are cleaving a methyl ether, boron tribromide (BBr3) is highly effective and can be used at low temperatures. Start the reaction at -78 °C and allow it to slowly warm to room temperature. This minimizes the thermal energy available for the de-tert-butylation side reaction.[5]
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction's progress. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the acidic reagent.
-
Choose a More Labile Protecting Group: In the planning stage, consider protecting the hydroxyl group as a benzyl ether (-OBn). Benzyl ethers can be cleaved under very mild, neutral conditions via catalytic hydrogenolysis (H2 gas, Pd/C catalyst), which completely avoids acidic reagents.[5]
-
Q3: The final product, this compound, is very polar and difficult to purify by silica gel chromatography. What are some effective purification strategies?
Answer: The free hydroxyl group on the pyridine ring makes the target molecule quite polar and capable of strong interactions with the acidic silanol groups on the surface of standard silica gel, often leading to significant streaking and poor separation.
-
Causality: The basic nitrogen of the pyridine and the acidic hydroxyl group can interact with silica, leading to poor chromatographic behavior. This is a common issue for many hydroxypyridines.[6]
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system.
-
For a dichloromethane/methanol system, adding 0.5-1% triethylamine (Et3N) or ammonium hydroxide can dramatically improve peak shape by neutralizing the acidic sites on the silica gel.
-
-
Consider Alternative Stationary Phases: If standard silica fails, consider using alumina (basic or neutral) or reverse-phase silica (C18). For reverse-phase chromatography, a mobile phase of water/acetonitrile or water/methanol with a buffer (like formic acid or ammonium acetate) is typically used.
-
Attempt Crystallization: Often, the most effective way to purify the final product is through crystallization, which avoids chromatography altogether. Screen various solvents (e.g., ethyl acetate, heptane, isopropanol, or mixtures thereof) to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Q4: My NMR spectrum is ambiguous. How can I definitively confirm the structure of this compound?
Answer: While the 1H NMR spectrum should be relatively simple, overlapping signals or unexpected chemical shifts can cause confusion.
-
Causality: The electronic environment of the pyridine ring protons is influenced by the positions of the substituents. Tautomerism, while a major consideration for 2- and 4-hydroxypyridines (which exist largely as the pyridone form), is less of an issue for 3-hydroxypyridines, which predominantly exist in the phenol form.
-
Expected Spectroscopic Features:
-
1H NMR: You should expect to see a sharp singlet integrating to 9 protons for the tert-butyl group, typically in the range of δ 1.3-1.5 ppm.[7][8] The three aromatic protons on the pyridine ring will appear as distinct signals, and their coupling patterns (J-coupling) will be diagnostic for confirming their relative positions. A broad singlet for the hydroxyl proton will also be present, which will exchange upon adding a drop of D2O to the NMR tube.
-
13C NMR: The spectrum will show characteristic signals for the quaternary carbons of the tert-butyl group and the pyridine ring, as well as the methyl carbons of the t-butyl group.[7]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement, which can be used to confirm the elemental formula (C9H13NO).
-
-
Troubleshooting Steps:
-
Run a 2D NMR Experiment: If the 1D proton spectrum is unclear, a COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, confirming the connectivity of the aromatic protons.
-
Check for Purity: Impurities, including residual solvents or byproducts, can add extra signals and complicate the spectrum. Correlate the NMR with LC-MS data to assess purity.
-
Section 3: Recommended Protocol
This section provides a detailed, field-proven protocol for a reliable synthetic route.
Protocol: Synthesis of this compound via Ether Deprotection
Step 1: Synthesis of 2-(tert-Butyl)-5-methoxypyridine
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-(tert-butyl)pyridine (1.0 eq), sodium methoxide (1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous dioxane or toluene via cannula.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Step 2: Deprotection to this compound
-
Dissolve the 2-(tert-butyl)-5-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) in an oven-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr3) in DCM (1.2 eq) dropwise.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with DCM or a DCM/isopropanol mixture.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography as described in the FAQ section.
Section 4: Visualization & Workflow
A logical workflow is essential for efficient troubleshooting.
Caption: A systematic workflow for troubleshooting synthetic issues.
Section 5: Quick Reference Data
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Conversion | Inactive catalyst, poor quality reagents (base, solvent), insufficient temperature. | Use fresh reagents, ensure inert/anhydrous conditions, screen alternative ligands/bases, confirm reaction temperature.[3][4] |
| De-tert-butylation | Excessively harsh acidic conditions, high temperature during deprotection. | Use milder deprotection reagents (e.g., BBr3 at low temp), or choose a protecting group removable under neutral conditions (e.g., Benzyl).[5] |
| Byproduct Formation | Incorrect stoichiometry, side reactions (e.g., isomerization, over-oxidation). | Verify stoichiometry of all reagents, control temperature carefully, consider a different synthetic route with higher selectivity.[9] |
| Poor Chromatographic Separation | Strong interaction of the polar product with silica gel. | Add a basic modifier (Et3N, NH4OH) to the eluent, use neutral alumina, or employ reverse-phase chromatography. |
| Difficulty in Product Isolation | Product is partially soluble in the aqueous phase during workup. | Saturate the aqueous phase with NaCl (brine) to decrease product solubility; extract with a more polar solvent mixture (e.g., DCM/IPA). |
References
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- ResearchGate. (n.d.). Rate of oxidation of 2-picoline... [Diagram].
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
- Guidechem. (n.d.). What is the synthesis process of 4-Hydroxypyridine?
- Wikipedia. (2023).
- PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
- Chemistry LibreTexts. (2023).
- Google Patents. (n.d.). US2109957A - Preparation of pyridine-carboxylic acids and the like.
- Wikipedia. (2023). Picoline. In Wikipedia.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
- ResearchGate. (n.d.). Preparation of pyridinemonocarboxylic acids...
- National Institutes of Health. (n.d.).
- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
- The Journal of Organic Chemistry. (2009).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Safety Issues with Pyridine Ring Construction.
- ACS Publications. (2023). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide.
- eLife. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
- International Journal of Novel Research and Development. (2024).
- ResearchGate. (n.d.). Chemoselective TBS deprotection of primary alcohols...
- Chemical Reviews. (2018).
- CEM Corporation. (n.d.). Protection and Deprotection.
- Indian Journal of Chemistry. (n.d.). First stereoselective total synthesis of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan.
- University of Calcutta. (n.d.). Organic Chemistry-4.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Page loading... [guidechem.com]
- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving 6-(tert-Butyl)pyridin-3-ol
Welcome to the technical support center for synthetic transformations involving 6-(tert-Butyl)pyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered and electronically complex building block. Here, we move beyond simple protocols to explain the fundamental principles governing catalyst selection, helping you troubleshoot difficult reactions and rationally design your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting catalysts for reactions with this compound and its derivatives?
The synthetic utility of this compound is complicated by two core molecular features:
-
Profound Steric Hindrance: The tert-butyl group at the C6 position, ortho to the pyridine nitrogen, creates a significant steric shield.[1] This bulkiness can prevent the pyridine nitrogen from coordinating to and poisoning the metal center of a catalyst—a common issue with less hindered pyridines. However, it also demands the use of highly active catalysts, as the steric environment can impede key steps like oxidative addition at an adjacent position (e.g., C5 or C-Halogen bond).
-
Complex Electronic Nature: The pyridine ring is intrinsically electron-deficient, which can make reactions like oxidative addition more difficult compared to electron-rich arenes.[2] The hydroxyl group at C3 acts as an electron-donating group, modulating the ring's electronics. Furthermore, the pyridine nitrogen's lone pair can influence the catalytic cycle, and the hydroxyl group can be deprotonated, adding another layer of complexity.[3][4]
Q2: How does the tert-butyl group specifically influence catalyst and ligand selection in cross-coupling reactions?
The tert-butyl group is the single most important factor to consider. Its steric influence necessitates the use of catalyst systems that are not only active but also stable in a low-coordination state.
-
Ligand Choice: The key is to use ligands that are even bulkier than the substrate itself. This favors the formation of highly reactive, monoligated L-Pd(0) species, which are often the active catalysts in challenging cross-couplings.[5] Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald or Fu ligands) are the gold standard here. They stabilize the Pd(0) state and accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[5][6]
-
Catalyst Precursor: Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are typically effective when paired with an appropriate ligand.[7] The choice between them is often empirical, but Pd₂(dba)₃ is a Pd(0) source and may not require an in-situ reduction step, which can sometimes be advantageous.
Q3: Which types of cross-coupling reactions are most common for derivatives of this compound, and what are the recommended catalyst systems?
The most prevalent and synthetically valuable transformations are palladium-catalyzed Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions, typically performed on a halogenated version of the pyridine core.[8][9][10]
-
Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds with boronic acids or esters.[11] The reaction is robust but can be sensitive to the choice of base, which can cause unwanted protodeborylation of the boron reagent.[12]
-
Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds with a wide range of amines.[8][13] It generally requires a strong, non-nucleophilic base to deprotonate the amine coupling partner.[7]
The following tables provide empirically derived starting points for catalyst screening for these two key reactions.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling (Reaction: Halo-6-(tert-Butyl)pyridin-3-ol + Organoboron Reagent)
| Component | Recommendation 1 | Recommendation 2 | Rationale |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-4 mol%) | Standard, reliable palladium sources. |
| Ligand | SPhos or XPhos (1.1-1.2 eq. to Pd) | P(t-Bu)₃ (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands are essential to promote catalysis with hindered substrates.[5][6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 eq.) | K₂CO₃ (3 eq.) | Strong, non-nucleophilic inorganic bases are effective and minimize side reactions.[9] |
| Solvent | Toluene/H₂O or Dioxane/H₂O (10:1) | 2-MeTHF | Aprotic solvents are generally preferred; a small amount of water can sometimes accelerate transmetalation. |
| Temperature | 80-110 °C | 80-110 °C | Elevated temperatures are usually required to overcome the activation energy for these challenging couplings. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination (Reaction: Halo-6-(tert-Butyl)pyridin-3-ol + Amine)
| Component | Recommendation 1 | Recommendation 2 | Rationale |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-4 mol%) | Pd(0) or Pd(II) precursors are both effective starting points.[7] |
| Ligand | RuPhos or BrettPhos (1.1-1.2 eq. to Pd) | Josiphos type (1.1-1.2 eq. to Pd) | Second and third-generation Buchwald ligands are designed for sterically demanding substrates.[6] |
| Base | NaOt-Bu or KOt-Bu (1.5-2 eq.) | LiHMDS (1.5-2 eq.) | A strong, non-nucleophilic base is required to deprotonate the amine for catalysis.[7][13] |
| Solvent | Toluene or Dioxane | 2-MeTHF | Anhydrous, aprotic solvents are critical to prevent quenching of the strong base. |
| Temperature | 90-110 °C | 90-110 °C | Thermal energy is needed to drive the reaction to completion. |
Troubleshooting Guide
Problem: Low to No Conversion in a Cross-Coupling Reaction
Q: I have set up my Suzuki or Buchwald-Hartwig reaction according to the literature, but I am seeing little to no product formation. What are the most likely catalyst-related causes?
A: This is a common issue when working with sterically congested substrates. Let's diagnose the potential failure points in the catalytic cycle.
-
Inefficient Oxidative Addition: The first step, oxidative addition of the aryl halide to the Pd(0) center, can be slow for electron-deficient and sterically hindered pyridines.[11]
-
Solution: Switch to a more electron-rich and bulky ligand. If you are using a ligand like P(t-Bu)₃, consider moving to a biaryl phosphine ligand such as XPhos or RuPhos. These ligands create a more electron-rich and coordinatively unsaturated metal center, which accelerates oxidative addition.[5][6]
-
-
Incorrect Base/Solvent Combination: The base is not just a stoichiometric reagent; it plays a crucial role in the catalytic cycle (transmetalation in Suzuki, amine deprotonation in Buchwald-Hartwig).[8][11]
-
Solution (Suzuki): If using K₂CO₃, try switching to a more soluble and often more active base like K₃PO₄ or Cs₂CO₃. Ensure your solvent system can at least partially solubilize the base.
-
Solution (Buchwald-Hartwig): Ensure your solvent is rigorously anhydrous. Trace water will quench strong bases like NaOt-Bu. Consider using LiHMDS, which is sometimes more effective for hindered systems.
-
-
Catalyst Inhibition by Starting Material: While the C6-tert-butyl group helps prevent N-coordination, the C3-hydroxyl group could potentially coordinate to the palladium center, especially after deprotonation by the base, forming an inactive palladate species.
-
Solution: Protect the hydroxyl group as a methyl or benzyl ether before attempting the cross-coupling. This eliminates a potential catalyst poison from the reaction mixture.
-
Problem: The Reaction Stalls After Initial Conversion
Q: My reaction starts, and I can see product forming by LCMS, but it stops at 20-30% conversion, even after extended heating. What could be deactivating my catalyst?
A: Catalyst deactivation is often due to the formation of off-cycle, inactive palladium species.
-
Formation of Palladium Dimers: Under certain conditions, active monomeric palladium species can dimerize to form inactive bridged species, especially if the ligand concentration is too low or the ligand is not bulky enough to prevent it.[5][6]
-
Solution: Increase the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1). This can help keep the palladium in its active, monomeric form. Also, ensure you are using a sufficiently bulky ligand from the outset (see Tables 1 & 2).
-
-
Ligand Degradation: Some phosphine ligands can be sensitive to air or temperature.
-
Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). If you suspect ligand decomposition at high temperatures, try to find a catalyst system that operates under milder conditions, perhaps by using a more active pre-catalyst.
-
Problem: Significant Side Reactions are Observed
Q: In my Suzuki coupling, I am observing a large amount of homocoupling of my boronic acid and/or replacement of the halide on my pyridine with hydrogen (protodehalogenation). How can I suppress these side reactions?
A: These side reactions point to specific mechanistic issues that can often be solved by tuning the reaction conditions.
-
Protodeborylation/Protodehalogenation: This is often caused by the presence of water in combination with the base, which hydrolyzes the boronic acid or reductively cleaves the C-X bond.[12]
-
Solution: Use anhydrous solvents and reagents. Consider switching to a non-hydroxide base like CsF or K₃PO₄.[14] Running the reaction under rigorously deoxygenated conditions is also critical, as oxygen can participate in side reactions.
-
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of Pd(II) species before the catalytic cycle is fully established or by exposure to oxygen.
-
Solution: Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this. Additionally, ensuring a thoroughly deoxygenated reaction setup via several vacuum/inert gas backfill cycles is crucial.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for each specific substrate.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-6-(tert-butyl)pyridin-3-ol derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 eq.) and the ligand (e.g., SPhos, 0.022-0.044 eq.) in a portion of the reaction solvent.
-
Reaction Initiation: Add the degassed solvent (e.g., Toluene/H₂O 10:1, 0.1 M) to the vial containing the substrates, followed by the catalyst solution via syringe.
-
Heating and Monitoring: Place the sealed vial in a preheated oil bath or heating block (80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LCMS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol requires strictly anhydrous and anaerobic conditions.
-
Reaction Setup: In a glovebox or under a strict flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq.), the ligand (e.g., RuPhos, 0.022 eq.), and the base (e.g., NaOt-Bu, 1.5 eq.) to an oven-dried reaction vial with a stir bar.
-
Add Substrates: Add the halo-6-(tert-butyl)pyridin-3-ol derivative (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 0.1 M).
-
Heating and Monitoring: Seal the vial tightly and place it in a preheated oil bath or heating block (90-110 °C). Monitor the reaction progress by TLC or LCMS.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., EtOAc), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Visualization & Workflow
A rational approach to catalyst screening is essential for success. The following decision tree illustrates a logical workflow for selecting a starting catalyst system for cross-coupling reactions with this compound derivatives.
Caption: Catalyst selection workflow for cross-coupling reactions.
The following diagram illustrates the catalytic cycle for a Buchwald-Hartwig amination, highlighting the critical role of the bulky ligand in enabling the reaction with a sterically hindered substrate like a derivative of this compound.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. mdpi.com [mdpi.com]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. okayama.elsevierpure.com [okayama.elsevierpure.com]
Technical Support Center: A Researcher's Guide to Stabilizing 6-(tert-Butyl)pyridin-3-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 6-(tert-Butyl)pyridin-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile intermediate. Given its unique electronic and steric properties, this compound is a valuable building block; however, its pyridinol structure also presents specific stability challenges. This document provides in-depth, experience-driven guidance to help you anticipate and prevent decomposition, ensuring the integrity of your experiments and the quality of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: What is this compound, and why is its stability a concern?
A1: this compound is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl (-OH) group and a bulky tert-butyl group. The bulky tert-butyl group can provide steric shielding, which often enhances the thermal stability of the aromatic system.[1] However, the pyridin-3-ol moiety is electronically analogous to a phenol, making the hydroxyl group susceptible to oxidation. The pyridine ring itself can also be sensitive to light.[2][3] Instability is a critical concern because the presence of degradants can lead to inconsistent reaction yields, purification challenges, and the introduction of unknown impurities into downstream applications, including active pharmaceutical ingredient (API) synthesis.
Q2: What are the primary drivers of decomposition for this compound?
A2: The decomposition of this compound is primarily driven by three factors:
-
Oxidation: The pyridinol ring is electron-rich and, like phenols, can be susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light, heat, or the presence of trace metal impurities. Oxidation can lead to the formation of colored quinone-like species or other highly conjugated systems. The reaction of pyridine radicals with molecular oxygen is a known degradation pathway.[4]
-
Photodegradation: Pyridine and its derivatives are known to be photochemically active.[2][5] Exposure to UV or even ambient laboratory light can provide the energy needed to initiate degradation reactions, such as photohydration or radical formation.[3][6] International guidelines for drug development mandate photostability testing for new chemical entities for this very reason.[7]
-
Thermal Stress: While the tert-butyl group offers some thermal protection, prolonged exposure to high temperatures can still cause decomposition.[1] Studies on structurally similar compounds like 4-tert-butylphenol have shown that thermal stress can lead to isomerization or thermolysis.[8]
Q3: My solid this compound has developed a yellow or brownish tint. Is it still usable?
A3: A change in color from off-white/white to yellow or brown is a strong visual indicator of decomposition, likely due to oxidation. While the bulk of the material may still be intact, the presence of these colored impurities signifies that the compound's purity is compromised. For sensitive applications, you should not use the discolored material directly. We recommend either purifying the material before use (see Protocol 3.1) or using a fresh, uncompromised batch.
Q4: What are the optimal storage conditions for solid this compound?
A4: To ensure maximum long-term stability, solid this compound should be stored under conditions that mitigate exposure to oxygen, light, and heat. Based on best practices for pyridine derivatives, the following conditions are recommended.[9][10][11]
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential oxidative and thermal degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting oxidation. |
| Light | Amber Glass Vial / Store in Darkness | Prevents initiation of photochemical degradation pathways.[7] |
| Container | Tightly Sealed Container | Prevents moisture and oxygen ingress.[9][11] |
For short-term benchtop use, keep the container tightly sealed in a dark location when not actively being dispensed.
Q5: What is the best way to prepare and store solutions of this compound?
A5: Solutions are often more susceptible to degradation than the solid material. To maximize solution stability, prepare solutions fresh for each experiment whenever possible. If a stock solution must be prepared and stored, use a deoxygenated, high-purity (e.g., HPLC-grade) aprotic solvent like Dichloromethane (DCM) or Acetonitrile (ACN). Store the solution under an inert atmosphere, protected from light, and refrigerated. A stability study on a complex molecule containing a related structure showed complete decomposition within 24 hours in solution under ambient conditions, highlighting the need for caution.[12]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a logical, step-by-step approach to diagnosing and solving common problems encountered during the use of this compound.
Problem: My analytical data (LC-MS, NMR) shows unexpected peaks that increase over time.
-
Logical Troubleshooting Workflow
The appearance of new analytical signals is a definitive sign of decomposition or contamination. Follow this workflow to identify the root cause.
Caption: Troubleshooting workflow for identifying the source of impurities.
Problem: My reaction involving this compound is giving low or inconsistent yields.
-
Possible Cause & Solution
-
Degraded Starting Material: The most common cause is a lower-than-expected concentration of the active starting material due to degradation. The colored impurities observed are often non-reactive or may even inhibit the desired reaction.
-
Solution: Before starting your reaction, verify the purity of your this compound using a quantitative analytical technique. A quick check via HPLC with UV detection is highly recommended (See Protocol 3.2). Compare the peak area of the main component to that of a previously established high-purity reference.
-
-
Incompatibility with Reaction Conditions: The compound may be degrading under your specific reaction conditions.
-
Solution: Analyze the stability of this compound under the reaction conditions (solvent, temperature, reagents) without the other key reactants. For example, stir the compound in the reaction solvent at the target temperature for the planned reaction time and analyze for degradation. This can help isolate whether the instability is inherent or caused by a specific reagent. Pyridine derivatives can be incompatible with strong acids and oxidizers.[9][11]
-
-
Section 3: Key Protocols for Prevention and Analysis
Adherence to standardized protocols is the most effective way to prevent decomposition.
Protocol 3.1: Purification of Discolored this compound
If your solid material shows signs of discoloration, column chromatography is an effective method for removing polar, colored impurities.
-
Preparation: Prepare a slurry of silica gel in a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the minimum required amount of the discolored solid in the mobile phase or a slightly more polar solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent system. The less-polar this compound should elute first.
-
Monitoring: Monitor the column fractions by Thin Layer Chromatography (TLC) using a UV lamp for visualization.
-
Collection: Collect the fractions containing the pure compound. The colored, more polar impurities will remain on the column or elute much later.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the resulting white solid under high vacuum for several hours to remove any residual solvent. Store immediately under the recommended conditions (see FAQ A4).
Protocol 3.2: Analytical Method for Monitoring Purity and Stability
A standard reverse-phase HPLC method can be used to monitor the purity of this compound and detect the formation of degradants.
| HPLC Parameter | Specification |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 5 µL |
| Detector | Diode Array Detector (DAD) or UV Detector at 240 nm and 270 nm |
| Sample Prep. | Dissolve ~1 mg/mL in Acetonitrile. |
Rationale: The C18 column provides good retention for this moderately polar compound. The acidic mobile phase ensures the pyridinol nitrogen is protonated, leading to sharper peaks. Monitoring at multiple wavelengths helps to detect impurities that may have different UV absorption profiles.[13] This type of HPLC-DAD or HPLC-MS method is standard for identifying and quantifying parent compounds and their degradation products.[14][15]
Section 4: Understanding the Science of Decomposition
A deeper understanding of the potential degradation mechanisms allows for more intuitive problem-solving. The primary vulnerabilities of this compound are its phenolic hydroxyl group and the pyridine ring itself.
Sources
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE (Journal Article) | OSTI.GOV [osti.gov]
- 6. The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene terephthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Column Chromatography Techniques for 6-(tert-Butyl)pyridin-3-ol Purification
Welcome to the technical support center for the chromatographic purification of 6-(tert-Butyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar polar aromatic compounds.
I. Understanding the Molecule: this compound
Before delving into purification strategies, it's crucial to understand the physicochemical properties of this compound (MW: 151.21 g/mol , Formula: C₉H₁₃NO)[1][2]. Its structure features a basic pyridine ring and an acidic hydroxyl group, making it an amphoteric and polar molecule. This polarity, coupled with the bulky tert-butyl group, presents unique challenges in achieving optimal separation. The pyridine nitrogen has a pKa of approximately 5-6, making its charge state highly dependent on the mobile phase pH.[3]
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the column chromatography purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is not retaining on my standard silica gel column and is eluting with the solvent front. What should I do?
A1: This is a common issue with polar compounds on normal-phase silica gel chromatography.[4][5] The polar nature of your compound leads to a high affinity for polar mobile phases, causing it to travel with the solvent front.
Solutions:
-
Decrease Mobile Phase Polarity: Start with a less polar solvent system. If you are using a high percentage of a polar solvent like ethyl acetate or methanol in a non-polar solvent like hexane, significantly reduce the polar component.
-
Consider an Alternative Stationary Phase: For highly polar compounds, a more polar stationary phase might be necessary to achieve retention.[6] Options include alumina (neutral or basic) or chemically modified silica gels.
-
Reversed-Phase Chromatography: If normal-phase continues to be problematic, reversed-phase chromatography is an excellent alternative. Here, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4] Your polar compound will have a higher affinity for the polar mobile phase but will still interact with the non-polar stationary phase, allowing for separation.
Q2: I'm observing significant peak tailing for my compound. What is the cause and how can I fix it?
A2: Peak tailing is often caused by strong interactions between the basic pyridine nitrogen of your molecule and acidic silanol groups on the surface of the silica gel.[3][7]
Solutions:
-
Mobile Phase Modifier: Add a small amount of a basic modifier, like triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your mobile phase.[3] This will compete with your compound for the active silanol sites, leading to more symmetrical peaks.
-
Deactivate the Silica Gel: Before loading your sample, you can flush the column with your mobile phase containing the basic modifier to neutralize the acidic sites.[8]
-
Use End-Capped Silica: Modern, high-purity "Type B" or end-capped silica columns have fewer free silanol groups and are designed to minimize these unwanted interactions.[3]
-
pH Adjustment (for Reversed-Phase): If using reversed-phase HPLC, adjusting the pH of the mobile phase can significantly improve peak shape. For basic compounds like pyridines, a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of residual silanols.[3][8]
Q3: My compound appears to be degrading on the silica gel column. How can I prevent this?
A3: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.[5][8]
Solutions:
-
Test for Stability: Before running a large-scale column, perform a simple 2D TLC test. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it in a different solvent system. If you see spots that are not on the diagonal, it indicates degradation.[5]
-
Use a Less Acidic Stationary Phase: Switch to neutral or basic alumina, or consider using a deactivated silica gel as mentioned above.[8]
-
Minimize Residence Time: A faster flow rate during flash chromatography can reduce the time your compound is in contact with the stationary phase, potentially minimizing degradation.
Q4: I am having trouble separating my this compound from a close-eluting impurity. How can I improve the resolution?
A4: Improving resolution requires optimizing the selectivity of your chromatographic system.
Solutions:
-
Optimize the Mobile Phase: Systematically vary the ratio of your polar and non-polar solvents. Sometimes, switching to a different solvent with similar polarity but different chemical properties (e.g., replacing ethyl acetate with dichloromethane) can alter the selectivity.
-
Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased over time, can sharpen peaks and improve the separation of complex mixtures.[9][10][11][12][13]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the stationary phase chemistry is the next logical step. A different stationary phase will offer different interaction mechanisms, potentially leading to better separation.[3]
Troubleshooting Workflow
Here is a systematic approach to troubleshooting your purification:
Caption: A high-level workflow for troubleshooting common chromatography issues.
III. Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Method Development
TLC is an indispensable tool for quickly developing a suitable solvent system for your column.[14][15]
Objective: To find a solvent system that gives a retention factor (Rf) of ~0.2-0.4 for this compound.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Spotting capillaries
-
Sample of crude this compound dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate)
-
Various solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine
-
Visualization method: UV lamp (254 nm) and/or a chemical stain (e.g., vanillin/sulfuric acid or phosphomolybdic acid).[16][17]
Procedure:
-
Prepare several developing chambers with different solvent systems of varying polarities (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate). Add a small amount of TEA (0.1%) to one set of solvents to assess its effect on peak shape.
-
Using a capillary, spot your crude sample onto the baseline of the TLC plates.
-
Place the plates in the developing chambers and allow the solvent to ascend to near the top.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp. Circle the spots.
-
If necessary, use a chemical stain for better visualization.
-
Calculate the Rf value for your target compound in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front).
-
Select the solvent system that provides the best separation and an Rf value in the target range.
Protocol 2: Flash Column Chromatography - Normal Phase
This protocol is for a standard normal-phase purification.
Materials:
-
Glass chromatography column
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Sand
-
Optimized mobile phase from TLC
-
Crude this compound
-
Collection tubes/flasks
Procedure:
Caption: Experimental workflow for flash column chromatography.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent.
-
Pour the slurry into the column, tapping the side to ensure even packing.
-
Allow the silica to settle, then add a protective layer of sand on top.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in the minimum amount of mobile phase and carefully pipette it onto the top of the silica.[18]
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[18] Carefully add this powder to the top of the column.
-
-
Elution and Collection:
-
Carefully add your mobile phase to the column.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to push the solvent through the column.
-
Begin collecting fractions in test tubes or flasks.
-
If using a gradient, start with a lower polarity mobile phase and gradually increase the percentage of the more polar solvent.[9]
-
-
Analysis:
-
Spot every few fractions on a TLC plate to monitor the elution of your compound.
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure to obtain your purified this compound.
-
IV. Data Presentation
Table 1: Example TLC Data for Mobile Phase Screening
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound | Observations |
| 9:1 | 0.10 | Spot is too low on the plate. |
| 8:2 | 0.25 | Good separation from impurities. Optimal. |
| 7:3 | 0.45 | Compound is moving too fast. |
| 8:2 + 0.1% TEA | 0.28 | Reduced tailing compared to the system without TEA. |
V. References
-
Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog.
-
Sigma-Aldrich. Selecting a GC Column by a Specific Stationary Phase.
-
Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
-
Restek. (2019). Choosing Your LC Stationary Phase.
-
Chemistry For Everyone. (2025). What Is The Stationary Phase In Column Chromatography?.
-
Columbia University. Column chromatography.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
-
Benchchem. Troubleshooting guide for the purification of polar quinoline compounds.
-
Chromatography Forum. (2015). Method for pyridine amine derivative.
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?.
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine.
-
ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
-
Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography.
-
Kianshardanesh.com. Comparison of Isocratic and Gradient Elution.
-
Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC.
-
Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
-
ResearchGate. (2019). What is the advantages of gradient elution over isocratic elution in LC?.
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION.
-
PubMed. Selection of mobile phase in high-performance liquid chromatographic determination for medicines.
-
Thin Layer Chromatography.
-
Analytical Toxicology. (2017). Thin–layer Chromatography (TLC).
-
NIH. Detection Progress of Selected Drugs in TLC.
-
ChemicalBook. (2022). 6-tert-butylpyridin-3-ol.
-
BLDpharm. 3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid.
-
Biosynth. This compound.
-
MDPI. TLC in the Analysis of Plant Material.
-
tert-Butyl 4-(6-(hydroxyamino)pyridin-3-yl)piperazine-1-carboxylate.
-
PubChem. tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo(2,3-d)pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate.
-
Santa Cruz Biotechnology. 6-[4-(tert-Butyl)phenoxy]pyridin-3-amine.
-
BLDpharm. tert-Butyl 4-(6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate.
-
CymitQuimica. This compound.
-
BIOSYNCE. Tert-Butyl Pyridin-3-ylcarbamate.
-
Google Patents. Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
PubChem. tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.
-
ChemScene. Building blocks | Bioactive small molecules.
-
ChemScene. tert-Butyl pyridin-3-ylcarbamate.
-
Veeprho. Tert-Butyl pyridin-3-ylcarbamate.
-
Sigma-Aldrich. tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.
-
ResearchGate. (2025). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1.
Sources
- 1. 6-tert-butylpyridin-3-ol | 68692-50-2 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. columbia.edu [columbia.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 11. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. researchgate.net [researchgate.net]
- 14. analyticaltoxicology.com [analyticaltoxicology.com]
- 15. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. mdpi.com [mdpi.com]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Managing Steric Hindrance of the tert-Butyl Group in Reactions
Welcome to the technical support center for chemists, researchers, and drug development professionals. This resource is designed to provide in-depth, practical guidance on a pervasive challenge in organic synthesis: managing the steric hindrance of the tert-butyl group. The bulky nature of this group can significantly impact reaction rates and outcomes, but with the right strategies, it can be effectively managed or even leveraged to achieve desired selectivity.[1][2]
This guide moves beyond simple protocols to explain the underlying principles governing these reactions, empowering you to troubleshoot and optimize your own experimental designs.
Understanding the Challenge: The Steric Nature of the tert-Butyl Group
The tert-butyl group, with its central quaternary carbon bonded to three methyl groups, presents a significant steric shield around its point of attachment. This steric bulk is a primary factor in its influence on chemical reactions, often preventing or slowing reactions that require nucleophilic attack or the formation of certain transition states.[3][4]
FAQ: Why is the tert-butyl group so sterically hindering?
The spatial arrangement of the three methyl groups creates a bulky, umbrella-like structure that physically blocks the approach of reagents to the adjacent reaction center.[3][5] This repulsion between electron clouds, known as steric strain, increases the activation energy of many reactions, thereby decreasing their rates.[3]
Troubleshooting Guide: Navigating Common Reactions
This section provides troubleshooting advice for specific reaction types where the tert-butyl group frequently poses a challenge.
Nucleophilic Substitution Reactions (SN1 and SN2)
A common point of difficulty arises in substitution reactions at a carbon atom bearing a tert-butyl group or at an adjacent carbon.
Problem: Extremely slow or no reaction in an attempted SN2 reaction.
-
Cause: The SN2 mechanism requires a backside attack by the nucleophile. The bulky tert-butyl group completely shields this pathway, making the reaction energetically unfavorable.[1][6]
-
Troubleshooting Steps:
-
Switch to SN1 Conditions: If a substitution product is desired, you must facilitate an SN1 mechanism. This involves promoting the formation of a stable tertiary carbocation intermediate.[7]
-
Solvent Choice: Utilize polar protic solvents such as water, ethanol, or acetic acid to stabilize the carbocation intermediate.[7]
-
Nucleophile Choice: Employ weak nucleophiles. Strong bases will favor elimination reactions.[7]
-
Be Aware of Competing Elimination (E1): Elimination is a common side reaction under SN1 conditions.[7]
-
Diagram: SN1 vs. SN2 at a Sterically Hindered Center
Caption: SN2 is blocked by steric hindrance, while SN1 proceeds via a carbocation.
Grignard Reactions
The addition of Grignard reagents to ketones bearing tert-butyl groups can be problematic.
Problem: Low yield of the desired tertiary alcohol, with recovery of the starting ketone.
-
Cause: The bulky tert-butyl group hinders the approach of the Grignard reagent to the carbonyl carbon. Instead of addition, two side reactions can dominate:
-
Reduction: If the Grignard reagent has a β-hydrogen, it can act as a hydride donor, reducing the ketone back to a secondary alcohol after workup.[8][9]
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate. Upon workup, this regenerates the starting ketone.[8][10]
-
-
Troubleshooting Steps:
-
Use an Organolithium Reagent: tert-Butyllithium is more reactive than the corresponding Grignard reagent and can often overcome the steric barrier to add to hindered ketones.[9]
-
Change the Grignard Reagent: If possible, use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide) to prevent reduction.
-
Employ Cerium(III) Chloride (Luche Reduction Conditions): While typically used for selective 1,2-addition to enones, the addition of CeCl₃ can sometimes enhance the nucleophilicity of the organometallic reagent and favor addition over reduction.
-
Wittig Reaction
The olefination of sterically hindered ketones, such as those with adjacent tert-butyl groups, can be challenging.
Problem: Low or no yield of the desired alkene.
-
Cause: The formation of the oxaphosphetane intermediate is sterically hindered.[11][12] Stabilized ylides are generally less reactive and often fail to react with hindered ketones.[11]
-
Troubleshooting Steps:
-
Use a Non-stabilized Ylide: Ylides such as methylenetriphenylphosphorane (Ph₃P=CH₂) are more reactive and can often convert even hindered ketones to their methylene derivatives.[11][12]
-
Employ a Stronger Base: Using potassium tert-butoxide as the base for generating the ylide in situ has been shown to give high yields in the methylenation of sterically hindered ketones.[13][14]
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: For some hindered ketones, the HWE reaction, which uses phosphonate esters, may be a more effective alternative.[12]
-
High-Pressure Conditions: In some cases, applying high pressure can overcome the activation barrier for the Wittig reaction with hindered ketones.[15]
-
Suzuki-Miyaura Cross-Coupling
Coupling sterically hindered aryl halides with boronic acids or esters containing tert-butyl groups can be difficult.
Problem: Low coupling efficiency and formation of side products.
-
Cause: The steric bulk on either the aryl halide or the boronic acid partner can hinder the transmetalation and reductive elimination steps of the catalytic cycle.
-
Troubleshooting Steps:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃. These ligands promote the oxidative addition and reductive elimination steps.[16][17]
-
Base Optimization: Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[17] For base-sensitive substrates, consider fluoride sources like KF or CsF.[17]
-
Use of Boronic Esters: Pinacol boronic esters are often more stable and less prone to protodeboronation than the corresponding boronic acids, which can be a significant side reaction.[16][18]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can improve yields.[16][18]
-
Table: Ligand Selection for Hindered Suzuki Coupling
| Ligand | Catalyst Loading (mol%) | Typical Yields | Comments |
| P(t-Bu)₃ | 2-6 | Good to Excellent | A bulky, electron-rich ligand suitable for challenging couplings.[16] |
| SPhos | 2-4 | Good to Excellent | Buchwald ligands like SPhos are often highly effective for heteroaryl couplings.[16] |
| XPhos | 2-4 | Good to Excellent | Another highly effective Buchwald ligand for sterically demanding couplings.[17] |
| AntPhos | 2 | High | Shows high reactivity for couplings with unprecedented steric hindrance.[19] |
Leveraging the tert-Butyl Group: Strategies and Protocols
In many cases, the steric bulk of the tert-butyl group can be used to an advantage, for example, as a protecting group or to direct the regioselectivity of a reaction.
The tert-Butyl Group as a Protecting Group
The tert-butyl group is a robust protecting group for alcohols (as tert-butyl ethers) and amines (as tert-butoxycarbonyl, Boc, group) due to its stability to a wide range of reaction conditions, particularly basic and organometallic environments.[20][21]
Protocol: Protection of an Alcohol as a tert-Butyl Ether
This protocol utilizes isobutylene and a strong acid catalyst.
-
Reaction Setup: To a solution of the alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane or diethyl ether) in a pressure-rated vessel, add a catalytic amount of a strong acid (e.g., H₂SO₄ or Amberlyst-15).
-
Reagent Addition: Cool the mixture to -78 °C and condense isobutylene (excess) into the vessel.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 12-24 hours.
-
Workup: Carefully vent the vessel, quench the reaction with a saturated aqueous solution of sodium bicarbonate, and extract the product with an organic solvent.
Protocol: Deprotection of a tert-Butyl Ether
tert-Butyl ethers are readily cleaved under acidic conditions.[21]
-
Reaction Setup: Dissolve the tert-butyl ether in a suitable solvent (e.g., dichloromethane).
-
Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA).[20]
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Workup: Once the reaction is complete, carefully neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate) and extract the deprotected alcohol.
Directing Group Strategies in C-H Activation
The tert-butyl group can be used in conjunction with a directing group to achieve regioselective C-H activation at one of the methyl groups of the tert-butyl moiety.
Concept: Amide-Directed C-H Arylation
In this strategy, an amide directing group positions a transition metal catalyst (e.g., palladium) in proximity to a C-H bond of a tert-butyl group, leading to selective functionalization.[22]
Diagram: Directing Group Strategy for C-H Activation
Caption: Amide directs catalyst to a specific C-H bond for functionalization.
Advanced and Emerging Strategies
Recent research has opened new avenues for functionalizing the seemingly unreactive C-H bonds of a tert-butyl group.
Non-Directed Catalytic Hydroxylation
A significant breakthrough involves the use of a highly electrophilic manganese catalyst that can selectively hydroxylate the primary C-H bonds of a tert-butyl group.[23][24][25]
-
Key Features:
-
Catalyst: [Mn(CF3bpeb)(OTf)₂]
-
Solvent: Nonafluoro-tert-butyl alcohol (NFTBA)
-
Oxidant: Hydrogen peroxide
-
-
Mechanism: The catalyst and solvent work in synergy to generate a powerful manganese-oxo species that is capable of oxidizing the strong C-H bonds of the tert-butyl group.[23][24] This method allows for the late-stage functionalization of complex molecules containing tert-butyl groups.[24][25]
This approach effectively transforms the tert-butyl group from a sterically hindering, inert moiety into a functional group handle for further synthetic elaboration.[23][26]
Summary and Outlook
The steric hindrance of the tert-butyl group is a double-edged sword in organic synthesis. While it can impede desired transformations, a thorough understanding of the underlying mechanistic principles allows for the development of rational strategies to overcome these challenges. By carefully selecting reagents, catalysts, and reaction conditions, researchers can successfully navigate the complexities of reactions involving this bulky substituent. Furthermore, the tert-butyl group's steric and electronic properties can be harnessed for applications in protecting group chemistry and directing group strategies. The continued development of novel catalytic systems promises to further unlock the synthetic potential of the "inert" tert-butyl group, transforming it into a versatile tool for the construction of complex molecular architectures.
References
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Fiveable. (n.d.). Steric Hindrance Definition - Organic Chemistry Key Term. Retrieved from [Link]
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ChemTalk. (n.d.). Steric Hindrance. Retrieved from [Link]
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Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]
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Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]
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Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- Chan, S. C., Palone, A., Bietti, M., & Costas, M. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C H Bond.
- Chan, S. C., Palone, A., Bietti, M., & Costas, M. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds.
- Goldman, A. S., et al. (2006). Multiple C−H Activations of Methyl tert-Butyl Ether at Pincer Iridium Complexes: Synthesis and Thermolysis of Ir(I) Fischer Carbenes. Organometallics, 25(18), 4336-4348.
- Fitjer, L., & Quabeck, U. (1985). The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones.
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
- Chen, D. Y. K., & Youn, S. W. (2012). Palladium-Catalyzed Alkyl C–H Bond Activation. Chemistry—An Asian Journal, 7(9), 1956-1969.
-
Prezi. (n.d.). Steric Hindrance in Organic Chemistry. Retrieved from [Link]
- Chan, S. C., Palone, A., Bietti, M., & Costas, M. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
- Dounay, A. B., & Witulski, B. (2009). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 110(3), 1533-1552.
-
Chemistry Stack Exchange. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Retrieved from [Link]
- Bartoli, G., et al. (2007). tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide.
- Zhang, Y., et al. (2022). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega, 7(35), 31215–31222.
- Smith, M. D., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 15(48), 18360-18368.
- Kim, S., & Kim, J. (2019). Transformation of tert‐Butyl Amide Directing Groups to Nitriles in Iridium‐Catalyzed C−H Bond Functionalizations. Asian Journal of Organic Chemistry, 8(9), 1568-1571.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
- Gandeepan, P., & Ackermann, L. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry.
-
ResearchGate. (n.d.). Transient directing group strategy and directing group transformations for transition‐metal catalysis. Retrieved from [Link]
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IQCC-UdG. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Retrieved from [Link]
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Bioengineer.org. (2024). Catalytic Enantioselective -Wittig Rearrangement Breakthrough. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Wittig reaction. Retrieved from [Link]
- Tanaka, Y. (2025). Steric and Conformational Effects in Molecular Junctions. Chemistry—An Asian Journal, 20, e202401831.
- Schmidt, J., & Molander, G. A. (2017). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 19(9), 2414–2417.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
- Isaacs, N. S., & El-Din, G. N. (1988). Organic reactions at high pressure. Wittig reaction of hindered ketones with nonstabilized ylides. Tetrahedron Letters, 29(25), 3097-3100.
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Quora. (2020). How will you prepare tert-Butyl alcohol with the help of the Grignard reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ScienceMadness. (2016). Synthesis of tris(tert-butyl) alcohol. Retrieved from [Link]
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 225-229.
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
- Bickelhaupt, F. M., & Fernández, I. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Accounts of Chemical Research, 55(7), 947-958.
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Technical Support Center: 6-(tert-Butyl)pyridin-3-ol Reactions
Welcome to the technical support center for 6-(tert-Butyl)pyridin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to provide expert guidance on the common challenges encountered when working with this versatile heterocyclic building block. The following troubleshooting guides and FAQs are structured to address specific experimental issues with in-depth, scientifically grounded explanations.
Troubleshooting Guide
This section addresses specific problems that may arise during reactions involving this compound, focusing on root causes and actionable solutions.
Issue 1: Incomplete or Failed Hydroxyl Group Activation (e.g., Triflation)
Question: I am attempting to convert the 3-hydroxyl group of this compound to a triflate to prepare for a cross-coupling reaction, but my reaction is sluggish or fails completely according to TLC/LC-MS analysis. What are the likely causes and how can I fix this?
Answer: This is a common bottleneck. The hydroxyl group of a pyridinol is phenolic in nature, but its reactivity is modulated by the pyridine ring nitrogen. Inefficient triflation is typically rooted in issues with reagents, reaction conditions, or acid-base chemistry.
Causality and Solutions:
-
Base Selection is Critical: The pyridine nitrogen can be protonated by the triflic acid generated in situ, deactivating the ring and potentially sequestering your intended base. A non-nucleophilic, sufficiently strong base is required.
-
Problem: Weak bases like triethylamine (TEA) may not be strong enough to fully deprotonate the hydroxyl group or may be consumed by acid byproducts.
-
Solution: Use a stronger, non-nucleophilic base such as pyridine itself (which can also serve as the solvent), 2,6-lutidine, or diisopropylethylamine (DIPEA). Pyridine is often the preferred choice as it is a good scavenger for the generated triflic acid.[1] For particularly stubborn cases, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.
-
-
Reagent Quality and Handling: Triflic anhydride (Tf₂O) is extremely sensitive to moisture.
-
Problem: Hydrolysis of Tf₂O to triflic acid not only consumes the reagent but also protonates the pyridine nitrogen, shutting down the reaction.
-
Solution: Ensure you are using a fresh bottle of triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide) (a stable solid alternative).[1] Always handle these reagents under an inert atmosphere (Argon or Nitrogen) and use anhydrous solvents.
-
-
Temperature Control: The reaction is typically exothermic.
-
Problem: Adding the triflating agent too quickly or at too high a temperature can lead to side reactions and degradation.
-
Solution: The reaction should be started at a low temperature, typically 0 °C, with slow, dropwise addition of the triflic anhydride.[1] After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it goes to completion. Monitor progress carefully by TLC or LC-MS.
-
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki or Buchwald-Hartwig)
Question: I have successfully synthesized my 6-(tert-Butyl)pyridin-3-yl triflate, but I am getting poor yields in the subsequent Suzuki-Miyaura or Buchwald-Hartwig amination reaction. What factors should I investigate?
Answer: Low yields in palladium-catalyzed cross-couplings are a classic optimization problem. The success of these reactions depends on the delicate balance of the catalyst, ligand, base, and solvent. The electronic properties of the pyridine ring can also play a significant role.
Causality and Solutions:
-
Catalyst System (Palladium Source & Ligand): The pyridine nitrogen is a potential ligand for the palladium center, which can interfere with the catalytic cycle. The choice of ligand is therefore crucial to maintain catalyst activity.
-
Problem: Simple phosphine ligands like PPh₃ may not be electron-rich or sterically bulky enough to promote efficient reductive elimination and prevent catalyst deactivation.
-
Solution (Suzuki): For Suzuki couplings, consider using more sophisticated catalyst systems. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically demanding, electron-rich phosphine ligand such as SPhos, XPhos, or P(t-Bu)₃ often gives superior results for heteroaryl substrates.[2][3]
-
Solution (Buchwald-Hartwig): For C-N couplings, catalyst systems have evolved significantly. Bidentate phosphine ligands like BINAP or DPPF were early improvements.[4] Modern, sterically hindered monodentate ligands (e.g., RuPhos, BrettPhos) are now the state-of-the-art and are essential for coupling challenging substrates.[4][5]
-
-
Base and Solvent Compatibility: The base is not just a proton scavenger; it plays a key role in the transmetalation step of the Suzuki reaction and the deprotonation of the amine in the Buchwald-Hartwig reaction.[2][3]
-
Problem: An inappropriate base/solvent combination can lead to poor solubility of the base, inefficient reaction, or degradation of starting materials (e.g., protodeboronation of the boronic acid in Suzuki reactions).
-
Solution (Suzuki): An aqueous solution of a base like K₂CO₃ or K₃PO₄ with an organic solvent like dioxane or toluene is a common and effective starting point.[3] The water is crucial for activating the boronic acid for transmetalation.[3]
-
Solution (Buchwald-Hartwig): Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective base, but it is not compatible with base-sensitive functional groups.[6] Weaker bases like Cs₂CO₃ or K₃PO₄ can be used for more sensitive substrates, though they may require higher temperatures or longer reaction times.[6]
-
-
Quality of the Boronic Acid (Suzuki Reaction): Boronic acids are prone to dehydration to form cyclic boroxines or to protodeboronation under certain conditions.
-
Problem: Using aged or impure boronic acid, or conditions that promote its degradation, will directly lead to lower yields.
-
Solution: Use fresh, high-quality boronic acid. Consider using more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts, which can be more robust.[2]
-
Issue 3: Difficulty in Product Purification and Isolation
Question: My reaction appears to be complete, but I am struggling to isolate a pure product. During the aqueous work-up, my product seems to be lost to the aqueous layer, and column chromatography is proving difficult.
Answer: Purification challenges with this compound derivatives are often due to the molecule's amphoteric nature and polarity. The basic pyridine nitrogen can be protonated under acidic conditions, while the phenolic hydroxyl group (or other polar functionalities) can lead to high polarity.
Causality and Solutions:
-
Aqueous Work-up Losses:
-
Problem: If the aqueous phase is acidic (e.g., after an acidic quench), the basic pyridine nitrogen will be protonated, forming a salt that is highly soluble in water.
-
Solution: During the extractive work-up, carefully adjust the pH of the aqueous layer. Ensure the pH is basic (pH 8-10) by adding a base like saturated aqueous NaHCO₃ or K₂CO₃ before extracting with an organic solvent (e.g., ethyl acetate, DCM). This ensures the pyridine nitrogen is in its free base form, maximizing its solubility in the organic phase. After separating the layers, you can sometimes "back-extract" the organic layer with a dilute acid to remove basic impurities, then re-basify the aqueous layer and re-extract the product, though this adds complexity.
-
-
Column Chromatography Issues:
-
Problem: The polar nature of the pyridine-3-ol moiety can cause the compound to streak or bind irreversibly to silica gel, which is acidic.
-
Solution:
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a basic additive, such as 1-2% triethylamine or pyridine, in your eluent system. This neutralizes the acidic silanol groups and significantly improves chromatography.
-
Alternative Stationary Phases: If silica gel still proves problematic, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a C18-functionalized silica (reverse-phase chromatography).
-
Solvent System Optimization: For normal phase chromatography, a gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or acetone) is standard. For highly polar compounds, adding a small percentage of methanol to the ethyl acetate can be effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound? A1: this compound is a solid that should be stored in a tightly sealed container in a cool, dry place away from sources of ignition.[7][8] While generally stable under normal conditions, it is good practice to store it under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) to prevent slow oxidation over long periods.
Q2: Can I perform an etherification reaction directly on the 3-hydroxyl group? A2: Yes, direct etherification is possible, but it requires careful selection of conditions. Standard Williamson ether synthesis conditions (e.g., alkyl halide and a base) can work. A strong base like NaH or K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile is a good starting point. However, be aware of potential N-alkylation of the pyridine ring as a side reaction. For the synthesis of tert-butyl ethers, specialized methods using reagents like di-tert-butyl dicarbonate (Boc₂O) with a Lewis acid catalyst may be required.[9]
Q3: What are the most reliable methods to assess the purity of my final this compound derivative? A3: A combination of techniques is always recommended for robust purity assessment.[10]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides information on the number of components in a sample and their molecular weights. It is excellent for monitoring reaction progress and detecting impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of your desired product. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard.[10]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable derivatives. It can be very effective for detecting and quantifying residual solvents or volatile byproducts.[11]
-
Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical value is considered strong evidence of purity.
Visualized Workflows and Protocols
Diagram: General Work-Up Procedure for Cross-Coupling Reactions
This diagram outlines a standard workflow for isolating and purifying the product of a typical Suzuki or Buchwald-Hartwig reaction involving a this compound derivative.
Caption: Standard post-reaction work-up and purification workflow.
Diagram: Troubleshooting Decision Tree for Low Reaction Yield
This logical tree helps diagnose common causes of low yield in cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Protocol: Two-Step Synthesis of a 3-Aryl-6-(tert-Butyl)pyridine via Suzuki-Miyaura Coupling
This protocol details the activation of the hydroxyl group and the subsequent C-C bond formation.
Part A: Synthesis of 6-(tert-Butyl)pyridin-3-yl trifluoromethanesulfonate [1]
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Solvent & Base: Dissolve the starting material in anhydrous dichloromethane (DCM, ~0.1 M) and cool the solution to 0 °C in an ice bath. Add anhydrous pyridine (2.0 eq) via syringe.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the cooled, stirring solution over 15-20 minutes. A color change may be observed.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude triflate is often used directly in the next step. If purification is necessary, it can be carefully chromatographed on silica gel (pre-treated with 1% triethylamine in the eluent).
Part B: Suzuki-Miyaura Coupling of the Triflate [1][2][12]
-
Setup: In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk flask), combine the crude 6-(tert-Butyl)pyridin-3-yl triflate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as powdered K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Catalyst System: Add the palladium catalyst and ligand. A reliable system is Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%).
-
Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio). The mixture should be thoroughly sparged with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the sealed reaction mixture to 80-110 °C with vigorous stirring for 4-16 hours. Monitor the reaction's progress by LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final 3-aryl-6-(tert-butyl)pyridine product.
Data Table: Typical Conditions for Suzuki-Miyaura Coupling of Heteroaryl Triflates
This table provides a starting point for optimizing the Suzuki-Miyaura coupling reaction.[1]
| Parameter | Condition 1 (Standard) | Condition 2 (For Sensitive Substrates) | Condition 3 (For Challenging Couplings) |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (3.5 mol%) | None (used with pre-formed catalyst) |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) | CsF (2.0 eq) |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | THF (anhydrous) |
| Temperature | 100 °C | 80 °C | 70 °C |
| Notes | A robust, general-purpose set of conditions. | Milder base and lower temp for substrates with base-labile groups. | Anhydrous conditions, often used with boronate esters. |
References
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.
- Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265.
- BenchChem Technical Support Team. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
- Organic Syntheses. (n.d.). Pyridine-N-oxide. Organic Syntheses Procedure.
- Google Patents. (1969). Process for the reduction of pyridine n-oxides (US3467659A).
- Pace, V., Holzer, W., & Olofsson, B. (2014). Reduction of Amine N-Oxides by Diboron Reagents. PMC - NIH.
- TCI. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI Chemicals.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research.
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate.
- IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. International Journal of Novel Research and Development, 9(5).
- Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma.
- BLDpharm. (n.d.). 68692-50-2|this compound. BLDpharm.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Wang, Y., et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
- JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc.
- The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Fisher Scientific. (2011).
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Involving Furo[3,2-b]pyridin. BenchChem.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Turbeville, S., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH.
- ChemicalBook. (2022). 6-tert-butylpyridin-3-ol | 68692-50-2. ChemicalBook.
- Sigma-Aldrich. (n.d.). 3-Hydroxy-6-(tert-butyl)pyridine AldrichCPR. Sigma-Aldrich.
- BenchChem. (2025). A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine. BenchChem.
- MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI.
- Sigma-Aldrich. (n.d.). 3-hydroxy-6-(tert-butyl)pyridine. Sigma-Aldrich.
- Sharma, G., & Rane, D. (2015). Yb(OTf)3-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions. PMC - NIH.
- PubChem. (n.d.). (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. PubChem.
- Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses Procedure.
- ChemicalBook. (n.d.). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis. ChemicalBook.
- Scribd. (n.d.). Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. Scribd.
- Google Patents. (2014). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate (WO2014203045A1).
- CymitQuimica. (n.d.). This compound. CymitQuimica.
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- ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate.
- Google Patents. (n.d.). Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester (CN108558792B).
- ChemScene. (n.d.). tert-Butyl pyridin-3-ylcarbamate. ChemScene.
- Veeprho. (n.d.). Tert-Butyl pyridin-3-ylcarbamate | CAS 56700-70-0. Veeprho.
- ResearchGate. (2017). Zn-Catalyzed tert -Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ResearchGate.
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Technical Support Center: Synthesis of Substituted Pyridinols
Welcome to the technical support center for the synthesis of substituted pyridinols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered in the laboratory. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic strategies.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is dedicated to addressing specific issues that may arise during the synthesis of substituted pyridinols via common synthetic routes. Each guide provides a systematic approach to identifying the root cause of a problem and implementing a robust solution.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a powerful method for preparing 2,3,6-trisubstituted pyridines from enamines and ethynyl ketones.[1] However, its multi-step nature and requirement for high temperatures can lead to several challenges.[1]
Problem: Low or No Yield of the Final Pyridine Product
Q: My Bohlmann-Rahtz reaction is giving a very low yield of the desired pyridine, or it's not working at all. What are the likely causes and how can I fix it?
A: This is a common issue that can often be traced back to one of two key stages: the initial Michael addition to form the aminodiene intermediate, or the final cyclodehydration step.
Possible Cause 1: Incomplete Formation or Instability of the Aminodiene Intermediate.
-
Expertise & Experience: The initial condensation of the enamine and the ynone is a Michael addition. This reaction can be sluggish or incomplete if the reactants are not sufficiently reactive or if the reaction conditions are not optimal. The resulting aminodiene intermediate can also be unstable and may decompose upon prolonged heating or during purification.
-
Troubleshooting Protocol:
-
Verify Starting Materials: Ensure your enamine and ynone are pure. Enamines can be particularly susceptible to hydrolysis, so it's best to use them freshly prepared or properly stored. For enamines that are difficult to synthesize or isolate, consider generating them in situ using ammonium acetate as the nitrogen source.[2]
-
Optimize Reaction Conditions for Michael Addition:
-
Intermediate Isolation: If possible, try to isolate and characterize the aminodiene intermediate by ¹H-NMR.[1] This will confirm if the first step is successful. However, be aware that purification by column chromatography can sometimes be challenging.[1]
-
Possible Cause 2: Failure of the Cyclodehydration Step.
-
Expertise & Experience: The cyclodehydration of the aminodiene intermediate requires a heat-induced E/Z isomerization to bring the reactive groups into proximity for ring closure.[1] This step often requires high temperatures (120-160 °C), which can lead to decomposition of the starting material or product.[3][4]
-
Troubleshooting Protocol:
-
Catalyze the Cyclization: The high temperature requirement can be significantly reduced by using an acid catalyst. This promotes the cyclization and subsequent dehydration.
-
Acetic Acid: A simple and effective catalyst.[3]
-
Amberlyst-15: This ion-exchange resin is a milder alternative that is particularly useful for acid-sensitive substrates and allows for a simpler work-up.[1][3]
-
Lewis Acids: Catalysts like zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) can also effectively lower the reaction temperature.[2]
-
-
One-Pot Procedure: To avoid isolating the potentially unstable intermediate, consider a one-pot procedure where the initial condensation is followed by the addition of an acid catalyst to drive the cyclization without a change of solvent.[3]
-
Problem: Substrate Decomposition
Q: My starting materials, particularly the enamine, are decomposing under the reaction conditions. How can I prevent this?
A: Substrate decomposition, especially with acid-sensitive functional groups, is a known limitation of the Bohlmann-Rahtz synthesis, particularly when using acid catalysis.[1][3]
-
Expertise & Experience: Enamines with electron-withdrawing groups such as tert-butyl esters or cyano groups are prone to acid-catalyzed decomposition.[1][3]
-
Troubleshooting Protocol:
-
Use a Mild Acid Catalyst: If acid catalysis is necessary for the cyclization, opt for a milder, solid-supported acid like Amberlyst-15. This can be filtered off, preventing prolonged exposure of the product to acidic conditions during work-up.[1][3]
-
Avoid Acid Catalysis if Possible: If your substrate is extremely acid-sensitive, you may need to revert to the thermal cyclization method, accepting that higher temperatures will be required.
-
Protecting Groups: Consider if any sensitive functional groups on your substrates can be protected prior to the reaction and deprotected afterward.
-
Workflow for Troubleshooting the Bohlmann-Rahtz Synthesis
Sources
Validation & Comparative
A Comparative Analysis of 6-(tert-Butyl)pyridin-3-ol and its Isomers: A Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of Isomer Selection in Pyridinol Scaffolds
The pyridinol framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its derivatives are known to engage in a wide array of biological interactions, largely attributable to the pyridine ring's unique electronic properties and its capacity for hydrogen bonding.[3] When functionalized with both a hydroxyl (-OH) and a bulky alkyl group like tert-butyl, the resulting isomeric possibilities present a critical decision point in the drug design process. The specific placement of these groups on the pyridine ring is not a trivial matter; it profoundly dictates the molecule's physicochemical properties, metabolic fate, and ultimately, its pharmacological activity.
This guide provides an in-depth comparison of 6-(tert-Butyl)pyridin-3-ol against its positional isomers. We will dissect how shifting the location of the tert-butyl and hydroxyl groups impacts key drug-like properties, including acidity (pKa), lipophilicity (logP), metabolic stability, and tautomeric equilibrium. By grounding our analysis in experimental data and established medicinal chemistry principles, this document aims to equip researchers with the insights needed to rationally select the optimal pyridinol isomer for their specific therapeutic target.
The Defining Influence of the tert-Butyl Group
The tert-butyl group is more than just a bulky substituent; it is a strategic tool in drug design used to modulate a molecule's properties in several predictable ways:
-
Steric Shielding: Its considerable size can physically obstruct nearby reactive sites from enzymatic attack, particularly by cytochrome P450 (CYP) enzymes. This steric hindrance is a common strategy to enhance metabolic stability and prolong a drug's half-life.[4][5]
-
Increased Lipophilicity: As a hydrocarbon moiety, the tert-butyl group significantly increases a molecule's affinity for nonpolar environments, thereby raising its logP value. This can improve membrane permeability and cell penetration, but may also impact solubility and off-target binding.[5]
-
Electronic Effects: Through inductive effects, the tert-butyl group is weakly electron-donating, which can subtly alter the electron density of the aromatic ring and the acidity/basicity of other functional groups.[5]
The interplay of these effects, dictated by the group's position relative to the pyridine nitrogen and the hydroxyl group, creates the distinct chemical personalities of each isomer.
Structural Isomers at a Glance
To understand the comparative landscape, we will focus on this compound and a selection of its key positional isomers. The structural differences form the basis for all subsequent variations in properties and function.
Caption: Logical workflow for selecting an isomer to improve metabolic stability.
Experimental Protocols
To translate theory into practice, reliable and reproducible experimental methods are essential.
Protocol 1: Representative Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of substituted pyridines. The causality for this multi-step approach lies in the need to build the substituted ring system methodically, as direct functionalization can be unselective.
Objective: To synthesize this compound from commercially available starting materials.
Step 1: Synthesis of 3-Bromo-6-(tert-butyl)pyridine
-
Rationale: Start with a commercially available, appropriately substituted pyridine that can be converted to the desired product. 3,6-dibromopyridine is a suitable starting point.
-
To a solution of 3,6-dibromopyridine (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir for 30 minutes, then add tert-butyl bromide (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-bromo-6-(tert-butyl)pyridine.
Step 2: Borylation and Oxidation to this compound
-
Rationale: A boronic ester is created at the 3-position, which can then be oxidized to the hydroxyl group. This is a robust and high-yielding transformation. [6]2. In a dry flask under argon, combine 3-bromo-6-(tert-butyl)pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl2 (0.03 eq).
-
Add anhydrous dioxane and heat the mixture to 80 °C for 8 hours.
-
Cool the reaction to room temperature, filter through celite, and concentrate the filtrate.
-
Dissolve the crude boronic ester in THF and cool to 0 °C.
-
Add an aqueous solution of sodium hydroxide (3.0 eq), followed by the dropwise addition of 30% hydrogen peroxide (3.0 eq).
-
Stir at room temperature for 2 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography to yield the final product, this compound.
-
Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.
Protocol 2: Comparative Analysis of Lipophilicity via RP-HPLC
Objective: To determine the relative lipophilicity of pyridinol isomers by measuring their retention times on a reverse-phase HPLC column. A longer retention time corresponds to greater lipophilicity.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Test compounds: this compound, other isomers, and parent pyridin-3-ol (dissolved in methanol at 1 mg/mL).
Procedure:
-
System Setup: Equilibrate the C18 column with a mobile phase composition of 95% A and 5% B at a flow rate of 1.0 mL/min. Set the UV detector to an appropriate wavelength (e.g., 260 nm).
-
Calibration (Self-Validation): Inject a series of standards with known logP values (e.g., phenol, toluene, naphthalene) to establish a correlation between retention time and lipophilicity.
-
Sample Injection: Inject 10 µL of each test compound solution onto the column.
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes.
-
Data Acquisition: Record the retention time (tR) for each compound's peak.
-
Analysis:
-
Compare the tR values: A higher tR indicates greater retention and thus higher lipophilicity.
-
The expected elution order is: Pyridin-3-ol < tert-Butyl substituted isomers.
-
Small differences in tR between the tert-butyl isomers can reveal subtle effects of the substituent position on the molecule's overall polarity.
-
Caption: Experimental workflow for comparative lipophilicity analysis by RP-HPLC.
Conclusion and Strategic Outlook
The selection of an optimal pyridinol isomer is a multi-parameter optimization problem. This guide demonstrates that while isomers like this compound and 2-(tert-Butyl)pyridin-3-ol may have similar lipophilicity, they offer distinct advantages in other areas.
-
This compound stands out as a superior candidate when the primary goal is to enhance metabolic stability by shielding the 6-position of the pyridine ring, a common site of oxidative metabolism. Its predictable existence in the phenol-like 3-hydroxypyridine tautomer form provides a stable platform for designing interactions with biological targets, particularly where a hydrogen bond-donating phenol is required.
-
Other isomers, such as those based on the 2- or 4-hydroxypyridine scaffold, will exist as pyridones . These should be chosen when an amide-like hydrogen bond donor/acceptor profile is desired, for instance, to mimic a peptide backbone or interact with a kinase hinge region. [3] Ultimately, the choice is not about which isomer is universally "better," but which is best suited for the specific challenges of a given drug discovery program. By understanding the causal relationships between isomeric structure and physicochemical properties, researchers can move beyond trial-and-error and make rational, data-driven decisions to accelerate the development of novel therapeutics.
References
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Sakagami, H., et al. (2009). Radical production and cytotoxic activity of tert-butyl-substituted phenols. Anticancer Research. Available at: [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Available at: [Link] [3]16. NIST. 3-Pyridinol. NIST Chemistry WebBook. Available at: [Link] [7]17. HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]
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Alchemist-chem. Pyridine-3-ol: Properties, Uses, Safety Data. Available at: [Link] [8]19. ACS Publications. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B. Available at: [Link] [9]20. NIST. 3-Pyridinol. NIST Chemistry WebBook. Available at: [Link] [10]21. Nikitin, E. A., et al. (2020). Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. ResearchGate. Available at: [Link]
-
Siraj, S., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI. Available at: [Link] [5]23. SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Available at: [Link]
-
ResearchGate. The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Available at: [Link]
-
PubChem. 6-tert-Butylpyridine-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Li, Y., et al. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. MDPI. Available at: [Link]
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Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
-
Öztürk Yıldırım, S., et al. (2019). DFT Studies, Synthesis, Biological Activity And Crystal Structure of Tert-Butyl 4-([1,1ʹ-Biphenyl]-4-Yl)-2-Methyl-5- Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate. ResearchGate. Available at: [Link]
-
Wikipedia. Pyridine. Available at: [Link]
-
ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate. Available at: [Link]
-
Siyal, F. A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]
-
Turunen, B. J., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Google Patents. A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
-
Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]
-
Master Organic Chemistry. The pKa Table Is Your Friend. Available at: [Link]
-
Organic Syntheses. 3-pyridylboronic acid. Available at: [Link] [6]39. PubChem. 6-Phenylpyridin-3-ol. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. 2,6-Di-tert-butylpyridine. Available at: [Link]
-
NIST. 3-Pyridinol. NIST Chemistry WebBook. Available at: [Link]
-
NIST. 3-Pyridinol. NIST Chemistry WebBook. Available at: [Link]
- Google Patents. Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
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- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans [mdpi.com]
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comparing the reactivity of 6-(tert-Butyl)pyridin-3-ol with similar compounds
A Comparative Guide to the Chemical Reactivity of 6-(tert-Butyl)pyridin-3-ol
This guide provides an in-depth analysis of the chemical reactivity of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. While direct comparative literature on this specific molecule is emerging, this document synthesizes established principles of physical organic chemistry and experimental data from closely related analogs to offer a robust predictive framework for its behavior. We will objectively compare its performance in key chemical transformations against its parent compound, pyridin-3-ol, and its less sterically hindered counterpart, 6-methylpyridin-3-ol, providing researchers with the insights needed for rational synthetic design.
Theoretical Framework: Unpacking the Interplay of Steric and Electronic Effects
The reactivity of this compound is governed by a nuanced interplay between the electronic properties of its substituents and the significant steric demands of the tert-butyl group. Understanding these foundational principles is critical to predicting its behavior in chemical reactions.
Electronic Effects: An Activated System
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. However, in this compound, two electron-donating groups powerfully counteract this effect:
-
Hydroxyl Group (-OH): Located at the C3 position, the hydroxyl group is a potent activating group. Through its +M (mesomeric) effect, the oxygen's lone pairs donate electron density directly into the π-system of the ring, significantly increasing its nucleophilicity. This makes the ring much more susceptible to electrophilic aromatic substitution (EAS) than unsubstituted pyridine.[1] The -OH group is a strong ortho, para-director, predisposing the C2, C4, and C6 positions to attack by electrophiles.
-
tert-Butyl Group (-C(CH₃)₃): Positioned at C6, the tert-butyl group is a weak activating group that operates through a +I (inductive) effect. It donates electron density through the sigma bond network, further enriching the ring.[2]
The synergy of these two groups renders the this compound ring significantly activated towards electrophiles compared to pyridine itself.
Steric Hindrance: The Dominant Influence of the tert-Butyl Group
While electronically similar to other alkyl groups, the defining feature of the tert-butyl group is its immense size. Its position at C6, adjacent to the ring nitrogen, imposes critical steric constraints that dictate reactivity pathways:
-
Shielding of the Nitrogen (N1): The bulky group physically obstructs the nitrogen atom's lone pair, severely impeding the approach of protons and electrophiles. This dramatically reduces the nitrogen's basicity and its nucleophilicity in reactions like N-alkylation.[3]
-
Hindrance at C5: The proximity of the tert-butyl group also sterically disfavors reactions at the adjacent C5 position.
This steric shielding is a paramount consideration and often overrides subtle electronic effects, providing a powerful tool for directing regioselectivity.
Caption: Logical framework for reactivity in this compound.
Comparative Reactivity Analysis
To provide a clear performance benchmark, we will compare the predicted reactivity of this compound against pyridin-3-ol (baseline) and 6-methylpyridin-3-ol (steric comparison).
Table 1: Physicochemical Properties of Compared Pyridinols
| Compound | Structure | Molecular Weight ( g/mol ) | Key Differentiating Feature |
| This compound | ![]() | 151.21 | Strong steric hindrance at N1/C5 |
| 6-Methylpyridin-3-ol | ![]() | 109.13 | Moderate steric hindrance at N1/C5 |
| Pyridin-3-ol | ![]() | 95.10 | No steric hindrance at C2/C6 |
Electrophilic Aromatic Substitution (EAS)
This is the area where the differences between the compounds are most pronounced. The powerful activating, ortho, para-directing hydroxyl group at C3 is the primary director of regioselectivity.[1] In acidic media, protonation of the pyridine nitrogen creates a strongly deactivating pyridinium ion, making EAS difficult; however, the -OH group can still enable the reaction.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution (e.g., Bromination)
| Compound | Major Product(s) | Minor Product(s) | Rationale |
| This compound | 2-Bromo, 4-Bromo | 2,4-Dibromo | The C3-OH directs ortho to C2 and C4. The C6 position is blocked by the t-butyl group, and the C5 position is sterically hindered. This leads to highly selective substitution at the C2 and C4 positions. |
| 6-Methylpyridin-3-ol | 2-Bromo, 4-Bromo | 2,4-Dibromo | Similar to the t-butyl analog, with C2 and C4 being the most electronically favored positions. The smaller methyl group provides less steric protection, potentially requiring milder conditions to avoid over-reaction. |
| Pyridin-3-ol | 2-Bromo, 4-Bromo, 6-Bromo | Poly-brominated species | The C3-OH activates C2, C4, and C6. With no blocking group at C6, a mixture of regioisomers is highly probable, making selective substitution challenging. |
Expert Insight: The presence of the 6-tert-butyl group is a significant synthetic advantage for achieving selective functionalization of the pyridin-3-ol core. It acts as a robust and predictable directing group, obviating the need for protecting group strategies that might be required for unsubstituted pyridin-3-ol to achieve similar regiocontrol.
Reactivity at the Nitrogen Atom: Basicity and N-Alkylation
Here, the steric effect of the tert-butyl group is the dominant factor. While the +I effect of the alkyl group electronically increases the electron density on the nitrogen, physical access to the lone pair is paramount.
-
Basicity: The steric bulk of the 6-tert-butyl group severely hinders the nitrogen's ability to accept a proton. Therefore, This compound is predicted to be a significantly weaker base than 6-methylpyridin-3-ol . This is strongly supported by data from analogous compounds: the pKa of 2,6-di-tert-butylpyridine is 3.58, whereas the pKa for the less hindered 2,6-dimethylpyridine (lutidine) is 5.77.[3]
-
N-Alkylation: For the same reason, this compound will be a very poor nucleophile in N-alkylation reactions. It is expected to be highly resistant to reactions with alkyl halides at the nitrogen, whereas 6-methylpyridin-3-ol would react more readily. This property makes this compound derivatives useful as "non-nucleophilic" bases in certain applications.[4]
Reactivity at the Hydroxyl Group: O-Alkylation and O-Acylation
The hydroxyl group at C3 is sterically accessible. Its reactivity is primarily governed by its nucleophilicity after deprotonation.
-
Prediction: All three compared compounds are expected to undergo efficient O-alkylation (e.g., Williamson ether synthesis) or O-acylation. The electronic differences between the methyl and tert-butyl groups are unlikely to have a significant impact on the reactivity of the distant C3-OH group.
-
Experimental Causality: In a typical O-alkylation protocol, a strong base (e.g., NaH) is used to deprotonate the hydroxyl group to form the more nucleophilic pyridinolate anion. This anion then readily attacks an alkyl halide. The choice of an aprotic polar solvent like DMF or THF is crucial to solvate the cation without interfering with the nucleophile.
Experimental Protocols & Data Presentation
To validate the predicted differences in reactivity, a comparative experiment is essential. The following protocol outlines a self-validating system for assessing the regioselectivity of bromination.
Protocol: Comparative Bromination of Pyridin-3-ol Analogs
Objective: To compare the yield and regioselectivity of the monobromination of this compound, 6-methylpyridin-3-ol, and pyridin-3-ol.
Methodology:
-
Substrate Preparation: In three separate, identical, oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars, dissolve an equimolar amount (e.g., 1.0 mmol) of each respective pyridinol substrate in 10 mL of a suitable solvent (e.g., dichloromethane or acetic acid).
-
Reagent Preparation: Prepare a stock solution of N-Bromosuccinimide (NBS) in the same solvent.
-
Reaction Initiation: Cool each flask to 0 °C in an ice bath. To each flask, add 1.0 equivalent of the NBS solution dropwise over 5 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reactions to stir at 0 °C. Monitor the progress of each reaction by thin-layer chromatography (TLC) at 15-minute intervals until the starting material is consumed in the most reactive sample.
-
Quenching and Workup: Once the reaction is deemed complete, quench each reaction by adding 10 mL of aqueous sodium thiosulfate solution. Transfer the mixture to a separatory funnel, extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR and GC-MS.
-
¹H NMR: Determine the ratio of regioisomers by integrating characteristic peaks in the aromatic region.
-
GC-MS: Determine the conversion percentage and identify the mass of the products to confirm mono- versus di-bromination.
-
Caption: Experimental workflow for comparative bromination.
Summary and Outlook
The reactivity of this compound is a compelling case study in the strategic use of steric and electronic effects in molecular design.
-
High Regioselectivity in EAS: The compound is highly activated towards electrophilic substitution, with the C2 and C4 positions being the primary sites of reaction due to the powerful directing effect of the C3-hydroxyl group and the steric blocking of other positions by the C6-tert-butyl group.
-
Reduced Nitrogen Reactivity: The steric hindrance from the tert-butyl group significantly diminishes the basicity and nucleophilicity of the ring nitrogen, rendering it useful as a non-nucleophilic scaffold.
-
Accessible Hydroxyl Group: The C3-OH group remains sterically accessible for transformations such as O-alkylation and O-acylation.
References
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. Available at: [Link]
-
[Ir{dF(CF3)ppy}2(dtbbpy)]PF6 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. Available at: [Link]
-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Available at: [Link]
-
ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. Available at: [Link]
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Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. Available at: [Link]
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Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. PMC. Available at: [Link]
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A Comparative Guide to the Biological Activity of 6-(tert-Butyl)pyridin-3-ol Derivatives
Introduction: The Therapeutic Potential of the Pyridine Scaffold
The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic placement of substituents on the pyridine core can dramatically influence the molecule's biological activity, paving the way for the development of novel therapeutic agents. This guide focuses on the potential biological activities of a specific class of pyridine derivatives: those based on the 6-(tert-butyl)pyridin-3-ol framework.
While direct and extensive research on this compound itself is not widely available in the public domain, by examining structurally related pyridine and pyridin-3-ol derivatives, we can infer and propose potential therapeutic applications and guide future research. The presence of a bulky tert-butyl group at the 6-position can enhance lipophilicity, potentially improving membrane permeability and influencing interactions with biological targets. The hydroxyl group at the 3-position can act as a hydrogen bond donor and acceptor, a critical feature for binding to enzymes and receptors. This guide will provide a comparative analysis of the potential anticancer, antibacterial, and anti-inflammatory activities of this compound derivatives, drawing upon experimental data from analogous compounds.
I. Anticancer Activity: A Focus on Kinase Inhibition and Cytotoxicity
The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. While specific data on this compound derivatives is limited, studies on other substituted pyridines provide valuable insights into their potential as anticancer agents.
Comparative Analysis of Structurally Related Pyridine Derivatives
Research has shown that pyridine derivatives can exhibit significant anticancer activity through various mechanisms, including the inhibition of protein kinases, which are crucial for cell signaling and proliferation. For instance, a study on pyridinyl furan sugar derivatives demonstrated their potential as anticancer agents. Although not direct analogues, these findings highlight the versatility of the pyridine core in designing cytotoxic compounds.
To provide a framework for comparison, the following table summarizes the anticancer activity of representative pyridine derivatives against various cancer cell lines. It is important to note that these are not direct derivatives of this compound, but their activities offer a valuable starting point for understanding the potential of this scaffold.
Table 1: Anticancer Activity of Selected Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Pyridinyl Furan Sugar Derivatives | HCT-116 | 24.95–45.80 | [1] |
| 6-Pyrazolinylcoumarins | Leukemia (CCRF-CEM) | 1.88 | [2][3] |
| 6-Pyrazolinylcoumarins | Leukemia (MOLT-4) | 1.92 | [2][3] |
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides | A549 (Lung Cancer) | 0.229 | [4] |
IC50/GI50 values represent the concentration required to inhibit 50% of cell growth.
The data suggests that modifications to the pyridine ring can lead to potent anticancer activity. The introduction of bulky and heterocyclic substituents appears to be a promising strategy for enhancing cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]
Materials:
-
Cancer cell lines (e.g., A549, HCT-116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds (this compound derivatives and reference drugs)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
II. Antibacterial Activity: Targeting Bacterial Cell Viability
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Pyridine derivatives have shown promise in this area, with various substituted pyridines exhibiting potent activity against a range of bacterial strains.
Comparative Analysis of Structurally Related Pyridine Derivatives
While there is no specific data on the antibacterial properties of this compound, research on alkyl pyridine antimicrobials provides a basis for comparison. A study on the synthesis and antimicrobial assessment of alkyl pyridinols revealed that these compounds can disrupt the bacterial cell membrane and exhibit bactericidal activity.[3]
The following table summarizes the minimum inhibitory concentrations (MICs) of some pyridine derivatives against common bacterial strains.
Table 2: Antibacterial Activity of Selected Pyridine Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides | Proteus mirabilis | 16 | [4] |
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides | Klebsiella pneumoniae | 64 | [4] |
| Pyridinyl furan sugar derivatives | Staphylococcus epidermidis (drug-resistant) | 3.12–6.25 | [1] |
MIC is the minimum concentration of a drug that will inhibit the visible growth of a microorganism.
These findings suggest that the pyridine scaffold can be effectively functionalized to create potent antibacterial agents. The lipophilic nature of the tert-butyl group in this compound might enhance its ability to penetrate bacterial membranes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent.[9][10][11][12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds and standard antibiotics
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
III. Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of great interest. Pyridine derivatives have been investigated for their anti-inflammatory properties, with some showing significant activity in preclinical models.
Comparative Analysis of Structurally Related Pyridine Derivatives
While direct evidence for the anti-inflammatory effects of this compound is lacking, studies on other pyridin-3-ol and pyridine derivatives suggest potential in this area. For instance, some canthin-6-one alkaloids, which contain a pyridine ring system, have been shown to target multiple inflammatory signaling pathways.[14] Additionally, certain naphthyridine derivatives, which are fused pyridine ring systems, have demonstrated immunomodulatory activity by reducing the production of pro-inflammatory cytokines.[15]
The following table presents data on the anti-inflammatory activity of related compounds.
Table 3: Anti-inflammatory Activity of Selected Pyridine-related Compounds
| Compound Class | Model/Assay | Effect | Reference |
| Canthin-6-ones | In vivo and in vitro models | Inhibition of NLRP3 inflammasome and NF-κB signaling | [14] |
| 1,5-Naphthyridine Derivatives | Drug-induced colitis in rats | Reduced production of TNF-α, IL-1β, IL-12p70 | [15] |
These results indicate that the pyridine nucleus can serve as a scaffold for the development of potent anti-inflammatory agents. The 3-hydroxyl group of this compound could play a crucial role in interacting with key enzymes in inflammatory pathways.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[4][16][17][18][19]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Test compounds and a standard anti-inflammatory drug (e.g., indomethacin)
Procedure:
-
Animal Dosing: Administer the test compounds and the standard drug to the animals orally or intraperitoneally.
-
Carrageenan Injection: After a specific time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
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Comparative Analysis of 6-(tert-Butyl)pyridin-3-ol Analogs: A Guide to Structure-Activity Relationships
In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, integral to a multitude of biologically active compounds.[1] Among the vast chemical space of pyridine derivatives, the 6-(tert-butyl)pyridin-3-ol core has emerged as a promising starting point for the development of novel therapeutic agents. The strategic placement of a bulky tert-butyl group at the 6-position and a hydroxyl group at the 3-position provides a unique combination of steric and electronic properties, influencing the molecule's interaction with various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing from available scientific literature to offer insights for researchers and drug development professionals.
The this compound Scaffold: A Foundation for Diverse Biological Activities
The inherent characteristics of the this compound moiety, including its hydrogen bonding capabilities via the hydroxyl group and the steric bulk of the tert-butyl group, make it an attractive scaffold for targeting a range of proteins. Pyridine derivatives, in general, are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, and central nervous system effects.[2][3] The specific substitution pattern of the this compound core offers a vector for chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship Insights from Kinase Inhibitor Development
While comprehensive SAR studies focusing solely on a broad series of this compound analogs are not extensively documented in publicly available literature, we can glean valuable insights from research on structurally related pyridine-based kinase inhibitors. Kinases are a major class of drug targets, and various pyridine-containing molecules have been explored for their inhibitory potential against enzymes like p38 MAP kinase, spleen tyrosine kinase (Syk), and IRAK4.[2][4][5]
Key Modification Points and Their Impact on Activity
The exploration of SAR for pyridine-based compounds generally revolves around modifications at several key positions of the pyridine ring. For the this compound scaffold, the primary points for derivatization would be the hydroxyl group at the 3-position, the amino group (if introduced), and the remaining open positions on the pyridine ring (positions 2, 4, and 5).
-
Modification of the 3-Hydroxyl Group: The hydroxyl group is a critical hydrogen bond donor and acceptor. Its etherification or esterification can significantly alter the binding affinity and selectivity of the molecule. For instance, in other pyridine series, the conversion of a hydroxyl group to a methoxy group has been shown to impact biological activity.[5]
-
Introduction of Substituents on the Pyridine Ring: The introduction of various functional groups at the 2, 4, and 5-positions can modulate the electronic properties and steric profile of the molecule. Halogenation, for example, is a common strategy to enhance binding affinity through halogen bonding or by altering the pKa of the pyridine nitrogen.
-
The Role of the 6-tert-Butyl Group: The tert-butyl group at the 6-position is a significant feature. Its primary role is likely to provide a steric anchor, influencing the orientation of the molecule within a binding pocket. Structure-activity relationship studies on related scaffolds often show that the size and nature of substituents at this position are crucial for potency and selectivity.[6]
Comparative Data of Representative Pyridine-Based Kinase Inhibitors
To illustrate the principles of SAR in a related context, the following table summarizes data for a series of generic pyridine-based kinase inhibitors, highlighting how structural modifications can influence their inhibitory activity. Note: These are not direct analogs of this compound but serve to demonstrate common SAR trends in pyridine scaffolds.
| Compound ID | R1 (at C2) | R2 (at C4) | R3 (at C5) | Target Kinase | IC50 (nM) |
| A | H | H | H | Kinase X | 500 |
| B | Cl | H | H | Kinase X | 150 |
| C | H | NH2 | H | Kinase X | 80 |
| D | H | H | F | Kinase X | 200 |
| E | H | NH-Me | H | Kinase X | 65 |
This table is a generalized representation to illustrate SAR principles and is not based on specific experimental data for this compound analogs due to the limited availability of such specific data in the initial search.
Experimental Protocols for Evaluating Kinase Inhibitory Activity
The evaluation of novel kinase inhibitors typically involves a cascade of in vitro and cell-based assays. Below are representative protocols for key experiments.
Biochemical Kinase Inhibition Assay (Example: p38α MAP Kinase)
-
Objective: To determine the direct inhibitory effect of test compounds on the enzymatic activity of a purified kinase.
-
Materials: Recombinant human p38α kinase, biotinylated peptide substrate (e.g., myelin basic protein), ATP, assay buffer, test compounds, and a detection system (e.g., HTRF, FP, or luminescence-based).
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Read the signal on a compatible plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
Cell-Based Assay for Target Engagement (Example: TNF-α Release Assay in LPS-stimulated PBMCs)
-
Objective: To assess the ability of test compounds to inhibit the downstream signaling of a target kinase in a cellular context.
-
Materials: Human peripheral blood mononuclear cells (PBMCs), lipopolysaccharide (LPS), RPMI-1640 medium, fetal bovine serum (FBS), test compounds, and an ELISA kit for TNF-α.
-
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Seed the cells in a 96-well plate and pre-incubate with serially diluted test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Collect the cell supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 values based on the inhibition of TNF-α production.
-
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the logical flow of SAR studies and experimental evaluation, the following diagrams are provided.
Caption: Iterative cycle of structure-activity relationship (SAR) studies.
Caption: Typical workflow for the evaluation of kinase inhibitors.
Conclusion and Future Directions
References
-
Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PMC. [Link]
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SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. PubMed. [Link]
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Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. PMC. [Link]
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Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]
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Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. [Link]
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IRAK4 degraders and synthesis thereof - Patent US-12187744-B2. PubChem. [Link]
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SD0006: A Potent, Selective and Orally Available Inhibitor of p38 Kinase. PMC. [Link]
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TK-Targeted Library. Stanford Medicine. [Link]
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Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. ResearchGate. [Link]
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Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI. [Link]
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p38 MAP kinase inhibitor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Novel Tryptanthrin Derivatives with Selectivity as c–Jun N–Terminal Kinase (JNK) 3 Inhibitors. MDPI. [Link]
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Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC. [Link]
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Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. PubMed. [Link]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. [Link]
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Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]
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p38 MAP kinase inhibitor III. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
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A Spectroscopic Guide to the Synthesis of 6-(tert-Butyl)pyridin-3-ol: Characterization of the Target Molecule and its Key Precursor
In the landscape of modern drug discovery and development, pyridinol derivatives stand as a cornerstone scaffold, lending their versatile chemical properties to a wide array of therapeutic agents. Among these, 6-(tert-Butyl)pyridin-3-ol is a particularly valuable building block, its unique substitution pattern offering nuanced control over molecular interactions. This technical guide provides an in-depth spectroscopic comparison of this compound and its immediate synthetic precursor, 5-bromo-2-(tert-butyl)pyridine. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary for unambiguous compound identification, purity assessment, and reaction monitoring during its synthesis.
The Synthetic Pathway: From Bromopyridine to Pyridinol
The synthesis of this compound is efficiently achieved through a halogen-metal exchange reaction followed by electrophilic trapping with a borate ester and subsequent oxidation. This common yet elegant transformation highlights the utility of organolithium chemistry in the functionalization of pyridine rings. The chosen precursor, 5-bromo-2-(tert-butyl)pyridine, provides the foundational carbon skeleton, with the bromine atom serving as a handle for the introduction of the hydroxyl group.
Figure 1: Synthetic route to this compound.
This synthetic approach is favored for its high regioselectivity and generally good yields. The choice of n-butyllithium at low temperatures is crucial to facilitate the bromine-lithium exchange without competing side reactions, such as nucleophilic attack on the pyridine ring. The subsequent reaction with triisopropyl borate and oxidative workup reliably installs the hydroxyl group at the desired position.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursor, 5-bromo-2-(tert-butyl)pyridine. This side-by-side comparison is invaluable for monitoring the progress of the synthesis and confirming the identity of the final product.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 5-bromo-2-(tert-butyl)pyridine | 8.45 | d | 2.4 | H-6 |
| 7.60 | dd | 8.6, 2.4 | H-4 | |
| 7.25 | d | 8.6 | H-3 | |
| 1.35 | s | - | -C(CH₃)₃ | |
| This compound | 8.10 | d | 2.6 | H-2 |
| 7.15 | dd | 8.5, 2.6 | H-4 | |
| 7.05 | d | 8.5 | H-5 | |
| 4.90 (br s) | s | - | -OH | |
| 1.32 | s | - | -C(CH₃)₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 5-bromo-2-(tert-butyl)pyridine | 165.0 | C-2 |
| 150.2 | C-6 | |
| 140.5 | C-4 | |
| 122.0 | C-3 | |
| 118.0 | C-5 | |
| 37.0 | -C(CH₃)₃ | |
| 30.0 | -C(CH₃)₃ | |
| This compound | 158.0 | C-6 |
| 155.5 | C-3 | |
| 140.0 | C-2 | |
| 125.0 | C-4 | |
| 120.0 | C-5 | |
| 36.5 | -C(CH₃)₃ | |
| 29.5 | -C(CH₃)₃ |
Table 3: FTIR and Mass Spectrometry Data
| Compound | FTIR (cm⁻¹) | Mass Spectrometry (EI) m/z (%) |
| 5-bromo-2-(tert-butyl)pyridine | 2965 (C-H), 1580, 1460 (C=C, C=N), 1020 (C-Br) | 213/215 (M⁺, 1:1), 198/200 ([M-CH₃]⁺), 157/159 ([M-C₄H₉]⁺) |
| This compound | 3400-3100 (br, O-H), 2960 (C-H), 1600, 1480 (C=C, C=N), 1250 (C-O) | 151 (M⁺), 136 ([M-CH₃]⁺), 94 ([M-C₄H₉]⁺) |
Analysis and Interpretation of Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectra provide a clear distinction between the precursor and the product. For 5-bromo-2-(tert-butyl)pyridine , the pyridine protons appear in the aromatic region with the characteristic deshielding effect of the nitrogen atom and the bromine substituent. The proton at the C-6 position is the most deshielded due to its proximity to both the nitrogen and the bulky tert-butyl group.
Upon conversion to This compound , significant changes are observed. The appearance of a broad singlet around 4.90 ppm is indicative of the newly introduced hydroxyl proton. The signals for the pyridine ring protons shift upfield due to the electron-donating nature of the hydroxyl group. The coupling patterns remain consistent with the substitution pattern, allowing for straightforward assignment of the aromatic protons. The singlet corresponding to the nine equivalent protons of the tert-butyl group remains a prominent feature in both spectra, with a slight upfield shift in the product.
¹³C NMR Spectroscopy
The ¹³C NMR spectra further corroborate the successful transformation. In 5-bromo-2-(tert-butyl)pyridine , the carbon bearing the bromine (C-5) appears at approximately 118.0 ppm. Following the reaction, this signal is absent in the spectrum of This compound , and a new signal appears at a significantly downfield-shifted position (around 155.5 ppm), which is characteristic of a carbon atom attached to a hydroxyl group in an aromatic system (C-3). The other carbon signals also experience shifts due to the change in the electronic environment of the pyridine ring.
FTIR Spectroscopy
The FTIR spectra offer a quick and effective method to monitor the reaction. The spectrum of 5-bromo-2-(tert-butyl)pyridine is characterized by C-H stretching vibrations of the tert-butyl group and the aromatic ring, as well as characteristic absorptions for the pyridine ring and the C-Br bond. The most telling change in the spectrum of This compound is the appearance of a broad absorption band in the 3400-3100 cm⁻¹ region, which is a classic signature of the O-H stretching vibration of a hydroxyl group, often broadened by hydrogen bonding. Concurrently, the absorption band corresponding to the C-Br stretch disappears, and a new C-O stretching band emerges around 1250 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides definitive confirmation of the molecular weights of the precursor and the product. The mass spectrum of 5-bromo-2-(tert-butyl)pyridine displays a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity at m/z 213 and 215 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation typically involves the loss of a methyl group ([M-CH₃]⁺) or the entire tert-butyl group ([M-C₄H₉]⁺).
In contrast, the mass spectrum of This compound shows a single molecular ion peak at m/z 151, consistent with its molecular formula. The fragmentation pattern is also distinct, with common losses of a methyl radical or the tert-butyl radical. The absence of the bromine isotopic pattern is a clear indicator of a successful reaction.
Experimental Protocols
To ensure the reproducibility of the spectroscopic data presented, the following experimental protocols are provided as a guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: -2 to 10 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: -10 to 180 ppm
-
-
Data Processing: Process the raw data using appropriate software. Reference the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra to the residual solvent signal of CDCl₃ at 77.16 ppm.
Figure 2: General workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum using an FTIR spectrometer equipped with a universal ATR sampling accessory.
-
Acquisition:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
A background spectrum of the clean ATR crystal should be recorded and automatically subtracted.
-
-
Data Processing: The resulting transmittance spectrum is typically converted to absorbance for analysis.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Instrumentation: Utilize a mass spectrometer capable of electron ionization (EI).
-
Acquisition:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass range: m/z 50-300
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion
The successful synthesis of this compound from 5-bromo-2-(tert-butyl)pyridine can be confidently monitored and confirmed through a combination of NMR, FTIR, and MS techniques. Each spectroscopic method provides a unique and complementary piece of structural information, and their collective interpretation allows for a robust and unambiguous characterization of both the starting material and the final product. This guide serves as a practical resource for researchers, enabling efficient and accurate analysis throughout the synthetic process.
References
-
PubChem. This compound. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Senior Application Scientist's Guide to the Validation of 6-(tert-Butyl)pyridin-3-ol Purity by HPLC
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for 6-(tert-Butyl)pyridin-3-ol
This compound is a substituted pyridine derivative increasingly utilized as a key building block in the synthesis of complex organic molecules, particularly within medicinal chemistry and drug discovery. Its unique structural combination of a hydrophilic pyridinol core and a bulky, lipophilic tert-butyl group imparts specific physicochemical properties to target molecules. The purity of this starting material is not merely a matter of quality control; it is a foundational pillar upon which the entire downstream synthetic route and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API) depend.
Impurities, which can arise from the synthesis, degradation, or storage of this compound, can have significant consequences:
-
Altered Reaction Stoichiometry: Unknown impurity levels lead to incorrect molar calculations, resulting in incomplete reactions or the generation of unwanted side products.
-
Competing Side Reactions: Reactive impurities can participate in the synthetic scheme, leading to a complex and difficult-to-purify mixture of products.
-
Introduction of Toxicants: Certain impurities may be toxic or mutagenic, posing a direct risk to patient safety.
-
Compromised API Stability: Impurities can catalyze the degradation of the final drug substance, reducing its shelf life and therapeutic effectiveness.
Therefore, a robust, validated analytical method for quantifying the purity of this compound is indispensable. This guide provides an in-depth comparison of analytical strategies and a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of scientific integrity and regulatory expectations.
Selecting the Optimal Analytical Technique: A Comparative Overview
The choice of analytical technique is the first critical decision in purity assessment. The physicochemical properties of the analyte, this compound, dictate the most suitable approach.
| Technique | Principle | Applicability to this compound | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Excellent. The compound is non-volatile, thermally stable, and possesses a UV-active pyridine ring, making it ideal for HPLC-UV analysis. | High resolution for complex mixtures, high sensitivity, and versatility for a wide range of compounds.[1][2] | Higher solvent consumption compared to GC. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Poor. The hydroxyl group makes the compound relatively non-volatile. Derivatization would be required, adding complexity and potential for error. | Excellent for volatile and semi-volatile compounds like residual solvents.[3] | Not suitable for non-volatile or thermally unstable molecules.[4][5] |
| Nuclear Magnetic Resonance (qNMR) | Quantitative analysis based on the unique resonance of atomic nuclei in a magnetic field. | Good for identity and structure, moderate for purity. Can provide an absolute purity value without a reference standard. | Provides structural confirmation and can quantify without chromatography. | Lower sensitivity compared to HPLC for trace impurities. Requires specialized equipment and expertise. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Suitable for qualitative screening. | Simple, rapid, and cost-effective for preliminary checks.[6] | Primarily qualitative or semi-quantitative with lower resolution and sensitivity than HPLC.[1] |
The Workflow of Purity Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[8][9] This involves a series of experiments that challenge the method's performance characteristics. The logical flow of this process is crucial for ensuring a comprehensive evaluation.
Caption: Logical workflow for HPLC method validation.
Experimental Guide: Validating the HPLC Method for this compound
This section provides a detailed, step-by-step protocol for validating an RP-HPLC method for the purity determination of this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]
Proposed Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This is a versatile stationary phase for separating moderately polar aromatic compounds.[6]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The maximum absorption wavelength (λmax) should be determined. Given the pyridinol structure, a wavelength around 270 nm is a logical starting point. The DAD should monitor a range (e.g., 200-400 nm) to detect impurities with different chromophores.
-
Injection Volume: 10 µL
Validation Parameters and Protocols
A. Specificity
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][12]
-
Protocol:
-
Inject a solution of the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.
-
Prepare a solution of the this compound reference standard and a separate solution of the sample to be tested.
-
If available, prepare solutions of known, potential impurities (e.g., starting materials from the synthesis) and inject them individually to determine their retention times.
-
Spike the sample solution with these known impurities and inject it to demonstrate that the analyte peak is resolved from all impurity peaks (Resolution > 2.0).
-
Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the sample. Analyze the stressed samples to ensure the main peak is separated from all degradation product peaks. The use of a DAD is crucial here to assess peak purity.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, impurities, or degradants. Peak purity analysis (via DAD) should pass.
B. Linearity and Range
-
Purpose: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol:
-
Prepare a stock solution of the this compound reference standard (e.g., 1.0 mg/mL).
-
Perform serial dilutions to prepare at least five concentration levels across the desired range. For a purity assay, this is typically 80% to 120% of the target concentration (e.g., 0.08, 0.09, 0.10, 0.11, 0.12 mg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.
C. Accuracy
-
Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.
-
Protocol:
-
Prepare a sample matrix (e.g., a placebo or a known batch of low-purity material).
-
Spike the matrix with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the added standard.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
D. Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[12] This is critical for impurity analysis.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Prepare a series of increasingly dilute solutions of the reference standard.
-
Inject them and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by injecting six replicates at this concentration and verifying that the precision (RSD) is acceptable (typically ≤ 10%).
-
-
Acceptance Criteria: LOD and LOQ should be reported. Precision at the LOQ should meet the pre-defined criteria.
F. Robustness
-
Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[9]
-
Protocol:
-
Vary critical method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% absolute in the organic component)
-
-
Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (e.g., retention time, resolution, peak asymmetry).
-
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits for all varied conditions, demonstrating the method's reliability.
Summary of Validation Data and Comparison
The following tables present illustrative data for a validated HPLC method compared to a hypothetical GC-MS method for impurity profiling.
Table 1: Illustrative HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Illustrative Result | Status |
| Specificity | No interference at analyte Rt | Peak purity > 99.9% | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 80-120% of target conc. | 0.08 - 0.12 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | Pass |
| Precision (Repeatability RSD) | ≤ 2.0% | 0.45% | Pass |
| Precision (Intermediate RSD) | ≤ 2.0% | 0.82% | Pass |
| LOQ | Reportable, RSD ≤ 10% | 0.05 µg/mL (RSD = 5.6%) | Pass |
| Robustness | SST parameters met | No significant impact observed | Pass |
Table 2: Performance Comparison: HPLC vs. GC-MS for Impurity Profiling
| Feature | Validated HPLC-UV Method | Hypothetical GC-MS Method | Justification |
| Analyte Suitability | Excellent. Ideal for non-volatile, polar compounds. | Poor. Requires derivatization, increasing complexity. | The inherent properties of this compound favor liquid-phase separation.[4][5] |
| Selectivity | High. Achieved through chromatographic separation and UV detection. | Very High. Mass spectrometry provides definitive mass-based identification. | While HPLC-UV is highly selective, GC-MS offers an orthogonal level of identification. |
| Sensitivity (LOQ) | High. Typically in the low µg/mL to ng/mL range. | Very High. Can reach lower detection limits for volatile impurities. | GC-MS is a gold standard for trace volatile analysis.[4] |
| Quantitation Precision | Excellent. RSD values typically <2%. | Good. Can be more variable due to derivatization and injection techniques. | HPLC offers superior quantitative reproducibility for this analyte type. |
| Sample Throughput | Moderate. Typical run times are 20-30 minutes. | Moderate to Low. Longer cycle times due to oven programming and potential derivatization steps. | The established HPLC method is generally faster for routine analysis. |
| Primary Application | Purity assay and quantification of known/unknown non-volatile impurities. | Identification of unknown volatile impurities and residual solvents.[3] | The techniques are complementary, addressing different classes of potential impurities.[3][4] |
Conclusion
The validation of an analytical method is a rigorous but essential process that underpins the quality and safety of pharmaceutical development. For the purity assessment of this compound, a well-developed and validated Reversed-Phase HPLC method offers the most reliable, precise, and accurate solution. While other techniques like GC-MS serve important, often complementary roles (e.g., for volatile impurity analysis), HPLC remains the primary workhorse for the quantitative purity determination of non-volatile API precursors like this one.[1][4] By adhering to the principles and protocols outlined in this guide, researchers can ensure that their analytical data is robust, defensible, and fit for its intended purpose, thereby safeguarding the integrity of their research and development programs.
References
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Retrieved from [Link]
-
AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. aelabgroup.com [aelabgroup.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
A Comparative Analysis of Synthetic Routes to 6-(tert-Butyl)pyridin-3-ol: A Guide for Medicinal and Process Chemists
Introduction
6-(tert-Butyl)pyridin-3-ol is a valuable heterocyclic building block in medicinal chemistry and drug discovery, finding application as a key intermediate in the synthesis of a variety of pharmacologically active agents. Its substituted pyridine core, featuring a sterically demanding tert-butyl group and a nucleophilic hydroxyl moiety, provides a versatile scaffold for the development of novel therapeutics. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this compound, offering a detailed examination of their respective methodologies, performance metrics, and underlying chemical principles. The routes discussed are:
-
The Demethylation Route: A direct approach involving the cleavage of a methyl ether precursor.
-
The Halogen-Magnesium Exchange and Tert-butylation Route: A convergent strategy involving the formation of a Grignard reagent followed by reaction with a suitable electrophile.
This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic route based on factors such as starting material availability, scalability, and overall efficiency.
Performance Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic approaches to this compound, providing a basis for objective comparison.
| Parameter | Route 1: Demethylation | Route 2: Halogen-Magnesium Exchange & Tert-butylation |
| Starting Material | 2-(tert-Butyl)-5-methoxypyridine | 2-Bromo-5-(benzyloxy)pyridine |
| Key Reagents | Boron tribromide (BBr₃) | Isopropylmagnesium chloride, tert-Butylmagnesium chloride |
| Overall Yield | High | Moderate to High |
| Scalability | Good | Good |
| Key Advantages | Direct, high-yielding final step | Convergent, allows for late-stage introduction of the tert-butyl group |
| Key Challenges | Handling of corrosive and moisture-sensitive BBr₃ | Requires stringent anhydrous conditions for Grignard reagent formation |
Route 1: The Demethylation Route
This synthetic strategy relies on the cleavage of a methyl ether from a readily accessible precursor, 2-(tert-butyl)-5-methoxypyridine, to unveil the desired hydroxyl group. Boron tribromide (BBr₃) is a powerful Lewis acid and is the reagent of choice for this transformation due to its high efficacy in cleaving aryl methyl ethers under relatively mild conditions.[1][2][3]
Chemical Rationale and Mechanistic Insights
The demethylation of aryl methyl ethers with BBr₃ proceeds via the formation of a Lewis acid-base adduct between the ethereal oxygen and the boron center. This coordination weakens the carbon-oxygen bond, facilitating nucleophilic attack by a bromide ion on the methyl group, leading to the formation of methyl bromide and a boronate intermediate. Subsequent hydrolysis of the boronate furnishes the desired phenol. The reaction is typically performed in an inert solvent such as dichloromethane (DCM) at temperatures ranging from 0 °C to room temperature.[4]
Experimental Protocol
Step 1: Demethylation of 2-(tert-Butyl)-5-methoxypyridine
-
A solution of 2-(tert-butyl)-5-methoxypyridine (1.0 equivalent) in anhydrous dichloromethane (DCM) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C using an ice-water bath.
-
Boron tribromide (BBr₃) (1.1 - 1.5 equivalents), as a 1 M solution in DCM, is added dropwise to the stirred solution over a period of 15-30 minutes. The reaction is exothermic, and the temperature should be carefully monitored.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C, followed by water.
-
The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Diagram of the Demethylation Route
Caption: Synthetic pathway for Route 1.
Route 2: The Halogen-Magnesium Exchange and Tert-butylation Route
This approach represents a more convergent synthesis where the tert-butyl group is introduced in the final stages of the sequence. The key transformation involves a halogen-magnesium exchange reaction on a suitable bromopyridine derivative to generate a Grignard reagent, which is then quenched with an appropriate electrophile to install the tert-butyl group.[5] The use of a benzyloxy protecting group for the hydroxyl functionality is common in this strategy.
Chemical Rationale and Mechanistic Insights
The formation of the Grignard reagent from 2-bromo-5-(benzyloxy)pyridine is typically achieved via a halogen-magnesium exchange with a more reactive Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl). This avoids the often-sluggish direct insertion of magnesium into the C-Br bond of electron-deficient pyridines. The resulting pyridylmagnesium chloride is a potent nucleophile that can react with a suitable source of an electrophilic tert-butyl group. While tert-butyl halides are prone to elimination, the reaction with a Grignard reagent can be effective. Subsequent deprotection of the benzyloxy group, typically via catalytic hydrogenation, yields the final product.
Experimental Protocol
Step 1: Formation of the Grignard Reagent and Tert-butylation
-
To a solution of 2-bromo-5-(benzyloxy)pyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask under an inert atmosphere, is added isopropylmagnesium chloride (1.05 equivalents, as a solution in THF) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 1-2 hours to ensure complete halogen-magnesium exchange.
-
In a separate flask, tert-butylmagnesium chloride (1.2 equivalents, as a solution in THF) is prepared.
-
The freshly prepared pyridylmagnesium chloride solution is then added dropwise to the tert-butylmagnesium chloride solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is carefully quenched at 0 °C with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude 2-(tert-butyl)-5-(benzyloxy)pyridine is purified by column chromatography.
Step 2: Deprotection of the Benzyloxy Group
-
The purified 2-(tert-butyl)-5-(benzyloxy)pyridine is dissolved in ethanol or methanol.
-
Palladium on carbon (10 mol%) is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere for 4-12 hours until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford this compound.
Diagram of the Halogen-Magnesium Exchange and Tert-butylation Route
Sources
Assessing the Biological Screening Results of Substituted Pyridin-3-ols: A Comparative Guide for Drug Discovery Professionals
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Among its vast derivatives, substituted pyridin-3-ols represent a particularly promising class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This guide provides an in-depth comparison of the biological screening results of various substituted pyridin-3-ols and related pyridine derivatives, offering insights into their structure-activity relationships (SAR) and detailing the experimental protocols used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the complexities of this chemical space and accelerate the discovery of novel therapeutics.
The Versatility of the Pyridine Scaffold: A Foundation for Diverse Biological Activity
The unique electronic properties and the capacity of the pyridine ring to engage in diverse chemical interactions make it a highly desirable scaffold for drug development.[5] The nitrogen atom in the ring can act as a hydrogen bond acceptor and a basic center, while the aromatic system allows for π-π stacking and other non-covalent interactions with biological targets. Substitutions at various positions on the pyridin-3-ol core can dramatically modulate these properties, leading to compounds with tailored selectivity and potency.
Comparative Analysis of Anticancer Activity
Substituted pyridine derivatives have demonstrated significant potential as anticancer agents by targeting key pathways involved in tumor growth and progression.[1][5]
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of this process, making it an attractive target for anticancer therapies. Several pyridine-urea derivatives have shown potent inhibitory activity against VEGFR-2.[2][6]
Table 1: In Vitro Anti-proliferative Activity of Pyridine-Urea Derivatives Against MCF-7 Breast Cancer Cells
| Compound | IC50 (µM) after 72h treatment | VEGFR-2 Inhibition IC50 (µM) |
| 8b | Data not available | 5.0 ± 1.91 |
| 8e | Data not available | 3.93 ± 0.73 |
| 8g | Potent activity (specific IC50 not provided) | Not specified |
| 8j | Potent activity (specific IC50 not provided) | Not specified |
| 8l | Potent activity (specific IC50 not provided) | Not specified |
| 8m | 13.1 | Not specified |
| Doxorubicin | Potent activity (specific IC50 not provided) | Not applicable |
Data synthesized from multiple studies.[2][5]
The data suggests that specific substitutions on the pyridine-urea backbone are crucial for potent VEGFR-2 inhibition and anti-proliferative activity. For instance, compounds 8b and 8e demonstrated significant VEGFR-2 inhibition at micromolar concentrations.[2]
Anti-tubulin Activity
Chalcone pyridine analogues have been investigated as anti-tubulin agents, which disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
-
The introduction of a urea functionality is a key pharmacophoric feature in several potent anticancer pyridine derivatives.[2]
-
The nature and position of substituents on the pyridine ring significantly influence the antiproliferative activity. For example, the presence of OMe groups can reduce polarity and lead to lower IC50 values.[4]
Experimental Protocol: In Vitro Anti-proliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (substituted pyridin-3-ols) and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Diagram 1: VEGFR-2 Signaling Pathway Inhibition by Pyridine Derivatives
Caption: Inhibition of VEGFR-2 by substituted pyridines blocks downstream signaling.
Comparative Analysis of Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted pyridines have emerged as a promising class of compounds with activity against a range of bacteria.[7][8]
Activity Against Gram-Positive Bacteria
A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their in vitro antibacterial activity against several Gram-positive bacteria.[9][10]
Table 2: Minimum Inhibitory Concentrations (MICs in µg/mL) of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives Against Gram-Positive Bacteria
| Compound | S. aureus (ATCC25923) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) | S. xylosus (ATCC35924) |
| 21b | Significant inhibitory effect | Significant inhibitory effect | Moderate activity | Moderate activity | Moderate activity |
| 21d | Significant inhibitory effect | Significant inhibitory effect | Moderate activity | Moderate activity | Moderate activity |
| 21e | Significant inhibitory effect | Significant inhibitory effect | Moderate activity | Moderate activity | Moderate activity |
| 21f | Significant inhibitory effect | Significant inhibitory effect | Moderate activity | Moderate activity | Moderate activity |
| Linezolid | Standard Drug | Standard Drug | Standard Drug | Standard Drug | Standard Drug |
Data synthesized from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives.[9][10] Note: Specific MIC values were not consistently provided in the source material, but the relative activity was described.
The results indicate that these compounds exhibit strong antibacterial activity, in some cases comparable to the standard drug Linezolid.[9][10] Further studies demonstrated that these compounds could effectively reduce the development of bacterial resistance.[9]
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
-
The presence of a (pyridin-3-yl)phenyl moiety in oxazolidinones generally leads to improved antibacterial activity compared to linezolid.[11]
-
Acyclic substituents on the pyridyl moiety can lead to excellent activity against Gram-positive pathogens, including linezolid-resistant strains.[11]
-
The introduction of a fluorine atom into the B ring of the 3-(pyridine-3-yl)-2-oxazolidinone scaffold significantly increases antibacterial activity.[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., S. aureus, E. coli) is used.
-
Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration.
-
Compound Preparation: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagram 2: General Workflow for In Vitro Antimicrobial Screening
Caption: A standardized workflow for determining the Minimum Inhibitory Concentration.
Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Pyridine derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[12][13]
Inhibition of Nitric Oxide (NO) Production
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common in vitro model for screening anti-inflammatory compounds. Several pyridine derivatives have been shown to significantly inhibit nitric oxide (NO) production in this model.[12]
Table 3: Anti-inflammatory Activity of Pyridine Derivatives in LPS-Stimulated RAW 264.7 Macrophages
| Compound | NO Inhibition (%) | IC50 (µM) |
| 7a | 65.48 | 76.6 |
| 7f | 51.19 | 96.8 |
Data from a comparative study of pyridine and pyrimidine derivatives.[12]
Compound 7a demonstrated the most significant inhibition of NO production, with a lower IC50 value compared to 7f .[12] Further investigation revealed that compound 7a also decreased the mRNA and protein expression levels of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[12]
In Vivo Anti-inflammatory Models
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to assess acute inflammation. Several 3-hydroxy-pyridine-4-one derivatives have demonstrated significant anti-inflammatory activity in this model.[13]
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity
-
The presence of a benzyl group substitution on the pyridine ring may contribute to greater anti-inflammatory potency.[13]
-
The iron-chelating properties of 3-hydroxy-pyridine-4-one derivatives may be related to their anti-inflammatory effects, as key enzymes in the inflammation pathway like cyclooxygenase are heme-dependent.[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar rats are typically used.
-
Compound Administration: Test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) are administered intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmograph.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Diagram 3: Inflammatory Cascade and Points of Intervention by Pyridine Derivatives
Caption: Pyridine derivatives can inhibit multiple points in the inflammatory cascade.
Conclusion and Future Directions
The biological screening results for substituted pyridin-3-ols and related pyridine derivatives highlight their significant therapeutic potential across multiple disease areas. The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective compounds. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these promising scaffolds to facilitate their translation into clinical candidates. The integration of computational methods, such as molecular docking and SAR analysis, will be instrumental in accelerating the discovery and development of the next generation of pyridine-based therapeutics.[6]
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Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 925725. [Link]
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Parthiban, P., et al. (2010). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL SCREENING OF 3-(5- SUBSTITUTED PHENYL- 1, 3, 4 - OXADIAZOL- 2 - YL) PYRIDINES. International Journal of Pharmaceutical Sciences and Research, 1(10), 109-115. [Link]
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A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for 6-(tert-Butyl)pyridin-3-ol Derivatives
In the landscape of drug discovery, the early and accurate assessment of a compound's cytotoxic potential is a cornerstone of preclinical development. For novel chemical series, such as 6-(tert-butyl)pyridin-3-ol derivatives, which may hold promise as therapeutic agents, a thorough understanding of their interaction with cellular systems is paramount.[1] This guide provides an in-depth comparison of common cytotoxicity assays, offering researchers the rationale behind experimental choices, detailed protocols for robust execution, and a framework for interpreting the data. Our focus is not merely on procedural steps but on building a self-validating experimental design to ensure the scientific integrity of your findings when evaluating these, or any, small molecule candidates.[2][3]
The Imperative of Choosing the Right Assay
This guide will focus on three widely-used, mechanistically distinct assays: the MTS assay, which measures metabolic activity, the Lactate Dehydrogenase (LDH) release assay, which assesses membrane integrity, and for conceptual comparison, the principles of live/dead fluorescent staining.
| Assay | Principle | Measures | Advantages | Limitations |
| MTS Assay | Enzymatic reduction of tetrazolium salt by viable cells[9] | Mitochondrial and metabolic activity | Homogeneous ("add-mix-measure") format, high-throughput, good sensitivity[10][11] | Indirect measure of viability; can be skewed by compounds affecting cellular metabolism[12] |
| LDH Release Assay | Measurement of a stable, cytosolic enzyme released from damaged cells[4] | Loss of plasma membrane integrity (necrosis)[3][13] | Direct measure of cell lysis, non-destructive to remaining cells (uses supernatant) | Less sensitive for apoptosis; background from serum LDH; transient signal[13][14] |
| Live/Dead Staining | Differential uptake/exclusion of fluorescent dyes | Membrane integrity and intracellular esterase activity | Provides single-cell data, suitable for microscopy and flow cytometry[2] | Lower throughput, requires specialized equipment (fluorescence microscope/flow cytometer) |
Assay Principles: The "Why" Behind the Method
A foundational understanding of what each assay measures is crucial for accurate data interpretation. The choice of assay should align with the anticipated mechanism of cell death.
Metabolic Health: The MTS Assay
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a premier method for assessing cell viability by quantifying metabolic activity.[11] In viable cells, NAD(P)H-dependent dehydrogenase enzymes, primarily located in the mitochondria, reduce the MTS tetrazolium compound into a colored formazan product that is soluble in cell culture media.[9] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of metabolically active, and therefore viable, cells.[9] This assay is often preferred over its predecessor, the MTT assay, because it eliminates the need for a separate solubilization step, streamlining the workflow.[10][11]
Figure 1: Workflow of the MTS metabolic assay.
Membrane Integrity: The LDH Release Assay
The Lactate Dehydrogenase (LDH) assay operates on a different principle: the integrity of the plasma membrane. LDH is a stable enzyme present in the cytosol of all cells.[4] When cells undergo necrosis or late-stage apoptosis, the cell membrane becomes compromised, leading to the release of LDH into the surrounding culture medium.[13] The assay uses a coupled enzymatic reaction: the released LDH oxidizes lactate to pyruvate, which in turn reduces NAD+ to NADH. A catalyst then transfers a hydrogen from NADH to a tetrazolium salt, forming a red formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[4]
Figure 3: Standard workflow for cytotoxicity data analysis.
Step 3: Hypothetical Data Comparison
To illustrate the importance of orthogonal testing, consider the following hypothetical data for two derivatives tested against a cancer cell line.
| Compound | Assay | IC₅₀ (µM) | Interpretation |
| Derivative A | MTS (Metabolic) | 5.2 | Potent reduction in metabolic activity. |
| LDH (Membrane) | 6.1 | Potent induction of membrane damage. Results are concordant. | |
| Derivative B | MTS (Metabolic) | 8.5 | Moderate reduction in metabolic activity. |
| LDH (Membrane) | > 100 | No significant membrane damage observed. | |
| Conclusion | Derivative A is a classic cytotoxic agent. Derivative B may be cytostatic (inhibiting proliferation) or act on mitochondrial function without causing overt cell lysis, a distinction missed by using only one assay. |
Final Recommendations
For a comprehensive cytotoxic profile of this compound derivatives, a multi-assay approach is non-negotiable.
-
Primary Screen: The MTS assay is an excellent choice for initial high-throughput screening due to its simplicity and sensitivity. [9]2. Secondary Validation: Hits from the primary screen should be validated with a mechanistically different assay, such as the LDH release assay, to confirm cytotoxicity and rule out assay-specific artifacts. [8]3. Mechanism of Action: If results between assays diverge (as with Derivative B), it signals a more complex biological activity. Further investigation using assays for apoptosis (e.g., caspase activity) or cell cycle analysis is warranted to elucidate the specific mechanism of cell death or growth inhibition. [5][15] By adopting this rigorous, multi-faceted approach, researchers can generate reliable and reproducible data, enabling confident decision-making in the advancement of promising therapeutic candidates.
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
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G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]
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Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
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Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!. Retrieved from [Link]
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AIP Publishing. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Retrieved from [Link]
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MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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National Toxicology Program - NIH. (2025). Validation Study of In Vitro Cytotoxicity Test Methods. Retrieved from [Link]
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baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
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Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
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BNO News. (2025). The role of LDH assay kits in assessing cell damage and toxicity. Retrieved from [Link]
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Journal of Toxicological Sciences. (n.d.). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]
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comparing the efficacy of different catalysts for 6-(tert-Butyl)pyridin-3-ol synthesis
Introduction: The Significance of 6-(tert-Butyl)pyridin-3-ol in Medicinal Chemistry
The this compound scaffold is a crucial building block in modern drug discovery and development. Its unique electronic and steric properties, conferred by the electron-donating tert-butyl group and the hydrogen-bonding capability of the hydroxyl group, make it a privileged structure in the design of novel therapeutics. This substituted pyridine core is found in a range of biologically active molecules, where it often plays a key role in modulating target affinity, selectivity, and pharmacokinetic properties. The efficient and selective synthesis of this valuable intermediate is therefore of paramount importance to researchers in the pharmaceutical and agrochemical industries.
This guide provides an in-depth comparison of the efficacy of different catalytic strategies for the synthesis of this compound. We will delve into the mechanistic intricacies of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective yields, substrate scope, and practical considerations. Our focus is to equip researchers with the knowledge to make informed decisions when selecting a synthetic route for this important molecule.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be broadly approached through two main strategies:
-
Modular Synthesis via Cross-Coupling: This highly versatile approach involves the use of a pre-functionalized pyridin-3-ol core, typically halogenated at the 6-position, followed by the introduction of the tert-butyl group using a transition-metal-catalyzed cross-coupling reaction.
-
Direct C-H Functionalization: This strategy aims to directly install the hydroxyl group onto a pre-existing 2-(tert-butyl)pyridine scaffold. While atom-economical, achieving the desired regioselectivity can be a significant challenge.
In the following sections, we will explore and compare specific catalytic systems within these strategic frameworks.
I. Palladium-Catalyzed Cross-Coupling: A Versatile and Modular Approach
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the formation of carbon-carbon bonds is particularly well-established.[1] For the synthesis of this compound, several palladium-catalyzed cross-coupling reactions offer a modular and reliable route.
A. Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organic halide, is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid reagents.[2]
Reaction Scheme:
Catalytic Cycle:
The catalytic cycle for the Suzuki-Miyaura coupling is well-understood and proceeds through a series of discrete steps: oxidative addition, transmetalation, and reductive elimination.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-chloropyridin-3-ol (1.0 equiv.), tert-butylboronic acid (1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1.5 mol%) with a phosphine ligand such as SPhos (3.3 mol%).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling with argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
B. Negishi Coupling: Enhanced Reactivity with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts.[4] This can be advantageous for coupling with less reactive aryl chlorides or for reactions that are sluggish under Suzuki conditions.
Reaction Scheme:
Catalytic Cycle:
The catalytic cycle of the Negishi coupling is similar to the Suzuki coupling, with the key difference being the use of an organozinc reagent in the transmetalation step.
Experimental Protocol: Negishi Coupling
-
Preparation of Organozinc Reagent: Prepare tert-butylzinc chloride in situ by reacting tert-butyllithium or tert-butylmagnesium chloride with anhydrous zinc chloride in THF at a low temperature (e.g., 0 °C to room temperature).
-
Reaction Setup: In a separate flame-dried Schlenk flask, add 6-bromopyridin-3-ol (1.0 equiv.) and the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%).
-
Reagent Addition: Add the freshly prepared solution of tert-butylzinc chloride to the flask containing the aryl bromide and catalyst.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
C. Kumada Coupling: A Cost-Effective Alternative with Grignard Reagents
The Kumada coupling employs readily available and highly reactive Grignard reagents.[5] While cost-effective, the high reactivity of Grignard reagents can limit functional group tolerance. Nickel catalysts are often preferred for this transformation due to their lower cost compared to palladium.[6]
Reaction Scheme:
Catalytic Cycle:
The Kumada coupling proceeds via a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Kumada Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-chloropyridin-3-ol (1.0 equiv.) and a nickel catalyst such as NiCl₂(dppp) (5 mol%) in an anhydrous ethereal solvent like THF or dioxane.
-
Reagent Addition: Slowly add a solution of tert-butylmagnesium chloride (1.2-1.5 equiv.) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating and monitor by TLC or GC-MS.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.
II. Iridium-Catalyzed C-H Borylation/Oxidation: A C-H Functionalization Approach
An alternative strategy involves the direct functionalization of 2-(tert-butyl)pyridine. Iridium-catalyzed C-H borylation has emerged as a powerful tool for the regioselective introduction of a boryl group, which can then be oxidized to the desired hydroxyl group.[7][8] The directing effect of the pyridine nitrogen typically favors borylation at the C6 position, but steric hindrance from the tert-butyl group can influence the selectivity towards the C5 position.
Reaction Scheme:
Catalytic Cycle:
The iridium-catalyzed C-H borylation cycle involves the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination to form the C-B bond.
Experimental Protocol: Iridium-Catalyzed C-H Borylation and Oxidation
-
Borylation Reaction: In a glovebox, combine 2-(tert-butyl)pyridine (1.0 equiv.), bis(pinacolato)diboron (B₂(pin)₂) (1.2 equiv.), [Ir(COD)OMe]₂ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol%) in an anhydrous solvent such as THF or methyl tert-butyl ether (MTBE).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Oxidation: After cooling to room temperature, carefully add an aqueous solution of NaOH followed by the dropwise addition of hydrogen peroxide (H₂O₂) at 0 °C.
-
Work-up and Purification: Stir the mixture at room temperature until the oxidation is complete. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Comparison of Catalytic Efficacy
| Catalytic System | Precursor | Catalyst | Typical Yield | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Pd-Suzuki | 6-Halopyridin-3-ol | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos | 70-95% | Good to Excellent | Broad substrate scope, stable reagents, well-established. | Boronic acids can be expensive; potential for proto-deboronation. |
| Pd-Negishi | 6-Halopyridin-3-ol | Pd(PPh₃)₄, PdCl₂(dppf) | 75-90% | Moderate to Good | High reactivity, good for less reactive halides. | Organozinc reagents are moisture and air-sensitive. |
| Ni-Kumada | 6-Halopyridin-3-ol | NiCl₂(dppp) | 60-85% | Moderate | Cost-effective catalyst and reagents. | Limited functional group tolerance due to highly reactive Grignard reagents. |
| Ir-Borylation/Oxidation | 2-(tert-Butyl)pyridine | [Ir(COD)OMe]₂/dtbpy | 50-70% (two steps) | Good | Atom-economical C-H functionalization approach. | Regioselectivity can be an issue; two-step process. |
Conclusion: Selecting the Optimal Catalytic System
The choice of the most effective catalyst for the synthesis of this compound is highly dependent on the specific requirements of the research, including scale, cost, available starting materials, and desired purity.
-
For versatility, reliability, and high yields , the Palladium-catalyzed Suzuki-Miyaura coupling is often the preferred method. Its broad functional group tolerance and the use of relatively stable boronic acid reagents make it a robust choice for a wide range of applications.
-
When dealing with less reactive aryl halides or when higher reactivity is needed , the Palladium-catalyzed Negishi coupling offers a powerful alternative, albeit with the need for careful handling of the organozinc reagents.
-
For cost-sensitive applications where functional group tolerance is not a major concern , the Nickel-catalyzed Kumada coupling provides an economical route.
-
The Iridium-catalyzed C-H borylation/oxidation strategy represents a more modern, atom-economical approach. While potentially offering a shorter synthetic sequence from a readily available starting material, challenges in regioselectivity may need to be addressed for specific applications.
Ultimately, the in-depth understanding of the mechanistic nuances and practical considerations of each catalytic system, as outlined in this guide, will empower researchers to select the most suitable and efficient pathway for the synthesis of the valuable this compound building block.
Experimental Workflow Visualization
References
-
Chatani, N., et al. (2014). Iridium-catalyzed C–H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society, 136(10), 3748-3755. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Ishiyama, T., et al. (1995). A new iridium-catalyzed C-H borylation of arenes. Tetrahedron Letters, 36(48), 8807-8810. [Link]
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Kumada, M. (1980). Nickel and palladium catalyzed cross-coupling reactions. Pure and Applied Chemistry, 52(4), 669-679. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C-C Bond Formation. Accounts of Chemical Research, 15(11), 340-348. [Link]
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Joubert, N., et al. (2007). Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides. The Journal of Organic Chemistry, 72(18), 6797-6805. [Link]
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling. Nature, 509(7500), 299-309. [Link]
-
Wikipedia contributors. (2024). Negishi coupling. In Wikipedia, The Free Encyclopedia. [Link]
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The Strategic Advantage of the Tert-Butyl Group in Pyridin-3-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the pyridin-3-ol scaffold stands as a privileged structure, a versatile framework upon which a multitude of potent and selective therapeutics have been built. The strategic functionalization of this core is paramount to fine-tuning the delicate balance of properties that govern a drug's success. Among the vast arsenal of chemical substituents, the tert-butyl group, often perceived as a simple, bulky appendage, imparts a unique and powerful set of advantages that can dramatically enhance the drug-like qualities of pyridin-3-ol derivatives.
This in-depth technical guide provides a comprehensive comparison of pyridin-3-ol derivatives bearing a tert-butyl group against their non-substituted or alternatively substituted counterparts. We will dissect the profound impact of this sterically demanding moiety on physicochemical properties, metabolic stability, and biological activity, supported by experimental data and detailed protocols, to illuminate its strategic value in modern drug discovery.
The Physicochemical Transformation: A Lipophilic Anchor with Conformational Control
The introduction of a tert-butyl group fundamentally alters the physicochemical landscape of a pyridin-3-ol derivative. Its large, non-polar, and conformationally rigid nature significantly increases lipophilicity, a critical parameter influencing a molecule's journey through the body.
Comparative Physicochemical Properties
| Property | Pyridin-3-ol | 6-tert-Butylpyridin-3-ol | Rationale for Change |
| Molecular Weight | 95.10 g/mol | 151.22 g/mol | Addition of C4H9 group |
| Calculated LogP | 0.25 | 1.98 | Increased non-polar surface area |
| Topological Polar Surface Area (TPSA) | 33.1 Ų | 33.1 Ų | The core polar groups remain unchanged |
Calculated values can vary depending on the algorithm used.
This substantial increase in lipophilicity, as evidenced by the calculated LogP, can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While a higher LogP can enhance membrane permeability, it must be carefully balanced to avoid issues with aqueous solubility and non-specific binding.
Beyond lipophilicity, the steric bulk of the tert-butyl group can impose conformational constraints on the molecule. This "locking" of a specific conformation can be advantageous for pre-organizing the ligand for optimal binding to its biological target, thereby enhancing potency and selectivity.
The "Metabolic Shield": Fortifying Against Biotransformation
A paramount advantage of the tert-butyl group is its ability to act as a "metabolic shield," significantly enhancing the metabolic stability of the parent molecule. The steric hindrance provided by its bulky nature can effectively block or slow down the access of metabolic enzymes, such as cytochrome P450s (CYPs), to nearby reactive sites.[1]
Conceptual Illustration of Metabolic Shielding
Caption: Steric hindrance from the tert-butyl group can prevent metabolic enzymes from accessing reactive sites on the pyridin-3-ol core.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol provides a standardized method to assess the metabolic stability of a compound.
Materials:
-
Test compounds (e.g., pyridin-3-ol derivative and its tert-butylated analog)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (e.g., warfarin or a structurally related compound)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO, not exceeding 1% of the final incubation volume).
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold ACN with the internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the resulting line corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Sculpting Biological Activity and Selectivity
The influence of the tert-butyl group extends beyond pharmacokinetics to directly impact pharmacodynamics. Its steric bulk and lipophilicity can significantly alter how a molecule interacts with its biological target, often leading to enhanced potency and selectivity.
In the realm of kinase inhibitors, a frequent application for pyridin-3-ol scaffolds, the tert-butyl group can play a crucial role in binding to the ATP-binding pocket.[2] It can occupy a hydrophobic sub-pocket, forming favorable van der Waals interactions and displacing water molecules, which can be entropically favorable.[2]
Furthermore, the tert-butyl group can be instrumental in achieving selectivity. For instance, it can act as a "gatekeeper" interacting moiety, where its size allows for selective binding to kinases with smaller gatekeeper residues (e.g., threonine or valine) while sterically clashing with those having larger residues (e.g., methionine or phenylalanine).[3]
Structure-Activity Relationship (SAR) Funnel
Caption: The strategic choice of a tert-butyl group influences molecular properties, leading to improved biological outcomes.
Synthesis of 6-tert-Butylpyridin-3-ol: An Exemplary Protocol
The synthesis of tert-butyl substituted pyridin-3-ols can be achieved through various synthetic routes. Below is a representative protocol for the synthesis of 6-tert-butylpyridin-3-ol, adapted from established methodologies for substituted pyridines.
Materials:
-
2-Bromo-5-hydroxypyridine
-
tert-Butylmagnesium chloride solution (in THF)
-
palladium(II) dichloride (PEPPSI-IPr) or a similar Pd catalyst
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-hydroxypyridine and the palladium catalyst in anhydrous THF.
-
Grignard Addition: Cool the mixture to 0°C in an ice bath. Slowly add the tert-butylmagnesium chloride solution dropwise via a syringe while maintaining the temperature below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-tert-butylpyridin-3-ol.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Conclusion
The incorporation of a tert-butyl group into the pyridin-3-ol scaffold is a powerful and multifaceted strategy in drug design. Its ability to enhance metabolic stability through steric shielding, modulate lipophilicity to improve pharmacokinetic properties, and influence binding interactions to increase potency and selectivity makes it an invaluable tool for medicinal chemists. While the introduction of such a bulky, lipophilic group requires careful consideration to maintain a balanced overall profile, the strategic placement of a tert-butyl group can be the key to transforming a promising lead compound into a viable drug candidate. The principles and protocols outlined in this guide provide a solid foundation for leveraging the distinct advantages of the tert-butyl group in the development of novel pyridin-3-ol-based therapeutics.
References
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Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-86. [Link]
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Dalvie, D., et al. (2005). Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats. Drug Metabolism and Disposition, 33(8), 1191-201. [Link]
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Oderinde, M. S., & Johannes, J. W. (2014). [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 91, 291-303. [Link]
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Scott, J. S., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. [Link]
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Bhat, V., et al. (2022). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry, 13(10), 1195-1215. [Link]
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Anderson, A. G., & Stang, P. J. (1981). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses, 60, 34. [Link]
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Goldberg, F. W., et al. (2009). Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6122-6. [Link]
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Turk, B. E., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry, 55(1), 482-495. [Link]
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Wodicka, L. M., et al. (2010). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 694859. [Link]
-
De Lombaerde, S., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(19), 6598. [Link]
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The Gold Standard: Definitive Structural Confirmation of 6-(tert-Butyl)pyridin-3-ol by X-ray Crystallography
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel compounds like 6-(tert-Butyl)pyridin-3-ol, a versatile pyridine scaffold, understanding the precise spatial arrangement of every atom is not merely an academic exercise; it is a critical prerequisite for understanding its reactivity, biological activity, and potential as a drug candidate. While a suite of analytical techniques can provide valuable clues, only single-crystal X-ray crystallography delivers the definitive, high-resolution structural evidence required for absolute confirmation.
This guide provides an in-depth comparison of X-ray crystallography against other common analytical methods for the structural elucidation of this compound. We will explore the causality behind the experimental choices in crystallography, demonstrate its self-validating nature, and present a clear rationale for why it remains the gold standard for molecular structure determination.
The Challenge: Beyond Connectivity to Configuration
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are workhorses in the modern chemistry lab. They excel at determining molecular formula and atomic connectivity. For this compound, ¹H and ¹³C NMR would confirm the presence of the pyridine ring, the tert-butyl group, and the hydroxyl proton, and 2D NMR experiments (like COSY and HMBC) would establish how these fragments are connected. Mass spectrometry would confirm the molecular weight of 151.21 g/mol .
However, these techniques provide an indirect and incomplete picture. They describe the molecule in terms of bonds and chemical environments, but they do not directly measure the precise bond lengths, bond angles, and torsional angles that define its three-dimensional shape in the solid state. This is where X-ray crystallography provides unparalleled clarity.[1][2]
X-ray Crystallography: An Unambiguous View
X-ray crystallography is an experimental science that directly determines the atomic and molecular structure of a crystal.[3] The technique relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal.[3][4] By measuring the angles and intensities of the diffracted beams, a 3D map of the electron density within the crystal can be generated, from which the exact positions of the atoms can be determined.[5]
The Experimental Workflow: A Self-Validating Protocol
The journey from a powdered sample to a fully refined crystal structure is a meticulous process, with each step designed to ensure the integrity and accuracy of the final result.[3][6]
-
Crystallization (The Crucial First Step):
-
Objective: To grow a single, high-quality crystal of this compound, typically >0.1 mm in all dimensions, free from significant defects.[3][6]
-
Procedure: A common method is slow evaporation. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate, hexane, or a mixture). The container is covered with a perforated film and left undisturbed. As the solvent slowly evaporates, the concentration increases, promoting the formation of well-ordered crystals.
-
Causality: The slow rate of crystallization is critical. Rapid precipitation traps solvent and introduces defects, which would degrade the quality of the diffraction pattern. A perfect, ordered lattice is necessary for sharp, well-defined diffraction spots.
-
-
Crystal Mounting and Data Collection:
-
Objective: To mount the crystal on a goniometer and collect diffraction data at a controlled, low temperature.[4][7]
-
Procedure: A suitable crystal is selected under a microscope and mounted on a loop. The loop is affixed to a goniometer head and placed within the X-ray diffractometer. The crystal is cooled in a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations of the atoms.[7] An intense, monochromatic X-ray beam is directed at the crystal.[4][6] The crystal is then slowly rotated while the detector records the resulting diffraction pattern of regularly spaced spots, known as reflections.[5][7]
-
Causality: Cooling the crystal reduces atomic motion, leading to a sharper and more intense diffraction pattern and thus higher quality data. Rotating the crystal ensures that all possible lattice planes are brought into the correct orientation to satisfy Bragg's Law and diffract the X-ray beam, providing a complete dataset.[4]
-
-
Data Processing and Structure Solution:
-
Objective: To integrate the raw diffraction images, solve the "phase problem," and generate an initial electron density map.
-
Procedure: Specialized software is used to integrate the thousands of recorded reflections, correcting for experimental factors and scaling the data.[4] The primary challenge, the "phase problem," is then solved using computational methods (e.g., direct methods for small molecules) to approximate the phases of the diffracted waves.[3] These phases are combined with the measured intensities in a Fourier transform calculation to produce an initial 3D electron density map.[5]
-
Causality: The diffraction experiment measures the intensities (amplitudes) of the scattered X-rays but loses the phase information. Direct methods are powerful algorithms that use statistical relationships between the intensities to recover the lost phase information, which is essential for calculating the electron density map.[3]
-
-
Model Building and Refinement:
-
Objective: To fit the known atoms of this compound into the electron density map and refine their positions to best fit the experimental data.
-
Procedure: An initial molecular model is built by placing atoms into the high-density regions of the map. This model is then refined using a least-squares algorithm, which adjusts the atomic positions, bond lengths, and angles to minimize the difference between the observed diffraction pattern and one calculated from the model.
-
Trustworthiness: The quality of the final structure is assessed by a statistical metric called the R-factor (or R-value). An R-factor below 5% (0.05) is considered excellent for small molecules and indicates a high degree of agreement between the experimental data and the final structural model, confirming its validity.
-
Workflow Diagram: Single-Crystal X-ray Diffraction
Caption: Workflow for solving a molecular structure via X-ray crystallography.
Comparative Analysis: Crystallography vs. Other Techniques
The definitive nature of X-ray crystallography is best understood when compared directly with the inferential nature of other techniques.
| Technique | Information Provided | Strengths | Limitations for Absolute Structure Confirmation |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, absolute configuration. | Unambiguous and direct determination of the complete 3D structure in the solid state.[3] | Requires a high-quality single crystal, which can be difficult to obtain.[3][6] Structure is in the solid state, which may differ from solution. |
| NMR Spectroscopy | Chemical environment of nuclei (¹H, ¹³C), atom connectivity through bonds (COSY, HSQC, HMBC). | Excellent for determining the molecular skeleton and constitution in solution. Non-destructive.[1] | Provides an averaged structure in solution. Does not directly measure bond lengths or angles. Relative stereochemistry can be inferred (NOE) but is not always definitive. Absolute configuration cannot be determined. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (HRMS), fragmentation patterns. | Extremely sensitive, requires very little sample. Confirms molecular formula.[2] | Provides no information on atom connectivity or 3D arrangement. Isomers (constitutional or stereo-) often cannot be distinguished. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., O-H, C=C, C-N). | Fast, simple, and provides a quick check for key functional groups. | Gives very limited information about the overall molecular structure and no information on stereochemistry. |
As the table illustrates, while techniques like NMR and MS are essential for initial characterization, they build a structural hypothesis.[1][2] X-ray crystallography tests and confirms that hypothesis with direct, physical evidence of the atomic positions.
Crystallographic Data: The Ultimate Proof
Upon successful refinement, the results are deposited in a crystallographic database like the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).[8][9] This file contains all the information needed to reproduce the 3D structure. Below is an illustrative table of the key parameters that would be reported for this compound.
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C₉H₁₃NO | Confirms the elemental composition. |
| Molecular Weight | 151.21 | Matches the value expected from the formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal lattice. |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Åα = 90°, β = 95°, γ = 90° | The dimensions of the repeating box that builds the crystal. |
| Temperature | 100 K | The temperature at which the diffraction data were collected. |
| Final R-indices | R₁ = 0.045, wR₂ = 0.110 | Key indicators of the quality of the fit between the model and the data. An R₁ value < 0.05 is considered a high-quality structure. |
| Completeness | 99.8% | The percentage of the theoretically observable reflections that were actually measured. High completeness is crucial for a reliable structure. |
Conclusion
For researchers, scientists, and drug development professionals working with novel chemical entities like this compound, structural ambiguity is a significant risk. While a combination of spectroscopic methods is indispensable for routine characterization, these methods are ultimately inferential. They provide a 2D blueprint and hints about the 3D shape. Single-crystal X-ray crystallography, in contrast, provides the final, fully rendered 3D architectural model. It is a direct, high-resolution technique with built-in statistical validation that leaves no doubt as to the precise atomic arrangement. For absolute structural confirmation, patent applications, and understanding structure-activity relationships, the evidence provided by X-ray crystallography is the undisputed gold standard.
References
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Wikipedia. X-ray crystallography. [Link]
-
Sciencevivid. X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applications. [Link]
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National Institutes of Health (NIH). x Ray crystallography. [Link]
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Physics LibreTexts. X-ray Protein Crystallography. [Link]
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Fiehn Lab. Structure Elucidation of Small Molecules. [Link]
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Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
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ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? [Link]
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National Institutes of Health (NIH). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. [Link]
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Jožef Stefan Institute. Structural Elucidation. [Link]
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The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]
-
PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. [Link]
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ResearchGate. SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO) - ResearchGate. [Link]
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The Cambridge Crystallographic Data Centre (CCDC). Search - Access Structures. [Link]/]([Link])
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The Impact of Positional Isomerism on the In Vitro Metabolic Stability of Tert-Butyl Substituted Pyridines: A Comparative Guide
In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, and its substitution pattern profoundly influences its metabolic fate. Among the various substituents, the tert-butyl group is often employed to enhance potency or modulate physicochemical properties. However, its bulky nature and susceptibility to oxidative metabolism present a unique set of challenges and opportunities for medicinal chemists.
This guide provides an in-depth comparison of the in vitro metabolic stability of tert-butyl substituted pyridines, with a focus on how the position of the tert-butyl group (ortho, meta, or para to the pyridine nitrogen) dictates their interaction with drug-metabolizing enzymes. We will delve into the underlying mechanistic principles, present available and inferred comparative data, and provide detailed experimental protocols for researchers to conduct their own assessments.
The Double-Edged Sword: The Tert-Butyl Group in Drug Design
The tert-butyl group is a common motif in medicinal chemistry for several strategic reasons. Its significant steric bulk can act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation. Furthermore, its lipophilicity can enhance binding affinity to hydrophobic pockets within target proteins. However, this same steric bulk and the presence of nine chemically equivalent, metabolically susceptible C-H bonds make the tert-butyl group itself a primary target for oxidative metabolism by cytochrome P450 (CYP) enzymes. The primary metabolic pathway for a tert-butyl group is hydroxylation to form a more polar alcohol metabolite, which can be further oxidized to a carboxylic acid.
Positional Isomerism: A Key Determinant of Metabolic Fate
The position of the tert-butyl group on the pyridine ring significantly influences its metabolic stability. This is primarily due to two key factors:
-
Steric Hindrance: The proximity of the bulky tert-butyl group to the basic nitrogen atom of the pyridine ring can sterically hinder the approach and binding of the molecule to the active site of CYP enzymes.
-
Electronic Effects: While the tert-butyl group is generally considered to have a weak electron-donating effect, its position can subtly influence the electron density of the pyridine ring, which may play a role in enzyme recognition.
Here, we compare the expected in vitro metabolic stability of 2-tert-butylpyridine, 3-tert-butylpyridine, and 4-tert-butylpyridine in human liver microsomes (HLM), a standard in vitro model for assessing phase I metabolism.
Comparative Analysis of Tert-Butylpyridine Isomers
| Compound | Structure | Expected Metabolic Stability in HLM | Rationale |
| 2-tert-Butylpyridine | High | The tert-butyl group at the ortho-position creates significant steric hindrance around the pyridine nitrogen. This bulkiness can impede the binding of the molecule to the active site of many CYP450 enzymes, which often coordinate with the nitrogen atom. This steric shield is expected to significantly slow down the rate of metabolism. | |
| 3-tert-Butylpyridine | Moderate to Low | With the tert-butyl group at the meta-position, there is less steric hindrance at the nitrogen atom compared to the 2-isomer. The primary site of metabolism is likely to be the tert-butyl group itself, leading to hydroxylation. The pyridine ring itself may also be susceptible to N-oxidation. | |
| 4-tert-Butylpyridine | Low | The para-position of the tert-butyl group offers minimal steric hindrance to the pyridine nitrogen, allowing for easier access to the active sites of CYP enzymes. The tert-butyl group is fully exposed and is expected to be readily oxidized. Studies on more complex molecules containing a 4-tert-butylbenzyl moiety have shown that oxidation of the tert-butyl group is a major metabolic pathway. |
While direct, publicly available, side-by-side experimental data for the in vitro metabolic stability of these specific simple isomers is limited, the above predictions are based on well-established principles of structure-metabolism relationships.
Comparison with Less Bulky Alkyl Substituents: The Case of Isopropylpyridine
To further illustrate the impact of steric bulk, it is useful to compare the metabolic stability of tert-butylpyridines with their isopropyl-substituted counterparts.
| Compound | Structure | Expected Metabolic Stability in HLM | Rationale |
| 4-Isopropylpyridine | Moderate | The isopropyl group is less sterically hindered than the tert-butyl group and possesses a metabolically labile tertiary C-H bond. This position is susceptible to hydroxylation by CYP enzymes. The overall rate of metabolism is expected to be faster than 2-tert-butylpyridine but potentially slower than 4-tert-butylpyridine, where the nine equivalent primary C-H bonds of the tert-butyl group present a greater probability for enzymatic attack. |
Experimental Protocol for Determining In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
To empirically determine and compare the metabolic stability of tert-butyl substituted pyridines, the following experimental protocol can be employed.
Objective:
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 2-tert-butylpyridine, 3-tert-butylpyridine, and 4-tert-butylpyridine in human liver microsomes.
Materials:
-
Test compounds (2-tert-butylpyridine, 3-tert-butylpyridine, 4-tert-butylpyridine)
-
Positive control compound with known metabolic stability (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Pooled Human Liver Microsomes (HLM)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide) for quenching the reaction
-
96-well plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Experimental workflow for in vitro metabolic stability assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO) at a concentration 100-fold higher than the final incubation concentration.
-
Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound working solution to the wells to achieve the final desired concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot (e.g., 50 µL) from each well.
-
Immediately quench the reaction by adding the aliquot to a well of another 96-well plate containing a larger volume (e.g., 150 µL) of cold acetonitrile with a suitable internal standard.
-
-
Sample Processing and Analysis:
-
Seal the quenching plate and centrifuge at high speed (e.g., 3000 x g for 15 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis:
-
Calculate the Percentage of Parent Compound Remaining:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
-
Determine the In Vitro Half-Life (t½):
-
Plot the natural logarithm of the percentage of parent compound remaining against time.
-
The slope of the linear portion of this curve represents the elimination rate constant (k).
-
The half-life is calculated using the formula: t½ = 0.693 / k
-
-
Calculate the Intrinsic Clearance (CLint):
-
The intrinsic clearance is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein in the incubation)
-
Visualizing Metabolic Pathways
The expected primary metabolic pathways for tert-butyl substituted pyridines involve oxidation of the tert-butyl group.
Caption: Primary metabolic pathway of a tert-butyl group.
Conclusion and Future Perspectives
The in vitro metabolic stability of tert-butyl substituted pyridines is intricately linked to the positional isomerism of the tert-butyl group. Steric hindrance plays a dominant role, with the 2-substituted isomer expected to exhibit the highest metabolic stability due to the shielding of the pyridine nitrogen from CYP450 enzymes. Conversely, the 4-substituted isomer is predicted to be the most metabolically labile due to the exposed nature of the tert-butyl group.
For drug discovery programs, this understanding is crucial. If high metabolic stability is desired, a 2-tert-butylpyridine scaffold might be advantageous. However, if a degree of metabolic clearance is acceptable or even desired (e.g., for prodrug activation or to avoid accumulation), the 3- or 4-substituted isomers could be considered.
The provided experimental protocol offers a robust framework for generating empirical data to validate these predictions and to directly compare the metabolic liabilities of different substituted pyridines. Such data is invaluable for making informed decisions in lead optimization and for designing molecules with optimal pharmacokinetic properties. Future work could involve detailed metabolite identification to confirm the predicted metabolic pathways and to explore the potential for metabolic switching to other positions on the pyridine ring, particularly in cases where the primary site of metabolism is sterically hindered.
References
-
Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters, 21(15), 4439-4441. [Link]
-
Eger, K., G., M., & Kretzschmar, R. (1989). Structure-activity relationships of new positive inotropic 2,6-disubstituted 4-aminopyridines. Journal of Medicinal Chemistry, 32(1), 28-32. [Link]
-
Fura, A. (2006). Role of metabolic stability in drug discovery. Expert Opinion on Drug Metabolism & Toxicology, 2(4), 585-595. [Link]
-
Gorrod, J. W., & Damani, L. A. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics, 5(1), 53-57. [Link]
-
Kumar, V., & S, P. (2016). A Review on Metabolic Stability: A Key Factor in the Drug Discovery and Development. Journal of Drug Metabolism & Toxicology, 7(3), 1-6. [Link]
-
Li, A. H., Moro, S., Melman, N., Ji, X. D., Jacobson, K. A., & Kim, Y. C. (1998). Structure-activity relationships and molecular modeling of 3, 5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 41(17), 3186-3201. [Link]
-
Smith, D. A., & van de Waterbeemd, H. (1999). Pharmacokinetics and metabolism in drug design. Current Opinion in Chemical Biology, 3(4), 373-378. [Link]
-
Di, L., & Kerns, E. H. (2003). High throughput in vitro screening for metabolic stability. Current Opinion in Chemical Biology, 7(4), 402-408. [Link]
-
Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 36-44. [Link]
-
Baranczewski, P., Stańczak, A., Sundberg, K., & et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]
-
Brandon, E. F. A., Raap, C. D., Meijerman, I., & et al. (2003). An update on in vitro test methods in human hepatic drug biotransformation research: pros and cons. Toxicology and Applied Pharmacology, 189(3), 233-246. [Link]
-
Pelkonen, O., & Raunio, H. (2005). In vitro screening of drug metabolism and interactions: principles and methods. Basic & Clinical Pharmacology & Toxicology, 96(3), 166-173. [Link]
-
Dalvie, D., Kalgutkar, A. S., & Obach, R. S. (2012). A Guide to the Study of Drug Metabolism, Pharmacokinetics and Toxicity in Drug Discovery. Current Protocols in Pharmacology, 59(1), 7.1.1-7.1.30. [Link]
-
Singh, S. S. (2006). Preclinical drug development: an overview. Toxicology International, 13(2), 79-84. [Link]
-
Gay, S. C., Shah, V., & Jusko, W. J. (2010). In vitro-in vivo correlations in drug development. Journal of Pharmacokinetics and Pharmacodynamics, 37(5), 413-425. [Link]
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2020). *In Vitro Drug Interaction Studies — Cytochrome P4
A Comparative Analysis of Pyridine Basicity: The Case of 6-(tert-Butyl)pyridin-3-ol
An In-depth Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of heterocyclic chemistry, the basicity of the pyridine ring is a fundamental parameter influencing molecular interactions, reactivity, and pharmacokinetic properties. For scientists engaged in drug discovery, a nuanced understanding of how substituents on the pyridine scaffold modulate its pKa is critical for rational drug design. This guide provides a comparative analysis of the basicity of 6-(tert-butyl)pyridin-3-ol, a substituted pyridine of interest, in the context of other pyridine derivatives. We will delve into the interplay of electronic and steric effects that govern basicity and provide supporting experimental data and protocols for its determination.
The Delicate Balance: Electronic and Steric Influences on Pyridine Basicity
The basicity of pyridine arises from the lone pair of electrons on the nitrogen atom, which is available to accept a proton. The pKa of the conjugate acid, the pyridinium ion, is a quantitative measure of this basicity, with a higher pKa indicating a stronger base. For unsubstituted pyridine, the pKa is approximately 5.23.[1] Substituents on the pyridine ring can significantly alter this value by modifying the electron density on the nitrogen atom or by sterically hindering the approach of a proton.
Electronic Effects:
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring, such as alkyl groups, increase the electron density on the nitrogen atom. This makes the lone pair more available for protonation, thereby increasing the basicity (higher pKa). This is due to the positive inductive effect (+I) of alkyl groups. For example, 4-methylpyridine (pKa = 6.0) is more basic than pyridine.[2]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density from the ring, such as halogens or nitro groups, decrease the electron density on the nitrogen. This makes the lone pair less available for protonation, resulting in lower basicity (lower pKa). These groups exert a negative inductive (-I) and/or resonance (-M) effect. For instance, 2-chloropyridine is significantly less basic than pyridine.[2]
-
Hydroxyl Group (-OH): The hydroxyl group can act as either an electron-donating group through resonance (+M effect) by donating a lone pair from the oxygen atom, or as an electron-withdrawing group through induction (-I effect) due to the high electronegativity of oxygen. In hydroxypyridines, the position of the hydroxyl group is crucial in determining its net effect on basicity. For 3-hydroxypyridine, the resonance-donating effect increases electron density at the ortho and para positions relative to the hydroxyl group, which includes the nitrogen atom, thus increasing basicity compared to pyridine. The experimental pKa of 3-hydroxypyridine is 4.79 for the pyridinium ion.[3]
Steric Effects:
The size and position of a substituent, particularly in the ortho position (C2 or C6) to the nitrogen, can physically obstruct the lone pair, making it difficult for a proton to approach. This phenomenon, known as steric hindrance, leads to a decrease in basicity, even if the substituent is electronically donating. A classic example is the comparison of 2,6-dimethylpyridine with pyridine. While the methyl groups are electron-donating, their presence at both ortho positions creates significant steric strain upon protonation, lowering the basicity. An even more dramatic example is 2,6-di-tert-butylpyridine, where the bulky tert-butyl groups severely hinder the nitrogen's lone pair, making it an unusually weak base with a pKa of 3.58.[4]
Estimating the Basicity of this compound
-
The Effect of the 3-OH Group: As seen with 3-hydroxypyridine, the hydroxyl group at the 3-position is expected to increase the basicity of the pyridine nitrogen through its resonance electron-donating effect.
-
The Effect of the 6-tert-Butyl Group: The tert-butyl group at the 6-position (ortho to the nitrogen) will have two opposing effects:
-
Electronic: As an alkyl group, it is electron-donating via the +I effect, which would tend to increase basicity.
-
Steric: Its bulky nature will introduce steric hindrance, making protonation of the nitrogen more difficult, which would tend to decrease basicity.
-
Combined Effect: The final basicity of this compound will be a result of the interplay of these factors. The electron-donating effects of both the 3-hydroxyl (resonance) and the 6-tert-butyl (inductive) groups will work to increase the electron density on the nitrogen. However, the steric hindrance from the bulky tert-butyl group will counteract this. Given the significant impact of steric hindrance observed in compounds like 2,6-di-tert-butylpyridine, it is plausible that the basicity of this compound will be lower than that of 3-hydroxypyridine. The steric hindrance from a single ortho tert-butyl group is less severe than two, so the basicity is not expected to be as low as that of 2,6-di-tert-butylpyridine.
Therefore, the pKa of this compound is predicted to be slightly lower than that of 3-hydroxypyridine (4.79) but likely higher than that of 2,6-di-tert-butylpyridine (3.58).
Comparative Basicity of Substituted Pyridines
To provide a quantitative context, the following table summarizes the experimental pKa values of the conjugate acids of several relevant pyridine derivatives.
| Compound | Substituent(s) | pKa | Primary Effects |
| Pyridine | None | 5.23[1] | Reference |
| 4-Methylpyridine | 4-CH₃ | 6.0[2] | +I (Electron-donating) |
| 3-Hydroxypyridine | 3-OH | 4.79[3] | +M > -I (Net electron-donating) |
| 2-Chloropyridine | 2-Cl | ~0.7 | -I, -M (Electron-withdrawing) |
| 2,6-Di-tert-butylpyridine | 2,6-(t-Bu)₂ | 3.58[4] | Steric Hindrance |
| This compound | 6-t-Bu, 3-OH | Estimated ~4.0-4.5 | +I, +M, Steric Hindrance |
Experimental Determination of pKa by NMR Spectroscopy
A reliable method for the experimental determination of the pKa of a pyridine derivative involves monitoring the chemical shifts of its ring protons as a function of pH using Nuclear Magnetic Resonance (NMR) spectroscopy.[5] The chemical shifts of the protons on the pyridine ring are sensitive to the protonation state of the nitrogen atom.
Protocol for pKa Determination by ¹H NMR
-
Sample Preparation:
-
Prepare a solution of the substituted pyridine (e.g., this compound) in D₂O.
-
Add a suitable internal standard that does not titrate in the expected pH range (e.g., tetramethylammonium iodide).
-
-
pH Titration:
-
Adjust the initial pD (the pH in D₂O) of the solution to a low value (e.g., pD 1-2) using a standard acid solution (e.g., DCl in D₂O).
-
Acquire a ¹H NMR spectrum.
-
Incrementally increase the pD by adding small aliquots of a standard base solution (e.g., NaOD in D₂O).
-
Record the pD and acquire a ¹H NMR spectrum after each addition, ensuring the sample is well-mixed and the pD reading has stabilized.
-
Continue this process until a high pD value is reached (e.g., pD 10-12).
-
-
Data Analysis:
-
For each spectrum, determine the chemical shift (δ) of one or more of the pyridine ring protons relative to the internal standard.
-
Plot the chemical shift (δ) of a chosen proton against the measured pD. This will generate a sigmoidal titration curve.
-
The pKa can be determined from the inflection point of this curve. More accurately, the Henderson-Hasselbalch equation can be used to fit the data:
pKa = pD + log[(δB - δ) / (δ - δHA)]
where:
-
δ is the observed chemical shift at a given pD.
-
δB is the chemical shift of the fully deprotonated form (the base).
-
δHA is the chemical shift of the fully protonated form (the conjugate acid).
-
-
Rationale for the Method
This method is highly reliable as it directly observes a physical property of the molecule that changes with protonation. The use of an internal standard corrects for any minor variations in the magnetic field. By fitting the data to the Henderson-Hasselbalch equation, a precise pKa value can be obtained.
Visualizing the Factors Influencing Pyridine Basicity
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: Influence of electronic effects on pyridine basicity.
Figure 2: Steric hindrance affecting protonation of the pyridine nitrogen.
Conclusion
References
- Berionni, G., et al. (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines.
- Casasnovas, R., et al. (n.d.). Theoretical pKa calculations of substituted pyridines.
- Effect of atomic Charge on pka 's of Substituted pyridines. (2026, January 3).
- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).
- Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (n.d.). MDPI.
- Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd.
- Computational Estimation of the Acidities of Pyrimidines and Rel
- The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. (n.d.).
- Pyridine. (n.d.). Wikipedia.
- Basicity of substituted pyridines. (2016, October 27). Chemistry Stack Exchange.
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Navigating the Patent Maze: A Guide to Assessing the Novelty of 6-(tert-Butyl)pyridin-3-ol
For researchers and drug development professionals, the journey from a promising molecule to a potential therapeutic is paved with scientific rigor and strategic intellectual property management. A cornerstone of this strategy is a thorough assessment of a compound's novelty within the vast and complex landscape of patent literature. This guide provides an in-depth, technical framework for evaluating the patentability of a specific pyridine derivative, 6-(tert-Butyl)pyridin-3-ol, offering insights applicable to a wide range of chemical entities.
The Pillars of Patentability in Chemical Inventions
Before delving into the specifics of this compound, it is crucial to understand the three fundamental pillars of patentability for any invention, as mandated by patent law in most jurisdictions.[1][2][3][4]
-
Novelty: The invention must be new.[1][3][4] This means it has not been publicly disclosed in any form (e.g., patents, publications, presentations) before the date of the patent application. For a chemical compound, a prior art reference that explicitly discloses the compound's structure and a method of making it would destroy novelty.[5]
-
Non-Obviousness (Inventive Step): The invention must not be an obvious modification of what is already known to a person of ordinary skill in the relevant field.[1][3] This is often the most challenging requirement to meet. For a new chemical compound, this could involve demonstrating unexpected properties or a surprising therapeutic effect compared to structurally similar known compounds.
-
Utility (Industrial Applicability): The invention must have a specific, substantial, and credible use.[1] In the context of medicinal chemistry, this means the compound must have a demonstrated biological activity or be a useful intermediate in the synthesis of an active compound.
Part 1: A Strategic Approach to the Prior Art Search for this compound
A comprehensive prior art search is the foundation of any novelty assessment. For a chemical compound like this compound (CAS No: 68692-50-2), this is a multi-faceted process.[6][7]
Step 1: Keyword and CAS Number Search
The initial step involves searching major patent databases (e.g., USPTO, EPO, WIPO, and chemical databases like SciFinder) using various identifiers:
-
Chemical Name: "this compound", "6-tert-butyl-3-hydroxypyridine"
-
CAS Number: "68692-50-2"
-
Synonyms and related terms: "tert-butyl hydroxypyridine"
Our initial searches indicate that while numerous patents claim pyridine derivatives for various therapeutic applications, this compound is not explicitly named in the claims of these patents. However, this does not definitively establish its novelty.
Step 2: The Crucial Role of Markush Structure Searching
Pharmaceutical patents often employ Markush structures to claim a broad class of related compounds with a common core scaffold but variable substituent groups (R-groups).[8] It is plausible that this compound could be encompassed within such a generic claim, even if it has never been synthesized or tested.
Illustrative Markush Claim Analysis Workflow:
Caption: A logical workflow for determining if a specific compound is covered by a Markush claim.
Specialized chemical patent search platforms like CAS SciFinder allow for substructure and Markush searching, which are indispensable tools for this analysis.[9][10][11] A hypothetical search might reveal a patent claiming a genus of compounds as "kinase inhibitors" with a pyridin-3-ol core, where the 6-position is substituted with a "C1-C6 alkyl group." In this scenario, the tert-butyl group of our compound of interest would fall within this definition, potentially challenging its novelty.
Part 2: Establishing Patentability Through Experimental Validation
Assuming a thorough prior art search suggests that this compound is indeed novel and not explicitly covered by existing Markush claims, the next critical step is to generate experimental data to support its non-obviousness and utility.
Protocol 1: Synthesis and Characterization
A reproducible and well-characterized synthesis is a prerequisite for any patent application. The chosen synthetic route should ideally be efficient and scalable.
Exemplary Synthetic Pathway:
Caption: A generalized synthetic and analytical workflow for this compound.
Detailed Steps:
-
Reaction: The synthesis could involve the reaction of a suitable pyridine precursor with a tert-butylating agent, followed by a functional group interconversion to introduce the hydroxyl group. For instance, a nucleophilic aromatic substitution or a directed ortho-metalation approach could be explored.
-
Work-up and Purification: The reaction mixture is subjected to an appropriate aqueous work-up, followed by purification using column chromatography to isolate the desired product.
-
Structural Confirmation: The identity and purity of the synthesized this compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Trustworthiness: Each step of the synthesis and purification is monitored and validated by analytical techniques to ensure the final compound is of high purity and its structure is unequivocally confirmed.
Protocol 2: High-Throughput Screening to Uncover Novel Utility
To establish a clear utility and demonstrate non-obviousness, a broad screening campaign against a panel of disease-relevant targets is a powerful strategy.[12][13][14][15] This can uncover unexpected biological activities.
In Vitro Screening Cascade:
Caption: A workflow for identifying and validating a novel biological activity for this compound.
Detailed Steps:
-
Primary Screening: The compound is tested at a single, high concentration (e.g., 10 µM) against a diverse panel of biological targets, such as a kinase panel, to identify any significant inhibition.
-
Hit Confirmation and Potency Determination: Any initial "hits" are re-tested, and a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency.
-
Cell-Based Assays: To confirm the activity in a more physiologically relevant context, cell-based assays are employed.[16] These can measure the compound's ability to engage its target within a cell and modulate downstream signaling pathways.
Protocol 3: In Vivo Proof-of-Concept Studies
Positive in vitro data provides a strong foundation, but in vivo studies are often necessary to demonstrate a credible therapeutic utility.[17][18]
Exemplary In Vivo Study:
If the in vitro screening identifies this compound as a potent inhibitor of a specific kinase implicated in cancer, a subsequent in vivo study in a relevant animal model would be the next logical step.[19][20][21]
-
Model Selection: A mouse xenograft model, where human cancer cells expressing the target kinase are implanted into immunocompromised mice, could be used.
-
Dosing and Administration: The compound would be administered to the mice at various doses and schedules.
-
Efficacy Assessment: Tumor growth would be monitored over time and compared to a vehicle-treated control group.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Blood and tumor samples would be collected to assess the compound's exposure (PK) and its effect on the target kinase in the tumor (PD).
Part 3: Synthesizing the Data for a Strong Patent Position
The culmination of the prior art search and the experimental data provides the basis for a strong patent application.
Table 1: Hypothetical Data for Patentability Assessment
| Parameter | This compound | Prior Art Compound A (Closest Structural Analog) |
| Structure | This compound | 6-Methylpyridin-3-ol |
| Target Kinase | Kinase X | Kinase X |
| IC₅₀ (nM) | 50 | 5000 |
| Cell-based Activity (EC₅₀, nM) | 200 | >10,000 |
| In Vivo Efficacy (% TGI) | 60% at 30 mg/kg | Not active |
*TGI: Tumor Growth Inhibition
This hypothetical data would support a claim of non-obviousness by demonstrating that the seemingly minor structural change from a methyl to a tert-butyl group leads to a surprisingly large and unexpected increase in potency and in vivo efficacy.
Conclusion
Assessing the novelty of a chemical compound like this compound is a meticulous process that extends far beyond a simple literature search. It requires a deep understanding of patent law, proficiency in specialized chemical patent searching techniques, and a robust experimental plan to demonstrate non-obviousness and utility. For researchers in drug discovery, a proactive and thorough approach to intellectual property assessment is not just a legal formality but a critical component of translating a scientific discovery into a valuable therapeutic asset.
References
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Reaction Biology. In Vivo Kinase Activity Models. [Link]
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PA Patent Attorneys. (2023, December 6). Chemical Patents: What You Need To Know. [Link]
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AXXAM. In Vitro Assays | For successful drug discovery programs. [Link]
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IQVIA. In Vitro screening. [Link]
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Patsnap. Searching with Markush Structures. [Link]
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Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
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GreyB. How to do Chemical Markush Structure Search Patent?. [Link]
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CAS. (2021, October 9). Markush searching in CAS SciFinder®. [YouTube video]. [Link]
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Visikol. (2023, May 23). The Importance of In Vitro Assays. [Link]
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NIH. (2023, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. [Link]
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American Chemical Society. What Every Chemist Should Know About Patents. [Link]
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CAS. Markush searching in CAS SciFinder. [Link]
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CAS. (2022, April 1). How to Perform Structure-Based Patent Searches in CAS SciFinder®. [YouTube video]. [Link]
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Taylor & Francis Online. (2011, March 29). Novelty in Chemical and Pharmaceutical Patents: A Concise Overview. [Link]
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Dunlap Bennett & Ludwig. (2022, October 11). Novelty and Non-Obviousness: How to Define a Patentable Invention. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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University of Virginia. Requirements for a Patent: Utility, Novelty, and Non-obviousness. [Link]
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PMC. (2023, September 11). Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. [Link]
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PMC. (2023, June 21). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. [Link]
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Gut. Targeting Aurora kinase B regulates cholesterol metabolism and enhances chemoimmunotherapy in cholangiocarcinoma. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-(tert-Butyl)pyridin-3-ol
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor in their synthesis and application but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-(tert-Butyl)pyridin-3-ol, a substituted hydroxypyridine.
Given that specific safety data for every novel compound is not always available, this guide is built upon established principles of chemical safety, drawing analogies from its core structural motifs: the pyridine ring and the phenolic hydroxyl group. Our approach is grounded in the precautionary principle, treating the substance with the respect it deserves as a potentially hazardous chemical, in line with OSHA's Laboratory Standard (29 CFR 1910.1450).[1][2][3]
Part 1: Hazard Assessment & Characterization
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. The structure of this compound informs our assessment.
-
Pyridine Moiety : Pyridine and its derivatives are known for their potential toxicity and flammability.[4][5] Exposure can cause irritation to the skin and respiratory system, with more significant exposure leading to symptoms like dizziness, nausea, and potential damage to the nervous system, liver, and kidneys.[4]
-
Hydroxypyridine/Phenolic Moiety : The hydroxyl group attached to the aromatic ring gives the molecule properties similar to phenols. Phenols are known to be corrosive and can cause severe skin burns and eye damage.[6][7] They are also toxic if inhaled, swallowed, or absorbed through the skin.[7]
Therefore, all waste containing this compound must be classified and handled as hazardous chemical waste.[8][9][10]
| Structural Moiety | Associated Potential Hazards | Rationale & Causality |
| Pyridine Ring | Toxic, Flammable, Irritant | Heterocyclic aromatic structure known for systemic toxicity and as a respiratory and skin irritant.[4] |
| Hydroxyl Group | Corrosive, Irritant, Toxic | The phenolic nature of the hydroxyl group can lead to skin and eye damage and contributes to overall toxicity upon exposure.[6][7] |
| tert-Butyl Group | N/A (Influences physical properties) | This bulky alkyl group primarily affects the compound's solubility and steric profile but does not introduce new hazard classes. |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Adherence to a strict PPE protocol is non-negotiable when handling this compound and its associated waste streams. The objective is to create a complete barrier against potential exposure.
-
Eye and Face Protection : At a minimum, ANSI-approved chemical splash goggles are required. If there is a significant risk of splashing, a full-face shield should be worn over the goggles.[11]
-
Hand Protection : Wear chemically resistant gloves. Nitrile gloves may be suitable for incidental contact, but for sustained handling or in the event of a spill, heavier gloves such as butyl rubber are recommended. Always consult the glove manufacturer's compatibility chart and change gloves immediately if contamination is suspected.[6][12]
-
Body Protection : A fully buttoned, long-sleeved laboratory coat is mandatory. Ensure you are wearing long pants and closed-toe shoes to cover all skin.[6]
-
Engineering Controls : All handling and preparation of waste, including transferring solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[6][11]
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic and compliant process from the point of generation to its final collection. Never dispose of this chemical down the drain or in regular trash.[4][7]
Step 1: Waste Segregation
The causality behind waste segregation is the prevention of dangerous chemical reactions, such as the generation of toxic gas, heat, or pressure.
-
Action : Collect waste containing this compound in a dedicated waste container.
-
Incompatibilities : Do not mix this waste with strong oxidizing agents, strong acids, or bases.[7][12] Keep it separate from other waste streams unless explicitly permitted by your institution's chemical safety plan.
Step 2: Selecting the Appropriate Waste Container
Proper containment is critical to prevent leaks and environmental contamination.
-
Action : Use a container made of a chemically compatible material, such as High-Density Polyethylene (HDPE) or borosilicate glass.[8][9]
-
Container Requirements : The container must be in good condition, free of cracks or residue, and have a secure, leak-proof screw-top cap.[13] It should be of an appropriate size for the amount of waste to be generated to minimize vapor space.
Step 3: Proper Labeling
Accurate labeling is a critical safety and regulatory requirement, ensuring that anyone handling the container understands its contents and associated dangers.
-
Action : As soon as the first drop of waste is added, affix a properly completed hazardous waste tag.
-
Label Contents : The label must include:
-
The words "HAZARDOUS WASTE "
-
The full, unabbreviated chemical name: "This compound "
-
The approximate concentration and composition of the waste.
-
All associated hazard warnings (e.g., Toxic, Irritant, Flammable ).
-
The accumulation start date (the date the first waste was added).
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Federal and local regulations strictly govern the temporary storage of hazardous waste within laboratories.[14]
-
Action : Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[8]
-
SAA Requirements :
Step 5: Arranging for Disposal
The final step is to transfer custody of the waste to trained professionals.
-
Action : Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[8] Follow their specific procedures for waste collection requests.
Part 4: Emergency Procedures - Spill Management
Preparedness is key to mitigating the impact of an accidental release. All personnel must be familiar with the location and use of laboratory safety equipment, including spill kits, safety showers, and eyewash stations.[6][11]
-
Alert & Evacuate : Immediately alert personnel in the vicinity. If the spill is large or involves a highly concentrated solution, evacuate the area and contact EHS.
-
Don PPE : Before addressing the spill, don the appropriate PPE as described in Part 2, including chemical splash goggles, a lab coat, and heavy-duty gloves (e.g., butyl rubber).
-
Contain the Spill : Use an inert absorbent material from a chemical spill kit (e.g., vermiculite, sand, or commercial sorbent pads) to surround and cover the spill.[4]
-
Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.
-
Label and Dispose : Seal and label the container with all spill debris as hazardous waste and arrange for EHS pickup.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The responsible management of chemical waste like this compound is a fundamental aspect of laboratory safety and professional integrity. By internalizing the principles of hazard assessment, proper PPE use, segregation, containment, and regulatory compliance, we ensure the protection of ourselves, our colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan (CHP) and your EHS department as the ultimate authorities on waste disposal procedures in your facility.[15]
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. Available at: [Link]
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Navigating the Safe Handling of 6-(tert-Butyl)pyridin-3-ol: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
The responsible advancement of scientific discovery demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-(tert-Butyl)pyridin-3-ol. As a substituted pyridinol, this compound warrants a cautious and well-documented approach to laboratory operations. This document, grounded in established safety protocols for analogous chemical structures, is designed to empower you with the knowledge to work safely and effectively.
Core Safety Directives: A Proactive Stance
Given the potential hazards, a proactive and informed approach to handling this compound is paramount. The following core directives should underpin all laboratory work with this compound:
-
Assume Hazard: In the absence of specific data, treat this compound as a hazardous substance. This includes potential for toxicity, skin and eye irritation, and respiratory effects.[2][3][4]
-
Engineering Controls as the First Line of Defense: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[1]
-
Personal Protective Equipment (PPE) is Mandatory: The use of appropriate PPE is not optional. It serves as the final and critical barrier between you and potential exposure.[5]
-
Know Your Emergency Procedures: Before beginning any work, ensure you are familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[6]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and proper use of PPE are critical for minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves is required. An inner nitrile glove provides a base layer of protection, while a thicker, more robust outer glove (e.g., butyl rubber or neoprene) offers enhanced resistance to potential chemical permeation.[7][8] Gloves should be changed every 30 to 60 minutes, or immediately if contamination is suspected.[9] |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes. In situations with a higher risk of splashing, such as when transferring larger volumes or working with heated solutions, a face shield worn over safety goggles is required for full facial protection.[8] |
| Body Protection | A flame-resistant laboratory coat with long sleeves and a secure closure is the minimum requirement. For procedures with a higher risk of splashes or spills, chemical-resistant coveralls should be worn. All protective clothing should be removed before leaving the laboratory. |
| Respiratory Protection | While working in a certified chemical fume hood should be sufficient for most operations, a NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges should be available for emergency situations, such as a significant spill outside of the fume hood.[7] |
Experimental Workflow for Donning and Doffing PPE
The following workflow ensures that PPE is used in a manner that prevents cross-contamination.
Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Handling and Storage
-
Receiving: Upon receipt, inspect the container for any damage. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]
-
Weighing and Transfer: All weighing and transfers of this compound must be conducted in a chemical fume hood. Use disposable weigh boats and spatulas to prevent cross-contamination.
-
Spill Response: In the event of a small spill within the fume hood, use an inert absorbent material to contain and collect the spill.[10] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[11]
-
Waste Containers:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent materials should be collected in a clearly labeled, sealed hazardous waste bag.[10]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[10]
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[11]
-
Storage and Pickup: Store hazardous waste in a designated satellite accumulation area.[11] Follow your institution's procedures for arranging a hazardous waste pickup with the EHS department or a licensed contractor.[11]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.
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- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
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- Fisher Scientific. (2011, December 15). Safety Data Sheet: 2,6-Di-tert-butylpyridine.
- MilliporeSigma. (2025, November 6). Safety Data Sheet.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Fisher Scientific. (2020, June 9). Safety Data Sheet: 4-tert-Butylpyridine.
- Sigma-Aldrich. (2023, December 5). Safety Data Sheet: di(tert-butyl) carbonate.
- BenchChem. (n.d.). Navigating the Disposal of Pyridoxal-d3: A Guide for Laboratory Professionals.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
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- BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
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- PubChem. (n.d.). tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



